molecular formula C10H16N2O3S B1667282 Biotin CAS No. 58-85-5

Biotin

Katalognummer: B1667282
CAS-Nummer: 58-85-5
Molekulargewicht: 244.31 g/mol
InChI-Schlüssel: YBJHBAHKTGYVGT-ZKWXMUAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Biotin, also known as Vitamin B7 or Vitamin H, is an essential water-soluble vitamin that serves as a critical coenzyme for five carboxylases in mammals: pyruvate carboxylase (PC), propionyl-CoA carboxylase (PCC), methylcrotonyl-CoA carboxylase (MCC), and acetyl-CoA carboxylase 1 and 2 (ACC-1, ACC-2) . These enzymes are indispensable for key metabolic processes, including gluconeogenesis, fatty acid synthesis, and the catabolism of branched-chain amino acids . Beyond its classical coenzyme role, this compound has garnered significant research interest for its function in cell signaling, gene regulation, and epigenetic modulation through histone modification . Studies indicate that this compound and its active form, biotinyl-AMP, can influence the expression of genes involved in glucose and lipid metabolism via pathways such as soluble guanylate cyclase (sGC) and protein kinase G (PKG) . Furthermore, this compound receptors are overexpressed on various cancer cells, making this compound and its conjugates a promising strategy for targeted drug delivery and cancer therapy research . This high-purity compound is intended for use in metabolic studies, cell signaling research, and the development of targeted biotherapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJHBAHKTGYVGT-ZKWXMUAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid
Record name Biotin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12086
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Biotin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000030
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4), SOL IN ACETONE; DISSOLVES ABOUT 1 PART/100 IN METHANOL; SOL IN METHYL ETHYL KETONE, BENZENE, CYCLOHEXENE; INSOL IN SATURATED & PARAFFIN HYDROCARBONS /METHYL ESTER/, HIGHLY SOL IN WATER /SODIUM SALT/, Insol in naphtha, Slightly sol in chloroform and ether, Biotin is slightly soluble in water and alcohol (its salts are quite soluble)., 0.22 mg/mL at 25 °C
Record name SID47193878
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Biotin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00121
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BIOTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/346
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Biotin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000030
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

0.00000001 [mmHg]
Record name Biotin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12086
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Impurities

Biotin, which is to be not less than 97.5% and more than 100.5% by assay, may contain < 3 ppm arsenic and < 10 ppm heavy metals (as Pb) ..., One company requires that biotin contain <0.25% diamino derivative, biotinylbiotin, and monobenzyl biotin ... /Another company/ reports that biotin contains <10 mg/kg heavy metals (as Pb).
Record name BIOTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/346
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Long, thin needles from water, Colorless, crystalline

CAS No.

58-85-5, 56846-45-8
Record name Biotin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biotin [USP:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Biotin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056846458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biotin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00121
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, (3aS,4S,6aR)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Biotin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.363
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIOTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SO6U10H04
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BIOTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/346
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Biotin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000030
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

232 °C (decomposes), CRYSTALS. MELTING POINT 166.5 °C; SPECIFIC OPTICAL ROTATION +82 DEG @ 15 °C/D (7.5 MG IN 1.28 G METHANOL) /METHYL ESTER/, Melting point = 231-233 °C for 99% pure (+)-biotin, 232 °C
Record name Biotin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00121
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BIOTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/346
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Biotin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000030
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery of Biotin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The journey to understanding biotin, also known as vitamin B7 or vitamin H, is a compelling narrative of early 20th-century biochemistry, marked by observations of a peculiar dietary ailment and culminating in the elucidation of a vital coenzyme's intricate structure and function. This technical guide provides a comprehensive overview of the historical milestones in this compound discovery, with a focus on the experimental methodologies and quantitative data that underpinned this critical area of nutritional science. For researchers and professionals in drug development, this historical context offers insights into the foundational principles of vitamin research and the evolution of biochemical investigation.

The Phenomenon of "Egg-White Injury"

The story of this compound begins not with its discovery, but with the observation of a mysterious illness. In 1916, W.G. Bateman noted that animals fed a diet high in raw egg whites developed toxic symptoms.[1] This condition, later termed "egg-white injury," was characterized by severe dermatitis, hair loss, and loss of muscular coordination.[1] These early observations laid the groundwork for decades of research into the nutritional components of food.

Experimental Protocol: Induction of Egg-White Injury in Rats (Boas, 1927)

One of the earliest systematic investigations into egg-white injury was conducted by Margaret Boas in 1927. The following protocol is a reconstruction of the methodology described in her seminal paper, "The Effect of Desiccation upon the Nutritive Properties of Egg-white."

Objective: To induce and study the symptoms of egg-white injury in a controlled laboratory setting.

Animal Model: Young, growing rats.

Dietary Composition: The basal diet was designed to be complete in all known nutrients except for the protein source, which was exclusively dried egg-white.

ComponentQuantity
Dried Egg-White20%
Sucrose62.4%
Corn Oil10.0%
Salt Mixture4.0%
Cod Liver Oil2 drops daily
Yeast Extract (as a source of other B vitamins)Variable

Procedure:

  • Preparation of Dried Egg-White: Fresh egg whites were desiccated to create a stable, dry powder for inclusion in the rat chow.

  • Diet Formulation: The components of the diet were thoroughly mixed to ensure homogeneity.

  • Feeding Regimen: Young rats were exclusively fed this diet and provided with water ad libitum.

  • Observation: The rats were monitored daily for the development of characteristic symptoms, including dermatitis, alopecia (hair loss), and neuromuscular dysfunction.

This experimental model consistently produced the characteristic signs of egg-white injury, providing a reliable system for testing the curative properties of various food fractions.

The Independent Discovery and Isolation of a Curative Factor

In the 1930s, several independent research groups were on the trail of the protective factor against egg-white injury, each giving it a different name.

  • "Vitamin H" (1939): Paul György, a Hungarian-American biochemist, was investigating the factor that could cure the skin and hair-related symptoms of egg-white injury. He named this curative substance "Vitamin H," derived from the German words Haar (hair) and Haut (skin).[2] He successfully isolated this factor from liver.[2]

  • "Coenzyme R": Another group of scientists identified a substance essential for the growth of the bacterium Rhizobium trifolii and named it "coenzyme R."

  • "this compound" (1936): In a landmark achievement, Fritz Kögl and Benno Tönnis in Germany isolated a crystalline substance from a staggering quantity of egg yolks that was a potent growth factor for yeast.[3] They named it "this compound," from the Greek word "biotos," meaning "life."[3]

It was later confirmed in 1940 that Vitamin H, coenzyme R, and this compound were, in fact, the same chemical entity.[4]

Experimental Protocol: Isolation of Crystalline this compound from Egg Yolk (Kögl and Tönnis, 1936)

The following is a generalized reconstruction of the arduous process Kögl and Tönnis undertook to first isolate this compound. The original 1936 publication in Hoppe-Seyler's Zeitschrift für physiologische Chemie provides the definitive, detailed account.

Objective: To isolate the yeast growth-promoting factor from egg yolk in a crystalline form.

Starting Material: 250 kg of dried egg yolk.

General Workflow:

A simplified workflow for the isolation of this compound from egg yolk.

Key Steps (Reconstructed):

  • Initial Extraction: The vast quantity of dried egg yolk was subjected to multiple rounds of solvent extraction to separate the lipid-soluble components from the water-soluble fraction believed to contain the growth factor.

  • Purification: The crude extract underwent a series of purification steps, likely including adsorption chromatography, to selectively isolate the active compound.

  • Crystallization: Through meticulous fractional precipitation and crystallization techniques, Kögl and Tönnis were able to obtain a small quantity of pure, crystalline this compound.

Quantitative Data: While the exact yield from the 1936 experiment is not readily available in modern databases, the process was known to be incredibly inefficient, requiring an immense amount of starting material to produce mere milligrams of the final product. Later methods improved upon this initial breakthrough.

Elucidation of Structure and First Chemical Synthesis

The isolation of crystalline this compound paved the way for its structural characterization. Through a series of chemical degradation studies, Vincent du Vigneaud and his colleagues at Cornell University successfully determined the chemical structure of this compound in 1942.[5] This was a significant achievement, revealing a complex bicyclic structure containing a ureido ring fused to a tetrahydrothiophene ring with a valeric acid side chain.

The core structural components of the this compound molecule.
Experimental Protocol: First Total Synthesis of this compound (Harris and Folkers, 1942)

Confirmation of du Vigneaud's proposed structure came swiftly with the first total chemical synthesis of this compound by Harris and Folkers at the Merck laboratories in 1942.[5] This multi-step synthesis was a landmark in organic chemistry and solidified the understanding of this compound's molecular architecture. While the full, detailed protocol is extensive, a high-level overview of the synthetic strategy is presented below.

Objective: To achieve the total chemical synthesis of this compound, confirming its proposed structure.

General Synthetic Strategy: The synthesis involved the construction of the two fused rings and the stereospecific introduction of the three chiral centers. The valeric acid side chain was then appended to complete the molecule. The exact starting materials and reagents were products of their time and reflect the state of organic synthesis in the early 1940s.

The Biochemical Role of this compound: A Coenzyme for Carboxylation

With the structure of this compound established, the next crucial step was to understand its biological function. The link between this compound and carboxylation reactions was a pivotal discovery. It was found that this compound acts as a covalently bound coenzyme for a class of enzymes known as carboxylases.[5] These enzymes are essential for a variety of metabolic processes, including:

  • Fatty acid synthesis: Acetyl-CoA carboxylase, a this compound-dependent enzyme, catalyzes the first committed step in the synthesis of fatty acids.

  • Gluconeogenesis: Pyruvate carboxylase, another this compound-dependent enzyme, plays a critical role in the synthesis of glucose from non-carbohydrate precursors.

  • Amino acid metabolism: Propionyl-CoA carboxylase and methylcrotonyl-CoA carboxylase are involved in the breakdown of several amino acids.

Mechanism of this compound-Dependent Carboxylation

The function of this compound as a coenzyme involves a two-step reaction mechanism:

  • Carboxylation of this compound: The this compound molecule, covalently attached to its apoenzyme via a lysine residue, is first carboxylated in an ATP-dependent reaction. The carboxyl group is attached to one of the nitrogen atoms of the ureido ring.

  • Transfer of the Carboxyl Group: The "activated" carboxyl group is then transferred from carboxythis compound to the substrate molecule.

Carboxylation_Mechanism cluster_step1 Step 1: Carboxylation of this compound cluster_step2 Step 2: Carboxyl Transfer This compound This compound-Enzyme Carboxythis compound Carboxythis compound-Enzyme This compound->Carboxythis compound ATP ATP + HCO3- ATP->this compound ADP ADP + Pi Carboxythis compound->ADP Carboxybiotin2 Carboxythis compound-Enzyme CarboxylatedSubstrate Carboxylated Substrate Carboxybiotin2->CarboxylatedSubstrate Substrate Substrate Substrate->Carboxybiotin2 Biotin2 This compound-Enzyme (regenerated) CarboxylatedSubstrate->Biotin2

The two-step mechanism of this compound-dependent carboxylation reactions.

The Avidin-Biotin Interaction: A Powerful Tool in Biotechnology

The initial observation of "egg-white injury" was eventually explained by the discovery of a protein in raw egg whites called avidin . Avidin has an exceptionally high affinity for this compound, forming one of the strongest non-covalent bonds known in nature. This tight binding prevents the absorption of this compound from the diet, leading to the observed deficiency symptoms. The interaction is so strong that it has become a cornerstone of modern biotechnology, widely used in a variety of applications, including immunoassays, affinity chromatography, and targeted drug delivery.

Quantitative Data: Avidin-Biotin Binding Affinity
ParameterValue
Association Constant (Ka)~1015 M-1
Dissociation Constant (Kd)~10-15 M

This extremely low dissociation constant signifies an incredibly stable complex, making the avidin-biotin system an invaluable tool for molecular biology and diagnostics.

Conclusion

The history of this compound discovery is a testament to the power of observation, meticulous experimentation, and the convergence of independent lines of scientific inquiry. From the initial puzzle of "egg-white injury" to the elucidation of its vital role as a coenzyme, the story of this compound has not only expanded our understanding of nutrition but has also provided the scientific community with an indispensable tool in the form of the avidin-biotin interaction. For today's researchers, this history serves as a powerful reminder of the fundamental biochemical principles that continue to drive innovation in drug development and the life sciences.

References

The Role of Biotin as an Enzymatic Cofactor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Biotin

This compound, also known as vitamin B7 or vitamin H, is a water-soluble vitamin that serves as an essential cofactor for a specific class of enzymes called carboxylases.[1][2] Its chemical structure consists of a ureido ring fused with a tetrahydrothiophene ring, which has a valeric acid side chain.[1][3] This valeric acid chain forms a covalent amide bond with a specific lysine residue within the active site of its target apoenzyme, a process known as biotinylation.[3][4] This covalent attachment is critical for the biological activity of these enzymes.[5] this compound's primary role is to act as a carrier of activated carbon dioxide, facilitating carboxylation reactions that are crucial for various metabolic pathways, including fatty acid synthesis, amino acid catabolism, and gluconeogenesis.[1][6][7] In humans, there are five known this compound-dependent carboxylases.[2][5][8]

The this compound Cycle: Activation and Recycling

For this compound to function as a cofactor, it must be covalently attached to its respective apo-carboxylases (the inactive protein form of the enzyme). This process is part of a metabolic pathway known as the this compound cycle, which ensures the availability and recycling of this vital cofactor.

The key enzymes governing this cycle are:

  • Holocarboxylase Synthetase (HCS): Also known as this compound-protein ligase, HCS catalyzes the ATP-dependent covalent attachment of free this compound to a specific lysine residue on the apo-carboxylase, forming the active holo-carboxylase.[5][9][10] This biotinylation step is essential for activating the carboxylase enzymes.[10]

  • Biotinidase: When holocarboxylases undergo proteolytic degradation, they release biocytin (this compound linked to a lysine residue) or biotinyl-peptides.[9][11] Biotinidase is the enzyme responsible for cleaving the amide bond in biocytin, releasing free this compound that can be reused by HCS.[9][11][12]

This cycle ensures that this compound obtained from dietary sources or from protein turnover is efficiently utilized and recycled within the cell.[9][13]

Biotin_Cycle cluster_activation Activation cluster_degradation Degradation & Recycling Free this compound Free this compound Holo-carboxylase Holo-carboxylase Free this compound->Holo-carboxylase Holocarboxylase Synthetase (HCS) + ATP Apo-carboxylase Apo-carboxylase Apo-carboxylase->Holo-carboxylase Biocytin Biocytin Holo-carboxylase->Biocytin Proteolysis Biocytin->Free this compound Biotinidase Dietary this compound Dietary this compound Dietary this compound->Free this compound

Caption: The this compound Cycle.[9][11]

Core Mechanism of this compound-Dependent Carboxylation

This compound-dependent carboxylases catalyze carboxylation reactions through a conserved, two-step mechanism that occurs at two distinct active sites or domains within the enzyme complex.[8][14]

  • First Half-Reaction (this compound Carboxylation): This step takes place in the this compound Carboxylase (BC) domain. The ureido ring of the this compound cofactor is carboxylated at the N1' atom.[8] This reaction is dependent on MgATP and uses bicarbonate (HCO₃⁻) as the carbon dioxide donor.[8][15] The reaction proceeds through a carboxyphosphate intermediate.[4]

  • Second Half-Reaction (Carboxyl Transfer): The carboxythis compound, tethered to the this compound Carboxyl Carrier Protein (BCCP) domain, translocates to the Carboxyltransferase (CT) domain.[8][14] Here, the activated carboxyl group is transferred from carboxythis compound to the specific acceptor substrate (e.g., pyruvate, acetyl-CoA), forming the carboxylated product.[8][14]

The BCCP acts as a "swinging arm," shuttling the this compound cofactor between the BC and CT active sites, which can be located on the same or different polypeptide chains depending on the enzyme's structure.[8][14]

Caption: General mechanism of this compound-dependent carboxylation.[8]

Key Mammalian this compound-Dependent Carboxylases

In mammals, five essential carboxylases rely on this compound as a cofactor to perform their functions in central metabolism.[2][5][16] Deficiencies in the activities of these enzymes are linked to serious metabolic diseases.[6]

EnzymeSubcellular LocationMetabolic PathwayReaction Catalyzed
Acetyl-CoA Carboxylase 1 (ACC1) CytosolFatty Acid SynthesisAcetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi
Acetyl-CoA Carboxylase 2 (ACC2) Outer Mitochondrial MembraneFatty Acid Oxidation (Regulation)Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi
Pyruvate Carboxylase (PC) MitochondriaGluconeogenesis, AnaplerosisPyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + Pi
Propionyl-CoA Carboxylase (PCC) MitochondriaAmino Acid & Odd-Chain Fatty Acid CatabolismPropionyl-CoA + HCO₃⁻ + ATP → D-Methylmalonyl-CoA + ADP + Pi
Methylcrotonyl-CoA Carboxylase (MCC) MitochondriaLeucine Catabolism3-Methylcrotonyl-CoA + HCO₃⁻ + ATP → 3-Methylglutaconyl-CoA + ADP + Pi
Table 1: Summary of mammalian this compound-dependent carboxylases and their core functions.[6][7][16][17]

Quantitative Data: Kinetic Parameters of Carboxylases

The kinetic parameters of these enzymes are crucial for understanding their efficiency and regulation, providing valuable data for drug development and metabolic modeling. The values can vary based on the organism and experimental conditions.

EnzymeSubstrateKm (mM)Vmax (min⁻¹)Organism/Source
Pyruvate Carboxylase Pyruvate0.28 ± 0.0324.4 ± 0.74Bacillus thermodenitrificans
ATP1.01 ± 0.0951.9 ± 3.2Bacillus thermodenitrificans
Bicarbonate22.1 ± 1.929.0 ± 0.9Bacillus thermodenitrificans
This compound23.2 ± 1.428.3 ± 0.6Bacillus thermodenitrificans
BCCP0.039 ± 0.00360.6 ± 1.7Bacillus thermodenitrificans
Table 2: Kinetic parameters for Pyruvate Carboxylase from Bacillus thermodenitrificans. Note: Data for human enzymes can be challenging to obtain due to purification difficulties.[18][19] This bacterial homolog provides a well-studied model.[19]

Experimental Protocols

Protocol: Coupled Spectrophotometric Assay for Pyruvate Carboxylase Activity

This protocol measures the activity of Pyruvate Carboxylase (PC) by coupling the production of oxaloacetate to its reduction by malate dehydrogenase (MDH), which oxidizes NADH to NAD⁺. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored.

Materials:

  • Purified Pyruvate Carboxylase

  • Reaction Buffer: 100 mM Tris-HCl (pH 8.0)

  • Substrates: Sodium Pyruvate, ATP, Sodium Bicarbonate (NaHCO₃)

  • Cofactors/Reagents: MgCl₂, KCl, Acetyl-CoA (as an allosteric activator)

  • Coupling Enzyme: Malate Dehydrogenase (MDH)

  • NADH

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 100 mM Tris-HCl (pH 8.0)

    • 5 mM MgCl₂

    • 100 mM KCl

    • 0.1 mM Acetyl-CoA

    • 0.15 mM NADH

    • 5-10 units of Malate Dehydrogenase

    • 10 mM Pyruvate

    • 100 mM NaHCO₃

  • Incubate the mixture for 5 minutes at 30°C to reach thermal equilibrium.

  • Initiate the reaction by adding a known amount of purified Pyruvate Carboxylase enzyme to the cuvette.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADH oxidation using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). This rate is directly proportional to the PC activity.

  • Perform control experiments by omitting key substrates (e.g., pyruvate, ATP) to ensure the observed activity is PC-dependent.[19]

Protocol: In Vitro Protein Biotinylation and Affinity Purification

This protocol describes the labeling of a purified protein with an amine-reactive this compound reagent (NHS-Biotin) and its subsequent purification using streptavidin-agarose resin.

Biotinylation_Purification_Workflow Start Start: Purified Protein Prep 1. Protein Preparation (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2) Start->Prep Label 2. Biotinylation Reaction (Add 10-20 fold molar excess of NHS-Biotin. Incubate 1 hr at RT) Prep->Label Quench 3. Quench Reaction (Add Tris buffer to final conc. of 50 mM) Label->Quench Cleanup 4. Remove Excess this compound (Dialysis or desalting column against PBS) Quench->Cleanup Bind 5. Affinity Binding (Incubate biotinylated protein with pre-washed streptavidin resin) Cleanup->Bind Wash 6. Wash Resin (Wash with PBS to remove non-specifically bound proteins) Bind->Wash Elute 7. Elution (Elute with competitive this compound or denaturing buffer) Wash->Elute End End: Purified Biotinylated Protein Elute->End

Caption: Workflow for protein biotinylation and purification.[20][21]

Part A: Protein Biotinylation

Materials:

  • Purified protein (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines like Tris or glycine must be avoided.[20]

  • NHS-Biotin (or a water-soluble variant like Sulfo-NHS-Biotin)

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Protein Preparation: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of NHS-Biotin in anhydrous DMSO.[20]

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.[20]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS-Biotin. Incubate for 15 minutes.[20]

  • Cleanup: Remove excess, unreacted this compound reagent by dialysis against PBS or by using a desalting column. This step is critical to prevent free this compound from saturating the affinity resin.[20]

Part B: Affinity Purification

Materials:

  • Biotinylated protein sample from Part A

  • Streptavidin-agarose resin (or magnetic beads)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 8 M Guanidine-HCl, or PBS containing 2-5 mM free this compound for competitive elution)

Procedure:

  • Resin Preparation: Wash the streptavidin resin 2-3 times with Wash Buffer to remove any preservatives and equilibrate the beads.

  • Binding: Add the biotinylated protein sample to the washed resin. Incubate for 1 hour at room temperature (or 4°C overnight) with gentle end-over-end mixing to allow the biotinylated protein to bind to the streptavidin.[21][22]

  • Washing: Pellet the resin by centrifugation (or using a magnetic rack) and discard the supernatant. Wash the resin 3-5 times with Wash Buffer to remove non-specifically bound proteins.[22]

  • Elution: Add Elution Buffer to the resin.

    • Denaturing Elution: For harsh elution, use a buffer like 8 M Guanidine-HCl. This is effective but will denature the protein.

    • Competitive Elution: For gentle elution, use a buffer containing a high concentration of free this compound. This may require longer incubation times.

  • Incubate for 15-30 minutes, then centrifuge and collect the supernatant containing the purified biotinylated protein. Repeat the elution step for maximal recovery.[21]

References

The Inner Workings of Biotin-Dependent Carboxylases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-dependent carboxylases are a ubiquitous class of enzymes crucial for the metabolism of fatty acids, amino acids, and carbohydrates.[1] Their catalytic activity, involving the ATP-dependent carboxylation of a this compound prosthetic group followed by the transfer of the carboxyl group to a substrate, is a fundamental process in all domains of life.[1] Deficiencies in these enzymes are linked to serious human diseases, and they are prominent targets for drug discovery in areas such as metabolic syndrome, cancer, and infectious diseases. This technical guide provides an in-depth exploration of the core mechanism of this compound-dependent carboxylases, presenting key quantitative data, detailed experimental protocols, and visual representations of the catalytic cycle and experimental workflows to support advanced research and development.

Introduction: The Central Role of this compound-Dependent Carboxylases

This compound-dependent carboxylases, including key enzymes like acetyl-CoA carboxylase (ACC), propionyl-CoA carboxylase (PCC), pyruvate carboxylase (PC), and 3-methylcrotonyl-CoA carboxylase (MCC), are vital for cellular homeostasis.[1] They catalyze essential carboxylation reactions that represent committed steps in various metabolic pathways.[1] These enzymes are structurally complex, often existing as large, multi-domain or multi-subunit assemblies.[2] The core catalytic machinery universally consists of three functional components: a this compound carboxylase (BC) domain, a carboxyltransferase (CT) domain, and a this compound carboxyl carrier protein (BCCP) domain.[1] The modular nature of these enzymes, with variations in their subunit organization across different organisms, underscores their evolutionary adaptability.

The Core Catalytic Mechanism: A Two-Step Process

The catalytic cycle of this compound-dependent carboxylases is a well-orchestrated, two-step process that occurs at two distinct active sites within the enzyme complex.[1]

Step 1: Carboxylation of the this compound Prosthetic Group

The first half-reaction takes place in the this compound carboxylase (BC) domain.[1] This step involves the ATP-dependent carboxylation of the N1' atom of the this compound molecule, which is covalently attached to a specific lysine residue on the this compound carboxyl carrier protein (BCCP).[1] Bicarbonate (HCO3-) serves as the carboxyl group donor.[1] The reaction proceeds via a carboxyphosphate intermediate, formed from the reaction of ATP and bicarbonate.[3] This activated carboxyl group is then transferred to the this compound cofactor.[3]

Step 2: Transfer of the Carboxyl Group to the Acceptor Substrate

Following its carboxylation, the BCCP domain, acting as a "swinging arm," translocates the carboxythis compound moiety from the BC active site to the carboxyltransferase (CT) active site.[1] In the second half-reaction, the CT domain catalyzes the transfer of the activated carboxyl group from carboxythis compound to the specific acceptor substrate, such as acetyl-CoA, propionyl-CoA, or pyruvate.[1] This regenerates the this compound cofactor and produces the carboxylated product.

Below is a graphical representation of this fundamental two-step catalytic cycle.

Biotin_Carboxylase_Mechanism cluster_BC This compound Carboxylase (BC) Domain cluster_CT Carboxyltransferase (CT) Domain BC_Active_Site BC Active Site ADP_Pi ADP + Pi BC_Active_Site->ADP_Pi 2. ATP Hydrolysis BCCP_Carboxythis compound BCCP-Carboxythis compound BC_Active_Site->BCCP_Carboxythis compound ATP ATP ATP->BC_Active_Site 1. Binds HCO3 HCO3- HCO3->BC_Active_Site 1. Binds CT_Active_Site CT Active Site Product Carboxylated Product (e.g., Malonyl-CoA) CT_Active_Site->Product 6. Carboxyl Transfer BCCP_this compound BCCP-Biotin CT_Active_Site->BCCP_this compound Substrate Substrate (e.g., Acetyl-CoA) Substrate->CT_Active_Site 5. Binds BCCP_this compound->BC_Active_Site 3. This compound Carboxylation BCCP_Carboxythis compound->CT_Active_Site 4. Translocation BCCP_Carboxythis compound->CT_Active_Site

Figure 1: The two-step catalytic cycle of this compound-dependent carboxylases.

Quantitative Analysis of Enzyme Kinetics

The catalytic efficiency and substrate affinity of this compound-dependent carboxylases are critical parameters for understanding their biological roles and for the development of specific inhibitors. The following tables summarize key kinetic constants for several well-characterized enzymes from this family.

EnzymeOrganismSubstrateKm (mM)Vmax (units)Reference(s)
Propionyl-CoA Carboxylase (PCC) VariousPropionyl-CoA0.29Not specified[4]
Bicarbonate3.0Not specified[4]
ATP>3.0 (required conc.)Not specified[4]
Homo sapiensATP0.08Not specified[5]
Propionyl-CoA0.29Not specified[5]
Bicarbonate3.0Not specified[5]
Pyruvate Carboxylase (PC) Bacillus thermodenitrificansPyruvate0.28 ± 0.0324.4 ± 0.74 min-1[6]
ATP0.64 ± 0.0636.0 ± 1.8 min-1[6]
Bicarbonate22.1 ± 1.929.0 ± 0.9 min-1[6]
This compound23.2 ± 1.428.3 ± 0.6 min-1[6]
BCCP0.039 ± 0.00360.6 ± 1.7 min-1[6]
Acetyl-CoA Carboxylase (ACC) Rattus norvegicus (liver)Acetyl-CoA0.4 (unactivated)Not specified[7][8]
Acetyl-CoA0.004 (CoA-activated)Not specified[7][8]
Acyl-CoA Carboxylase (AcCCase) Thermobifida fuscaAcetyl-CoASee referenceSee reference[9]
Propionyl-CoASee referenceSee reference[9]
Butyryl-CoASee referenceSee reference[9]

Detailed Experimental Protocols

The study of this compound-dependent carboxylases relies on a variety of biochemical and biophysical techniques. This section provides an overview of key experimental protocols.

Purification of Native this compound-Dependent Carboxylases

The purification of these large, often multi-subunit enzymes in their active form is a critical first step for any detailed characterization. A common strategy takes advantage of the covalently attached this compound prosthetic group for affinity purification.

Protocol: Purification of Native Acetyl-CoA Carboxylase (ACACA) from Mammalian Cells

This protocol describes the purification of endogenous ACACA without the need for exogenous affinity tags.[10]

  • Cell Lysis:

    • Harvest mammalian cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).

    • Lyse the cells using sonication on ice.

    • Clarify the lysate by high-speed centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cellular debris.

  • Streptavidin Affinity Chromatography:

    • Equilibrate a Streptavidin or Strep-Tactin affinity column with lysis buffer.

    • Load the clarified supernatant onto the column. The biotinylated ACACA will bind to the resin.

    • Wash the column extensively with wash buffer (e.g., lysis buffer with reduced detergent concentration) to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound ACACA from the column using an elution buffer containing a high concentration of free D-biotin (e.g., 2-10 mM) to competitively displace the enzyme from the resin.

  • Concentration and Buffer Exchange:

    • Concentrate the eluted protein using an appropriate centrifugal filter device (e.g., 100 kDa molecular weight cutoff).

    • Perform buffer exchange into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).

  • Purity Assessment:

    • Analyze the purity of the final protein preparation by SDS-PAGE and Coomassie blue staining or Western blotting using an anti-ACACA antibody.

Purification_Workflow Start Mammalian Cell Pellet Lysis Cell Lysis (Sonication) Start->Lysis Centrifugation1 High-Speed Centrifugation Lysis->Centrifugation1 Supernatant Clarified Lysate Centrifugation1->Supernatant Affinity_Column Streptavidin Affinity Chromatography Supernatant->Affinity_Column Wash Column Wash Affinity_Column->Wash Elution Elution with Free this compound Wash->Elution Concentration Concentration & Buffer Exchange Elution->Concentration Final_Product Purified Native Enzyme Concentration->Final_Product SDS_PAGE Purity Analysis (SDS-PAGE) Final_Product->SDS_PAGE

Figure 2: General workflow for the purification of native this compound-dependent carboxylases.
Enzyme Activity Assays

Enzyme activity can be measured using various methods, often coupled to the consumption of a substrate or the formation of a product. A common method is a spectrophotometric assay.

Protocol: Coupled Spectrophotometric Assay for this compound Carboxylase Activity

This assay measures the ADP produced during the this compound carboxylation reaction by coupling it to the oxidation of NADH.[11]

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture in a cuvette containing:

      • Buffer (e.g., 100 mM HEPES, pH 8.0)

      • ATP

      • MgCl₂

      • Bicarbonate (HCO₃⁻)

      • This compound

      • Phosphoenolpyruvate (PEP)

      • NADH

      • Pyruvate kinase (PK)

      • Lactate dehydrogenase (LDH)

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the purified this compound carboxylase enzyme.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADH to NAD⁺.

  • Principle of the Coupled Assay:

    • The this compound carboxylase produces ADP.

    • Pyruvate kinase uses ADP and PEP to produce ATP and pyruvate.

    • Lactate dehydrogenase uses pyruvate and NADH to produce lactate and NAD⁺.

    • The rate of NADH oxidation is directly proportional to the rate of ADP production by the this compound carboxylase.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful tool to investigate the role of specific amino acid residues in catalysis and substrate binding.

Protocol: Site-Directed Mutagenesis of a this compound Carboxylase

This protocol outlines the general steps for introducing a point mutation into the gene encoding a this compound carboxylase.[12]

  • Primer Design:

    • Design a pair of complementary oligonucleotide primers containing the desired mutation. The primers should anneal to the template plasmid DNA containing the gene of interest.

  • Polymerase Chain Reaction (PCR):

    • Perform PCR using a high-fidelity DNA polymerase, the template plasmid, and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the desired mutation.

  • Template DNA Digestion:

    • Digest the PCR product with a restriction enzyme that specifically cleaves methylated DNA (e.g., DpnI). This will selectively digest the parental, non-mutated template DNA, which was isolated from a methylation-proficient E. coli strain.

  • Transformation:

    • Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Selection and Verification:

    • Select for transformed cells (e.g., on antibiotic-containing agar plates).

    • Isolate plasmid DNA from individual colonies and verify the presence of the desired mutation by DNA sequencing.

Structural Biology and Future Directions

Our understanding of the intricate mechanisms of this compound-dependent carboxylases has been significantly advanced by high-resolution crystal structures of the holoenzymes and their individual domains.[1] These structures have revealed unanticipated architectural features and provided a molecular basis for their catalytic mechanisms.[1] Techniques such as X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are instrumental in elucidating the conformational changes that occur during the catalytic cycle.[2]

Future research will likely focus on:

  • Capturing transient intermediate states of the enzyme during catalysis to provide a more dynamic view of the reaction mechanism.

  • Elucidating the mechanisms of allosteric regulation, which are critical for controlling metabolic flux.

  • Developing highly specific and potent inhibitors for therapeutic applications by targeting the unique structural features of these enzymes.

The continued exploration of the mechanism of this compound-dependent carboxylases will undoubtedly provide further insights into fundamental metabolic processes and open new avenues for therapeutic intervention.

References

Biotin's In-Depth Role in Gene Expression Regulation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning biotin's function as a key regulator of gene expression. Beyond its classical role as a coenzyme for carboxylases, emerging evidence highlights this compound's intricate involvement in epigenetic modifications and cell signaling cascades that collectively influence a wide array of cellular processes. This document details the core mechanisms, presents quantitative data, outlines experimental protocols, and provides visual representations of the key pathways involved.

Core Mechanisms of this compound-Mediated Gene Regulation

This compound exerts its influence on gene expression through several key mechanisms:

  • Covalent Modification of Histones (Histone Biotinylation): this compound can be covalently attached to lysine residues of histones, a post-translational modification known as biotinylation. This process is primarily catalyzed by holocarboxylase synthetase (HCS) .[1][2] Histone biotinylation is considered an epigenetic mark often associated with gene silencing and the maintenance of genomic stability, particularly in repetitive DNA regions and at telomeres.[3][4]

  • Biotinyl-AMP Signaling Pathway: The intermediate in the biotinylation reaction, biotinyl-5'-AMP, functions as a signaling molecule. It is proposed to activate soluble guanylate cyclase (sGC), leading to an increase in cyclic GMP (cGMP).[5] This, in turn, activates cGMP-dependent protein kinase (PKG), which can modulate gene expression.[5][6]

  • Regulation of Transcription Factor Activity: this compound status influences the activity of critical transcription factors.

    • NF-κB (Nuclear Factor kappa B): this compound deficiency can lead to the nuclear translocation of NF-κB, a key regulator of inflammatory responses and cell survival.[7]

    • Sp1 and Sp3: The nuclear abundance and DNA-binding activity of the ubiquitous transcription factors Sp1 and Sp3 are dependent on this compound levels, affecting the expression of numerous genes.[8]

Quantitative Data on this compound-Mediated Gene Expression Changes

The following tables summarize quantitative data from studies investigating the impact of this compound on gene expression and related molecular events.

Gene/ProteinExperimental SystemThis compound ConditionFold Change/EffectReference
Interferon-gamma (IFN-γ) mRNAHuman Peripheral Blood Mononuclear CellsSupplementation (8.8 µmol/d for 21d) vs. Before4.3-fold increase[9]
Interleukin-1beta (IL-1β) mRNAHuman Peripheral Blood Mononuclear CellsSupplementation (8.8 µmol/d for 21d) vs. Before5.6-fold increase[9]
3-methylcrotonyl-CoA carboxylase mRNAHuman Peripheral Blood Mononuclear CellsSupplementation (8.8 µmol/d for 21d) vs. Before8.9-fold increase[9]
Interleukin-4 (IL-4) mRNAHuman Peripheral Blood Mononuclear CellsSupplementation (8.8 µmol/d for 21d) vs. Before6.8-fold decrease[9]
Holocarboxylase Synthetase (HCS) mRNAThis compound-deficient rat liverThis compound injectionReturn to control levels within 24h[10]
Sp1 and Sp3 DNA-binding activityJurkat cellsSupplemented (10 nmol/L) vs. Deficient (0.025 nmol/L)76-149% increase[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in this compound-mediated gene regulation.

Biotinyl_AMP_Signaling_Pathway This compound This compound HCS Holocarboxylase Synthetase (HCS) This compound->HCS ATP ATP ATP->HCS Biotinyl_AMP Biotinyl-5'-AMP HCS->Biotinyl_AMP produces sGC Soluble Guanylate Cyclase (sGC) Biotinyl_AMP->sGC activates cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Gene_Expression Modulation of Gene Expression PKG->Gene_Expression

Biotinyl-AMP Signaling Pathway.

HCS_Gene_Repression_Complex cluster_complex HCS Multiprotein Gene Repression Complex HCS Holocarboxylase Synthetase (HCS) EHMT1 EHMT-1 HCS->EHMT1 interacts with DNMT1 DNMT1 DNMT1->HCS interacts with MeCP2 MeCP2 MeCP2->DNMT1 interacts with Gene_Repression Gene Repression EHMT1->Gene_Repression promotes DNA Methylated DNA DNA->MeCP2 binds

HCS Multiprotein Gene Repression Complex.

ChIP_Seq_Workflow Crosslinking 1. Cross-linking of Protein-DNA complexes Chromatin_Shearing 2. Chromatin Shearing (Sonication/Enzymatic) Crosslinking->Chromatin_Shearing Immunoprecipitation 3. Immunoprecipitation with anti-biotinylated histone antibody Chromatin_Shearing->Immunoprecipitation Washing 4. Washing to remove non-specific binding Immunoprecipitation->Washing Elution_Reverse_Crosslinking 5. Elution and Reverse Cross-linking Washing->Elution_Reverse_Crosslinking DNA_Purification 6. DNA Purification Elution_Reverse_Crosslinking->DNA_Purification Sequencing 7. High-throughput Sequencing DNA_Purification->Sequencing Data_Analysis 8. Data Analysis and Peak Calling Sequencing->Data_Analysis

References

The Cornerstone of Cellular Metabolism: A Technical Guide to Biotin's Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration for researchers, scientists, and drug development professionals into the origins and synthesis of biotin, a vital B-vitamin. This guide details its natural abundance, the intricate biochemical pathways of its creation, and the experimental methodologies crucial for its study.

This compound, also known as vitamin B7, is a water-soluble vitamin that plays a critical role as a covalently bound cofactor for carboxylase enzymes. These enzymes are fundamental to a range of metabolic processes, including gluconeogenesis, fatty acid synthesis, and the catabolism of several amino acids.[1] Beyond its well-established role in metabolism, emerging evidence highlights this compound's function in regulating gene expression and cell signaling.[2][3][4] While mammals are incapable of de novo this compound synthesis and must acquire it from dietary sources or gut microbiota, most microorganisms and plants possess the enzymatic machinery for its production.[5] A thorough understanding of this compound's natural distribution and its biosynthetic pathways is paramount for nutritional science, metabolic research, and the development of novel therapeutic agents targeting these pathways in pathogenic organisms.

Natural Abundance of this compound

This compound is ubiquitous in a wide variety of foods, though its concentration can vary significantly.[6] The following table summarizes the this compound content in a range of food sources, standardized to micrograms (µg) per 100 grams to facilitate comparison. Organ meats, eggs, nuts, and certain vegetables are particularly rich sources of this vitamin.[7][8][9][10][11]

Food CategoryFood ItemThis compound Content (µ g/100g )
Meats Beef Liver, cooked41.6
Chicken Liver, cooked187.2
Pork Chop, cooked4.5
Hamburger Patty, cooked4.5
Fish & Seafood Salmon, pink, canned in water5.9
Eggs & Dairy Egg, whole, cooked21.4
Egg, yolk, cooked27.2
Cheddar Cheese1.4
Milk, 2%0.11
Yogurt, plain0.08
Nuts & Seeds Almonds, roasted1.5 (per 1/4 cup)
Sunflower Seeds, roasted2.6 (per 1/4 cup)
Peanuts, roasted17.5
Legumes Soybeans, whole19.3
Vegetables Sweet Potato, cooked2.4 (per 1/2 cup)
Mushrooms, cooked15.2
Broccoli, fresh0.94
Spinach, frozen0.71
Fruits Avocado3.2 - 10
Raspberries, fresh0.18
Banana, fresh0.13
Other Baker's Yeast, dried>50

Note: The this compound content in foods can be influenced by factors such as processing, season, and plant variety.[6]

The Biochemical Blueprint: this compound Biosynthesis

The biosynthesis of this compound is a highly conserved pathway in microorganisms and plants, converting pimeloyl-CoA (or a related pimelate derivative) and L-alanine into this compound through a series of four enzymatic steps.[5]

Key Intermediates and Enzymes:
  • 7-keto-8-aminopelargonic acid (KAPA) : The first committed intermediate, synthesized by 7-keto-8-aminopelargonic acid synthase (KAPA synthase or BioF) .

  • 7,8-diaminopelargonic acid (DAPA) : Formed from KAPA through the action of 7,8-diaminopelargonic acid aminotransferase (DAPA aminotransferase or BioA) .

  • Dethiothis compound (DTB) : Synthesized from DAPA by dethiothis compound synthase (DTB synthase or BioD) .

  • This compound : The final product, generated from DTB by the insertion of a sulfur atom, a reaction catalyzed by This compound synthase (BioB) .

While the core pathway from KAPA to this compound is largely conserved, the initial steps leading to the synthesis of the pimelate moiety can differ between organisms. For instance, Escherichia coli utilizes a modified fatty acid synthesis pathway involving the enzymes BioC and BioH, whereas Bacillus subtilis is thought to employ an oxidative cleavage of long-chain fatty acids.

In plants, such as Arabidopsis thaliana, the this compound biosynthesis pathway exhibits a unique subcellular compartmentalization. The initial step, the formation of KAPA, occurs in the cytosol, while the final conversion of dethiothis compound to this compound takes place in the mitochondria.[12]

Visualizing the Pathway:

Biotin_Biosynthesis cluster_pimelate Pimelate Moiety Synthesis cluster_core_pathway Core this compound Synthesis Pathway Pimeloyl-CoA Pimeloyl-CoA KAPA KAPA Pimeloyl-CoA->KAPA BioF (KAPA synthase) DAPA DAPA KAPA->DAPA BioA (DAPA aminotransferase) Dethiothis compound Dethiothis compound DAPA->Dethiothis compound BioD (Dethiothis compound synthase) This compound This compound Dethiothis compound->this compound BioB (this compound synthase)

This compound biosynthesis pathway from pimeloyl-CoA.

This compound's Influence on Cellular Signaling and Gene Expression

Beyond its metabolic functions, this compound actively participates in cellular signaling and the regulation of gene expression. This regulatory role is multifaceted and involves several key mechanisms:

  • Histone Biotinylation : this compound can be covalently attached to histones, a post-translational modification that can influence chromatin structure and gene silencing.

  • Regulation of Transcription Factors : this compound levels can modulate the activity of critical transcription factors such as NF-κB, which is involved in inflammatory responses.[2]

  • Biotinyl-AMP Signaling : The intermediate in the biotinylation reaction, biotinyl-5'-AMP, can function as a signaling molecule, potentially activating soluble guanylate cyclase (sGC) and influencing cGMP-dependent signaling pathways.[3]

These regulatory actions of this compound impact a wide range of cellular processes, including cell proliferation and immune responses.

Visualizing this compound-Mediated Signaling:

Biotin_Signaling This compound This compound Holocarboxylase Synthetase Holocarboxylase Synthetase This compound->Holocarboxylase Synthetase Biotinyl-5'-AMP Biotinyl-5'-AMP Holocarboxylase Synthetase->Biotinyl-5'-AMP ATP sGC Soluble Guanylate Cyclase (sGC) Biotinyl-5'-AMP->sGC Activates cGMP cGMP sGC->cGMP GTP PKG cGMP-dependent Protein Kinase (PKG) cGMP->PKG Activates Gene Expression Gene Expression PKG->Gene Expression Modulates

Biotinyl-AMP signaling pathway influencing gene expression.

Experimental Methodologies

A robust understanding of this compound biosynthesis and its roles in cellular processes relies on precise and reproducible experimental protocols. The following sections detail methodologies for the quantification of this compound and for assaying the activity of the key enzymes in its biosynthetic pathway.

This compound Quantification in Biological Samples

A common and sensitive method for this compound quantification is High-Performance Liquid Chromatography (HPLC) coupled with avidin binding assays.

Protocol: HPLC with Avidin Binding for this compound Quantification

  • Sample Preparation :

    • For food samples, protein-bound this compound is released by acid hydrolysis (e.g., 3 mol/L HCl at 100°C for 2 hours).[13]

    • For plasma or serum, samples can be prepared for analysis by column switching liquid chromatography-tandem mass spectrometry.[14]

  • Chromatographic Separation :

    • An HPLC system equipped with a C18 reverse-phase column is typically used.[15]

    • The mobile phase often consists of a buffer (e.g., sodium perchlorate with orthophosphoric acid) and an organic solvent like acetonitrile.[15]

    • Detection is commonly performed at a wavelength of 200 nm.[15]

  • Quantification :

    • The eluate fractions corresponding to this compound are collected.

    • An avidin-binding assay is then performed on these fractions. This can involve a competitive ELISA format where the this compound in the sample competes with a known amount of labeled this compound for binding to avidin.

    • A standard curve is generated using known concentrations of this compound to quantify the amount in the sample.

Enzyme Assays for the this compound Biosynthesis Pathway

1. 7-keto-8-aminopelargonic acid (KAPA) synthase (BioF) Assay

  • Principle : This assay measures the PLP-dependent condensation of L-alanine and pimeloyl-CoA to form KAPA.

  • Protocol Outline :

    • The reaction mixture contains purified BioF enzyme, L-alanine, pimeloyl-CoA, and pyridoxal 5'-phosphate (PLP) in a suitable buffer (e.g., Tris-HCl).[16][17]

    • The reaction is incubated at an optimal temperature (e.g., 37°C).

    • The reaction can be monitored by following the disappearance of pimeloyl-CoA or the appearance of KAPA using HPLC.

2. 7,8-diaminopelargonic acid (DAPA) aminotransferase (BioA) Assay

  • Principle : This assay measures the conversion of KAPA to DAPA. A common method involves the derivatization of the product, DAPA, with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME) to form a fluorescent adduct.[18][19][20]

  • Protocol Outline :

    • The enzymatic reaction is set up in a microplate with BioA, KAPA, and the amino donor (e.g., S-adenosylmethionine) in a suitable buffer.[18]

    • The reaction is incubated and then stopped.

    • The OPA/2ME derivatization reagent is added, and after a short incubation at room temperature, the fluorescence is measured using a microplate reader.[18][20]

3. Dethiothis compound synthase (BioD) Assay

  • Principle : This assay measures the ATP-dependent formation of dethiothis compound from DAPA and CO2 (in the form of bicarbonate).[21][22]

  • Protocol Outline :

    • The reaction mixture includes purified BioD, DAPA, ATP, MgCl2, and sodium bicarbonate in a suitable buffer.

    • The reaction is incubated at an optimal temperature.

    • The formation of dethiothis compound can be monitored by HPLC.

4. This compound synthase (BioB) Assay

  • Principle : This assay measures the insertion of a sulfur atom into dethiothis compound to form this compound. This is a complex reaction requiring a source of sulfur and a reducing system.

  • Protocol Outline :

    • The assay is performed under anaerobic conditions.

    • The reaction mixture contains purified BioB, dethiothis compound, S-adenosyl-L-methionine (SAM), a sulfur source (e.g., cysteine), and a reducing system (e.g., flavodoxin, ferredoxin-NADP+ reductase, and NADPH).

    • The formation of this compound is detected and quantified by HPLC or a microbiological assay.

Experimental Workflow for this compound Metabolic Analysis

A comprehensive analysis of this compound metabolism involves a multi-step workflow, from sample collection to data analysis.

Biotin_Workflow cluster_workflow Experimental Workflow for this compound Metabolic Analysis Sample_Collection Sample Collection (e.g., tissues, cells, biofluids) Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction HPLC_MS_Analysis HPLC-MS/MS Analysis Metabolite_Extraction->HPLC_MS_Analysis Data_Processing Data Processing and Bioinformatics Analysis HPLC_MS_Analysis->Data_Processing Biological_Interpretation Biological Interpretation Data_Processing->Biological_Interpretation

A generalized experimental workflow for studying this compound metabolism.

This guide provides a foundational understanding of the natural sources and biosynthesis of this compound, along with the necessary experimental frameworks to investigate its multifaceted roles in biology. As research continues to unveil the intricate connections between this compound, metabolism, and gene regulation, these methodologies will be instrumental in advancing our knowledge and developing novel therapeutic interventions.

References

The Unrivaled Affinity of Streptavidin and Biotin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the streptavidin-biotin interaction stands as a cornerstone of modern biotechnology and molecular biology. This technical guide provides an in-depth exploration of the remarkably strong and specific non-covalent bond between streptavidin and biotin, offering a detailed overview of its binding affinity, thermodynamics, and practical applications. The information presented herein is intended to serve as a valuable resource for designing and executing robust and sensitive assays, purification strategies, and diagnostic tools.

The interaction between the tetrameric protein streptavidin, isolated from the bacterium Streptomyces avidinii, and the small vitamin this compound (Vitamin H) is one of the strongest non-covalent interactions known in nature.[1] This exceptionally high affinity, characterized by a dissociation constant (Kd) in the femtomolar to picomolar range, forms the basis of a versatile and widely used technology in various scientific disciplines.[1][2] The bond forms rapidly and is resistant to extremes of pH, temperature, organic solvents, and denaturing agents, making it a highly stable and reliable tool.[2]

Quantitative Analysis of Binding Affinity

The strength of the streptavidin-biotin interaction is quantified by its equilibrium and kinetic rate constants. The dissociation constant (Kd), a measure of the tendency of the complex to separate, is exceptionally low, typically in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[1][2] This indicates a very low rate of dissociation once the complex is formed. The association rate constant (ka or kon), which describes the rate at which streptavidin and this compound bind, is very high, while the dissociation rate constant (kd or koff), the rate at which the complex falls apart, is extremely low.

The thermodynamic parameters of the interaction reveal the driving forces behind this extraordinary affinity. The binding process is characterized by a significant negative enthalpy change (ΔH), indicating that it is an exothermic and energetically favorable process.[3] The change in entropy (ΔS) and heat capacity (ΔCp) also contribute to the overall stability of the complex.

Below is a summary of the key quantitative data for the streptavidin-biotin interaction.

ParameterValueNotes
Dissociation Constant (Kd) ~10⁻¹⁴ - 10⁻¹⁵ MOne of the strongest non-covalent interactions known.[1][2]
Association Rate Constant (ka) 3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹Varies depending on the specific streptavidin variant and experimental conditions.[4][5]
Dissociation Rate Constant (kd) 2.4 x 10⁻⁶ s⁻¹For underivatized streptavidin.[6]
Enthalpy Change (ΔH) -23 kcal/molIndicates an exothermic and favorable binding event.[3]
Heat Capacity Change (ΔCp) -459.9 cal/mol·KHighlights the involvement of polar solvation in the interaction.[7][8]

Experimental Protocols for Characterizing the Interaction

Several biophysical techniques are employed to measure and characterize the streptavidin-biotin interaction. The following sections provide detailed methodologies for some of the key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) in a single experiment.

Methodology:

  • Sample Preparation:

    • Prepare a solution of streptavidin at a concentration of 40 µM in a suitable buffer (e.g., PBS).[9]

    • Prepare a solution of this compound at a concentration of 750 µM in the same buffer.[9]

    • Degas both solutions to prevent the formation of air bubbles in the calorimeter cell.

  • ITC Experiment:

    • Load the streptavidin solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).[9]

    • Perform a series of injections of the this compound solution into the streptavidin solution, typically 5 µL aliquots at 200-second intervals, while stirring at 75 rpm.[9]

    • Record the heat changes after each injection.

  • Data Analysis:

    • The raw data, a series of heat pulses, is integrated to obtain the heat change per injection.

    • The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte (in this case, this compound or a biotinylated molecule) to a ligand (streptavidin) immobilized on a sensor surface in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the dissociation constant (Kd).

Methodology:

  • Sensor Chip Preparation:

    • Use a sensor chip with a streptavidin-coated surface.[10][11]

    • Alternatively, immobilize streptavidin on a carboxylated sensor chip using standard amine coupling chemistry.

  • SPR Experiment:

    • Equilibrate the sensor surface with running buffer (e.g., PBS).

    • Inject a solution of the biotinylated analyte over the sensor surface at a specific flow rate (e.g., 60 µL/min) and for a defined period to monitor the association phase.[10][11]

    • Switch back to the running buffer to monitor the dissociation phase.

    • Regenerate the sensor surface using a suitable regeneration solution (e.g., 20 mM NaOH) to remove the bound analyte.[10][11]

    • Repeat the process with different concentrations of the analyte.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units versus time) are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to extract the ka and kd values.

    • The Kd is then calculated as the ratio of kd to ka.

Applications and Experimental Workflows

The exceptional properties of the streptavidin-biotin interaction have led to its widespread use in a multitude of applications, including immunoassays, immunohistochemistry, protein purification, and cell sorting.

Sandwich Enzyme-Linked Immunosorbent Assay (ELISA)

In a sandwich ELISA, the streptavidin-biotin system is often used for signal amplification, leading to a highly sensitive assay.

Experimental Workflow:

  • Coating: A capture antibody specific for the target antigen is immobilized on the surface of a microplate well.

  • Blocking: The remaining protein-binding sites on the well surface are blocked to prevent non-specific binding.

  • Sample Incubation: The sample containing the antigen is added to the well, and the antigen binds to the capture antibody.

  • Detection Antibody Incubation: A biotinylated detection antibody, which also recognizes the antigen at a different epitope, is added.

  • Streptavidin-Enzyme Conjugate Incubation: A streptavidin-enzyme conjugate (e.g., streptavidin-HRP) is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a colorimetric or chemiluminescent signal that is proportional to the amount of antigen in the sample.

ELISA_Workflow A Coat plate with capture antibody B Block non-specific sites A->B C Add sample (containing antigen) B->C D Add biotinylated detection antibody C->D E Add streptavidin-enzyme conjugate D->E F Add substrate and measure signal E->F

Sandwich ELISA workflow with streptavidin-biotin detection.

Protein Purification using Streptavidin-Coated Beads

The high affinity of the streptavidin-biotin interaction makes it an excellent tool for the purification of biotinylated proteins or their interacting partners.

Experimental Workflow:

  • Biotinylation of Bait Protein: The "bait" protein of interest is biotinylated in vitro or in vivo.

  • Cell Lysis: Cells expressing the biotinylated bait protein and its potential interacting partners ("prey") are lysed.

  • Incubation with Streptavidin Beads: The cell lysate is incubated with streptavidin-coated beads (e.g., agarose or magnetic beads). The biotinylated bait protein, along with any bound prey proteins, will bind to the beads.

  • Washing: The beads are washed extensively to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads. Due to the strength of the interaction, this often requires harsh denaturing conditions.

Protein_Purification_Workflow A Biotinylate bait protein B Lyse cells and prepare cell lysate A->B C Incubate lysate with streptavidin beads B->C D Wash beads to remove non-specific binders C->D E Elute bound proteins for analysis D->E

Protein purification workflow using streptavidin-biotin affinity.

Conclusion

The streptavidin-biotin interaction remains an indispensable tool in the life sciences. Its unparalleled affinity, specificity, and stability have enabled the development of a vast array of powerful techniques. A thorough understanding of the quantitative aspects of this interaction and the experimental methodologies for its characterization is crucial for leveraging its full potential in research, diagnostics, and drug development. This guide provides a foundational understanding to aid scientists in the effective application of this remarkable molecular partnership.

References

The Unyielding Embrace: A Technical Guide to the Structural Basis of the Avidin-Biotin Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The avidin-biotin interaction stands as a paragon of molecular recognition in biology, renowned for its remarkably high affinity and specificity. With a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M), this non-covalent bond is one of the strongest known, making the avidin-biotin system an invaluable tool in a vast array of biotechnological applications, from immunoassays and affinity chromatography to targeted drug delivery and diagnostics.[1][2] This technical guide delves into the core structural and thermodynamic principles that govern this extraordinary interaction, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its basis and the experimental methodologies used to characterize it.

At the Heart of the Bond: Structural Architecture

The foundation of the avidin-biotin complex lies in the unique protein architecture of avidin and the complementary chemistry of biotin (Vitamin H). Avidin, a glycoprotein found in the egg whites of birds, reptiles, and amphibians, is a tetrameric protein with a molecular weight of approximately 66-69 kDa.[3][4] Each of its four identical subunits is composed of 128 amino acids, which fold into a stable eight-stranded antiparallel beta-barrel.[4] This tertiary structure creates a deep, pear-shaped binding pocket that perfectly accommodates the this compound molecule.[5]

The binding of this compound within this pocket is a symphony of molecular interactions. It is a highly stabilized network of polar and hydrophobic interactions.[6] Key to this tight embrace is a "hydrophobic box" formed by several aromatic amino acid residues that create a non-polar environment for the bicyclic ring of this compound. Additionally, a network of hydrogen bonds forms between the ureido group of this compound and specific amino acid residues lining the binding pocket, further solidifying the complex. The valeryl side chain of this compound also engages in multiple van der Waals contacts within the pocket, contributing to the overall stability.

Quantitative Analysis of the Avidin-Biotin Interaction

The strength and kinetics of the avidin-biotin interaction have been extensively quantified using various biophysical techniques. The following tables summarize the key quantitative data, providing a comparative overview for researchers.

ParameterValueMethodReference
Dissociation Constant (Kd)~1 x 10⁻¹⁵ MKinetic Studies/Radioactive this compound Assay[2]
Dissociation Constant (Kd)1.3 x 10⁻¹⁵ M (at pH 5.0)Not Specified[7]
Association Rate Constant (kon)Slower than diffusion limited (10⁵ to 10⁷ M⁻¹s⁻¹)Stopped-flow methodologies[8][9]
Dissociation Rate Constant (koff)7.5 x 10⁻⁸ s⁻¹Radiolabeled this compound Release Assay[10]
Thermodynamic ParameterValue (at 25°C)MethodReference
Enthalpy (ΔH)-23.4 kcal/molIsothermal Titration Calorimetry[11]
Enthalpy (ΔH)-20.3 kcal/molCalorimetry[12]
Entropy (ΔS)Nearly zeroCalorimetry[12][13]
Gibbs Free Energy (ΔG)-20.4 kcal/molCalculated from Kd[14]

Experimental Protocols for Characterization

A thorough understanding of the avidin-biotin complex necessitates the use of sophisticated biophysical techniques. The following sections provide detailed methodologies for the key experiments cited in the characterization of this interaction.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[15]

Methodology:

  • Sample Preparation:

    • Prepare a solution of avidin (typically in the micromolar range, e.g., 40 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).[6][11]

    • Prepare a solution of this compound at a significantly higher concentration (e.g., 750 µM) in the same buffer to ensure saturation of the avidin binding sites during the titration.[6]

    • Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).[11]

    • Fill the reference cell with deionized water or the dialysis buffer.

    • Load the avidin solution into the sample cell (typically around 350 µL).[6]

    • Load the this compound solution into the injection syringe (typically around 250 µL).[6]

  • Titration:

    • Perform a series of small, sequential injections (e.g., 5 µL) of the this compound solution into the avidin solution in the sample cell.[6]

    • Allow the system to equilibrate after each injection (e.g., 200 seconds) while stirring at a constant speed (e.g., 75 rpm).[6]

    • The instrument measures the heat released or absorbed during each injection.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change against the molar ratio of this compound to avidin.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to monitor biomolecular interactions in real-time. It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the dissociation constant (Kd) can be calculated.

Methodology:

  • Sensor Chip Preparation:

    • Select a sensor chip with a suitable surface chemistry (e.g., a streptavidin-coated sensor chip for capturing biotinylated molecules, or a gold surface for immobilization of this compound).[16][17]

    • Immobilize one of the binding partners (e.g., this compound) onto the sensor surface. This can be achieved through various chemistries, such as self-assembled monolayers of disulfide-biotin on a gold surface.[17]

    • The other binding partner (avidin) will be the analyte in solution.

  • Binding Analysis:

    • Flow a solution of avidin at various concentrations over the sensor surface containing the immobilized this compound.

    • The binding of avidin to the surface causes a change in the refractive index, which is detected by the SPR instrument and recorded as a response in real-time.

    • The association phase is monitored as the avidin solution flows over the surface.

  • Dissociation Analysis:

    • After the association phase, switch to a buffer-only flow.

    • The dissociation of the avidin-biotin complex is monitored as a decrease in the SPR signal over time.

  • Data Analysis:

    • The sensorgrams (plots of response versus time) are analyzed using appropriate kinetic models (e.g., 1:1 Langmuir binding model).

    • The association rate (kon) is determined from the initial slope of the association phase at different analyte concentrations.

    • The dissociation rate (koff) is determined from the decay of the signal during the dissociation phase.

    • The dissociation constant (Kd) is calculated as the ratio of koff/kon.

X-ray Crystallography

X-ray crystallography is the primary technique used to determine the three-dimensional atomic structure of the avidin-biotin complex, providing invaluable insights into the specific molecular interactions.

Methodology:

  • Crystallization:

    • Obtain a highly pure and concentrated solution of the avidin-biotin complex. Crystals of the complex can often be obtained by soaking pre-formed avidin crystals in a solution containing this compound.[7]

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to find conditions that yield well-ordered crystals suitable for X-ray diffraction.

  • Data Collection:

    • Mount a single crystal in a cryo-stream to protect it from radiation damage.

    • Expose the crystal to a high-intensity X-ray beam (often from a synchrotron source).

    • The crystal diffracts the X-rays, producing a pattern of spots that is recorded on a detector.

    • Collect a complete dataset by rotating the crystal and recording diffraction patterns at different orientations.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and the intensities of the diffracted spots.

    • Solve the "phase problem" to determine the phases of the diffracted X-rays. This can be done using methods like molecular replacement if a similar structure is already known.

    • Build an initial atomic model of the avidin-biotin complex into the calculated electron density map.

    • Refine the atomic model against the experimental diffraction data to improve its accuracy and agreement with the data. This involves adjusting the positions of the atoms and their thermal parameters.

  • Structural Analysis:

    • Analyze the final, refined structure to identify the key amino acid residues involved in this compound binding, the hydrogen bonding network, hydrophobic interactions, and the overall architecture of the binding pocket.

Visualizing the Avidin-Biotin Interaction and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key structural interactions and experimental workflows.

Avidin_Biotin_Interaction cluster_Avidin Avidin Monomer (Beta-Barrel) cluster_this compound This compound Hydrophobic Pocket Hydrophobic Pocket Hydrogen Bond Donors/Acceptors Hydrogen Bond Donors/Acceptors van der Waals Contacts van der Waals Contacts Bicyclic Ring Bicyclic Ring Bicyclic Ring->Hydrophobic Pocket Hydrophobic Interactions Ureido Group Ureido Group Ureido Group->Hydrogen Bond Donors/Acceptors Hydrogen Bonding Valeryl Side Chain Valeryl Side Chain Valeryl Side Chain->van der Waals Contacts van der Waals Forces

Key molecular interactions stabilizing the avidin-biotin complex.

ITC_Workflow cluster_Preparation 1. Sample Preparation cluster_Experiment 2. ITC Experiment cluster_Analysis 3. Data Analysis Avidin_Solution Prepare Avidin Solution (in sample cell) Degas_Solutions Degas Both Solutions Avidin_Solution->Degas_Solutions Biotin_Solution Prepare this compound Solution (in syringe) Biotin_Solution->Degas_Solutions Titration Inject this compound into Avidin Degas_Solutions->Titration Heat_Measurement Measure Heat Change (per injection) Titration->Heat_Measurement Binding_Isotherm Plot Heat Change vs. Molar Ratio Heat_Measurement->Binding_Isotherm Model_Fitting Fit Data to Binding Model Binding_Isotherm->Model_Fitting Thermodynamic_Parameters Determine Kd, n, ΔH, ΔS Model_Fitting->Thermodynamic_Parameters

A typical experimental workflow for Isothermal Titration Calorimetry.

SPR_Workflow cluster_Preparation 1. Sensor Preparation cluster_Binding 2. Binding Analysis cluster_Analysis 3. Data Analysis Immobilize_this compound Immobilize this compound on Sensor Chip Association Flow Avidin over Surface (Association Phase) Immobilize_this compound->Association Dissociation Flow Buffer over Surface (Dissociation Phase) Association->Dissociation Sensorgram Generate Sensorgram (Response vs. Time) Dissociation->Sensorgram Kinetic_Fitting Fit Data to Kinetic Model Sensorgram->Kinetic_Fitting Kinetic_Parameters Determine kon, koff, Kd Kinetic_Fitting->Kinetic_Parameters

A typical experimental workflow for Surface Plasmon Resonance.

Conclusion

The avidin-biotin complex is a testament to the precision and strength of non-covalent interactions in biological systems. Its structural basis, characterized by a synergistic combination of hydrophobic interactions, extensive hydrogen bonding, and shape complementarity, results in an exceptionally stable complex. The quantitative data and experimental protocols detailed in this guide provide a robust framework for researchers to understand, utilize, and further investigate this remarkable molecular partnership. As a cornerstone of modern biotechnology, a deep appreciation of the structural and thermodynamic principles governing the avidin-biotin interaction is essential for its effective application and for the development of novel bio-inspired technologies.

References

The Indispensable Role of Biotin in Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biotin, also known as vitamin B7, is a water-soluble vitamin that functions as an essential coenzyme for a class of enzymes known as carboxylases. These enzymes play a pivotal role in a variety of critical metabolic pathways, including gluconeogenesis, amino acid catabolism, and, most notably, fatty acid synthesis. The synthesis of fatty acids is fundamentally dependent on the this compound-dependent enzyme Acetyl-CoA Carboxylase (ACC), which catalyzes the first committed and rate-limiting step in this pathway. This guide provides an in-depth technical overview of this compound's core function in fatty acid synthesis, detailing the enzymatic mechanism, the impact of this compound availability, and key experimental protocols for studying this process.

The Central Enzyme: Acetyl-CoA Carboxylase (ACC)

Fatty acid synthesis begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by Acetyl-CoA Carboxylase (ACC).[1] This step is irreversible and serves as the primary regulatory point for the entire fatty acid synthesis pathway. Malonyl-CoA provides the two-carbon building blocks for the elongation of the fatty acid chain by the fatty acid synthase complex.

In eukaryotes, ACC is a large, multi-domain polypeptide, while in most prokaryotes, it exists as a multi-subunit enzyme complex. The eukaryotic enzyme has two major isoforms:

  • ACC1 : Primarily cytosolic and is the key enzyme in de novo fatty acid biosynthesis.

  • ACC2 : Located on the outer mitochondrial membrane, where its product, malonyl-CoA, acts as an inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.

Both isoforms are critically dependent on this compound for their catalytic activity. The enzyme's structure is generally organized into three key functional regions:

  • This compound Carboxylase (BC) Domain : Catalyzes the ATP-dependent carboxylation of the this compound cofactor.

  • This compound Carboxyl Carrier Protein (BCCP) Domain : Contains a specific lysine residue to which this compound is covalently attached, acting as a "swinging arm" to move the activated carboxyl group between the two catalytic sites.

  • Carboxyltransferase (CT) Domain : Transfers the carboxyl group from carboxythis compound to acetyl-CoA.

The this compound-Dependent Catalytic Mechanism

The carboxylation of acetyl-CoA by ACC is a two-step process occurring in distinct active sites within the enzyme, physically linked by the this compound-carrying BCCP domain.

Step 1: Carboxylation of this compound In the this compound carboxylase (BC) active site, bicarbonate is activated by ATP to form a carboxyphosphate intermediate. This intermediate then carboxylates the N1 atom of the this compound ring, which is covalently attached to the BCCP domain. This reaction is ATP-dependent and produces ADP and inorganic phosphate (Pi).

This compound-BCCP + HCO₃⁻ + ATP → Carboxythis compound-BCCP + ADP + Pi

Step 2: Transfer of Carboxyl Group to Acetyl-CoA The BCCP domain then translocates the activated carboxyl group from the BC active site to the carboxyltransferase (CT) active site. Here, the carboxyl group is transferred from carboxythis compound to acetyl-CoA, yielding malonyl-CoA and regenerating the this compound-BCCP cofactor for the next catalytic cycle.

Carboxythis compound-BCCP + Acetyl-CoA → this compound-BCCP + Malonyl-CoA

This "swinging arm" model allows the flexible BCCP domain to shuttle the reactive intermediate between the two spatially distinct catalytic centers of the ACC enzyme.

ACC_Mechanism cluster_BC This compound Carboxylase (BC) Domain cluster_CT Carboxyltransferase (CT) Domain BC_Site BC Active Site CarboxyBCCP Carboxythis compound-BCCP ADP_Pi ADP + Pi BC_Site->ADP_Pi CT_Site CT Active Site BCCP This compound-BCCP (Swinging Arm) MalonylCoA Malonyl-CoA CT_Site->MalonylCoA BCCP->BC_Site 1. Carboxylation CarboxyBCCP->CT_Site 2. Carboxyl Transfer ATP ATP + HCO₃⁻ ATP->BC_Site AcetylCoA Acetyl-CoA AcetylCoA->CT_Site

Caption: The two-step catalytic mechanism of Acetyl-CoA Carboxylase (ACC).

Activation via Biotinylation: The Role of Holocarboxylase Synthetase

ACC is synthesized as an inactive apocarboxylase. Its activation requires the covalent attachment of this compound to a specific lysine residue within the BCCP domain. This post-translational modification is catalyzed by the enzyme Holocarboxylase Synthetase (HCS) in eukaryotes, or This compound Protein Ligase (BirA) in prokaryotes.[2]

HCS utilizes ATP to first synthesize a biotinyl-5'-AMP intermediate, which then serves as the donor to transfer this compound to the apo-ACC, forming the active holo-ACC.[2] Therefore, HCS activity is essential for maintaining a pool of active, biotinylated carboxylases.

HCS_Activation ApoACC Apo-ACC (Inactive) HCS Holocarboxylase Synthetase (HCS) ApoACC->HCS HoloACC Holo-ACC (Active) HCS->HoloACC Covalent Attachment AMP_PPi AMP + PPi HCS->AMP_PPi This compound This compound This compound->HCS ATP ATP ATP->HCS

Caption: Activation of apo-ACC by Holocarboxylase Synthetase (HCS).

Quantitative Impact of this compound Status on Fatty Acid Metabolism

This compound deficiency directly impairs the activity of ACC, leading to a significant reduction in fatty acid synthesis.[3] This has been demonstrated across various experimental models. Conversely, pharmacological supplementation with this compound can modulate fatty acid metabolism, often by increasing fatty acid oxidation.[4]

Table 1: Effect of this compound Deficiency on ACC Activity and Fatty Acid Profile
Model SystemConditionParameterObservationReference
Human FibroblastsMultiple Carboxylase DeficiencyAcetyl-CoA Carboxylase ActivityDeficient activity; increased 6- to 8-fold with supplemental this compound.[5]
ChicksThis compound-Deficient DietHepatic Lipogenesis (in vivo)Inhibited[3]
ChicksThis compound-Deficient DietHepatic ACC ActivityInhibited[3]
ChicksThis compound-Deficient DietHepatic Fatty Acid ProfileIncreased ratio of 16:1 to 18:0 fatty acids.[6][7]
ChicksThis compound-Deficient DietLiver & Heart PhospholipidsLower levels of dihomo-gamma-linolenate (20:3ω6).[8]
Table 2: Effect of Pharmacological this compound Supplementation on Fatty Acid Metabolism
Model SystemConditionParameterObservationReference
3T3-L1 AdipocytesThis compound SupplementationFatty Acid Synthesis (Radiolabeled Assay)Decreased[4][9]
3T3-L1 AdipocytesThis compound SupplementationFatty Acid Oxidation (Radiolabeled Assay)Increased[4][9]
RatsHigh-Dose this compound Diet (0.20%)Fat OxidationIncreased[10]
Dyslipidemic RatsThis compound SupplementationSerum TriglyceridesDecreased by 16-50% depending on dose.[11]
Dyslipidemic RatsThis compound SupplementationSerum Total CholesterolDecreased by 26-35% depending on dose.[11]

Experimental Protocols

Spectrophotometric Assay of Acetyl-CoA Carboxylase (ACC) Activity

This protocol describes a continuous, non-radioactive coupled enzyme assay to measure ACC activity by monitoring the oxidation of NADPH.[12][13][14] ACC produces malonyl-CoA, which is then reduced by a recombinant malonyl-CoA reductase, consuming NADPH. The rate of NADPH disappearance, measured at 340 or 365 nm, is proportional to ACC activity.

Materials:

  • Cell or tissue extract containing ACC

  • Assay Buffer: 100-200 mM MOPS or HEPES-KOH, pH 7.5-7.8

  • Magnesium Chloride (MgCl₂)

  • Potassium Citrate (optional, allosteric activator)

  • Dithiothreitol (DTE)

  • ATP

  • Sodium Bicarbonate (NaHCO₃)

  • Acetyl-CoA

  • NADPH

  • Recombinant Malonyl-CoA Reductase (e.g., from Chloroflexus aurantiacus)

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Prepare Assay Mixture: In a cuvette, prepare the reaction mixture containing Assay Buffer, MgCl₂, DTE, NaHCO₃, ATP, NADPH, and a saturating amount of malonyl-CoA reductase.

  • Add Enzyme Extract: Add a known amount of the cell/tissue extract containing ACC to the cuvette and mix.

  • Equilibrate and Measure Background: Place the cuvette in the spectrophotometer and monitor the absorbance at 340/365 nm for several minutes to establish a stable baseline (background rate of NADPH oxidation).

  • Initiate Reaction: Start the ACC-specific reaction by adding acetyl-CoA to the mixture. Mix quickly.

  • Monitor Absorbance: Immediately begin recording the decrease in absorbance at 340/365 nm over time. The linear portion of the curve represents the rate of the reaction.

  • Calculate Activity: Calculate the rate of NADPH oxidation using its extinction coefficient (6.22 mM⁻¹cm⁻¹ at 340 nm). The specific activity of ACC is typically expressed as nmol of NADPH oxidized per minute per mg of protein.

ACC_Assay_Workflow A Prepare Assay Mix (Buffer, ATP, HCO₃⁻, NADPH, Malonyl-CoA Reductase) B Add ACC-containing Sample (e.g., cell lysate) A->B C Measure Background Rate (Absorbance at 340 nm) B->C D Initiate Reaction (Add Acetyl-CoA) C->D E Monitor Decrease in Absorbance over Time D->E F Calculate ACC Activity (nmol/min/mg) E->F

Caption: Experimental workflow for the spectrophotometric assay of ACC activity.
In Vivo Measurement of De Novo Lipogenesis (DNL) with ¹³C-Acetate

This protocol outlines the use of a stable isotope tracer, ¹³C-acetate, to quantify the rate of de novo lipogenesis (DNL) in vivo.[15][16][17][18] The labeled acetate is converted to ¹³C-acetyl-CoA, which is then incorporated into newly synthesized fatty acids. The enrichment of ¹³C in fatty acids (e.g., palmitate) isolated from VLDL-triglycerides is measured by mass spectrometry to calculate the fractional synthesis rate.

Materials:

  • Sterile, infusible Sodium [1-¹³C]acetate or [1,2-¹³C₂]acetate

  • Experimental subjects (human or animal)

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge for plasma separation

  • Ultracentrifuge for VLDL isolation

  • Reagents for lipid extraction (e.g., Chloroform/Methanol) and derivatization (e.g., H₂SO₄ in methanol to form FAMEs)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Baseline Sample: Collect a baseline blood sample before the tracer infusion begins.

  • Tracer Infusion: Administer a primed, continuous intravenous infusion of ¹³C-acetate to the subject to achieve a steady-state enrichment of ¹³C in the hepatic acetyl-CoA pool.

  • Blood Sampling: Collect blood samples at timed intervals throughout the infusion period.

  • Plasma and VLDL Isolation: Separate plasma from the blood samples by centrifugation. Isolate the VLDL fraction from the plasma via ultracentrifugation.

  • Lipid Extraction and Derivatization: Extract total lipids from the VLDL fraction. Saponify the triglycerides and derivatize the resulting fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.

  • GC-MS Analysis: Analyze the FAMEs by GC-MS to determine the mass isotopomer distribution of key fatty acids, particularly palmitate (C16:0). This measures the proportion of molecules containing one or more ¹³C atoms.

  • Calculate Fractional DNL: Use the mass isotopomer distribution data and the enrichment of the precursor pool (hepatic ¹³C-acetyl-CoA) to calculate the fraction of the VLDL-palmitate pool that was newly synthesized during the tracer infusion.

DNL_Workflow A Collect Baseline Blood Sample B Continuous Infusion of ¹³C-Acetate Tracer A->B C Collect Blood Samples at Timed Intervals B->C D Isolate VLDL from Plasma C->D E Extract Lipids and Prepare Fatty Acid Methyl Esters (FAMEs) D->E F Analyze ¹³C Enrichment in FAMEs by GC-MS E->F G Calculate Fractional De Novo Lipogenesis Rate F->G

Caption: Workflow for in vivo measurement of De Novo Lipogenesis (DNL).

Conclusion

This compound's function in fatty acid synthesis is not merely supportive but absolutely essential. It serves as the covalent, reactive cofactor for Acetyl-CoA Carboxylase, the enzyme that governs the flow of carbons into the lipogenic pathway. Understanding this intricate, this compound-dependent mechanism is fundamental for research into metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease, and offers a critical knowledge base for the development of therapeutics targeting metabolic pathways. The experimental protocols provided herein offer robust methods for quantifying the activity of this pathway and its modulation by various factors.

References

The Pivotal Role of Biotin in Gluconeogenesis and Amino Acid Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Biotin, or vitamin B7, is an indispensable cofactor for a class of enzymes known as carboxylases, which play a critical role in intermediary metabolism. This technical guide provides an in-depth exploration of this compound's essential functions in gluconeogenesis and the catabolism of amino acids. We delve into the biochemical mechanisms of three key mitochondrial this compound-dependent enzymes: Pyruvate Carboxylase (PC), Propionyl-CoA Carboxylase (PCC), and 3-Methylcrotonyl-CoA Carboxylase (MCC). This document summarizes their kinetic properties, details the experimental protocols for their activity assays, and illustrates the core metabolic and regulatory pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's metabolic significance and the therapeutic potential of targeting these pathways.

Introduction: The this compound Cycle and its Metabolic Importance

This compound is a water-soluble vitamin that functions as a covalently bound prosthetic group for carboxylase enzymes.[1][2] The attachment of this compound to its apo-carboxylases is a crucial activation step catalyzed by holocarboxylase synthetase (HCS).[1][2][3] This process, along with the recycling of this compound from degraded carboxylases by biotinidase, constitutes the this compound cycle, ensuring the availability of this vital cofactor for central metabolic pathways.[4]

In humans, five carboxylases require this compound to function, participating in key metabolic processes such as fatty acid synthesis, gluconeogenesis, and amino acid breakdown.[5][6] This guide focuses on the three mitochondrial carboxylases integral to gluconeogenesis and amino acid catabolism. Deficiencies in these enzymes or in this compound metabolism can lead to severe, life-threatening metabolic disorders.[3][7][8][9]

This compound's Role in Gluconeogenesis: Pyruvate Carboxylase

Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is vital for maintaining blood glucose homeostasis, particularly during periods of fasting.[4] this compound-dependent pyruvate carboxylase (PC) is a key enzyme in this pathway.[4][10]

2.1. The Pyruvate Carboxylase Reaction

Located in the mitochondrial matrix, PC catalyzes the irreversible carboxylation of pyruvate to oxaloacetate (OAA), a primary precursor for gluconeogenesis.[10][11][12][13] This reaction is the first committed step in the gluconeogenic pathway from pyruvate.[4] The OAA produced can then be converted to phosphoenolpyruvate (PEP) and subsequently to glucose.[10][13]

Pyruvate Pyruvate PC Pyruvate Carboxylase (this compound-dependent) Pyruvate->PC HCO3 HCO3- ATP ATP ADP_Pi ADP + Pi OAA Oxaloacetate Gluconeogenesis Gluconeogenesis OAA->Gluconeogenesis PC->OAA

Pyruvate Carboxylase Reaction in Gluconeogenesis.

2.2. Regulation of Pyruvate Carboxylase

The activity of PC is tightly regulated, primarily through allosteric activation by acetyl-CoA.[1][10][12][14] During fasting, increased fatty acid oxidation leads to elevated levels of acetyl-CoA, which in turn activates PC to promote gluconeogenesis.[2][10] This mechanism ensures that the rate of gluconeogenesis is coupled to the energy status of the cell.

Fasting Fasting FattyAcidOxidation Increased Fatty Acid Oxidation Fasting->FattyAcidOxidation AcetylCoA Increased Acetyl-CoA FattyAcidOxidation->AcetylCoA PC Pyruvate Carboxylase Activity AcetylCoA->PC Allosteric Activation Gluconeogenesis Increased Gluconeogenesis PC->Gluconeogenesis

Allosteric Regulation of Pyruvate Carboxylase.

This compound's Role in Amino Acid Catabolism

This compound is essential for the breakdown of several amino acids through the action of propionyl-CoA carboxylase and 3-methylcrotonyl-CoA carboxylase.

3.1. Propionyl-CoA Carboxylase (PCC)

PCC is a mitochondrial enzyme crucial for the catabolism of the essential amino acids valine, isoleucine, methionine, and threonine, as well as odd-chain fatty acids and cholesterol.[7][8] These substrates are degraded to propionyl-CoA. PCC catalyzes the carboxylation of propionyl-CoA to D-methylmalonyl-CoA.[7][13] D-methylmalonyl-CoA is then converted to L-methylmalonyl-CoA and subsequently to succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle.[7]

AminoAcids Valine, Isoleucine, Methionine, Threonine PropionylCoA Propionyl-CoA AminoAcids->PropionylCoA OddChainFA Odd-Chain Fatty Acids OddChainFA->PropionylCoA PCC Propionyl-CoA Carboxylase (this compound-dependent) PropionylCoA->PCC MethylmalonylCoA D-Methylmalonyl-CoA PCC->MethylmalonylCoA SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Epimerase & Mutase TCA_Cycle TCA Cycle SuccinylCoA->TCA_Cycle

Propionyl-CoA Carboxylase in Amino Acid Catabolism.

3.2. 3-Methylcrotonyl-CoA Carboxylase (MCC)

MCC is a mitochondrial enzyme essential for the catabolism of the branched-chain amino acid leucine.[9][15] During leucine degradation, 3-methylcrotonyl-CoA is formed as an intermediate. MCC, a this compound-dependent enzyme, catalyzes the carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA.[9][15] This is a critical step in the pathway that ultimately yields acetoacetate and acetyl-CoA.[15]

Leucine Leucine MethylcrotonylCoA 3-Methylcrotonyl-CoA Leucine->MethylcrotonylCoA Multiple Steps MCC 3-Methylcrotonyl-CoA Carboxylase (this compound-dependent) MethylcrotonylCoA->MCC MethylglutaconylCoA 3-Methylglutaconyl-CoA MCC->MethylglutaconylCoA Acetoacetate_AcetylCoA Acetoacetate + Acetyl-CoA MethylglutaconylCoA->Acetoacetate_AcetylCoA Further Metabolism

3-Methylcrotonyl-CoA Carboxylase in Leucine Catabolism.

Quantitative Data on Human this compound-Dependent Carboxylases

The kinetic parameters of these enzymes are crucial for understanding their efficiency and regulation. The following table summarizes available data for the human enzymes.

EnzymeSubstrateKmVmaxkcatReference
Pyruvate Carboxylase Pyruvate~2.14 mM~27.6 fmol/min/cell-[16]
Acetyl-CoA (Activator)Ka ~2 µM--[12]
Propionyl-CoA Carboxylase Propionyl-CoA0.29 mM--[7][13]
Bicarbonate3.0 mM--[13]
ATP0.08 mM--[7]
Holocarboxylase Synthetase This compound15 ± 3 nmol/L618 fmol/mg protein/h-[5]
This compound (mutant)48 to 1,062 nmol/L27% of normal-[5]

Experimental Protocols

Accurate measurement of carboxylase activity is essential for both research and clinical diagnostics. The following sections provide detailed methodologies for assaying the activity of these key enzymes.

5.1. Spectrophotometric Assay for Pyruvate Carboxylase Activity

This is a coupled enzyme assay where the product of the PC reaction, oxaloacetate, is used in a subsequent reaction that can be monitored spectrophotometrically.[11]

Workflow:

SamplePrep Sample Preparation (Cell Lysate/Tissue Homogenate) AddSample Add Cell Extract SamplePrep->AddSample ReactionMix Prepare Reaction Mixture: - Tris-HCl buffer - MgCl2, NaHCO3, ATP - Acetyl-CoA, DTNB - Citrate Synthase Incubation Pre-incubate at 30°C ReactionMix->Incubation Incubation->AddSample Spectro Measure Absorbance at 412 nm (kinetic mode for 60s) AddSample->Spectro Calculation Calculate Activity based on rate of CoA-SH reaction with DTNB Spectro->Calculation

Workflow for Spectrophotometric PC Assay.

Methodology:

  • Reagent Preparation:

    • 1.0 M Tris-HCl, pH 8.0

    • 0.5 M NaHCO3

    • 0.1 M MgCl2

    • 10 mM ATP

    • 1.5 mM Acetyl-CoA

    • 2 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

    • Citrate Synthase (in excess)

    • Pyruvate (substrate to initiate the reaction)

  • Assay Procedure:

    • Prepare a reaction cocktail containing Tris-HCl, MgCl2, NaHCO3, ATP, Acetyl-CoA, DTNB, and citrate synthase in a cuvette.[11]

    • Incubate the cuvette at 30°C for 10 minutes to allow for temperature equilibration.[11]

    • Add the cell extract to the cuvette.[11]

    • Initiate the reaction by adding pyruvate.

    • Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer in kinetic mode.[11] The rate of color change is proportional to the rate of free CoA generation, which is directly linked to oxaloacetate production by PC.[11]

    • A control reaction without pyruvate should be run to account for any background activity.[11]

  • Calculation of Activity:

    • One unit of PC activity is defined as the amount of enzyme required to produce 1.0 µmole of oxaloacetate per minute.[11] The activity is calculated based on the rate of change in absorbance and the molar extinction coefficient of the DTNB product.

5.2. HPLC-Based Assay for Propionyl-CoA Carboxylase Activity

This method measures the formation of methylmalonyl-CoA from propionyl-CoA in phytohemagglutinin (PHA)-stimulated lymphocytes.[13][17]

Workflow:

LymphocyteIsolation Isolate Lymphocytes from Whole Blood PHA_Stimulation Stimulate Lymphocytes with PHA LymphocyteIsolation->PHA_Stimulation CellLysis Lyse Stimulated Lymphocytes PHA_Stimulation->CellLysis EnzymeReaction Incubate Lysate with: - Propionyl-CoA - ATP, MgCl2, KHCO3 CellLysis->EnzymeReaction ReactionStop Stop Reaction with Acid EnzymeReaction->ReactionStop HPLC Separate and Quantify Methylmalonyl-CoA by HPLC ReactionStop->HPLC Calculation Calculate PCC Activity HPLC->Calculation

Workflow for HPLC-Based PCC Assay.

Methodology:

  • Sample Preparation:

    • Isolate lymphocytes from whole blood using a density gradient centrifugation method.

    • Stimulate the isolated lymphocytes with phytohemagglutinin (PHA) in culture.[17]

    • Harvest and lyse the stimulated lymphocytes.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing buffer, ATP, MgCl2, and KHCO3.

    • Add the lymphocyte lysate to the reaction mixture.

    • Initiate the reaction by adding propionyl-CoA.

    • Incubate at 37°C for a defined period.

    • Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • HPLC Analysis:

    • Centrifuge the stopped reaction to pellet the protein.

    • Inject the supernatant onto a reverse-phase HPLC column.

    • Separate the components using an appropriate gradient.

    • Detect and quantify the methylmalonyl-CoA peak by UV absorbance.

  • Calculation of Activity:

    • Calculate the amount of methylmalonyl-CoA produced based on a standard curve.

    • Express the PCC activity as pmol of methylmalonyl-CoA produced per minute per mg of protein.[13]

5.3. Radiometric Assay for 3-Methylcrotonyl-CoA Carboxylase Activity

This assay measures the incorporation of radiolabeled bicarbonate (14C-bicarbonate) into an acid-nonvolatile product.[18][19][20]

Workflow:

SamplePrep Sample Preparation (Fibroblast or Leukocyte Homogenate) ReactionMix Prepare Reaction Mixture: - Buffer, ATP, MgCl2 - 3-Methylcrotonyl-CoA - 14C-Bicarbonate SamplePrep->ReactionMix Incubation Incubate at 37°C ReactionMix->Incubation StopReaction Stop Reaction with Acid (e.g., Trichloroacetic Acid) Incubation->StopReaction RemoveUnreacted Remove Unreacted 14CO2 (e.g., by evaporation) StopReaction->RemoveUnreacted ScintillationCounting Measure Radioactivity of Acid-Nonvolatile Product RemoveUnreacted->ScintillationCounting Calculation Calculate MCC Activity ScintillationCounting->Calculation

Workflow for Radiometric MCC Assay.

Methodology:

  • Sample Preparation:

    • Prepare a homogenate of cultured fibroblasts or isolated leukocytes.[21]

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing buffer, ATP, MgCl2, and the substrate 3-methylcrotonyl-CoA.

    • Add the cell homogenate to the reaction mixture.

    • Initiate the reaction by adding 14C-bicarbonate.[18]

    • Incubate the reaction at 37°C for a specific time.

  • Stopping the Reaction and Measuring Radioactivity:

    • Terminate the reaction by adding an acid, such as trichloroacetic acid.[18] This also helps to drive off any unreacted 14CO2.

    • Centrifuge to pellet the precipitated protein.

    • Transfer the supernatant containing the acid-nonvolatile radiolabeled product to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.[18]

  • Calculation of Activity:

    • The amount of incorporated radioactivity is proportional to the MCC activity.

    • Express the activity as nmol of bicarbonate fixed per hour per mg of protein.

Conclusion

This compound's role as a cofactor for pyruvate carboxylase, propionyl-CoA carboxylase, and 3-methylcrotonyl-CoA carboxylase is fundamental to the central metabolic pathways of gluconeogenesis and amino acid catabolism. The intricate regulation of these enzymes, particularly the allosteric control of pyruvate carboxylase by acetyl-CoA, highlights the sophisticated integration of metabolic signals within the cell. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and clinicians working to further elucidate the roles of these enzymes in health and disease. A deeper understanding of these this compound-dependent pathways holds significant promise for the development of novel therapeutic strategies for a range of metabolic disorders.

References

The Unraveling of "Egg White Injury": A Technical Guide to the Discovery of Vitamin H (Biotin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate relationship between diet and health is a cornerstone of biomedical research. A pivotal chapter in the history of nutritional science is the discovery of what was then termed "egg white injury" and its eventual link to a crucial B-vitamin, initially named vitamin H, now known as biotin (Vitamin B7). This technical guide provides an in-depth exploration of the seminal research that elucidated this phenomenon, focusing on the quantitative data, experimental methodologies, and the logical progression of scientific inquiry that led to the identification of a fundamental metabolic pathway. This document is designed to offer a detailed historical and technical perspective for researchers, scientists, and professionals in drug development, highlighting the rigorous experimental work that underpins our modern understanding of this compound's essential role in physiology.

The Phenomenon of "Egg White Injury"

In the early 20th century, researchers observed a peculiar and detrimental health condition in animals fed diets rich in raw egg whites. This condition, characterized by a constellation of severe symptoms, was termed "egg white injury."

Early Observations and Symptomatology

Initial studies in the 1920s by researchers such as Boas and Parsons systematically documented the effects of a raw egg white diet in rats. The primary symptoms observed were:

  • Dermatological: Severe dermatitis, characterized by scaly skin and eczema, was a hallmark of the condition.

  • Alopecia: Progressive hair loss was a consistent and striking feature.

  • Neuromuscular: Animals exhibited loss of muscle coordination, ataxia, and general muscular weakness.

These symptoms pointed towards a systemic nutritional deficiency induced by a component of raw egg white.

The Search for the Curative "Factor X" and the Identification of Vitamin H

The reversibility of "egg white injury" with the addition of certain foodstuffs to the diet sparked a search for the protective substance, initially referred to as "Factor X."

The Human Experiment: Quantitative Data from Sydenstricker et al. (1942)

A landmark study by V.P. Sydenstricker and colleagues in 1942 provided critical quantitative data on "egg white injury" in humans. This experiment involved inducing the condition in a human volunteer through a controlled diet.

ParameterValue
Diet Composition
Desiccated Egg White30% of total daily caloric intake
Timeline of Symptom Onset
Fine, scaly dermatitis3-4 weeks
Macular rash on extremities5 weeks
Atrophy of lingual papillae7 weeks
Anemia and Hypercholesterolemia9-10 weeks
Curative Intervention
This compound Concentrate (injected)150 µg per day
Time to Symptom Resolution
Marked improvement in symptoms3-5 days

Table 1: Quantitative Data from the 1942 Human Study on "Egg White Injury"

The Discovery of Vitamin H

In 1939, Paul György isolated a factor from liver that could cure the dermatitis seen in rats fed a diet containing egg white. He named this substance "Vitamin H," with the "H" standing for the German words "Haut" (skin) and "Haar" (hair), reflecting the prominent symptoms of the deficiency.

Unmasking the Antagonist: The Isolation of Avidin

The puzzle of "egg white injury" had two key pieces: the protective factor (Vitamin H) and the injurious substance in raw egg white.

The "Toxic" Fraction of Egg White

Subsequent research focused on isolating the component in raw egg white responsible for inducing the deficiency. This heat-labile substance was found to be a glycoprotein and was named "avidin" due to its strong affinity for this compound.

The Biochemical Connection: Avidin's Binding to this compound

The mystery of "egg white injury" was solved with the understanding of the biochemical interaction between avidin and this compound. Raw egg white contains avidin, which binds tightly to this compound in the digestive tract, forming a complex that cannot be absorbed by the intestines. This leads to a systemic this compound deficiency, even when dietary intake of this compound would otherwise be sufficient. Cooking egg whites denatures avidin, rendering it unable to bind this compound and thus preventing the "injury."

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that led to the discovery of "egg white injury" and Vitamin H.

Induction of "Egg White Injury" in Rats (Adapted from early 20th-century studies)

Objective: To induce the characteristic symptoms of "egg white injury" in a controlled laboratory setting.

Animals: Young, weanling rats were typically used for these studies.

Diet Preparation:

  • A basal diet was formulated to be complete in all known nutrients except for the B-vitamin complex.

  • The protein source in the experimental diet consisted of desiccated raw egg white, typically comprising 20-40% of the total diet by weight.

  • The control diet used a different protein source, such as casein, or cooked egg white.

  • All other dietary components (carbohydrates, fats, minerals, and other vitamins) were kept constant between the experimental and control groups.

Symptom Observation and Recording:

  • Animals were monitored daily for the appearance and progression of symptoms.

  • Dermatitis was often scored on a scale based on its severity and distribution.

  • Hair loss was noted and could be quantified by photographing specific areas of the animal's coat at regular intervals.

  • Neuromuscular function was assessed through observational tests, such as the animal's ability to walk on a narrow beam or its general coordination.

Bioassay for Vitamin H Activity

Objective: To determine the relative potency of different substances in curing "egg white injury."

Procedure:

  • Rats were first depleted of their this compound stores by feeding them a raw egg white diet until clear symptoms of deficiency appeared.

  • The depleted animals were then divided into groups.

  • Each group received a different test substance (e.g., liver extract, yeast, or a purified concentrate) at a specific dosage, administered orally or by injection.

  • The rate and extent of symptom reversal (e.g., healing of dermatitis, regrowth of hair) were recorded and compared between groups to determine the relative Vitamin H activity of the test substances.

Early Isolation of Vitamin H (this compound) from Liver (Conceptual Protocol)

Principle: This process involved a multi-step extraction and purification procedure to isolate the active factor from a rich source like liver.

Steps:

  • Extraction: Minced liver was extracted with a solvent such as water or ethanol to solubilize the water-soluble vitamins.

  • Precipitation of Impurities: Proteins and other large molecules were precipitated out of the extract using agents like lead acetate or by adjusting the pH.

  • Adsorption Chromatography: The clarified extract was passed through a column packed with an adsorbent material like fuller's earth or charcoal. Vitamin H would adsorb to the column material.

  • Elution: The adsorbed Vitamin H was then eluted from the column using a different solvent or a solution with a different pH.

  • Further Purification: The eluted fraction, now enriched in Vitamin H, would undergo further purification steps such as crystallization to obtain a more pure substance.

Early Isolation of Avidin from Egg White (Conceptual Protocol)

Principle: The isolation of avidin from egg white took advantage of its protein nature and its heat-labile properties.

Steps:

  • Dilution and pH Adjustment: Egg whites were diluted with water, and the pH was adjusted to the isoelectric point of other major egg white proteins like ovalbumin, causing them to precipitate.

  • Ammonium Sulfate Fractionation: The supernatant containing avidin was then subjected to fractional precipitation with ammonium sulfate. Avidin would precipitate at a specific salt concentration.

  • Dialysis: The precipitated protein was redissolved and dialyzed against water to remove the salt.

  • Heat Treatment (for control experiments): To demonstrate the heat-labile nature of the "toxic" factor, a sample of the avidin-containing fraction would be heated to denature the protein.

Visualizing the Discovery Pathway and Biochemical Interaction

The following diagrams, generated using the DOT language, illustrate the logical flow of the research and the key biochemical interaction.

Discovery_Pathway A Observation of 'Egg White Injury' in animals fed raw egg whites B Symptomology documented: Dermatitis, Alopecia, Neuromuscular dysfunction A->B C Hypothesis: A toxic factor in raw egg white or a nutritional deficiency B->C D Discovery of a curative 'Factor X' in liver and yeast C->D F Isolation of the 'toxic' glycoprotein 'Avidin' from raw egg white C->F E Isolation of 'Vitamin H' from liver by Paul György (1939) D->E G Biochemical finding: Avidin strongly binds to Vitamin H (this compound) E->G F->G H Conclusion: 'Egg White Injury' is a this compound deficiency caused by Avidin preventing its absorption G->H

Logical progression of the discovery of "egg white injury" and Vitamin H.

Experimental_Workflow cluster_induction Induction of Deficiency cluster_bioassay Bioassay for Curative Factor cluster_isolation Isolation of Active Components A1 Weanling rats fed a diet with 20-40% raw egg white C2 Fractionation of raw egg white to isolate Avidin A1->C2 A2 Development of dermatitis, alopecia, and ataxia B1 Deficient rats administered with test substances (e.g., liver extract) A2->B1 B2 Observation and quantification of symptom reversal C1 Fractionation of liver extract to isolate Vitamin H B2->C1

A simplified experimental workflow for studying "egg white injury".

Avidin_Biotin_Interaction cluster_ingestion Ingestion of Raw Egg White cluster_intestine Small Intestine cluster_outcome Physiological Outcome Avidin Avidin Complex Avidin-Biotin Complex (Unabsorbable) Avidin->Complex This compound This compound This compound->Complex Absorption Intestinal Absorption Blocked Complex->Absorption Deficiency Systemic this compound Deficiency Absorption->Deficiency Symptoms Symptoms of 'Egg White Injury' (Dermatitis, Alopecia, etc.) Deficiency->Symptoms

Signaling pathway of Avidin-induced this compound deficiency.

Conclusion

The discovery of "egg white injury" and its resolution through the identification of Vitamin H (this compound) and the antagonist, avidin, represents a classic example of nutritional biochemistry research. The meticulous experimental work, from observational studies in animals to controlled human experiments, laid the groundwork for our understanding of this compound's essential role in metabolism and the concept of anti-nutrients. This historical account serves as a valuable reference for today's researchers, emphasizing the importance of rigorous quantitative and methodological approaches in elucidating the complex interplay between diet, biochemistry, and health.

The Convergence of Discovery: A Technical Guide to the Early Research on Biotin and Coenzyme R

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The early 20th century was a period of fervent discovery in the nutritional sciences, with the identification of essential dietary factors, later termed vitamins, revolutionizing our understanding of health and disease. Among these, the story of biotin stands out for its parallel and initially independent lines of investigation that ultimately converged on a single, vital molecule. This technical guide provides an in-depth exploration of the foundational research on this compound, initially known as "vitamin H," and a growth factor for rhizobia bacteria, termed "coenzyme R." We will delve into the key experiments, reconstruct the methodologies employed by the pioneering scientists, and present the quantitative data that underpinned these landmark discoveries. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the historical and scientific basis of our knowledge of this essential B vitamin.

The Dual Identity: Unraveling this compound and Coenzyme R

The narrative of this compound's discovery unfolded along two primary research tracks: the investigation of a toxic reaction to raw egg whites in animals and the study of essential growth factors for microorganisms.

  • "Egg-White Injury" and Vitamin H: In the early 1920s, researchers observed that animals fed a diet rich in raw egg whites developed severe dermatitis, hair loss, and neuromuscular dysfunction.[1] This condition, termed "egg-white injury," was found to be curable by a factor present in liver and yeast. This curative substance was named "vitamin H" (the 'H' standing for the German word "Haut," meaning skin) by Paul György in 1931.[2]

  • Coenzyme R: A Bacterial Growth Factor: In 1933, F. E. Allison, S. R. Hoover, and D. Burk identified a substance essential for the respiration and growth of the nitrogen-fixing bacterium Rhizobium.[2][3] They named this substance "coenzyme R."[2]

  • This compound from Yeast: Meanwhile, in 1936, Fritz Kögl and Benno Tönnis successfully isolated a crystalline substance from egg yolk that was a potent growth factor for yeast.[1] They named this compound "this compound," from the Greek word "bios," meaning "life."[1]

It was not until 1940 that through collaborative efforts, it was definitively established that vitamin H, coenzyme R, and this compound were, in fact, the same chemical entity.[1][2] This realization unified these disparate fields of research and paved the way for a deeper understanding of this compound's fundamental role in metabolism.

Key Experiments and Methodologies

The following sections provide detailed accounts of the pivotal experiments that led to the isolation and characterization of this compound and coenzyme R.

Isolation of this compound from Egg Yolk (Kögl and Tönnis, 1936)

The groundbreaking work of Kögl and Tönnis marked the first successful isolation of crystalline this compound. While the original publication in Zeitschrift für Physiologische Chemie provides the most detailed account, the following is a reconstructed protocol based on historical descriptions.[1]

Experimental Protocol:

  • Starting Material: A large quantity of dried egg yolk (e.g., 250 kg) was used as the source material.[1]

  • Adsorption and Elution: The crude extract containing the this compound activity was likely subjected to adsorption chromatography, a common technique of the era. Materials such as charcoal or alumina would have been used to adsorb the this compound, which was then selectively eluted with a different solvent or a solvent mixture of altered polarity.

  • Esterification and High-Vacuum Distillation: To further purify the active fraction, the material was often converted to its methyl ester. This derivative is more volatile, allowing for purification by high-vacuum distillation.

  • Crystallization: The final step involved the careful crystallization of the purified this compound methyl ester from a suitable solvent. This would have been followed by hydrolysis of the ester to yield crystalline this compound.

Quantitative Data:

While specific yields from the original 1936 paper are not detailed in the available summaries, the potency of the isolated this compound was remarkable. It was found to stimulate the growth of yeast at extremely low concentrations.[4]

ParameterValueReference
Starting MaterialDried Egg YolkKögl and Tönnis, 1936
End ProductCrystalline this compoundKögl and Tönnis, 1936
Biological ActivityPotent yeast growth factorKögl and Tönnis, 1936
Identification and Assay of Coenzyme R (Allison, Hoover, and Burkholder, 1933)

Allison and his colleagues discovered coenzyme R through their studies on the nutritional requirements of Rhizobium species. Their work established a method for assaying the activity of this essential growth factor.

Experimental Protocol: Coenzyme R Activity Assay

  • Test Organism: A specific strain of Rhizobium that showed a growth requirement for coenzyme R was used as the test organism.

  • Basal Medium: A defined culture medium was prepared containing all the necessary nutrients for Rhizobium growth except for coenzyme R. This typically included a carbon source (like sucrose or mannitol), mineral salts, and a nitrogen source.

  • Preparation of Test Samples: Extracts from various biological sources (e.g., yeast, molasses) were prepared to be tested for coenzyme R activity. These extracts were sterilized before being added to the assay cultures.

  • Inoculation and Incubation: The basal medium, supplemented with varying concentrations of the test extract, was inoculated with a standardized suspension of the Rhizobium test strain. The cultures were then incubated under controlled conditions (temperature, aeration) for a specific period.

  • Measurement of Growth: The growth of the Rhizobium was quantified. In these early studies, this was often done by measuring the turbidity of the liquid culture using a nephelometer or by measuring the amount of cell respiration (oxygen uptake) in a Warburg respirometer. The degree of growth or respiration was directly proportional to the concentration of coenzyme R in the test sample.

Quantitative Data:

The activity of coenzyme R was expressed in units, where one unit was defined as the amount of the factor required to produce a certain level of growth or respiration under standardized conditions.

ParameterDescriptionReference
Test OrganismRhizobium speciesAllison, Hoover, and Burkholder, 1933
Assay PrincipleMeasurement of bacterial growth or respiration in response to the limiting factor.Allison, Hoover, and Burkholder, 1933
Unit of ActivityDefined by a standard growth or respiration response.Allison, Hoover, and Burkholder, 1933

The "Egg-White Injury" Model: A Bioassay for this compound

The phenomenon of egg-white injury provided a crucial in vivo model for studying this compound deficiency and for assaying the biological activity of this compound-containing extracts.

Experimental Protocol: Induction of Egg-White Injury

  • Animal Model: Rats were commonly used for these studies.

  • Diet: The animals were fed a purified diet where the sole source of protein was raw egg white. This diet was otherwise complete in all other known essential nutrients.

  • Observation Period: The rats were maintained on this diet for several weeks.

  • Symptoms of Deficiency: The development of characteristic symptoms was monitored, including:

    • Severe dermatitis, particularly around the eyes, nose, and mouth ("spectacle eye").

    • Alopecia (hair loss).

    • Spasticity and loss of motor control.

    • Retarded growth.

  • Bioassay for this compound Activity: To test for the presence of the protective factor (this compound), various substances were added to the egg-white diet of deficient animals. The ability of a substance to prevent or cure the symptoms of egg-white injury was a direct measure of its this compound activity.

Signaling Pathways and Logical Relationships

The early research laid the groundwork for understanding this compound's role as a coenzyme in critical metabolic pathways. While the intricate details of these pathways were elucidated later, the initial discoveries established the fundamental relationships.

The Unification of this compound, Vitamin H, and Coenzyme R

The convergence of the three independent lines of research can be visualized as a logical workflow.

Caption: The convergence of three independent research streams to identify a single molecule: this compound.

This compound's Role as a Coenzyme

Early on, it was recognized that this compound functioned as a coenzyme, a small non-protein molecule that is essential for the activity of certain enzymes. Later research clarified its specific role in carboxylation reactions.

Biotin_Coenzyme_Function This compound This compound (Vitamin B7) Holoenzyme Holo-carboxylase (Active Enzyme) This compound->Holoenzyme Covalently bound to Apoenzyme Apo-carboxylase (Inactive Enzyme) Apoenzyme->Holoenzyme activation Product Carboxylated Product Holoenzyme->Product Substrate Substrate Substrate->Holoenzyme CO2 CO2 CO2->Holoenzyme

Caption: The fundamental role of this compound as a coenzyme in carboxylation reactions.

Conclusion

The early research on this compound and coenzyme R is a compelling example of how different scientific inquiries can lead to a unified understanding of a fundamental biological molecule. The meticulous experimental work of pioneers like Kögl, Tönnis, György, Allison, Hoover, and Burkholder not only identified a new vitamin but also developed the foundational bioassays and purification strategies that paved the way for future research. This technical guide has aimed to provide a detailed look into these early discoveries, offering valuable insights for today's researchers in the fields of nutrition, microbiology, and drug development. The legacy of this early work continues to inform our understanding of the vital role of this compound in cellular metabolism and overall health.

References

Biotin's Crucial Role in Shaping Chromatin Structure and Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin, or vitamin B7, has long been recognized for its essential function as a coenzyme in carboxylation reactions. However, a growing body of evidence reveals a deeper, more intricate role for this compound within the nucleus, specifically in the epigenetic regulation of chromatin structure and gene expression through histone biotinylation. This post-translational modification, catalyzed by holocarboxylase synthetase (HCS) and reversed by biotinidase, involves the covalent attachment of this compound to specific lysine residues on histone tails. Histone biotinylation is emerging as a critical epigenetic mark associated with the formation of repressive chromatin structures, gene silencing, and the maintenance of genome stability. This technical guide provides a comprehensive overview of the molecular mechanisms underlying histone biotinylation, its impact on chromatin dynamics, and its implications for cellular processes and disease. We present quantitative data on histone biotinylation, detailed experimental protocols for its study, and visual representations of the key signaling pathways and experimental workflows.

Introduction: this compound Beyond Metabolism

This compound is a water-soluble vitamin essential for various metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[1] Its canonical role involves acting as a covalently attached prosthetic group for carboxylase enzymes.[2] However, pioneering research has unveiled a nuclear function for this compound, implicating it as a key player in epigenetics.[3][4] This nuclear activity is centered on the post-translational modification of histones, the core proteins around which DNA is wrapped to form chromatin.

Histone modifications, such as acetylation, methylation, and phosphorylation, are well-established regulators of chromatin structure and gene expression.[5] Biotinylation, the covalent attachment of this compound to lysine residues of histones, is a more recently discovered addition to this "histone code."[5][6] This modification is predominantly associated with transcriptionally silent chromatin regions, playing a role in gene repression, the stability of repetitive DNA elements, and the cellular response to DNA damage.[3][7][8]

The Enzymatic Machinery of Histone Biotinylation

The dynamic process of histone biotinylation is regulated by the coordinated action of two key enzymes: holocarboxylase synthetase (HCS) and biotinidase.

  • Holocarboxylase Synthetase (HCS): The "Writer" . HCS is the primary enzyme responsible for covalently attaching this compound to the ε-amino group of specific lysine residues on histones.[9][10] This ATP-dependent reaction occurs in two steps: the activation of this compound to form biotinyl-5'-AMP, and the subsequent transfer of the biotinyl moiety to the histone lysine residue.[9] HCS itself is a nuclear protein that can physically interact with histones, particularly H3.[10] Evidence suggests that HCS is more critical for in vivo histone biotinylation than biotinidase.[7]

  • Biotinidase: The "Eraser" and a Potential "Writer" . Biotinidase is known for its role in recycling this compound from the degradation products of carboxylases.[10][11] However, it also possesses the ability to remove this compound from histones, functioning as a histone de-biotinylase.[4] Interestingly, in vitro studies have shown that biotinidase can also catalyze the biotinylation of histones, suggesting a dual role for this enzyme.[5][7] The specific conditions and cellular contexts that dictate whether biotinidase adds or removes this compound from histones are still under investigation.

Quantitative Insights into Histone Biotinylation

While considered a rare histone modification, with less than 0.001% of total H3 and H4 being biotinylated in human cells, its enrichment in specific genomic regions underscores its functional significance.[6][12]

HistoneBiotinylation Site(s)Function/LocalizationReferences
H2A K9, K13, K125, K127, K129Enriched at transposable elements.[3][6][13]
H3 K4, K9, K18Enriched in pericentromeric heterochromatin and long-terminal repeats (LTRs); associated with gene repression.[3][6][10][14]
H4 K8, K12Enriched in pericentromeric heterochromatin, alpha satellite repeats, and telomeric repeats; associated with gene silencing and mitotic chromosome condensation.[3][5][14]

Table 1: Known Histone Biotinylation Sites and Their Functions. This table summarizes the identified lysine (K) residues on histones H2A, H3, and H4 that are subject to biotinylation and their associated genomic locations and biological roles.

Genomic RegionHistone MarkFold Enrichment (Compared to Euchromatin/Input)Cell TypeReferences
Pericentromeric Alpha Satellite RepeatsH4K12bio~1.8 - 2.1Human Lymphoblastoma[3]
Pericentromeric Alpha Satellite RepeatsH3K9bio, H3K18bio, H4K8bioSignificantly enrichedHuman Fibroblasts, Jurkat cells[14][15]
Transcriptionally Repressed γ-Globin LocusH4K12bio~1.3Human Lymphoblastoma[3]
Transcriptionally Repressed Interleukin-2 LocusH4K12bio~1.4Human Lymphoblastoma[3]

Table 2: Quantitative Enrichment of Biotinylated Histones in Repressive Chromatin. This table presents the fold enrichment of specific biotinylated histone marks in heterochromatic and transcriptionally repressed genomic regions as determined by Chromatin Immunoprecipitation (ChIP) experiments.

Experimental Protocols for Studying Histone Biotinylation

The study of histone biotinylation requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Histone Extraction for Biotinylation Analysis

Accurate analysis of histone biotinylation begins with the efficient and clean isolation of histones from cells or tissues. Acid extraction is a commonly used method that leverages the basic nature of histones.

Materials:

  • Phosphate-buffered saline (PBS)

  • Hypotonic Lysis Buffer (HLB): 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, 1 mM PMSF, and protease inhibitors.[13]

  • 0.4 N H2SO4 or 0.2 N HCl

  • Acetone, pre-chilled to -20°C

  • 20% Trichloroacetic acid (TCA)

Protocol:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in HLB and incubate on ice for 30 minutes with gentle rotation to lyse the cell membrane.[13]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.[13]

  • Acid Extraction:

    • Resuspend the nuclear pellet in ice-cold 0.4 N H2SO4 or 0.2 N HCl and incubate with gentle rotation for 2-4 hours or overnight at 4°C.[16][17]

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the cellular debris.

  • Histone Precipitation:

    • Transfer the supernatant containing the histones to a new tube.

    • Add 1 volume of 20% TCA and incubate on ice for 1 hour to precipitate the histones.

    • Alternatively, add 8 volumes of pre-chilled acetone and incubate at -20°C overnight.[8]

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones.

  • Washing and Solubilization:

    • Wash the histone pellet twice with ice-cold acetone.

    • Air-dry the pellet for 10-15 minutes.

    • Resuspend the histone pellet in deionized water or a suitable buffer for downstream applications.

Chromatin Immunoprecipitation (ChIP) for Biotinylated Histones

ChIP is a powerful technique to determine the genomic localization of specific histone modifications. This protocol is adapted for the immunoprecipitation of biotinylated histones.

Materials:

  • Formaldehyde (37%)

  • Glycine

  • Cell Lysis Buffer

  • Nuclear Lysis Buffer

  • ChIP Dilution Buffer

  • Protein A/G magnetic beads

  • Site-specific anti-biotinylated histone antibodies (e.g., anti-H4K12bio)

  • Wash Buffers (low salt, high salt, LiCl)

  • Elution Buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

Protocol:

  • Cross-linking:

    • Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.[18][19]

    • Quench the reaction by adding glycine to a final concentration of 125 mM.

  • Chromatin Preparation:

    • Lyse the cells and nuclei to release the chromatin.

    • Shear the chromatin to an average size of 200-1000 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the pre-cleared chromatin with a site-specific antibody against the biotinylated histone of interest overnight at 4°C with rotation.

    • Add Protein A/G beads to capture the antibody-histone-DNA complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

    • Elute the immunocomplexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating at 65°C overnight with NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • Analysis:

    • The purified DNA can be analyzed by qPCR to assess enrichment at specific loci or by high-throughput sequencing (ChIP-seq) for genome-wide mapping.[1][20]

In Vitro Histone Biotinylation Assay

This assay is used to assess the activity of HCS in biotinylating histones.

Materials:

  • Recombinant HCS

  • Recombinant histones (e.g., H3, H4) or synthetic histone peptides

  • Biotinylation Buffer: 75 mM Tris-acetate (pH 7.5), 0.3 mM DTT, 7.5 mM ATP, 45 mM MgCl2.[10]

  • [3H]-biotin or this compound-azide for detection

  • SDS-PAGE and Western blotting reagents

  • Streptavidin-HRP conjugate

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine recombinant HCS, histone substrate, and biotinylation buffer.

    • Add this compound (either radiolabeled or with a detection tag).

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.[10]

  • Detection:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Detect biotinylated histones by autoradiography (for [3H]-biotin) or by Western blotting with streptavidin-HRP.

Signaling Pathways and Functional Consequences

Histone biotinylation is integrated into broader cellular signaling networks and has significant functional consequences for gene regulation and chromatin architecture.

Histone_Biotinylation_Cycle cluster_0 Biotinylation cluster_1 De-biotinylation This compound This compound HCS Holocarboxylase Synthetase (HCS) This compound->HCS ATP ATP ATP->HCS Biotinylated_Histone Biotinylated Histone HCS->Biotinylated_Histone Biotinylation Histone Histone (Lysine) Histone->HCS Biotinidase Biotinidase Biotinylated_Histone->Biotinidase Biotinidase->Histone De-biotinylation Free_this compound Free this compound Biotinidase->Free_this compound Experimental_Workflow_ChIP Start Cells/Tissues Crosslink 1. Cross-link with Formaldehyde Start->Crosslink Lyse 2. Cell and Nuclear Lysis Crosslink->Lyse Shear 3. Chromatin Shearing (Sonication) Lyse->Shear IP 4. Immunoprecipitation with Anti-Biotinylated Histone Antibody Shear->IP Wash 5. Wash to Remove Non-specific Binding IP->Wash Elute 6. Elution of Immune Complexes Wash->Elute Reverse 7. Reverse Cross-links Elute->Reverse Purify 8. DNA Purification Reverse->Purify Analysis 9. Downstream Analysis (qPCR or Sequencing) Purify->Analysis End Genomic Localization Map Analysis->End Biotin_Signaling_Overview cluster_histone Direct Chromatin Modification cluster_tf Transcription Factor Regulation cluster_signal Biotinyl-AMP Signaling This compound This compound Availability HCS HCS This compound->HCS NFkB_Inhibition Inhibition of NF-κB Nuclear Translocation This compound->NFkB_Inhibition Biotinyl_AMP Biotinyl-5'-AMP This compound->Biotinyl_AMP Histone_Biotinylation Histone Biotinylation HCS->Histone_Biotinylation Chromatin_Structure Altered Chromatin Structure Histone_Biotinylation->Chromatin_Structure Gene_Silencing Gene Silencing Chromatin_Structure->Gene_Silencing Inflammation Modulation of Inflammation NFkB_Inhibition->Inflammation Downstream_Signaling Downstream Signaling Events Biotinyl_AMP->Downstream_Signaling

References

Methodological & Application

Illuminating the Proteome: A Guide to Protein Biotinylation Techniques for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of protein biotinylation, a cornerstone technique in life sciences for labeling, detecting, and purifying proteins. The exceptionally high affinity of biotin for streptavidin and avidin is leveraged in a multitude of applications, from elucidating protein-protein interactions to facilitating drug discovery workflows.[1][2][3][4] This guide details the primary methodologies for protein biotinylation, offering in-depth application notes, comparative data, and step-by-step protocols to enable researchers to select and implement the optimal strategy for their experimental needs.

Introduction to Protein Biotinylation

Biotinylation is the process of covalently attaching this compound, a small water-soluble B-vitamin, to a protein or other molecule.[2][5][6] This "tagging" allows for highly specific and robust detection and isolation of the target protein through its interaction with streptavidin or avidin, which bind to this compound with a dissociation constant (Kd) in the femtomolar range (~10⁻¹⁴ to 10⁻¹⁵ M), representing one of the strongest known non-covalent biological interactions.[4][7] The small size of the this compound molecule (244.31 g/mol ) makes it unlikely to interfere with the natural function of the labeled protein.[4][6][8]

The primary applications of protein biotinylation in a laboratory setting are extensive and include:

  • Affinity Purification: Isolation of biotinylated proteins from complex mixtures using streptavidin-coated resins.[2][]

  • Immunoassays: Sensitive detection in techniques like ELISA and Western blotting using streptavidin-enzyme conjugates.[2][3][6]

  • Protein-Protein Interaction Studies: Identification of interaction partners through pull-down assays or proximity-dependent labeling.[4][10]

  • Cellular Imaging and Labeling: Visualization and tracking of proteins within cells.[2]

  • Drug Discovery: Screening for small molecules that interact with a specific protein and development of targeted drug delivery systems.[2][4][]

There are two main approaches to protein biotinylation: chemical and enzymatic.[2][11][12] A third, more specialized category, proximity-dependent biotinylation, is an enzymatic method that has become a powerful tool for studying protein interaction networks in their native cellular environment.[10][13]

Comparative Analysis of Biotinylation Techniques

The choice of biotinylation method depends on the specific experimental goals, the nature of the protein of interest, and the desired level of control over the labeling process.[14]

FeatureChemical Biotinylation (NHS-Ester)Enzymatic Biotinylation (BirA)Proximity-Dependent Biotinylation (TurboID)
Specificity Random, targets primary amines (Lysine, N-terminus)[1][14]Site-specific, single this compound per recognition site (e.g., AviTag)[7][14][15]Proximity-dependent, labels nearby proteins within a ~10 nm radius[4]
Stoichiometry Multiple and variable biotins per protein1:1 this compound-to-protein ratio[14]N/A (labels multiple proteins)
Effect on Protein Function Potential for disruption if critical lysines are modified[14]Minimal, as labeling is at a specific tag[14]The bait protein is tagged, but the labeled "prey" proteins are modified at surface-exposed lysines
Typical Labeling Time 30 minutes to 2 hours at room temperature[1][16]1 hour or more at 30°C[7][15][17]10 minutes with excess this compound[18][19]
Requirement for Genetic Modification NoYes (requires fusion with an acceptor peptide like AviTag)[14]Yes (requires fusion of the bait protein to the this compound ligase)
Homogeneity of Product Heterogeneous mixture of biotinylated species[7][14][15]Homogeneous product[7][15]Heterogeneous labeling of proximal proteins
Typical Efficiency Variable, dependent on protein structure and reaction conditions[14]High, often 50-80%, can approach >95% under optimized conditions[14][17][20]Robust biotinylation within a short time frame[18]

Application Notes and Methodologies

Chemical Biotinylation using NHS Esters

Principle: N-hydroxysuccinimide (NHS) esters of this compound are highly reactive towards primary amines (-NH₂), which are present on the side chains of lysine residues and at the N-terminus of proteins.[1][21] The reaction results in the formation of a stable amide bond.[1] This method is straightforward and does not require genetic modification of the target protein.[14] However, it leads to random biotinylation, which can potentially disrupt protein function if lysine residues in active sites or interaction interfaces are modified.[14]

Workflow for Chemical Biotinylation:

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) mix Mix Protein and NHS-Biotin (10-20 fold molar excess) p->mix r Dissolve NHS-Biotin in Anhydrous Solvent (DMSO/DMF) r->mix incubate Incubate (30-60 min at RT or 2h at 4°C) mix->incubate purify Remove Excess this compound (Desalting Column / Dialysis) incubate->purify analyze Quantify Biotinylation (e.g., HABA Assay) purify->analyze final Biotinylated Protein analyze->final

Caption: Workflow for chemical biotinylation of proteins using NHS esters.

Enzymatic Biotinylation using BirA Ligase

Principle: This method offers site-specific biotinylation, providing a homogenous product with a 1:1 stoichiometry of this compound to protein.[11][14] It utilizes the E. coli this compound ligase, BirA, which recognizes a specific 15-amino acid sequence known as the AviTag (GLNDIFEAQKIEWHE).[7][15][17] The target protein is genetically engineered to include the AviTag at the N- or C-terminus, or within an exposed loop.[7][15] BirA then covalently attaches this compound to the specific lysine residue within the AviTag in an ATP-dependent reaction.[22] This method is ideal when preserving protein function is critical.[14]

Workflow for Enzymatic Biotinylation (In Vitro):

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p Purified AviTagged Protein mix Combine Protein and Reaction Mix p->mix r Prepare Reaction Mix: BirA, ATP, MgCl₂, this compound r->mix incubate Incubate (e.g., 1 hour at 30°C) mix->incubate purify Remove Excess this compound & BirA (e.g., Size Exclusion / Affinity Chromatography) incubate->purify analyze Verify Biotinylation (e.g., Streptavidin Gel Shift Assay) purify->analyze final Site-Specifically Biotinylated Protein analyze->final

Caption: In vitro workflow for site-specific enzymatic biotinylation using BirA ligase.

Proximity-Dependent Biotinylation (e.g., BioID, TurboID)

Principle: Proximity-dependent biotinylation is a powerful technique for identifying protein-protein interactions (PPIs) in a native cellular context.[4][10] It can capture transient and weak interactions that are often missed by other methods like affinity purification-mass spectrometry (AP-MS).[13] A promiscuous this compound ligase, such as BirA* (the basis for BioID) or the more recently engineered and highly efficient TurboID, is fused to a "bait" protein.[10][19][23] When cells are incubated with excess this compound, the ligase generates reactive biotinoyl-5'-AMP, which diffuses from the active site and covalently labels lysine residues on any protein within a short radius (approximately 10 nm).[4][19] These biotinylated "prey" proteins can then be isolated using streptavidin affinity purification and identified by mass spectrometry.[10] TurboID is a significant improvement over BioID as it allows for much shorter labeling times (minutes versus hours), which is beneficial for studying dynamic cellular processes.[13][18][19]

Workflow for Proximity-Dependent Biotinylation (TurboID):

cluster_cell In-Cell Labeling cluster_purification Affinity Purification cluster_analysis Analysis transfect Express Bait-TurboID Fusion Protein in Cells This compound Add Excess this compound (e.g., 10 minutes) transfect->this compound quench Quench Reaction & Lyse Cells This compound->quench bind Incubate Lysate with Streptavidin Beads quench->bind wash Wash Beads to Remove Non-specific Binders bind->wash digest On-Bead Digestion of Captured Proteins wash->digest ms LC-MS/MS Analysis digest->ms data Identify Proximal Proteins ms->data

Caption: Workflow for identifying protein-protein interactions using TurboID.

Detailed Experimental Protocols

Protocol 1: General Protocol for Chemical Biotinylation of a Protein using NHS-LC-Biotin

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.5)

  • NHS-LC-Biotin (e.g., ProteoChem b2102)[16]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette

  • Reaction tubes

Procedure:

  • Preparation: Allow the vial of NHS-LC-Biotin to equilibrate to room temperature before opening to prevent moisture condensation.[16] Ensure your protein sample is in an amine-free buffer; if it's in a buffer like Tris or glycine, exchange it into PBS.[24]

  • Reagent Preparation: Immediately before use, prepare a stock solution of NHS-LC-Biotin (e.g., 10 mg/mL or as specified by the manufacturer) in anhydrous DMF or DMSO.[16]

  • Biotinylation Reaction: a. Calculate the volume of the NHS-Biotin stock solution needed to achieve a 10- to 20-fold molar excess relative to the protein.[16] For more dilute protein solutions (<2 mg/mL), a higher molar excess may be required.[16] b. Add the calculated volume of the NHS-Biotin solution to the protein solution while gently vortexing.[1]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[16]

  • Purification: Remove the excess, non-reacted biotinylation reagent using a desalting column or by dialyzing the sample against a suitable buffer (e.g., PBS).[16]

  • Quantification (Optional): Determine the degree of biotinylation using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[1]

Protocol 2: In Vitro Enzymatic Biotinylation of an AviTagged Protein using BirA

Materials:

  • Purified AviTagged protein (substrate)

  • Purified BirA this compound ligase

  • 10X Reaction Buffer (e.g., 0.5 M Bicine buffer, pH 8.3)[17]

  • 100 mM ATP solution

  • 100 mM MgCl₂ solution

  • 50 mM D-Biotin solution

  • Nuclease-free water

  • Purification column (e.g., size-exclusion or affinity resin to remove BirA)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following components to the desired final volume (e.g., 1 mL):

    • AviTagged Protein (final concentration 0.5-1 mg/mL)[17]

    • 10X Reaction Buffer (to a final concentration of 1X)

    • 100 mM ATP (to a final concentration of 10 mM)[17]

    • 100 mM MgCl₂ (to a final concentration of 10 mM)[17]

    • 50 mM D-Biotin (to a final concentration of 50 µM)[17]

    • BirA Ligase (e.g., 10-50 µg per mL of reaction volume)[17]

    • Nuclease-free water to the final volume.

  • Incubation: Incubate the reaction mixture for 1 hour at 30°C with gentle mixing.[7][15] For lower temperatures, a longer incubation time may be necessary.[17]

  • Optional Second Addition: For maximal biotinylation, another aliquot of fresh this compound and BirA can be added, followed by a second 1-hour incubation.[7][15]

  • Purification: Remove the BirA ligase (e.g., if it is GST-tagged, use glutathione resin) and excess this compound.[7][15] This can be achieved through affinity chromatography or size-exclusion chromatography.[22]

  • Verification: Confirm biotinylation using a streptavidin gel-shift assay.[7] Briefly, an aliquot of the biotinylated protein is boiled in SDS-PAGE buffer, cooled, and then incubated with an excess of streptavidin. A shift in the protein's molecular weight on an SDS-PAGE gel indicates successful biotinylation.[7]

Protocol 3: Proximity-Dependent Biotinylation in Cultured Cells using TurboID

Materials:

  • Mammalian cells cultured on plates

  • Expression vector for the bait protein fused to TurboID

  • Transfection reagent

  • Complete cell culture medium

  • D-Biotin solution (e.g., 50 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

Procedure:

  • Cell Culture and Transfection: Culture cells to the desired confluency and transfect them with the plasmid encoding the Bait-TurboID fusion protein. Allow 24-48 hours for protein expression.

  • This compound Labeling: a. Prepare a working solution of this compound in the cell culture medium. b. Aspirate the old medium from the cells and replace it with the this compound-containing medium (e.g., final concentration of 50 µM this compound). c. Incubate the cells for 10 minutes at 37°C.[19] Note: This short incubation is a key advantage of TurboID.[18]

  • Cell Lysis: a. Quickly aspirate the this compound-containing medium and wash the cells three times with ice-cold PBS to remove excess this compound.[10] b. Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 10-15 minutes, then clarify the lysate by centrifugation.

  • Affinity Purification: a. Pre-wash the streptavidin-coated magnetic beads with lysis buffer. b. Add the cleared cell lysate to the beads and incubate for 3-4 hours at 4°C with rotation to capture the biotinylated proteins.[10]

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with lysis buffer and then with a series of stringent wash buffers to minimize non-specific binding.

  • Downstream Analysis: The captured proteins are now ready for on-bead digestion followed by identification via LC-MS/MS to determine the proximal interactome of the bait protein.[19][25]

References

A Head-to-Head Comparison of Chemical and Enzymatic Biotinylation Methods

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the covalent attachment of biotin to a molecule of interest, is a cornerstone technique in life sciences. The extraordinarily high affinity of this compound for avidin and streptavidin is leveraged in a vast array of applications, including affinity purification, immunoassays, and cellular imaging. Researchers are primarily faced with two distinct strategies for biotinylation: versatile chemical methods and highly specific enzymatic approaches. The choice between these methods is critical and depends on the specific requirements of the downstream application, such as the need for site-specificity, the preservation of protein function, and the desired degree of labeling.

This document provides a detailed comparison of chemical and enzymatic biotinylation, presenting quantitative data, step-by-step experimental protocols, and visual workflows to guide researchers, scientists, and drug development professionals in selecting and implementing the optimal strategy for their experimental needs.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative parameters to consider when choosing between chemical and enzymatic biotinylation methods.

FeatureChemical Biotinylation (NHS-Ester Chemistry)Enzymatic Biotinylation (BirA-mediated)
Specificity Random, targets primary amines (lysine residues and N-terminus)[1]Site-specific, single this compound per recognition site (e.g., AviTag)[1][2]
Stoichiometry Multiple and variable number of biotins per protein molecule[1]Precise 1:1 this compound-to-protein ratio at the specific site[1]
Efficiency Variable, dependent on protein structure, buffer conditions, and reagent concentration. Can result in a heterogeneous mixture of biotinylated species[1]Typically high, with efficiency often ranging from 50% to 80%, but can approach 100% under optimized conditions[1][3]
Effect on Protein Function Potential for disruption of function if critical lysine residues are modified[1][3]Minimal, as biotinylation occurs at a predetermined site away from active or binding sites[1][4]
Workflow Complexity Relatively simple one-step reactionMore complex, requires genetic modification to introduce the recognition tag[5]
Typical Reagent Molar Excess 10- to 20-fold molar excess of this compound reagent to protein[6]Typically a molar ratio of 1:10 to 1:20 of BirA to the target protein is a good starting point[1]
ParameterChemical Biotinylation (NHS-Ester Chemistry)Enzymatic Biotinylation (BirA-mediated)
Reaction Time 30-60 minutes at room temperature or > 2 hours at 4°C[7]1-2 hours at 30°C; can be performed overnight at 4°C[1][7]
Reaction pH Optimal at pH 7.2-8.5 for efficient reaction with primary amines[8]Optimal at pH 8.3 (Bicine buffer)[7]
Off-Target Reactivity Can react with other nucleophilic residues such as serine, threonine, and tyrosine, especially at neutral to alkaline pH[9][10]Highly specific to the lysine within the recognition sequence[2][4]
Homogeneity of Product Heterogeneous mixture of biotinylated species[1][3]Homogeneous product with a defined biotinylation site[2][3]

Experimental Workflows and Signaling Pathways

To visually compare the two biotinylation strategies, the following diagrams illustrate the core mechanisms and experimental workflows.

Chemical_Biotinylation_Workflow Protein Protein with Accessible Lysines Reaction Reaction Mixture (pH 7.2-8.5) Protein->Reaction NHS_this compound This compound-NHS Ester NHS_this compound->Reaction Biotinylated_Protein Heterogeneously Biotinylated Protein Reaction->Biotinylated_Protein Byproduct NHS byproduct Reaction->Byproduct

Chemical Biotinylation Workflow

Enzymatic_Biotinylation_Workflow Tagged_Protein AviTag-Fused Protein Reaction Biotinylation Reaction Tagged_Protein->Reaction BirA BirA Ligase BirA->Reaction Biotin_ATP This compound + ATP Biotin_ATP->Reaction Biotinylated_Protein Site-Specifically Biotinylated Protein Reaction->Biotinylated_Protein Byproduct AMP + PPi Reaction->Byproduct

Enzymatic Biotinylation Workflow

Detailed Experimental Protocols

The following are generalized in vitro protocols for both chemical and enzymatic biotinylation. It is crucial to optimize these protocols for each specific protein of interest.

Protocol 1: In Vitro Chemical Biotinylation using NHS-Ester

This protocol describes the biotinylation of a protein using an amine-reactive N-hydroxysuccinimide (NHS) ester of this compound.

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.0)

  • This compound-NHS ester (e.g., Sulfo-NHS-LC-Biotin)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Reagent Preparation: Immediately before use, dissolve the this compound-NHS ester in DMSO or DMF to create a 10 mM stock solution.[1]

  • Reaction Setup:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the reaction.

    • Add a 10- to 20-fold molar excess of the this compound-NHS ester solution to the protein solution.[6] The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle agitation.[7]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM (e.g., add 1/50th volume of 1 M Tris-HCl, pH 8.0). Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, non-reacted this compound reagent and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[1]

  • Quantification: Determine the degree of biotinylation using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[1]

  • Storage: Store the biotinylated protein at 4°C or for long-term storage at -20°C.

Protocol 2: In Vitro Enzymatic Biotinylation of Avi-Tagged Proteins using BirA

This protocol details the in vitro biotinylation of a protein containing an AviTag using purified BirA ligase.

Materials:

  • Purified AviTag-fused protein of interest (POI)

  • Purified BirA ligase

  • 10X Reaction Buffer (e.g., 500 mM Bicine, pH 8.3)

  • 100 mM ATP solution

  • 50 mM this compound solution

  • 1 M MgCl₂ solution

  • Size-exclusion chromatography column or other purification system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following components. A 1:10 to 1:20 molar ratio of BirA to your target protein is a good starting point.[1]

    • AviTag-fused POI (to a final concentration of >40 µM for efficient biotinylation)[3]

    • 10X Reaction Buffer to a final concentration of 1X

    • ATP to a final concentration of 10 mM

    • This compound to a final concentration of 50 µM

    • MgCl₂ to a final concentration of 10 mM

    • BirA ligase

    • Nuclease-free water to the final reaction volume

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours with gentle agitation.[1] For temperature-sensitive proteins, the incubation can be performed overnight at 4°C.[7]

  • Driving the Reaction to Completion (Optional): To maximize biotinylation, a second aliquot of BirA and this compound can be added and the reaction incubated for another hour.[3]

  • Purification: Remove excess this compound, ATP, and the BirA ligase from the biotinylated POI using an appropriate purification method, such as size-exclusion chromatography.[1] If the BirA is GST-tagged, it can be removed using glutathione resin.[3]

  • Verification: Confirm biotinylation and assess its efficiency using methods like a streptavidin gel-shift assay on an SDS-PAGE gel or by mass spectrometry.[1]

  • Storage: Store the purified biotinylated protein at an appropriate temperature, typically -80°C for long-term storage.

Conclusion: Making the Right Choice

The decision between chemical and enzymatic biotinylation is fundamentally a choice between versatility and specificity.

Choose enzymatic biotinylation when:

  • Site-specific labeling is critical: To avoid interference with protein function or to ensure a defined orientation upon immobilization.[1]

  • A homogenous product is required: For applications demanding a precise 1:1 this compound-to-protein ratio.[1]

  • The protein can be genetically modified: The introduction of a recognition tag like the AviTag is a prerequisite.[1]

Choose chemical biotinylation when:

  • Genetic modification is not feasible or desired: It can be applied to any protein with accessible primary amines.[1]

  • A high degree of biotinylation is needed: Multiple biotins can be attached, potentially amplifying the signal in detection assays.[1]

  • The potential for reduced protein activity is not a major concern, or when labeling conditions can be optimized to minimize functional disruption.

By carefully considering the quantitative data, experimental workflows, and protocols presented in these application notes, researchers can confidently select and implement the biotinylation strategy that best suits their scientific objectives.

References

Application Notes and Protocols for Site-Specific Enzymatic Biotinylation using BirA Ligase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific enzymatic biotinylation using the E. coli biotin ligase, BirA, is a powerful and widely adopted technique for the precise labeling of proteins. This method offers significant advantages over traditional chemical biotinylation by ensuring a homogenous product with a 1:1 stoichiometric attachment of this compound to a specific site on the target protein. This preserves the protein's native structure and function, which is critical for downstream applications in research and drug development.[1]

The BirA ligase recognizes a specific 15-amino acid sequence, known as the AviTag (GLNDIFEAQKIEWHE), and catalyzes the ATP-dependent covalent attachment of a single this compound molecule to the lysine residue within this tag.[1][2] The AviTag can be genetically fused to the N-terminus, C-terminus, or exposed loops of a protein of interest.[3][4] The exceptionally high affinity of the this compound-streptavidin interaction (Kd ≈ 10⁻¹⁴ M) is then leveraged for various applications, including protein purification, immobilization, detection, and protein-protein interaction studies.[2][5][6]

These application notes provide a comprehensive overview and detailed protocols for performing in vitro and in vivo site-specific biotinylation using BirA ligase.

Principle of BirA-Mediated Biotinylation

The enzymatic biotinylation process occurs in two distinct steps catalyzed by BirA ligase. First, BirA activates this compound using ATP to form a reactive intermediate, biotinoyl-5'-adenylate (Bio-5'-AMP), with the release of pyrophosphate.[7][8] Subsequently, the activated this compound is transferred from the BirA active site to the specific lysine residue within the AviTag sequence of the target protein, forming a stable amide bond.[9] This highly specific reaction ensures that only the AviTag-fused protein is biotinylated.

Key Components and Their Roles

ComponentRole
BirA Ligase The enzyme that catalyzes the covalent attachment of this compound to the AviTag.
AviTag A 15-amino acid peptide sequence (GLNDIFEAQKIEWHE) genetically fused to the protein of interest, containing the specific lysine for biotinylation.[1]
Protein of Interest (POI) The target protein to be biotinylated, fused with an AviTag.
This compound The vitamin molecule that is covalently attached to the AviTag.
ATP (Adenosine Triphosphate) Provides the energy for the activation of this compound by BirA ligase.
Magnesium Ions (Mg²⁺) A required cofactor for the enzymatic activity of BirA ligase.
Streptavidin A tetrameric protein with an extremely high affinity for this compound, used for the detection, purification, or immobilization of biotinylated proteins.

Advantages of Enzymatic Biotinylation over Chemical Biotinylation

FeatureEnzymatic Biotinylation (BirA/AviTag)Chemical Biotinylation (e.g., NHS-ester)
Specificity Site-specific at a single lysine within the AviTag.[3][4]Randomly labels accessible primary amines (lysine residues and N-terminus).[1]
Stoichiometry Homogeneous product with a 1:1 protein-to-biotin ratio.[1]Heterogeneous mixture of proteins with varying numbers of this compound labels.
Protein Function Minimal impact on protein structure and function.[1]Can disrupt protein function if labeling occurs at active sites or interaction interfaces.[3][4]
Reaction Conditions Mild, physiological conditions.Can be harsh and may require specific buffer conditions.
Control Precise control over the location of biotinylation.Little to no control over the labeling sites.

Experimental Workflows

In Vitro Biotinylation Workflow

cluster_prep Preparation cluster_reaction Biotinylation Reaction cluster_analysis Purification & Analysis purify_avitag Purify AviTag-POI reaction_mix Prepare Reaction Mix (AviTag-POI, BirA, this compound, ATP, MgCl2) purify_avitag->reaction_mix purify_bira Purify BirA Ligase purify_bira->reaction_mix incubation Incubate (e.g., 1-2 hours at 30°C) reaction_mix->incubation purify_biotinylated Purify Biotinylated POI incubation->purify_biotinylated analysis Analyze Biotinylation (Streptavidin Gel Shift, Mass Spec) purify_biotinylated->analysis

Caption: Workflow for in vitro enzymatic biotinylation of a purified AviTag-fusion protein.

In Vivo Biotinylation Workflow

cluster_cloning Cloning cluster_expression Expression cluster_purification Purification & Analysis co_expression_vector Construct Co-expression Vector (AviTag-POI and BirA) transform Transform Host Cells (e.g., E. coli, Mammalian) co_expression_vector->transform culture Culture Cells with This compound Supplement transform->culture induce Induce Protein Expression culture->induce harvest_lyse Harvest and Lyse Cells induce->harvest_lyse purify_biotinylated Purify Biotinylated POI harvest_lyse->purify_biotinylated analysis Analyze Biotinylation purify_biotinylated->analysis

Caption: Workflow for in vivo enzymatic biotinylation by co-expressing the AviTag-fusion protein and BirA ligase.

Detailed Protocols

Protocol 1: In Vitro Biotinylation of Purified AviTag-Fusion Protein

This protocol is suitable for biotinylating purified proteins that have been expressed with an AviTag.

Materials:

  • Purified AviTag-fusion protein

  • Purified BirA ligase (e.g., His-tagged for easy removal)

  • 10X Reaction Buffer (500 mM Bicine-HCl, pH 8.3)

  • 100 mM ATP solution

  • 100 mM MgCl₂ solution

  • 50 mM D-biotin solution (in DMSO)

  • Streptavidin-conjugated resin for purification (optional)

  • Appropriate buffers for protein purification (e.g., IMAC or SEC)

Reaction Conditions:

ParameterRecommended RangeNotes
Temperature 4°C to 37°C30°C is a common starting point. For temperature-sensitive proteins, incubate at 4°C overnight.[1][10]
Incubation Time 1 hour to overnightTypically, 1-2 hours at 30°C is sufficient. Longer incubation may be needed at lower temperatures or with less efficient substrates.[1]
pH 6.0 - 9.0BirA is active over a broad pH range, with optimal activity often observed around pH 8.3.[11]
AviTag-Protein Concentration >40 µMHigher concentrations generally lead to more efficient biotinylation.[12]
Molar Ratios (BirA:POI:this compound:ATP) 1:7.5:20:300This is a common starting ratio, but may require optimization for specific proteins.[5][13]

Procedure:

  • Reaction Setup:

    • On ice, combine the following in a microcentrifuge tube (example for a 100 µL reaction with a final POI concentration of 50 µM):

      • AviTag-Protein (to a final concentration of 50 µM)

      • 10 µL of 10X Reaction Buffer

      • 2 µL of 100 mM ATP (final concentration 2 mM)

      • 2 µL of 100 mM MgCl₂ (final concentration 2 mM)

      • 1 µL of 50 mM this compound (final concentration 0.5 mM)

      • BirA ligase (e.g., 0.5 - 1 µM final concentration)

      • Nuclease-free water to a final volume of 100 µL.

    • Mix gently by pipetting.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 1-2 hours with gentle agitation. For temperature-sensitive proteins, incubation can be performed at 4°C overnight.[1]

  • Stopping the Reaction (Optional):

    • The reaction can be stopped by adding EDTA to a final concentration of 10 mM to chelate the Mg²⁺.

  • Purification of Biotinylated Protein:

    • Remove the BirA ligase. If using His-tagged BirA, this can be achieved by passing the reaction mixture through a Ni-NTA resin.[12]

    • Remove excess this compound and ATP using size-exclusion chromatography (SEC) or dialysis.

  • Analysis of Biotinylation:

    • Assess the efficiency of biotinylation using a streptavidin gel-shift assay or mass spectrometry (see Protocol 3).

Protocol 2: In Vivo Biotinylation in E. coli

This protocol describes the co-expression of an AviTag-fusion protein and BirA ligase in E. coli for in vivo biotinylation.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the AviTag-fusion protein gene

  • Compatible plasmid for BirA expression (often under an inducible promoter) or a strain with integrated BirA

  • LB Broth and agar plates with appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction

  • D-biotin

  • Lysis buffer and purification resins

Procedure:

  • Transformation:

    • Co-transform the E. coli expression strain with the plasmid containing your AviTag-fusion protein and the plasmid for BirA expression.

    • Plate on selective media containing the appropriate antibiotics and incubate overnight at 37°C.

  • Expression:

    • Inoculate a starter culture from a single colony and grow overnight.

    • Inoculate a larger culture (e.g., 1 L) and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Supplement the culture medium with D-biotin to a final concentration of 50 µM.[1]

    • Induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-1 mM).

    • Continue to grow the culture overnight at a reduced temperature (e.g., 18-25°C) to improve protein folding and solubility.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.

    • Lyse the cells by sonication or other appropriate methods.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification of Biotinylated Protein:

    • Purify the biotinylated protein from the soluble lysate using affinity chromatography (e.g., based on a His-tag or other affinity tag on the protein of interest).

    • Further purification can be performed using streptavidin-affinity chromatography if needed.

Protocol 3: Analysis of Biotinylation Efficiency

A. Streptavidin Gel-Shift Assay

This method provides a rapid and semi-quantitative assessment of biotinylation efficiency. The binding of the tetrameric streptavidin (~53 kDa) to the biotinylated protein causes a significant shift in its apparent molecular weight on an SDS-PAGE gel.

Procedure:

  • In two separate tubes, take an equal amount of your purified protein (biotinylated and a non-biotinylated control if available).

  • To one tube, add a molar excess of streptavidin (e.g., 2-4 fold molar excess).

  • Incubate at room temperature for 10-15 minutes.

  • Add SDS-PAGE loading buffer to both samples. Do not boil the samples , as this can disrupt the streptavidin-biotin interaction.

  • Run the samples on an SDS-PAGE gel.

  • Stain the gel with Coomassie Blue or a similar stain.

  • The biotinylated protein sample incubated with streptavidin will show a band at a higher molecular weight, while the unbiotinylated protein will remain at its original size. The disappearance or reduction in the intensity of the original protein band in the presence of streptavidin indicates the efficiency of biotinylation.

B. Mass Spectrometry

Mass spectrometry provides a precise and quantitative analysis of biotinylation.

Procedure:

  • Analyze the purified biotinylated protein using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

  • The covalent attachment of this compound results in a specific mass shift of 226.29 Da.

  • The presence of a peak corresponding to the mass of the protein + 226.29 Da confirms successful biotinylation.

  • The relative intensities of the unbiotinylated and biotinylated protein peaks can be used to quantify the efficiency of the reaction.

Applications in Drug Development

  • Protein Purification: Immobilized streptavidin resins allow for the highly specific and efficient one-step purification of biotinylated proteins.[8]

  • Immunoassays: Biotinylated antibodies or antigens are widely used in ELISA, Western blotting, and flow cytometry for sensitive detection and quantification.[10]

  • Surface Plasmon Resonance (SPR): Site-specifically biotinylated proteins can be uniformly immobilized on streptavidin-coated sensor chips for studying protein-protein or protein-small molecule interactions.

  • Target Identification and Validation: Biotinylated drug candidates can be used as baits to identify their cellular binding partners.

  • Proximity Labeling (BioID): A promiscuous mutant of BirA can be fused to a protein of interest to biotinylate proximal proteins in living cells, enabling the mapping of protein interaction networks.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Biotinylation Efficiency - Inactive BirA ligase- Insufficient ATP or this compound- Steric hindrance of the AviTag- Low protein concentration- Use freshly prepared or commercially sourced active BirA- Ensure correct concentrations of ATP and this compound- Add a flexible linker between the POI and AviTag- Increase the concentration of the AviTag-protein
Protein Precipitation - Biotinylation affecting protein solubility- Reduce the concentration of the target protein- Optimize buffer conditions (pH, ionic strength)
Non-specific Binding to Streptavidin Resin - Presence of endogenously biotinylated proteins (in vivo methods)- Non-specific protein-resin interactions- Perform an initial purification step (e.g., His-tag) before streptavidin affinity chromatography- Include detergents in wash buffers

Conclusion

Site-specific enzymatic biotinylation using BirA ligase and the AviTag system is a versatile and robust technology that provides researchers and drug development professionals with a powerful tool for protein labeling. The ability to generate homogenous, functionally intact biotinylated proteins is crucial for a wide range of applications, from basic research to the development of novel therapeutics and diagnostics. The protocols and data presented here offer a comprehensive guide to the successful implementation of this technology.

References

Application Notes and Protocols for Biotin Pull-Down Assays in Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biotin pull-down assay is a powerful and widely used affinity purification technique to identify and characterize protein-protein interactions. This method leverages the high-affinity, non-covalent interaction between this compound (Vitamin H) and streptavidin, a protein isolated from Streptomyces avidinii. The strength and specificity of this interaction make it an ideal tool for isolating a "bait" protein along with its interacting "prey" proteins from a complex biological sample, such as a cell lysate.[1][2] By subsequently analyzing the captured proteins, researchers can uncover novel binding partners, validate predicted interactions, and gain deeper insights into cellular signaling pathways and protein function. This technique is instrumental in both basic research and drug development for target identification and validation.[1]

The general principle involves biotinylating a purified protein of interest (the bait) and immobilizing it on streptavidin-coated beads.[3] This bait-bead complex is then incubated with a cell lysate containing potential binding partners (the prey). After a series of washes to remove non-specifically bound proteins, the prey proteins that specifically interact with the bait are eluted and identified using downstream analysis methods like Western blotting or mass spectrometry.[1][4]

Principle of the this compound Pull-Down Assay

The core of the this compound pull-down assay is the remarkably strong and specific interaction between this compound and streptavidin. A protein of interest, referred to as the "bait," is first covalently labeled with this compound. This biotinylated bait is then introduced to a solid support, typically agarose or magnetic beads, that is coated with streptavidin. The high affinity between this compound and streptavidin ensures the efficient and stable immobilization of the bait protein onto the beads.

Once the bait is immobilized, it is incubated with a protein mixture, such as a cell lysate, which contains the potential "prey" proteins. If a prey protein interacts with the bait, it will be captured and retained on the beads as part of a larger protein complex. Following the incubation period, a series of stringent washing steps are performed to remove proteins that are non-specifically bound to the beads or the bait protein.

Finally, the specifically bound prey proteins are eluted from the beads. The eluted proteins can then be identified and quantified using various analytical techniques. For validating a known interaction, Western blotting is a common method. For discovering novel interaction partners, mass spectrometry is the preferred approach, allowing for the identification and quantification of a wide range of proteins in the sample.

Biotin_Pull_Down_Principle cluster_bait Biotinylated Bait Protein cluster_bead Streptavidin Bead cluster_prey Prey Protein cluster_complex Formation of the Complex Bait Bait Protein This compound This compound Bait->this compound covalent linkage Prey Prey Protein Bait->Prey Protein-Protein Interaction Streptavidin Streptavidin This compound->Streptavidin High-Affinity Interaction Bead Bead Immobilized_Bait Immobilized Bait Final_Complex Final Complex Biotinylated_Bait Biotinylated Bait

Principle of this compound Pull-Down Assay.

Experimental Protocols

This section provides a detailed methodology for performing a this compound pull-down assay to identify protein-protein interactions.

Part 1: Biotinylation of the Bait Protein
  • Protein Preparation: Start with a purified bait protein in a buffer free of primary amines (e.g., Tris) and ammonium salts, as these will compete with the biotinylation reaction. A suitable buffer is Phosphate-Buffered Saline (PBS), pH 7.2-8.0.

  • Biotinylation Reagent: Use an appropriate biotinylating reagent, such as NHS-biotin (N-hydroxysuccinimide-biotin), which reacts with primary amines on lysine residues.

  • Reaction Setup:

    • Dissolve the NHS-biotin in a small amount of an organic solvent like DMSO before adding it to the protein solution to prevent precipitation.

    • The molar ratio of this compound to protein needs to be optimized, but a starting point is a 20-fold molar excess of this compound.

  • Incubation: Incubate the reaction mixture for 30 minutes to 1 hour at room temperature with gentle mixing.

  • Removal of Excess this compound: It is crucial to remove unreacted this compound to prevent it from binding to streptavidin beads and reducing the pull-down efficiency. This can be achieved using a desalting column or through dialysis against PBS.

  • Protein Concentration: Determine the concentration of the biotinylated protein using a BCA assay.

  • Storage: Store the biotinylated protein at -20°C or -80°C for long-term use.

Part 2: Immobilization of Biotinylated Bait Protein
  • Bead Preparation: Resuspend the streptavidin-coated beads (either agarose or magnetic) and transfer the desired amount to a new tube.

  • Washing: Wash the beads 2-3 times with a binding/wash buffer (e.g., PBS with 0.1% Tween-20) to remove any preservatives.

  • Blocking (Optional but Recommended): To minimize non-specific binding, pre-block the beads by incubating them with a blocking agent like 1% Bovine Serum Albumin (BSA) in the wash buffer for 1 hour at 4°C. Wash the beads again after blocking.

  • Bait Immobilization: Add the biotinylated bait protein to the washed beads. The optimal amount of bait protein should be determined empirically, but a starting point of 10-50 µg of bait per 50 µL of bead slurry is common.

  • Incubation: Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated bait to bind to the streptavidin beads.

  • Washing: Wash the beads three times with the wash buffer to remove any unbound bait protein.

Part 3: Pull-Down of Prey Proteins
  • Cell Lysate Preparation:

    • Harvest cells and wash them with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Collect the supernatant and determine the protein concentration.

  • Pre-clearing the Lysate (Optional but Recommended): To reduce non-specific binding of lysate proteins to the beads, incubate the cell lysate with streptavidin beads alone for 1 hour at 4°C. Pellet the beads and use the supernatant for the pull-down.

  • Binding of Prey: Add the cell lysate (containing the prey proteins) to the beads now coupled with the biotinylated bait. A typical starting amount is 500 µg to 1 mg of total protein from the lysate.

  • Incubation: Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

  • Washing: This is a critical step to reduce background noise. Wash the beads extensively, typically 3-5 times, with the wash buffer. The stringency of the washes can be adjusted by increasing the salt or detergent concentration.

Part 4: Elution and Analysis
  • Elution: Elute the bound proteins from the beads. The elution method will depend on the downstream analysis.

    • For Western Blotting: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.

    • For Mass Spectrometry: Elute with a solution containing a high concentration of free this compound (e.g., 2 mM) or by changing the pH. Alternatively, on-bead digestion with trypsin can be performed.

  • Downstream Analysis:

    • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the suspected interacting protein.

    • Mass Spectrometry: The eluted proteins are digested into peptides, which are then analyzed by LC-MS/MS to identify and quantify the interacting proteins.[5]

Experimental Workflow

Biotin_Pull_Down_Workflow Biotinylation 1. Biotinylation of Bait Protein Immobilization 2. Immobilization on Streptavidin Beads Biotinylation->Immobilization Incubation 3. Incubation with Cell Lysate (Prey) Immobilization->Incubation Washing 4. Washing to Remove Non-specific Binders Incubation->Washing Elution 5. Elution of Protein Complexes Washing->Elution Analysis 6. Downstream Analysis Elution->Analysis WB Western Blot Analysis->WB MS Mass Spectrometry Analysis->MS

Experimental workflow of the this compound pull-down assay.

Data Presentation

Quantitative data from this compound pull-down assays, especially when coupled with mass spectrometry, is crucial for identifying high-confidence interaction partners. The data should be presented in a clear, tabular format that allows for easy comparison between the experimental sample (with biotinylated bait) and the negative control (e.g., beads alone or with a non-relevant biotinylated protein).

Table 1: Quantitative Analysis of Proteins Identified by this compound Pull-Down Mass Spectrometry

Protein NameGene NameAccession NumberPeptide Count (Bait)Peptide Count (Control)Sequence Coverage (%) (Bait)Spectral Count (Bait)Spectral Count (Control)Enrichment Ratio (Bait/Control)
Protein AGENEAP1234545260150530.0
Protein BGENEBQ67890320551100Undefined
Protein CGENECR543211514050316.7
Protein DGENEDS98765542515121.3
Protein EGENEET123782115861.3
  • Protein Name, Gene Name, Accession Number: Provide clear identification of the protein.

  • Peptide Count: The number of unique peptides identified for a given protein. A higher number indicates greater confidence in the protein identification.

  • Sequence Coverage: The percentage of the protein's amino acid sequence that is covered by the identified peptides.

  • Spectral Count: The total number of tandem mass spectra that are matched to peptides from a particular protein. This is a semi-quantitative measure of protein abundance.

  • Enrichment Ratio: The ratio of the spectral count (or other quantitative value) in the bait sample to that in the control sample. A high enrichment ratio suggests a specific interaction.

Controls for a Robust Assay

Proper controls are essential to distinguish true protein-protein interactions from non-specific binding.

Table 2: Essential Controls for this compound Pull-Down Assays

Control TypePurposeComponentsExpected Outcome (Western Blot)
Negative Control 1: Beads Alone To identify proteins that non-specifically bind to the streptavidin-coated beads.Streptavidin beads + Cell lysate/Prey proteinNo band corresponding to the prey protein.
Negative Control 2: Unbiotinylated Bait To identify proteins that non-specifically bind to the bait protein itself.Unbiotinylated bait protein + Streptavidin beads + Cell lysate/Prey proteinNo band corresponding to the prey protein.
Negative Control 3: Irrelevant Biotinylated Protein To identify proteins that non-specifically bind to any biotinylated protein.Irrelevant biotinylated protein + Streptavidin beads + Cell lysate/Prey proteinNo band corresponding to the prey protein.
Positive Control To validate that the experimental setup is working correctly.Biotinylated bait known to interact with a specific prey protein + Cell lysate/Prey proteinA clear band corresponding to the known prey protein.

Troubleshooting

Table 3: Common Problems and Solutions in this compound Pull-Down Assays

ProblemPossible CauseSuggested Solution
High Background - Insufficient washing- Non-specific binding to beads or bait- Endogenous biotinylated proteins in the lysate- Increase the number and/or stringency of wash steps (increase salt or detergent concentration).- Pre-clear the lysate with streptavidin beads.- Block the beads with BSA or another blocking agent.- If using cell lysates from tissues with high endogenous this compound, consider using an avidin/biotin blocking kit.
Low or No Signal for Prey Protein - Interaction is weak or transient- Biotinylation has disrupted the interaction site on the bait protein- Low abundance of the prey protein in the lysate- Harsh lysis or wash conditions have disrupted the interaction- Optimize incubation times and temperatures.- Use a biotinylation reagent with a longer spacer arm to reduce steric hindrance.- Use a more gentle lysis buffer.- Decrease the stringency of the wash buffer.- Increase the amount of cell lysate used.
Bait Protein Not Immobilized on Beads - Inefficient biotinylation- Presence of free this compound in the biotinylated bait solution- Inactive streptavidin beads- Optimize the biotinylation reaction (e.g., molar ratio of this compound to protein).- Ensure complete removal of unreacted this compound after the labeling reaction.- Use fresh, high-quality streptavidin beads.

Conclusion

The this compound pull-down assay is a versatile and robust method for investigating protein-protein interactions. When performed with the appropriate controls and optimization, this technique can provide valuable insights into the composition of protein complexes and the dynamics of cellular signaling networks. The combination of this compound pull-down with mass spectrometry offers a powerful platform for the discovery of novel protein interactions, making it an indispensable tool for researchers in both academic and industrial settings.

References

Proximity-Dependent Biotinylation with BioID: A Guide to Uncovering Protein Interaction Networks

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Proximity-dependent biotinylation identification (BioID) has emerged as a powerful and widely adopted technique for mapping protein-protein interactions (PPIs) and elucidating the composition of subcellular microenvironments within the native context of living cells.[1][2][3] This method overcomes some limitations of traditional techniques like yeast two-hybrid and co-immunoprecipitation by enabling the capture of weak, transient, and indirect interactions.[2][3][4] BioID utilizes a promiscuous biotin ligase, typically a mutated E. coli BirA (BirA), fused to a protein of interest (the "bait").[2][5] When expressed in cells and provided with excess this compound, the BirA enzyme releases reactive biotinoyl-5'-AMP, which then covalently labels primary amines (lysine residues) of nearby proteins (the "prey") within a labeling radius of approximately 10 nanometers.[5][6][7] These biotinylated proteins can then be efficiently captured using streptavidin affinity purification and subsequently identified by mass spectrometry (MS).[2][8] This application note provides a comprehensive overview of the BioID workflow, detailed experimental protocols, and guidance on data analysis and interpretation.

The versatility of BioID has been expanded with the development of faster and smaller variants like TurboID and miniTurbo, which allow for shorter labeling times and reduce potential artifacts.[5] The technology has been successfully applied in various organisms and cell types, including mammalian cells, yeast, plants, and even in tissues and whole organisms.[2][5] Its applications are vast, ranging from deciphering the architecture of large protein complexes and organelles to identifying novel components of signaling pathways critical in disease.[5][6][9][10] In the realm of drug discovery and development, BioID is instrumental in identifying novel drug targets, validating target engagement, and understanding mechanisms of drug action and resistance by mapping interaction networks in healthy versus diseased states.[5][6][9]

Experimental Workflow

The BioID experimental workflow is a multi-step process that begins with the generation of a fusion protein construct and culminates in the bioinformatic analysis of mass spectrometry data. The key stages are outlined below.

BioID_Workflow cluster_prep I. Preparation cluster_labeling II. In-Cell Biotinylation cluster_purification III. Sample Processing cluster_analysis IV. Data Acquisition & Analysis A Construct Generation: Bait-BirA* Fusion B Cell Line Generation: Stable or Transient Expression A->B C This compound Supplementation (e.g., 50 µM for 16-24h) B->C D Proximity Labeling of Proximal Proteins C->D E Cell Lysis D->E F Streptavidin Affinity Purification E->F G On-Bead Tryptic Digestion F->G H LC-MS/MS Analysis G->H I Protein Identification & Quantification H->I J Bioinformatic Analysis: Background Subtraction, Network Analysis I->J

Figure 1: A generalized workflow for a BioID experiment.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies and provide a framework for conducting a BioID experiment in mammalian cell culture.[8]

Protocol 1: Generation of a Stable Cell Line Expressing the Bait-BioID Fusion Protein
  • Construct Generation: Subclone the cDNA of the protein of interest (bait) into a mammalian expression vector containing the promiscuous this compound ligase (e.g., BirA*, TurboID). The ligase can be fused to either the N- or C-terminus of the bait protein. Include an appropriate tag (e.g., FLAG, HA) for expression validation.

  • Transfection: Transfect the host cell line (e.g., HEK293T, A549) with the Bait-BioID fusion construct using a suitable transfection reagent.[8] As a negative control, also transfect cells with a vector expressing the BioID ligase alone.[8]

  • Selection and Clonal Isolation: Select for stably expressing cells using the appropriate antibiotic. After selection, isolate single clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Validation of Expression and Localization:

    • Immunoblotting: Expand individual clones and verify the expression of the full-length fusion protein at the expected molecular weight using an antibody against the included tag or the bait protein.

    • Immunofluorescence Microscopy: Grow cells on coverslips and perform immunofluorescence to confirm that the fusion protein localizes to the expected subcellular compartment.[8] This is a critical step to ensure that the BioID tag does not disrupt the native localization of the bait protein.

  • Validation of Biotinylation Activity:

    • Incubate the validated stable cell lines with 50 µM this compound for 24 hours.[8]

    • Lyse the cells and perform an immunoblot using streptavidin conjugated to a reporter enzyme (e.g., HRP) to visualize the extent of protein biotinylation. A smear of biotinylated proteins should be visible in cells expressing the active fusion protein, which should be more pronounced than in the BioID-only control.[10]

  • Cell Line Expansion and Banking: Once a well-characterized clonal cell line is established, expand it and create a sufficient number of frozen stocks for future experiments.[8]

Protocol 2: Large-Scale Biotinylation and Affinity Purification
  • Cell Culture: Plate the stable cell line expressing the Bait-BioID fusion and the BioID-only control line. Typically, four 10-cm dishes are used for each condition to ensure sufficient starting material.[8]

  • This compound Labeling: When cells reach approximately 80% confluency, replace the medium with fresh complete medium supplemented with 50 µM this compound.[8] Incubate for 16-24 hours.[8] For faster ligases like TurboID, the labeling time can be significantly shorter (e.g., 10-30 minutes).[5][11]

  • Cell Lysis:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly on the plate with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Sonicate the lysate to shear DNA and reduce viscosity.[8]

    • Clarify the lysate by centrifugation to pellet cellular debris.

  • Streptavidin Affinity Purification:

    • Incubate the clarified lysate with streptavidin-conjugated beads (e.g., Streptavidin Sepharose) for several hours to overnight at 4°C with gentle rotation.[2][8]

    • Wash the beads extensively to remove non-specifically bound proteins. A common wash buffer contains 2% SDS. Follow with washes in a buffer compatible with mass spectrometry (e.g., 50 mM ammonium bicarbonate).[8]

  • On-Bead Tryptic Digestion:

    • Resuspend the washed beads in 50 mM ammonium bicarbonate.

    • Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

    • Add sequencing-grade trypsin and incubate overnight at 37°C to digest the bound proteins.[2] This step releases the tryptic peptides into the supernatant while the streptavidin beads and any remaining intact proteins are left behind, reducing contamination in the final sample.[8]

  • Peptide Cleanup: Collect the supernatant containing the peptides. Perform a final cleanup step using a C18 desalting column or similar method to remove any remaining contaminants before mass spectrometry analysis.

Data Presentation and Analysis

The output from the mass spectrometry experiment is a list of identified proteins and their relative abundance in each sample. Rigorous data analysis is crucial to distinguish true proximity partners from background contaminants.

Quantitative Data Summary

The quantitative data from a BioID experiment is typically presented in a table that allows for easy comparison between the bait and control samples. Key metrics include spectral counts or label-free quantification (LFQ) intensities, fold-change, and statistical significance.

Protein ID (UniProt)Gene NameBait LFQ Intensity (Avg)Control LFQ Intensity (Avg)Fold Change (Bait/Control)p-valueSignificance
P01112HRAS1.5e82.1e5714.31.2e-6
P62826RAF19.8e71.5e5653.33.5e-6
Q05397PIK3CA7.2e72.0e5360.08.1e-5***
P31749AKT15.5e71.8e5305.61.5e-4
P63000MAP2K14.9e72.2e5222.72.3e-4
P27361MAPK34.1e72.5e5164.04.0e-4**
P06213A-actin3.0e82.8e81.10.85NS
P60709Tubulin2.5e82.4e81.00.91NS

Table 1: Example of quantitative data presentation for a BioID experiment. Data shown is hypothetical for a "Bait-X" protein involved in a signaling pathway. LFQ intensities are averaged from biological replicates. Fold change and p-values are calculated to determine enrichment and statistical significance. NS: Not Significant.

Bioinformatic Analysis Workflow
  • Protein Identification and Quantification: Raw MS data is processed using software such as MaxQuant, FragPipe, or Peaks to identify peptides and quantify corresponding protein abundances.[1][12]

  • Background Subtraction and Significance Scoring: A critical step is to differentiate bona fide proximal proteins from non-specific background binders. This is often achieved using computational tools like SAINT (Significance Analysis of INTeractome), which calculates a probability score for each potential interaction based on its abundance and reproducibility across replicates compared to control experiments.[1] Proteins identified in the BioID-only control are considered background and are subtracted from the bait sample data.[8]

  • Network and Pathway Analysis: High-confidence candidate interactors are then used for downstream analysis. Gene Ontology (GO) enrichment analysis can reveal the biological processes, molecular functions, and cellular components that are overrepresented in the dataset.[12] Pathway analysis tools (e.g., KEGG, Reactome) can map the identified proteins onto known signaling or metabolic pathways.

Visualization of a Signaling Pathway

BioID is frequently used to map the components of signaling pathways. For example, it can be used to identify interactors of a key oncogene like RAS.[9]

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RAS RAS-BioID (Bait) RAF RAF1 RAS->RAF PI3K PIK3CA RAS->PI3K MEK MAP2K1 RAF->MEK AKT AKT1 PI3K->AKT ERK MAPK3 MEK->ERK Transcription Transcription Factors AKT->Transcription ERK->Transcription

Figure 2: A simplified RAS signaling pathway map.

Conclusion

BioID is a robust and versatile method for exploring protein interaction networks in living cells.[2][13] Its ability to capture a broad range of interactions makes it an invaluable tool for fundamental research and for applied fields like drug development.[5] Successful application of the BioID technique relies on careful experimental design, including the proper validation of the fusion protein, the use of appropriate controls, and rigorous bioinformatic analysis to interpret the complex datasets generated. By following the protocols and guidelines outlined in this document, researchers can effectively leverage BioID to gain novel insights into the molecular mechanisms governing cellular processes and disease.

References

Application Notes and Protocols for Cell Surface Protein Identification using Biotin Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and characterization of cell surface proteins, collectively known as the surfaceome, are paramount in understanding a myriad of biological processes. These proteins, including receptors, ion channels, and adhesion molecules, are at the forefront of cellular communication, signal transduction, and interaction with the extracellular environment. Consequently, they represent a rich source of potential biomarkers and are the primary targets for a vast number of therapeutic drugs.

Cell surface biotinylation is a robust and widely adopted technique for the selective labeling and subsequent isolation of these proteins. The core principle of this method relies on the use of a membrane-impermeable biotinylation reagent that covalently attaches biotin to the extracellular domains of surface proteins. The exceptional affinity of this compound for streptavidin is then harnessed to purify the labeled proteins for downstream analysis, most notably by mass spectrometry, enabling their identification and quantification.[1][2]

This document provides detailed application notes and experimental protocols for the successful implementation of cell surface biotinylation for proteomic analysis.

Principle of the Method

The methodology is centered around the specific labeling of primary amines (e.g., the ε-amino group of lysine residues) on proteins exposed on the outer leaflet of the plasma membrane.[2] A key reagent in this process is a sulfonated N-hydroxysuccinimide (Sulfo-NHS) ester of this compound, such as Sulfo-NHS-SS-Biotin. The addition of the sulfonate group renders the molecule water-soluble and membrane-impermeable, ensuring that only extracellular proteins are tagged.[3] The "SS" in Sulfo-NHS-SS-Biotin indicates the presence of a disulfide bond in the spacer arm, which allows for the cleavage and elution of the biotinylated proteins from streptavidin resins under reducing conditions.[3][4]

The overall workflow can be summarized in the following key steps:

  • Cell Preparation: Culturing and washing cells to prepare them for biotinylation.

  • Biotinylation: Labeling of cell surface proteins with a membrane-impermeable this compound reagent.

  • Quenching: Stopping the biotinylation reaction to prevent non-specific labeling.

  • Cell Lysis: Solubilizing the cell membrane to release the proteins.

  • Affinity Purification: Isolating the biotinylated proteins using streptavidin-conjugated beads.

  • Elution: Releasing the purified proteins from the beads.

  • Protein Identification: Analyzing the purified proteins by mass spectrometry.

Biotinylation Reagent Selection: Amine-Reactive vs. Thiol-Reactive

The choice of biotinylation chemistry is a critical determinant of the experiment's success. The two most common strategies target either primary amines or sulfhydryl groups.

FeatureAmine-Reactive BiotinylationThiol-Reactive Biotinylation
Target Residue Primary amines (-NH₂) on lysine residues and the N-terminus.Sulfhydryl groups (-SH) on cysteine residues.
Common Reagents N-hydroxysuccinimide (NHS) esters (e.g., Sulfo-NHS-Biotin, Sulfo-NHS-SS-Biotin).Maleimides (e.g., Maleimide-PEG-Biotin), Iodoacetamides.
Reaction pH Optimal at pH 7.2-8.5.Optimal at pH 6.5-7.5.
Specificity Generally lower due to the abundance of lysine residues, leading to potentially heterogeneous labeling.Higher, as free cysteine residues are less common, allowing for more site-specific labeling.
Pre-treatment Generally not required.Often requires reduction of disulfide bonds to generate free sulfhydryl groups.

Table 1: Comparison of Amine-Reactive and Thiol-Reactive Biotinylation.[5]

For a general survey of the cell surface proteome, amine-reactive biotinylation with reagents like Sulfo-NHS-SS-Biotin is the preferred method due to the widespread presence of lysine residues on the extracellular domains of proteins.

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Biotinylation cluster_2 Quenching & Lysis cluster_3 Affinity Purification cluster_4 Elution & Analysis start Start cell_culture Cell Culture (80-90% confluency) start->cell_culture wash_pbs Wash with ice-cold PBS cell_culture->wash_pbs biotinylation Incubate with Sulfo-NHS-SS-Biotin (30 min, 4°C) wash_pbs->biotinylation quenching Quench with Glycine or Tris buffer biotinylation->quenching cell_lysis Lyse cells in RIPA buffer quenching->cell_lysis clarification Clarify lysate by centrifugation cell_lysis->clarification streptavidin_beads Incubate with Streptavidin beads (overnight, 4°C) clarification->streptavidin_beads wash_beads Wash beads extensively streptavidin_beads->wash_beads elution Elute with DTT-containing buffer wash_beads->elution ms_prep Prepare for Mass Spectrometry elution->ms_prep ms_analysis LC-MS/MS Analysis ms_prep->ms_analysis end End ms_analysis->end

Caption: Experimental workflow for cell surface protein identification.

Detailed Experimental Protocols

Protocol 1: Cell Surface Biotinylation using Sulfo-NHS-SS-Biotin

This protocol is designed for adherent cells in a 10 cm dish.

Materials:

  • Adherent cells cultured to 80-90% confluency

  • Sulfo-NHS-SS-Biotin (e.g., Thermo Fisher Scientific, Cat. No. 21331)

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

  • Quenching Buffer: 100 mM Glycine in ice-cold PBS

  • Cell Lysis Buffer (RIPA buffer or similar) containing protease inhibitors

  • Cell scraper

Procedure:

  • Aspirate the culture medium from the cells.

  • Gently wash the cells twice with 10 mL of ice-cold PBS (pH 8.0) to remove any residual serum proteins.[1]

  • Immediately before use, prepare the biotinylation solution by dissolving Sulfo-NHS-SS-Biotin in ice-cold PBS (pH 8.0) to a final concentration of 0.5 mg/mL.[1]

  • Add 5 mL of the biotinylation solution to the cells, ensuring the entire cell monolayer is covered.

  • Incubate the dish on a rocking platform for 30 minutes at 4°C. This low temperature is crucial to minimize endocytosis.

  • Aspirate the biotinylation solution and quench the reaction by adding 10 mL of ice-cold Quenching Buffer.

  • Incubate for 10 minutes on ice with gentle rocking.

  • Aspirate the Quenching Buffer and wash the cells twice with 10 mL of ice-cold PBS.

  • Proceed immediately to cell lysis (Protocol 2).

Protocol 2: Cell Lysis and Protein Extraction

Materials:

  • Biotinylated cells from Protocol 1

  • Ice-cold Cell Lysis Buffer (e.g., RIPA: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

  • Cell scraper

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Add 500 µL of ice-cold Cell Lysis Buffer to the dish of biotinylated cells.[3]

  • Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete lysis.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 3: Streptavidin Affinity Purification of Biotinylated Proteins

Materials:

  • Clarified cell lysate from Protocol 2

  • Streptavidin-agarose beads or streptavidin-magnetic beads

  • Wash Buffer (same as Cell Lysis Buffer)

  • Microcentrifuge tubes or magnetic rack

  • Rotating platform

Procedure:

  • Equilibrate the streptavidin beads by washing them three times with Cell Lysis Buffer. For each wash, resuspend the beads in buffer, gently mix, and then pellet the beads by centrifugation (for agarose beads) or using a magnetic rack (for magnetic beads).

  • Add an appropriate amount of the clarified cell lysate (e.g., 1-5 mg of total protein) to the equilibrated streptavidin beads.

  • Incubate the lysate with the beads on a rotating platform for 2-4 hours or overnight at 4°C to allow for the binding of biotinylated proteins.

  • Pellet the beads and collect the supernatant. This fraction contains the non-biotinylated (intracellular) proteins and can be saved for further analysis.

  • Wash the beads extensively to remove non-specifically bound proteins. Perform at least three washes with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes with rotation, and then pellet the beads.

Protocol 4: Elution of Biotinylated Proteins for Mass Spectrometry

Materials:

  • Streptavidin beads with bound biotinylated proteins from Protocol 3

  • Elution Buffer: 50 mM DTT in a buffer compatible with downstream mass spectrometry sample preparation (e.g., 50 mM ammonium bicarbonate).

  • Alkylation solution (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate)

  • Trypsin solution (e.g., sequencing grade modified trypsin)

Procedure (On-Bead Digestion):

  • After the final wash in Protocol 3, wash the beads twice with 50 mM ammonium bicarbonate to remove detergents.

  • Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.

  • Add DTT to a final concentration of 10 mM to reduce the disulfide bonds and incubate at 56°C for 30 minutes.

  • Cool the sample to room temperature and add iodoacetamide to a final concentration of 55 mM to alkylate the reduced cysteines. Incubate in the dark at room temperature for 20 minutes.

  • Add trypsin to the bead slurry (e.g., 1:50 to 1:100 trypsin-to-protein ratio) and incubate overnight at 37°C with gentle shaking.

  • Centrifuge the beads and collect the supernatant containing the digested peptides.

  • Perform a second elution with a solution of 50% acetonitrile and 0.1% formic acid to recover any remaining peptides.

  • Combine the supernatants and prepare for LC-MS/MS analysis (e.g., C18 desalting).

Data Presentation: Quantitative Analysis of Cell Surface Proteome Changes Upon Insulin Stimulation

Cell surface biotinylation coupled with quantitative mass spectrometry is a powerful tool to study dynamic changes in the surfaceome in response to stimuli. The following table presents example data on changes in tyrosine-phosphorylated proteins upon insulin stimulation in differentiated brown adipocytes, as identified by a SILAC-based quantitative proteomics approach. A fold change greater than 1.3 was considered significant.

Protein NameGene SymbolFold Change (Insulin-stimulated/Control)Function
Insulin receptorINSR3.5Receptor tyrosine kinase, initiates insulin signaling
Insulin receptor substrate 1IRS12.8Key docking protein in insulin signaling
SHC-transforming protein 1SHC12.1Adaptor protein in receptor tyrosine kinase signaling
Growth factor receptor-bound protein 2GRB21.8Adaptor protein linking receptor to downstream signaling
Phosphatidylinositol 3-kinase regulatory subunit alphaPIK3R11.9Regulatory subunit of PI3K, key for metabolic effects
Protein kinase C delta binding proteinPRKCDBP1.5Potential role in insulin signaling
Low-density lipoprotein receptor-related protein 6LRP61.4Co-receptor for Wnt signaling, potential crosstalk

Table 2: Representative quantitative data of protein changes on the cell surface upon insulin stimulation. Data adapted from a study on insulin-induced phosphotyrosine signaling.

Application: Investigating the Insulin Signaling Pathway

The insulin signaling pathway is a critical regulator of glucose homeostasis and cellular metabolism. The initial events of this pathway occur at the cell surface, making it an ideal system to study using cell surface biotinylation techniques.

Insulin Receptor Signaling Pathway

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular insulin Insulin insulin_receptor Insulin Receptor (IR) insulin->insulin_receptor Binding irs IRS Proteins insulin_receptor->irs Phosphorylation pi3k PI3K irs->pi3k Activation akt Akt pi3k->akt Activation glut4 GLUT4 Vesicle akt->glut4 Translocation metabolic_effects Metabolic Effects (Glucose Uptake) glut4->metabolic_effects Fusion with Plasma Membrane

Caption: Initial steps of the insulin signaling pathway at the cell surface.

Upon binding of insulin to the extracellular α-subunits of the insulin receptor (IR), the intracellular β-subunits undergo autophosphorylation, activating the receptor's tyrosine kinase activity. This leads to the phosphorylation of insulin receptor substrate (IRS) proteins, which then act as docking sites for various downstream signaling molecules, including phosphatidylinositol 3-kinase (PI3K). The activation of the PI3K/Akt pathway is a central axis in mediating most of the metabolic actions of insulin, such as the translocation of the glucose transporter GLUT4 to the plasma membrane, leading to glucose uptake.

Troubleshooting

ProblemPossible CauseRecommended Solution
Low yield of biotinylated proteins Inefficient biotinylation reaction (reagent concentration too low, incubation time too short).Optimize biotinylation reagent concentration and incubation time. Perform a time-course experiment.
Poor protein solubilization.Use a lysis buffer with appropriate detergents (e.g., NP-40, Triton X-100) and consider increasing the lysis incubation time.
Presence of intracellular proteins in the surface fraction Loss of cell membrane integrity.Handle cells gently, use ice-cold buffers, and perform biotinylation at 4°C to maintain membrane integrity.
Internalization of the biotinylation reagent.Ensure the biotinylation reaction is performed at 4°C to inhibit endocytosis. Reduce incubation time if necessary.
Insufficient quenching.Ensure the quenching solution is added promptly and at a sufficient concentration (e.g., 100 mM glycine).
High background in Western blot or mass spectrometry Non-specific binding to streptavidin beads.Pre-clear the lysate with unconjugated beads before adding streptavidin beads. Increase the number and stringency of washes.
Endogenous biotinylated proteins.If performing Western blotting, consider using an avidin/biotin blocking kit.

Table 3: Common troubleshooting tips for cell surface biotinylation experiments.

References

Application Notes: Leveraging Biotin in ELISA and Western Blotting for Enhanced Sensitivity and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biotinylation, the process of covalently attaching biotin to molecules such as proteins or nucleic acids, is a fundamental technique in biotechnology.[1][2] The power of this method lies in the extraordinarily strong and specific non-covalent interaction between this compound (Vitamin H) and the proteins avidin and streptavidin (Kd = 10⁻¹⁵M).[3] This bond is one of the strongest known in nature, forming rapidly and remaining stable under a wide range of temperatures, pH, and denaturing conditions.[1][3][4]

In immunoassays like ELISA and Western blotting, this high-affinity interaction is exploited to achieve significant signal amplification.[][6] Because streptavidin is a tetramer with four binding sites for this compound, a single streptavidin molecule conjugated to a reporter enzyme (like Horseradish Peroxidase - HRP) can bind to multiple this compound molecules on a labeled antibody.[3][7] This architecture creates large detection complexes, dramatically increasing the signal generated from a single antigen-antibody binding event. This enhancement is particularly crucial for detecting low-abundance proteins that might otherwise be undetectable.[6]

Core Principles of the this compound-Streptavidin System

The utility of this compound in immunoassays stems from several key properties:

  • High Affinity and Specificity: The near-irreversible bond between this compound and streptavidin ensures that detection complexes are stable, minimizing signal loss during wash steps.[8][9]

  • Signal Amplification: Each streptavidin molecule can bind up to four biotinylated molecules, allowing for the recruitment of multiple reporter enzymes to a single target, thereby amplifying the signal.[3]

  • Small Size of this compound: this compound (MW = 244.31 g/mol ) is small and unlikely to interfere with the biological function of the molecule it labels, such as an antibody's antigen-binding capability.[1][2][]

  • Versatility: A wide array of biotinylation reagents is available, allowing for the labeling of various functional groups on proteins, including primary amines, sulfhydryls, and carboxyls.[1][8]

Data Presentation: Quantitative Assay Parameters

The following table summarizes key quantitative data associated with this compound-based detection systems, providing a reference for assay development and comparison.

ParameterTechniqueValue/RangeNotes
Binding Affinity (Kd) This compound-Streptavidin10⁻¹⁴ to 10⁻¹⁵ MOne of the strongest known non-covalent biological interactions.[3][8]
Detection Limit Colorimetric ELISA100 pg/mL (10 pg/well)Sensitivity can be enhanced 10-fold by increasing the concentration of biotinylated antibody and streptavidin-enzyme conjugate.[10]
Detection Limit Chemiluminescent ELISA0.1 - 1 ng/mLOffers a wider dynamic range and greater sensitivity compared to colorimetric methods.[10][11]
Detection Limit Chemiluminescent Western BlotPicogram to femtogram levelEnables the detection of very low-abundance proteins.[12]
Streptavidin-HRP Working Dilution ELISA1:10,000 to 1:60,000Optimal dilution should be determined empirically for each assay.
Streptavidin-HRP Working Dilution Western Blot1:5,000 to 1:15,000Concentration is dependent on the abundance of the target protein and primary antibody affinity.[13]

Visualizations: Workflows and Interactions

The following diagrams illustrate the core principles and experimental workflows described in these application notes.

Streptavidin_Biotin_Interaction cluster_this compound streptavidin Streptavidin (Tetramer) b1 This compound b1->streptavidin:p1 High Affinity Kd = 10⁻¹⁵ M b2 This compound b2->streptavidin:p2 b3 This compound b3->streptavidin:p3 b4 This compound b4->streptavidin:p4

Caption: The tetrameric structure of streptavidin allows it to bind up to four this compound molecules with extremely high affinity.

ELISA_Workflow cluster_plate ELISA Plate Well CaptureAb 1. Capture Antibody Antigen 2. Target Antigen CaptureAb->Antigen Binds DetectAb 3. Biotinylated Detection Antibody Antigen->DetectAb Binds Strep_HRP 4. Streptavidin-HRP Conjugate DetectAb->Strep_HRP this compound-Streptavidin Interaction Substrate 5. Chemiluminescent Substrate Strep_HRP->Substrate Catalyzes Signal Light Signal Substrate->Signal Emits Western_Blot_Workflow cluster_membrane Blotting Membrane Target 1. Target Protein PrimaryAb 2. Primary Antibody Target->PrimaryAb Binds SecondaryAb 3. Biotinylated Secondary Antibody PrimaryAb->SecondaryAb Binds Strep_HRP 4. Streptavidin-HRP Conjugate SecondaryAb->Strep_HRP this compound-Streptavidin Interaction Substrate 5. Chemiluminescent Substrate Strep_HRP->Substrate Catalyzes Signal Light Signal Substrate->Signal Emits

References

Application Notes and Protocols: Biotinylated Probes for Nucleic acid Hybridization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleic acid hybridization is a fundamental technique in molecular biology for identifying specific DNA or RNA sequences. While historically reliant on radioactive isotopes, non-radioactive labeling methods have become the standard due to their enhanced safety, probe stability, and comparable sensitivity.[1][2] Among these, the use of biotinylated probes is a cornerstone, leveraging the high-affinity interaction between biotin and streptavidin (or avidin) for detection.[1][2]

This compound, a small vitamin, is incorporated into a nucleic acid probe. This labeled probe is then used to screen a complex mixture of nucleic acids. If the target sequence is present, the probe hybridizes to it. The this compound tag is then detected using streptavidin conjugated to a reporter molecule, typically an enzyme like alkaline phosphatase (AP) or horseradish peroxidase (HRP), or a fluorophore.[1] This indirect detection method allows for significant signal amplification, enabling the visualization of even low-abundance targets.[1]

These application notes provide a comprehensive guide to the use of biotinylated probes in key nucleic acid hybridization techniques, including probe labeling, Southern blotting, Northern blotting, and in situ hybridization (ISH).

Data Presentation: Recommended Parameters for Hybridization with Biotinylated Probes

The optimal conditions for hybridization and washing are critical for achieving high specificity and sensitivity. The following tables summarize recommended starting parameters for various applications using biotinylated probes. These should be optimized for specific experimental contexts.

Table 1: General Parameters for Southern and Northern Blotting

ParameterDNA Probes (e.g., PCR product, plasmid)Oligonucleotide ProbesRNA Probes (Riboprobes)
Probe Concentration 10 - 100 ng/mL[3]0.1 - 5.0 pmol/mL[3] or 10 - 100 nM[4]50 - 500 ng/mL[4]
Hybridization Temperature 65°C - 68°C[3][5]42°C - 50°C[4]68°C[4]
Hybridization Time >12 hours to overnight[4][6]1 hour to overnight[4]1 hour to overnight[4]
Low Stringency Wash 2x SSC, 0.1% SDS at room temperature[4]2x SSC, 0.1% SDS at room temperature[4]2x SSC, 0.1% SDS at room temperature[4]
High Stringency Wash 0.1x SSC, 0.1% SDS at 65°C - 68°C[4][6]0.1x SSC, 0.1% SDS at 42°C[4]0.1x SSC, 0.1% SDS at 68°C[4]
Streptavidin Conjugate Dilution 1:5,000 - 1:20,000[4]1:5,000 - 1:20,000[4]1:5,000 - 1:20,000[4]

Table 2: General Parameters for In Situ Hybridization (ISH)

ParameterRecommended ConditionNotes
Probe Concentration 100 - 1000 ng/mL[7]Affects signal intensity and background.[7]
Hybridization Temperature 37°C - 65°C[7]Influences the stringency of hybridization.[7]
Permeabilization (Proteinase K) 10-20 µg/mL for 10-30 min at 37°C[7]Duration should be optimized for the specific tissue type.[7]
Post-Hybridization Washes Series of decreasing SSC concentration washes (e.g., 2x, 1x, 0.5x)[7]Removes unbound and non-specifically bound probe.[7]
Detection Sensitivity Can detect low abundance targets[7]Dependent on the detection system and amplification methods.[7]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying molecular interactions is crucial for understanding and troubleshooting. The following diagrams illustrate key workflows and principles.

G Workflow for Nucleic Acid Hybridization with Biotinylated Probes cluster_prep Sample & Probe Preparation cluster_hyb Hybridization & Detection A Isolate Nucleic Acid (DNA or RNA) B Gel Electrophoresis A->B C Transfer to Membrane (e.g., Nylon) B->C D UV Crosslink C->D F Prehybridization (Block non-specific sites) D->F E Prepare Biotinylated Probe G Hybridization (Incubate with biotinylated probe) E->G F->G H Stringency Washes (Remove unbound probe) G->H I Blocking (Prevent non-specific binding of conjugate) H->I J Incubate with Streptavidin-Enzyme Conjugate (e.g., SA-HRP) I->J K Wash to Remove Unbound Conjugate J->K L Add Substrate (e.g., ECL for chemiluminescence) K->L M Signal Detection (e.g., Imaging system, X-ray film) L->M

Caption: General workflow for Southern or Northern blotting using a biotinylated probe.

G Principle of this compound-Streptavidin Based Detection cluster_membrane Membrane Surface Target Target Nucleic Acid Probe Hybridized Biotinylated Probe Target->Probe Hybridization This compound This compound Probe->this compound Covalent Linkage Streptavidin Streptavidin This compound->Streptavidin High-Affinity Binding Enzyme Enzyme (e.g., HRP, AP) Streptavidin->Enzyme Conjugated Substrate Substrate (e.g., Chemiluminescent) Enzyme->Substrate Catalysis Signal Detectable Signal (Light, Color) Substrate->Signal

Caption: The molecular principle of signal generation in this compound-based detection systems.

Experimental Protocols

Protocol 1: Labeling of DNA Probes by PCR

This protocol allows for the simultaneous amplification and biotinylation of a specific DNA sequence to be used as a probe.

Materials:

  • DNA template

  • Forward and reverse primers

  • Taq DNA polymerase and reaction buffer[8]

  • dNTP mix (dATP, dCTP, dGTP)

  • This compound-16-dUTP[9]

  • Nuclease-free water

  • PCR purification kit[8]

Procedure:

  • Reaction Setup: Assemble the PCR reaction on ice. For a typical 50 µL reaction, combine the components as recommended by the polymerase manufacturer, substituting a portion of the dTTP with this compound-16-dUTP. A common ratio is 3:1 dTTP to this compound-dUTP.

  • PCR Amplification: Perform PCR using an appropriate cycling protocol for your template and primers.[8]

  • Probe Purification: After amplification, purify the biotinylated PCR product from unincorporated primers and nucleotides using a PCR purification kit or ethanol precipitation.[8]

  • Quantification and Verification: Quantify the concentration of the purified probe using a spectrophotometer. The incorporation of this compound can be verified by a gel-shift assay on an agarose gel compared to an unlabeled control, or by dot blot analysis.

Protocol 2: Northern Blotting with a Biotinylated DNA Oligonucleotide Probe

This protocol outlines the detection of a specific RNA sequence using a 5'-biotinylated DNA oligonucleotide probe and chemiluminescent detection.

Materials:

  • Total RNA or mRNA sample (5-20 µg)[4]

  • Denaturing formaldehyde-agarose gel

  • Positively charged nylon membrane[4]

  • UV crosslinker

  • Pre-hybridization and hybridization buffer (e.g., ULTRAhyb™-Oligo)[9]

  • 5'-biotinylated DNA oligonucleotide probe

  • Stringency wash buffers (e.g., 2x SSC/0.1% SDS, 0.1x SSC/0.1% SDS)[4]

  • Blocking buffer

  • Streptavidin-HRP conjugate[4]

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Enhanced chemiluminescent (ECL) substrate[4]

  • Imaging system (e.g., CCD camera or X-ray film)[4]

Procedure:

  • RNA Electrophoresis: Separate the RNA sample on a denaturing formaldehyde-agarose gel.[4]

  • RNA Transfer: Transfer the separated RNA to a positively charged nylon membrane via capillary transfer overnight.[4]

  • RNA Crosslinking: Immobilize the RNA to the membrane using a UV crosslinker.[4]

  • Pre-hybridization: Place the membrane in a hybridization bottle or bag and incubate with pre-hybridization buffer for at least 1 hour at 42°C to block non-specific binding sites.[4][9]

  • Hybridization: Dilute the biotinylated oligonucleotide probe in fresh hybridization buffer (e.g., to a final concentration of 10-100 nM).[4] Remove the pre-hybridization solution and add the probe-containing solution. Incubate overnight at 42°C with constant rotation.[4]

  • Stringency Washes:

    • Perform two low-stringency washes with 2x SSC, 0.1% SDS for 5-15 minutes each at room temperature.[4]

    • Perform two high-stringency washes with 0.1x SSC, 0.1% SDS for 15 minutes each at the hybridization temperature (42°C).[4]

  • Detection:

    • Incubate the membrane in blocking buffer for 30-60 minutes at room temperature.

    • Incubate with Streptavidin-HRP conjugate (diluted in blocking buffer, e.g., 1:10,000) for 30-60 minutes at room temperature.[9]

    • Wash the membrane three times for 15 minutes each with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound conjugate.[4]

  • Signal Development: Incubate the membrane with an ECL substrate for 1-5 minutes, as per the manufacturer's instructions.[4]

  • Imaging: Immediately capture the chemiluminescent signal using a CCD camera-based imaging system or by exposing it to X-ray film.[4]

Protocol 3: In Situ Hybridization (ISH) with a Biotinylated Probe

This protocol provides a general workflow for detecting nucleic acid sequences in formalin-fixed, paraffin-embedded tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on slides

  • Xylene and graded ethanol series

  • Proteinase K[7]

  • DEPC-treated water

  • Prehybridization/Hybridization buffer[7]

  • Biotinylated DNA or RNA probe

  • Stringent wash buffers (e.g., SSC solutions)[7]

  • Blocking solution

  • Streptavidin-AP (Alkaline Phosphatase) conjugate[7]

  • Wash buffers (e.g., PBS)

  • Substrate solution for AP (e.g., NBT/BCIP for colorimetric detection)

  • Counterstain (e.g., Nuclear Fast Red)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by rehydration through a graded series of ethanol (100%, 95%, 70%) to DEPC-treated water.[10]

  • Permeabilization: Incubate slides in Proteinase K solution (e.g., 20 µg/mL in PBS) at 37°C for 10-30 minutes to allow probe entry. The time must be optimized for the tissue type.[7]

  • Prehybridization: Cover the tissue section with hybridization buffer (without probe) and incubate for 1-2 hours at the hybridization temperature (e.g., 42°C) to block non-specific binding.[7]

  • Hybridization: Dilute the biotinylated probe to the desired concentration (e.g., 100-500 ng/mL) in hybridization buffer.[7] Apply the probe solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at the appropriate temperature.

  • Post-Hybridization Washes: Carefully remove the coverslips and wash the slides in a series of stringent wash buffers to remove unbound probe. An example scheme is:

    • 2x SSC at the hybridization temperature (2 x 15 minutes).[7]

    • 1x SSC at the hybridization temperature (1 x 15 minutes).[7]

    • 0.5x SSC at room temperature (1 x 10 minutes).[7]

  • Detection:

    • Incubate slides in a blocking solution for 30 minutes.[7]

    • Incubate with Streptavidin-AP conjugate, diluted in blocking solution, for 1 hour at room temperature.[7]

    • Wash in PBS (3 x 5 minutes) to remove unbound conjugate.[7]

  • Visualization: Incubate slides with the NBT/BCIP substrate solution until the desired color intensity develops (a purple/blue precipitate will form at the site of hybridization).[11][12]

  • Counterstaining and Mounting: Briefly counterstain the slides (e.g., with Nuclear Fast Red), dehydrate through a graded ethanol series and xylene, and mount with a permanent mounting medium.

Conclusion

Biotinylated probes offer a versatile, sensitive, and safe alternative to radioactive methods for a wide range of nucleic acid hybridization applications.[2][13] From gene detection and quantification in Southern and Northern blots to the spatial localization of mRNA in tissues via ISH, the this compound-streptavidin detection system is a powerful tool for researchers in basic science and drug development. Successful implementation relies on careful optimization of probe design, hybridization conditions, and detection chemistry, as outlined in these protocols.

References

Application Notes and Protocols for Streptavidin-Coated Beads in Affinity Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of streptavidin-coated beads in affinity purification. The strong and highly specific interaction between streptavidin and biotin (dissociation constant, Kd ≈ 10⁻¹⁵ M) forms the basis of a versatile and robust platform for the isolation of this compound-labeled molecules from complex biological mixtures.[1] This technology is widely employed in various applications, including the purification of proteins and nucleic acids, immunoprecipitation, protein interaction studies, and cell isolation.[2]

Principle of Affinity Purification

The fundamental principle of streptavidin-based affinity purification involves three key steps:

  • Biotinylation: The target molecule of interest (e.g., a protein, antibody, or nucleic acid) is first labeled with this compound. This can be achieved through various chemical methods targeting specific functional groups or through enzymatic means.

  • Binding: The biotinylated molecule is incubated with streptavidin-coated beads. The high affinity between streptavidin and this compound ensures the specific capture of the target molecule onto the solid-phase support of the beads.

  • Washing and Elution: Unbound contaminants are removed through a series of wash steps. The purified biotinylated molecule is then recovered from the beads through an elution process. Due to the strength of the streptavidin-biotin interaction, elution often requires stringent conditions.[3]

Quantitative Data: Binding Capacity of Commercially Available Streptavidin Beads

The binding capacity of streptavidin beads is a critical parameter that dictates the amount of biotinylated molecule that can be purified. This capacity can vary significantly between different types of beads (e.g., magnetic vs. agarose) and manufacturers. The table below summarizes the binding capacities of several commercially available streptavidin-coated beads to facilitate comparison.

Bead TypeSupplierBinding Capacity (Free this compound)Binding Capacity (Biotinylated Protein)Particle Size
Streptavidin Magnetic Polymer ResinsUBPBioNot Specified~0.2 - 0.4 mg biotinylated antibody per 1.0 mg resinNot Specified
Pierce™ Streptavidin Magnetic BeadsThermo Fisher Scientific~3 available this compound-binding sites per streptavidin moleculeNot SpecifiedNot Specified
Streptavidin Magnetic Beads (NEB #S1420)New England Biolabs500 pmol of 25 bp ssDNA per mg of beads30 µg of biotinylated antibody or protein per mg of beadsNot Specified
GoldBio Streptavidin Agarose BeadsGoldBio>120 nmol/mL of resinDependent on molecule sizeNot Specified
High Capacity Streptavidin Magnetic BeadsVector Labs≥ 12 nmol/mg of beads≥ 110 µg/mg of biotinylated IgG0.8 µm
Streptavidin Mag SepharoseCytivaNot Specified300 µg biotinylated BSA/mL medium slurry37 to 100 µm
Sera-Mag Streptavidin-Coated BeadsCytiva2500 to 5500 pmol/mgNot Specified1 µm

Note: Binding capacity can be influenced by factors such as the size of the biotinylated molecule and the buffer conditions used.[4] It is recommended to perform empirical optimization for each specific application.[5]

Experimental Protocols

Protocol 1: General Affinity Purification of a Biotinylated Protein

This protocol provides a general procedure for the capture and elution of a biotinylated protein using streptavidin-coated magnetic beads.

Materials:

  • Streptavidin-coated magnetic beads

  • Biotinylated protein sample

  • Binding/Wash Buffer (e.g., 1X PBS, pH 7.4 with 0.05% Tween-20)[5]

  • Elution Buffer (see options below)

  • Magnetic stand

  • Microcentrifuge tubes

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin beads thoroughly by vortexing.

    • Transfer the desired amount of bead slurry to a clean microcentrifuge tube.

    • Place the tube on a magnetic stand to pellet the beads and carefully remove the supernatant.[6]

    • Wash the beads by adding Binding/Wash Buffer, vortexing briefly, pelleting the beads on the magnetic stand, and discarding the supernatant. Repeat this wash step two to three times.[5][6]

  • Binding:

    • After the final wash, resuspend the beads in the biotinylated protein sample diluted in Binding/Wash Buffer.

    • Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation.[2][7] For sensitive proteins or to minimize degradation, incubation can be performed at 4°C for a longer duration (e.g., 2-4 hours or overnight).[8]

  • Washing:

    • Pellet the beads on the magnetic stand and save the supernatant for analysis of unbound protein if desired.

    • Wash the beads three to four times with an excess of Binding/Wash Buffer to remove non-specifically bound proteins.[6][7] For increased stringency, the salt concentration (e.g., NaCl) in the wash buffer can be increased.[8]

  • Elution:

    • The strong streptavidin-biotin bond requires specific conditions for elution. Choose one of the following methods based on the downstream application:

      • Denaturing Elution: Resuspend the beads in a denaturing elution buffer (e.g., 1X SDS-PAGE sample buffer) and heat at 95-100°C for 5-10 minutes.[8] This method is suitable for applications like Western blotting but will denature the purified protein.

      • Competitive Elution (for modified streptavidin): For streptavidin variants with lower this compound binding affinity (e.g., Strep-Tactin®), elution can be achieved by incubating the beads with a buffer containing an excess of free this compound (e.g., 2.5 mM this compound).[9] This allows for the recovery of the native protein.

      • Cleavable Linker Elution: If the this compound tag is attached to the protein via a cleavable linker (e.g., a disulfide bond), the protein can be eluted by adding a specific cleaving agent (e.g., DTT for a disulfide linker) to the elution buffer.[7]

      • Acidic Elution: Incubation with a low pH buffer (e.g., 0.1 M glycine, pH 2.0) can disrupt the streptavidin-biotin interaction. The eluate should be immediately neutralized with a suitable buffer. Note that this method may cause some denaturation of the target protein and potential leaching of streptavidin from the beads.[6][10]

Protocol 2: Immunoprecipitation of a Target Protein using a Biotinylated Antibody

This protocol outlines the steps for immunoprecipitating a target antigen from a complex mixture, such as a cell lysate, using a biotinylated antibody and streptavidin-coated magnetic beads.

Materials:

  • Streptavidin-coated magnetic beads

  • Biotinylated primary antibody

  • Cell lysate containing the target antigen

  • Lysis Buffer (e.g., RIPA buffer)

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., 1X SDS-PAGE sample buffer or low pH elution buffer)

  • Magnetic stand

  • Microcentrifuge tubes

Procedure:

  • Bead Preparation: Prepare the streptavidin magnetic beads as described in Protocol 1, Step 1.

  • Antibody-Antigen Complex Formation:

    • Incubate the cell lysate with the biotinylated antibody for 1-2 hours at room temperature or overnight at 4°C with gentle rotation to form the antibody-antigen complex.[6]

  • Capture of Immune Complex:

    • Add the lysate containing the antibody-antigen complex to the prepared streptavidin beads.

    • Incubate for 1 hour at room temperature with gentle rotation to allow the biotinylated antibody to bind to the streptavidin beads.[6]

  • Washing:

    • Pellet the beads on a magnetic stand and discard the supernatant.

    • Wash the beads three to five times with Binding/Wash Buffer to remove unbound proteins and other contaminants.[6]

  • Elution:

    • Elute the target antigen using an appropriate elution method as described in Protocol 1, Step 4. For analysis by SDS-PAGE and Western blotting, direct elution in SDS-PAGE sample buffer is common.

Visualizations

Affinity_Purification_Workflow cluster_0 1. Biotinylation cluster_1 2. Binding cluster_2 3. Wash & Elute Target Target Molecule BiotinylatedTarget Biotinylated Target Target->BiotinylatedTarget + This compound This compound Beads Streptavidin-Coated Bead BoundComplex Bound Complex Beads->BoundComplex WashedComplex Washed Complex ElutedTarget Purified Target WashedComplex->ElutedTarget Elute BoundComplex_ref->WashedComplex Wash

Caption: General workflow of affinity purification using streptavidin-coated beads.

BioID_Workflow cluster_0 In Vivo Biotinylation cluster_1 Purification & Identification POI Protein of Interest (POI) Fusion POI-BirA* Fusion Protein POI->Fusion BirA BirA* (this compound Ligase) BirA->Fusion BiotinylatedProteins Biotinylated Proximal Proteins Fusion->BiotinylatedProteins + this compound ProximityProteins Proximal Proteins CellLysis Cell Lysis AffinityPurification Streptavidin Affinity Purification CellLysis->AffinityPurification MassSpec Mass Spectrometry AffinityPurification->MassSpec IdentifiedProteins Identified Interacting Proteins MassSpec->IdentifiedProteins BiotinylatedProteins_ref->CellLysis

Caption: Workflow for proximity-dependent this compound identification (BioID).

References

Application Notes and Protocols for Intein-Mediated Protein Biotinylation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical guidance for the site-specific biotinylation of proteins using intein-mediated strategies. This powerful technique enables the covalent attachment of biotin to a target protein with high precision, facilitating a wide range of applications from protein purification and immobilization to the development of novel diagnostics and therapeutics. This document covers three primary strategies: in vitro, in vivo, and cell-free biotinylation, including the use of split inteins.

Introduction to Intein-Mediated Biotinylation

Inteins are self-splicing protein domains that can be engineered to catalyze the ligation of a small molecule, such as this compound, to a specific site on a target protein. This is typically achieved by fusing the target protein to an intein that is linked to an affinity tag (e.g., a chitin-binding domain). The intein can be induced to undergo a controlled cleavage reaction, resulting in the formation of a reactive thioester at the C-terminus of the target protein. This thioester can then react with a this compound derivative containing a nucleophilic group, such as cysteine, to form a stable amide bond.

Split inteins offer an alternative approach where the intein is divided into two non-functional fragments. One fragment is fused to the target protein, while the other is linked to the this compound molecule. When the two fragments are brought together, they reconstitute a functional intein and catalyze the trans-splicing reaction, ligating the this compound to the target protein.

Key Advantages of Intein-Mediated Biotinylation:

  • Site-Specificity: this compound is attached at a predetermined location (typically the C-terminus), ensuring homogeneity of the final product and preserving the protein's native structure and function.

  • High Efficiency: Under optimized conditions, intein-mediated biotinylation can achieve high yields of biotinylated protein.[1]

  • Versatility: The system is adaptable for in vitro, in vivo, and cell-free environments, providing flexibility for various experimental needs.[2][3]

  • Strong and Stable Linkage: The resulting amide bond is highly stable, making the biotinylated protein suitable for a wide range of downstream applications.[4]

Section 1: In Vitro Intein-Mediated Biotinylation

This strategy involves the expression and purification of an intein-fusion protein, followed by an in vitro biotinylation reaction. It is the most common approach and offers a high degree of control over the reaction conditions.

Experimental Workflow

The general workflow for in vitro intein-mediated biotinylation involves the expression of a target protein fused to an intein and a purification tag (e.g., chitin-binding domain - CBD). The fusion protein is then immobilized on a corresponding affinity resin. On-column cleavage of the intein is induced, generating a C-terminal thioester on the target protein, which then reacts with a this compound-cysteine conjugate to yield the site-specifically biotinylated protein.

in_vitro_biotinylation_workflow cluster_expression Protein Expression cluster_purification Purification & Ligation cluster_verification Verification start Clone Gene of Interest into Intein Vector expression Express Fusion Protein (Target-Intein-Tag) in E. coli start->expression lysis Cell Lysis & Lysate Clarification expression->lysis binding Bind to Affinity Resin (e.g., Chitin) lysis->binding cleavage Induce On-Column Intein Cleavage (e.g., with DTT) binding->cleavage biotinylation Add this compound-Cysteine for Ligation cleavage->biotinylation elution Elute Biotinylated Target Protein biotinylation->elution verification Verify Biotinylation (e.g., Western Blot, MS) elution->verification

In Vitro Intein-Mediated Biotinylation Workflow.
Quantitative Data Summary

ParameterIntein SystemTarget ProteinBiotinylation Efficiency (%)Protein Yield (mg/L)Purity (%)Reference
Biotinylation Efficiency Ssp DnaBMaltose Binding Protein~30-50Not Reported>90[5]
Ssp DnaBEGFP~30-50Not Reported>90[5]
Ssp DnaBGST-ACP~30-50Not Reported>90[5]
Improved Efficiency Modified InteinGreen Fluorescent ProteinUp to 10-fold improvementNot ReportedNot Reported[1]
Split Intein Ligation Npu DnaEModel Proteins>90100-500>95[6]
Detailed Experimental Protocol: In Vitro Biotinylation

1. Expression of the Intein Fusion Protein

  • Transformation: Transform E. coli expression strains (e.g., BL21(DE3)) with the expression plasmid containing the gene of interest fused to an intein-tag cassette (e.g., pTXB1 vector for an intein-CBD fusion).

  • Culture Growth: Inoculate a starter culture and grow overnight. Use this to inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.5-0.6.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Continue to grow the culture at a lower temperature (e.g., 16-25°C) overnight to improve protein solubility.

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.

2. Purification and On-Column Biotinylation

  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 1 mM EDTA). Lyse the cells by sonication or using a French press.

  • Lysate Clarification: Centrifuge the lysate to pellet cell debris.

  • Binding to Resin: Load the clarified supernatant onto an affinity column (e.g., chitin column) pre-equilibrated with the lysis buffer.

  • Washing: Wash the column extensively with wash buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl) to remove unbound proteins.

  • Intein Cleavage and Biotinylation:

    • Equilibrate the column with cleavage buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl).

    • To induce cleavage, quickly flush the column with cleavage buffer containing a thiol reagent (e.g., 50 mM DTT).[6]

    • Immediately follow with the biotinylation solution containing a this compound-cysteine conjugate (e.g., 1-5 mM in cleavage buffer).

    • Incubate the column at room temperature or 4°C for 16-48 hours.

  • Elution: Elute the biotinylated target protein from the column with cleavage buffer.

  • Verification: Analyze the eluted protein by SDS-PAGE and confirm biotinylation by Western blot using streptavidin-HRP or by mass spectrometry.

Troubleshooting:

  • Low Protein Expression: Optimize induction conditions (IPTG concentration, temperature, induction time).

  • Insoluble Protein: Reduce expression temperature, use a different E. coli strain, or co-express with chaperones.

  • Inefficient Intein Cleavage: Optimize pH, temperature, and thiol concentration. Some inteins are pH-sensitive and have optimal cleavage at a specific pH.[7]

  • Low Biotinylation Efficiency: Increase the concentration of the this compound-cysteine conjugate and/or the incubation time. Ensure the thiol reagent is fresh.

Section 2: In Vivo Intein-Mediated Biotinylation

This strategy enables the biotinylation of proteins directly within living cells, which is particularly useful for studying protein-protein interactions in their native environment or for labeling proteins that are difficult to purify.

Experimental Workflow

The in vivo approach involves co-expressing the target protein-intein fusion and a this compound ligase in the host cells. The intein undergoes self-cleavage to generate the C-terminal thioester, which is then biotinylated by the expressed ligase.

in_vivo_biotinylation_workflow cluster_expression Cellular Expression cluster_analysis Analysis transfection Co-transfect Cells with Target-Intein and This compound Ligase Plasmids expression Protein Expression and In-Cell Biotinylation transfection->expression lysis Cell Lysis expression->lysis pull_down Affinity Pull-down with Streptavidin Beads lysis->pull_down analysis Analyze Biotinylated Proteins and Interactors (e.g., Western Blot, MS) pull_down->analysis

In Vivo Intein-Mediated Biotinylation Workflow.
Detailed Experimental Protocol: In Vivo Biotinylation in Mammalian Cells

1. Plasmid Construction and Cell Culture

  • Vector Construction: Clone the gene of interest into a mammalian expression vector containing an intein fusion tag. A separate vector expressing a this compound ligase (e.g., BirA) is also required.[8]

  • Cell Culture: Culture the desired mammalian cell line (e.g., HEK293, HeLa) under standard conditions.

2. Transfection and Biotinylation

  • Transfection: Co-transfect the cells with the target protein-intein plasmid and the this compound ligase plasmid using a suitable transfection reagent.

  • This compound Supplementation: Supplement the culture medium with this compound (typically 50-100 µM) to ensure sufficient substrate for the this compound ligase.

  • Incubation: Incubate the cells for 24-48 hours to allow for protein expression and in vivo biotinylation.

3. Analysis of Biotinylated Proteins

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.

  • Affinity Purification: Use streptavidin-coated beads to capture the biotinylated proteins from the cell lysate.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the biotinylated proteins and analyze them by SDS-PAGE, Western blotting, or mass spectrometry to identify the target protein and any interacting partners.

Troubleshooting:

  • Low Biotinylation Signal: Increase the amount of this compound ligase plasmid during transfection, optimize the concentration of supplemented this compound, or extend the incubation time.

  • High Background: Optimize washing conditions during the affinity pull-down. Consider pre-clearing the lysate with beads lacking streptavidin.[9]

Section 3: Cell-Free Intein-Mediated Biotinylation

Cell-free protein synthesis systems offer a rapid and high-throughput method for producing biotinylated proteins without the need for live cells. This approach is particularly advantageous for toxic proteins or for screening large libraries of protein variants.

Experimental Workflow

In a cell-free system, the DNA template for the target protein-intein fusion is added to a cell extract containing the necessary machinery for transcription and translation. A this compound-conjugated puromycin analogue is included in the reaction, which is incorporated at the C-terminus of the nascent polypeptide chain, resulting in a biotinylated protein.

cell_free_biotinylation_workflow cluster_reaction Cell-Free Reaction cluster_application Downstream Application setup Combine DNA Template, Cell-Free Extract, and This compound-Puromycin incubation Incubate for Protein Synthesis and Biotinylation setup->incubation capture Direct Capture on Streptavidin Surface (e.g., Microarray) incubation->capture analysis Functional Analysis capture->analysis

Cell-Free Intein-Mediated Biotinylation Workflow.
Detailed Experimental Protocol: Cell-Free Biotinylation

1. Reaction Setup

  • Template Preparation: Prepare a linear DNA template (usually by PCR) encoding the target protein fused to an intein.

  • Reaction Mixture: In a microcentrifuge tube, combine the cell-free extract (e.g., wheat germ or E. coli S30 extract), the DNA template, amino acids, an energy source (ATP, GTP), and the this compound-conjugated puromycin.[10]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the cell-free system (e.g., 30°C for E. coli extracts) for 1-4 hours.

2. Application of Biotinylated Protein

  • Direct Use: The crude reaction mixture containing the biotinylated protein can often be used directly in downstream applications, such as immobilization on streptavidin-coated microarrays or beads.

  • Purification (Optional): If necessary, the biotinylated protein can be purified from the reaction mixture using streptavidin affinity chromatography.

Troubleshooting:

  • Low Protein Yield: Optimize the DNA template concentration and the incubation time and temperature.

  • Inefficient Biotinylation: Ensure the this compound-puromycin conjugate is of high quality and used at the recommended concentration.

Section 4: Split Intein-Mediated Biotinylation

Split inteins provide a powerful platform for protein ligation and biotinylation, both in vitro and in vivo. This strategy is based on the reconstitution of a functional intein from two separate fragments, leading to the ligation of their flanking sequences.

Logical Relationship of Split Intein Ligation

The N-terminal fragment of the split intein (IntN) is fused to the target protein, while the C-terminal fragment (IntC) is chemically synthesized and conjugated to this compound. When the two components are mixed, the IntN and IntC fragments associate, and the reconstituted intein catalyzes a trans-splicing reaction. This reaction excises the intein fragments and ligates the this compound to the C-terminus of the target protein.

split_intein_ligation cluster_components Components cluster_reaction Reaction cluster_products Products Target_IntN Target Protein - IntN Association Association of IntN and IntC Target_IntN->Association Biotin_IntC This compound - IntC Biotin_IntC->Association Splicing Trans-splicing Reaction Association->Splicing Biotinylated_Target Biotinylated Target Protein Splicing->Biotinylated_Target Excised_Intein Excised Intein Splicing->Excised_Intein

Logical Flow of Split Intein-Mediated Biotinylation.
Quantitative Comparison of Split Intein Systems

Split InteinSplicing Efficiency (%)Reaction Rate (s⁻¹)Key FeaturesReference
Npu DnaE >98FastHigh efficiency, tolerant to non-native extein sequences.[11]
Ssp DnaE ~40ModerateOne of the first discovered split inteins.[12]
Ssp GyrB S11 30-50(3.8±0.6)x10⁻⁵Can be used for C-terminal labeling with small synthetic peptides.[12]
gp41-1 >90-95 (within 5 min)Very FastHigh efficiency at 37°C.[6]
Detailed Experimental Protocol: In Vitro Biotinylation using Split Inteins

1. Preparation of Components

  • Expression of Target-IntN Fusion: Express and purify the target protein fused to the N-terminal fragment of a split intein (e.g., Npu DnaE IntN) as described in the in vitro biotinylation protocol.

  • Synthesis of this compound-IntC Conjugate: Chemically synthesize the C-terminal intein fragment (IntC) and conjugate it to this compound. This is often done via a C-terminal cysteine residue on the IntC peptide.

2. Biotinylation Reaction

  • Reaction Setup: Combine the purified Target-IntN fusion protein and the this compound-IntC conjugate in a suitable reaction buffer (e.g., PBS or Tris buffer). The molar ratio of this compound-IntC to Target-IntN can be optimized, but a 5-10 fold excess of the biotinylated peptide is common.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific split intein (e.g., room temperature or 37°C) for a period ranging from minutes to hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by SDS-PAGE, looking for the appearance of the biotinylated target protein and the disappearance of the Target-IntN fusion.

  • Purification: After the reaction is complete, the biotinylated protein can be purified from the reaction mixture using size-exclusion chromatography or affinity chromatography if an additional tag is present on the target protein.

Troubleshooting:

  • Low Ligation Efficiency: Optimize the molar ratio of the reactants, reaction buffer conditions (pH, salt concentration), and incubation temperature and time. Ensure the purity of both the protein fusion and the synthetic peptide.

  • Precipitation: If precipitation occurs upon mixing the components, try performing the reaction at a lower temperature or in the presence of additives that enhance protein solubility.

Conclusion

Intein-mediated protein biotinylation offers a robust and versatile platform for the site-specific labeling of proteins. The choice between in vitro, in vivo, cell-free, and split intein strategies will depend on the specific application, the nature of the target protein, and the desired experimental throughput. By following the detailed protocols and troubleshooting guides provided in these application notes, researchers can successfully implement these powerful techniques to advance their studies in basic research and drug development.

References

Application Notes and Protocols for In Vivo Tracking of Biotinylated Red Blood Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vivo tracking of red blood cells (RBCs) is a critical methodology in hematology research, transfusion medicine, and the development of novel therapeutics. Biotinylation of RBCs offers a robust, non-radioactive method for labeling and tracking erythrocyte populations within a living organism. This technique allows for the precise determination of RBC lifespan, circulation kinetics, and clearance mechanisms under various physiological and pathological conditions.

This document provides detailed protocols for the biotinylation of red blood cells, methods for their in vivo tracking using flow cytometry, and a summary of expected quantitative outcomes. Additionally, it outlines the key biological pathways involved in the clearance of these modified cells.

Key Principles

The biotinylation process involves the covalent attachment of biotin to primary amine groups on the surface proteins of red blood cells. N-hydroxysuccinimide (NHS) esters of this compound, such as NHS-biotin and its water-soluble analog, Sulfo-NHS-biotin, are commonly used for this purpose. Once biotinylated and introduced into circulation, the labeled RBCs can be detected in blood samples using fluorochrome-conjugated streptavidin, which has an exceptionally high affinity for this compound. The percentage of biotinylated RBCs over time is then quantified by flow cytometry to determine their in vivo survival.

Quantitative Data Summary

The in vivo survival of biotinylated red blood cells is influenced by factors such as the biotinylation density, the species being studied, and the health status of the animal. Below is a summary of representative quantitative data from various studies.

SpeciesBiotinylation MethodKey FindingsReference(s)
Human Autologous transfusion of RBCs labeled with varying densities of Sulfo-NHS-biotin.RBCs labeled at low to moderate this compound densities show normal long-term survival. High this compound densities can lead to decreased survival.[1]
Transfusion of RBCs labeled with 3 and 15 μg/mL Sulfo-NHS-biotin.No significant difference in 20-hour post-transfusion recovery (PTR) or long-term survival between RBCs biotinylated 4 hours vs. 48 hours before transfusion.[1]
Mouse In vivo injection of Sulfo-NHS-biotin.Wildtype erythrocytes have an average half-life of 19 days.
Transfusion of biotinylated RBCs from C57BL/6 mice.The half-life of transfused biotinylated RBCs was approximately 20.5 ± 2.1 days.
Repeat transfusions of biotinylated RBCs.No induction of anti-biotin antibodies or altered half-life of subsequently transfused biotinylated RBCs was observed.
Rat Injection of RBCs with varying this compound densities.Extensively biotinylated RBCs are rapidly cleared from circulation, a process mediated by complement C3b fixation and uptake by macrophages.[2]
Horse Autologous transfusion of NHS-biotin labeled RBCs.The post-transfusion half-life of fresh autologous RBCs was approximately 50 days.

Experimental Protocols

Protocol 1: In Vitro Biotinylation of Red Blood Cells using Sulfo-NHS-Biotin

This protocol is adapted for labeling human or animal red blood cells for subsequent transfusion and in vivo tracking.

Materials:

  • Whole blood or packed red blood cells

  • Phosphate Buffered Saline (PBS), pH 7.2-8.0, sterile

  • EZ-Link™ Sulfo-NHS-Biotin

  • Anhydrous Dimethyl sulfoxide (DMSO) or sterile water

  • Wash buffer (e.g., PBS with 0.1% BSA)

  • Sterile, conical centrifuge tubes

  • Refrigerated centrifuge

  • Orbital shaker

Procedure:

  • Preparation of Red Blood Cells:

    • Collect whole blood in an appropriate anticoagulant (e.g., EDTA, CPDA-1).

    • Centrifuge at 1000 x g for 10 minutes at 4°C to pellet the RBCs.

    • Aspirate and discard the plasma and buffy coat.

    • Wash the RBCs three times with 4 volumes of ice-cold, sterile PBS (pH 8.0). After each wash, centrifuge at 1000 x g for 5 minutes at 4°C and discard the supernatant.

    • After the final wash, resuspend the RBC pellet to a 25-50% hematocrit in sterile PBS.

  • Preparation of Sulfo-NHS-Biotin Solution:

    • Allow the vial of Sulfo-NHS-Biotin to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the Sulfo-NHS-Biotin in sterile water or DMSO to a stock concentration of 1-10 mg/mL. For example, dissolve 2.2 mg in 500 µL of sterile water to make a 10 mM solution.[3] Do not store the reconstituted solution.

  • Biotinylation Reaction:

    • Add the freshly prepared Sulfo-NHS-Biotin solution to the RBC suspension to achieve the desired final concentration. A common starting range is 3-30 µg/mL of total reaction volume.[1][2] The optimal concentration should be determined empirically, as high this compound densities can reduce RBC survival in vivo.[1]

    • For example, to achieve a final concentration of 15 µg/mL in a 10 mL RBC suspension, add the appropriate volume of the stock solution.

    • Incubate the mixture for 30 minutes at room temperature with gentle agitation on an orbital shaker.[2]

  • Washing and Final Preparation:

    • Quench the reaction and remove excess this compound by washing the biotinylated RBCs three to four times with a wash buffer (e.g., PBS with 0.1% BSA).

    • After the final wash, resuspend the biotinylated RBCs in a suitable sterile medium for injection/transfusion (e.g., sterile saline or autologous plasma) to the desired hematocrit.

    • Keep the final cell product on ice until use.

Quality Control:

  • A small aliquot of the biotinylated RBCs should be taken to assess labeling efficiency by flow cytometry (see Protocol 3).

  • For clinical applications, sterility and endotoxin testing of the final product are mandatory.[4]

Protocol 2: In Vivo Biotinylation of Murine Red Blood Cells

This protocol is for the direct labeling of circulating red blood cells in mice.

Materials:

  • EZ-Link™ Sulfo-NHS-Biotin

  • Sterile 0.9% saline

  • Mouse restraint device

  • Syringes and needles for intravenous injection

Procedure:

  • Preparation of this compound Solution:

    • Dissolve EZ-Link™ Sulfo-NHS-Biotin in sterile 0.9% saline to a concentration of 30 mg/mL.[3]

    • Filter-sterilize the solution through a 0.22 µm syringe filter.

  • Injection:

    • Restrain the mouse appropriately.

    • Inject the this compound solution intravenously via the tail vein. A typical dose is 1 mg of the biotinylating reagent per mouse.

    • The injection of three doses of 1 mg at 24-hour intervals can ensure all circulating red cells are labeled.[5]

Protocol 3: Detection of Biotinylated Red Blood Cells by Flow Cytometry

This protocol describes the staining and analysis of blood samples to quantify the percentage of circulating biotinylated RBCs.

Materials:

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • PBS

  • Fluorochrome-conjugated Streptavidin (e.g., Streptavidin-Phycoerythrin, SA-PE)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Sample Collection and Preparation:

    • Collect a small volume of blood (e.g., 3-6 µL) from the animal at predetermined time points post-transfusion/injection.

    • Dilute the blood sample in sterile PBS. For example, add 5 µL of blood to 250 µL of PBS.

  • Staining:

    • Transfer an aliquot of the diluted blood containing approximately 10^6 RBCs to a flow cytometry tube.

    • Add fluorochrome-conjugated streptavidin to the cell suspension. The optimal concentration should be determined to maximize the separation index between labeled and unlabeled cells; a common concentration is 0.25 µg of SA-PE.

    • Incubate the samples in the dark for 5-20 minutes at room temperature.

  • Washing:

    • Wash the stained cells by adding 400 µL of PBS and centrifuging at 1000 x g for 4 minutes.

    • Carefully aspirate the supernatant.

  • Flow Cytometry Analysis:

    • Resuspend the cell pellet in a suitable volume of PBS for flow cytometry.

    • Acquire events on the flow cytometer, gating on the red blood cell population based on forward and side scatter properties.

    • Determine the percentage of fluorescently labeled (biotinylated) RBCs.

Experimental and Biological Pathway Visualizations

Experimental Workflow for In Vitro Biotinylation and In Vivo Tracking

G cluster_prep RBC Preparation cluster_biotinylation Biotinylation cluster_post_label Post-Labeling cluster_in_vivo In Vivo Tracking Blood Whole Blood Collection Wash1 Wash RBCs with PBS Blood->Wash1 Resuspend Resuspend to 50% Hematocrit Wash1->Resuspend Incubate Incubate RBCs with this compound (30 min) Resuspend->Incubate Biotin_Sol Prepare Sulfo-NHS-Biotin Solution Biotin_Sol->Incubate Wash2 Wash to Remove Excess this compound Incubate->Wash2 Final_Resuspend Resuspend in Sterile Saline Wash2->Final_Resuspend QC Quality Control (Flow Cytometry) Final_Resuspend->QC Transfusion Transfuse/Inject Biotinylated RBCs Final_Resuspend->Transfusion Sampling Serial Blood Sampling Transfusion->Sampling Staining Stain with Streptavidin-PE Sampling->Staining Flow Flow Cytometry Analysis Staining->Flow

Caption: Workflow for in vitro biotinylation and in vivo tracking of RBCs.

Putative Signaling Pathways for Clearance of Biotinylated Red Blood Cells

G cluster_rbc Biotinylated RBC cluster_complement Complement Activation cluster_macrophage Macrophage RBC Biotinylated RBC High_this compound High this compound Density RBC->High_this compound Anti_this compound Anti-Biotin IgG RBC->Anti_this compound C3_convertase Alternative Pathway C3 Convertase High_this compound->C3_convertase Triggers FcR Fc Receptor (FcγR) Anti_this compound->FcR Binds C3b C3b Deposition (Opsonization) C3_convertase->C3b CR1 Complement Receptor 1 (CR1) C3b->CR1 Binds Macrophage Macrophage Macrophage->CR1 Macrophage->FcR Phagocytosis Phagocytosis & Clearance CR1->Phagocytosis FcR->Phagocytosis

Caption: Clearance pathways for biotinylated red blood cells.

Discussion of Clearance Mechanisms

The in vivo persistence of biotinylated red blood cells is critically dependent on the density of this compound on the cell surface. While low to moderate levels of biotinylation do not significantly impact RBC survival, high densities can trigger clearance mechanisms.[1]

Complement-Mediated Clearance: Extensive biotinylation of the RBC surface can lead to the activation of the alternative complement pathway.[2] This results in the deposition of complement component C3b on the RBC membrane. Macrophages, particularly in the spleen and liver, express complement receptors (such as CR1) that recognize and bind to C3b-opsonized cells, leading to their phagocytosis and removal from circulation.[2]

Antibody-Mediated Clearance: Some individuals may have pre-existing antibodies against biotinylated proteins, or an immune response can be induced, especially upon re-exposure or with high doses of biotinylated cells.[6][7] These antibodies, typically IgG1, can opsonize the biotinylated RBCs. The Fc portion of the bound IgG is then recognized by Fc receptors (FcγR) on phagocytic cells like macrophages and neutrophils, triggering phagocytosis and accelerated clearance of the labeled cells.[6][8] The likelihood of inducing an anti-biotin antibody response can be minimized by using lower this compound labeling densities (≤18 μg/mL) and smaller volumes of transfused cells.[6]

By understanding and controlling these factors, researchers can effectively utilize biotinylated red blood cells for accurate in vivo tracking studies, providing valuable insights into erythrocyte biology and pathology.

References

Application Notes and Protocols for Biotinylating Peptides for Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule such as a peptide, is a cornerstone technique in life sciences research. The remarkably strong and specific interaction between this compound (Vitamin B7) and streptavidin is harnessed for various applications, including the purification and detection of proteins and the study of protein-protein interactions.[1][2] Pull-down assays using biotinylated peptides are a powerful method to isolate and identify binding partners from complex biological mixtures like cell lysates.[2][3][4]

This document provides a comprehensive guide to biotinylating peptides and subsequently using them in pull-down assays. It includes detailed protocols for different biotinylation chemistries, purification of the labeled peptide, and the pull-down procedure itself.

Principle of the Method

The workflow begins with the covalent attachment of a this compound moiety to a peptide of interest. This "bait" peptide is then incubated with a protein mixture, such as a cell lysate. If the peptide interacts with specific "prey" proteins, these will form a complex. Subsequently, streptavidin-coated beads are added to the mixture. The high affinity of streptavidin for this compound allows for the efficient capture of the biotinylated peptide along with its interacting proteins.[4] After a series of washes to remove non-specifically bound proteins, the protein complexes are eluted from the beads and can be analyzed by various methods, such as SDS-PAGE and Western blotting or mass spectrometry, to identify the interacting partners.[3][5]

Experimental Protocols

Part 1: Peptide Biotinylation

The choice of biotinylation reagent depends on the available functional groups on the peptide. The most common targets are primary amines (-NH2) at the N-terminus and on lysine residues, or free sulfhydryl groups (-SH) on cysteine residues.[1]

N-hydroxysuccinimide (NHS) esters of this compound are widely used for labeling primary amines.[1]

Materials:

  • Peptide of interest

  • NHS-Biotin reagent (e.g., EZ-Link NHS-Biotin)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Peptide Preparation: Dissolve the peptide in an amine-free buffer at a concentration of 1-10 mg/mL.[6] If the buffer contains primary amines (e.g., Tris), it must be exchanged for an appropriate buffer like PBS.[7]

  • NHS-Biotin Reagent Preparation: Immediately before use, prepare a 10-20 mg/mL stock solution of NHS-Biotin in anhydrous DMF or DMSO.[6] Allow the NHS-Biotin vial to equilibrate to room temperature before opening to prevent moisture condensation.[6]

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the peptide solution.[2][6] For more dilute peptide solutions, a higher molar excess may be required.[6]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[6]

  • Purification: Remove excess, non-reacted this compound using a desalting column, dialysis, or HPLC to prevent interference in downstream applications.[2][8]

Maleimide-activated this compound reagents react specifically with free sulfhydryl groups on cysteine residues.[9]

Materials:

  • Cysteine-containing peptide

  • Maleimide-Biotin reagent (e.g., this compound-PEG6-Maleimide)

  • Anhydrous DMF or DMSO

  • Degassed, sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.5)

  • Reducing agent (e.g., TCEP) if disulfides are present

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Desalting column or dialysis equipment

Procedure:

  • Peptide Preparation: Dissolve the peptide in a degassed, sulfhydryl-free buffer at pH 7.0-7.5.[9] If the peptide contains disulfide bonds, reduce them by adding a 10- to 50-fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.[10] It is crucial to remove the reducing agent before adding the maleimide reagent, for example by using a desalting column.[10]

  • Maleimide-Biotin Reagent Preparation: Immediately before use, dissolve the Maleimide-Biotin reagent in anhydrous DMF or DMSO to a concentration of 10-20 mM.[10]

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-Biotin stock solution to the peptide solution.[10]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[10]

  • Quenching: Add a quenching reagent like L-cysteine or β-mercaptoethanol to a final concentration of 10-100 mM to consume any unreacted maleimide reagent. Incubate for 15-30 minutes at room temperature.[10]

  • Purification: Purify the biotinylated peptide from excess reagent and quenching agent using a desalting column, spin filtration, or dialysis.[10]

Part 2: Pull-Down Assay with Biotinylated Peptide

This protocol describes a general procedure for using a biotinylated peptide to pull down interacting proteins from a cell lysate.[3][11]

Materials:

  • Biotinylated peptide

  • Streptavidin-coated magnetic beads or agarose resin

  • Cell lysate

  • Binding/Wash Buffer (e.g., PBS with 0.1% NP-40)[11]

  • Elution Buffer (e.g., SDS-PAGE sample buffer, or a high concentration of free this compound)

  • Magnetic rack (for magnetic beads) or centrifuge

Procedure:

  • Bead Preparation: Resuspend the streptavidin beads and transfer the desired amount to a microfuge tube.[12] Wash the beads three times with 1 mL of Binding/Wash Buffer.[11] For magnetic beads, use a magnetic rack to pellet the beads between washes; for agarose beads, centrifuge at a low speed (e.g., 3000 rpm for 2 minutes).[11][12]

  • Binding of Biotinylated Peptide to Beads: Add the biotinylated peptide to the washed beads and incubate for at least 30 minutes at room temperature or 4°C with gentle rotation.[5][12]

  • Washing Unbound Peptide: Pellet the beads and discard the supernatant. Wash the beads three times with Binding/Wash Buffer to remove any unbound peptide.[5]

  • Pre-clearing Lysate (Optional but Recommended): To reduce non-specific binding, pre-clear the cell lysate by incubating it with streptavidin beads (without the biotinylated peptide) for 1-2 hours at 4°C.[13] Pellet the beads and use the supernatant for the pull-down.

  • Incubation with Lysate: Add the cell lysate to the beads coupled with the biotinylated peptide.[4] Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[4][11]

  • Washing: Pellet the beads and collect the supernatant (flow-through). Wash the beads three to five times with 1 mL of Binding/Wash Buffer to remove non-specifically bound proteins.[11][14] More stringent washes with higher salt concentrations can be performed to minimize background.[13]

  • Elution: Elute the bound proteins from the beads. A common method is to add 1X SDS-PAGE sample buffer and boil the sample at 95°C for 5 minutes.[11] Alternatively, elution can be performed by competing with a high concentration of free this compound.[15]

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting.[3] For identification of unknown interacting partners, mass spectrometry can be employed.[4]

Data Presentation

Table 1: Comparison of Biotinylation Chemistries
FeatureNHS-Ester ChemistryMaleimide Chemistry
Target Functional Group Primary amines (-NH2) on N-terminus and Lysine residuesSulfhydryl groups (-SH) on Cysteine residues
Reaction pH 7.2 - 8.5[6][8]6.5 - 7.5[10]
Selectivity High for primary aminesHighly specific for thiols[9]
Reaction Speed 30-60 minutes at room temperature[6]1-2 hours at room temperature[10]
Reversibility Stable amide bondStable thioether bond
Table 2: Binding Capacities of Commercially Available Streptavidin Beads

The binding capacity of streptavidin beads can vary depending on the manufacturer and the biotinylated molecule. It is important to consult the product datasheet for specific information.

Bead TypeLigandBinding Capacity (Free this compound)Binding Capacity (Biotinylated Protein)
Streptavidin Magnetic Beads (NEB, #S1420)Streptavidin500 pmol/mg[12]30 µg/mg[12]
High Capacity Streptavidin Magnetic Beads (Vector Labs)Streptavidin≥ 12 nmol/mg[16]≥ 110 µg/mg (biotinylated IgG)[16]
Streptavidin Agarose (GoldBio)Streptavidin> 120 nmol/mL of resin[17]Dependent on protein size[17]
Streptavidin Magnetic Beads (Advanced Biochemicals)Streptavidin> 4 nmol/mg[18]Not specified

Note: Binding capacities are provided as examples and can vary between lots and manufacturers. The effective binding capacity for a specific biotinylated peptide may differ from the values for free this compound or a standard protein.[17][19]

Mandatory Visualization

Peptide_Biotinylation_Pulldown_Workflow cluster_biotinylation Peptide Biotinylation cluster_pulldown Pull-Down Assay Peptide Peptide Selection (with amine or thiol group) Biotin_Reagent Biotinylation Reagent (NHS-ester or Maleimide) Reaction Biotinylation Reaction Peptide->Reaction Biotin_Reagent->Reaction Purification Purification of Biotinylated Peptide Reaction->Purification Binding Binding of Biotinylated Peptide to Beads Purification->Binding Streptavidin_Beads Streptavidin-coated Beads Streptavidin_Beads->Binding Incubation Incubation with Lysate Binding->Incubation Cell_Lysate Cell Lysate (Prey Proteins) Cell_Lysate->Incubation Washing Washing Steps Incubation->Washing Elution Elution Washing->Elution Analysis Downstream Analysis (SDS-PAGE, Western Blot, MS) Elution->Analysis

Caption: Experimental workflow for peptide biotinylation and pull-down assay.

Signaling_Pathway_Example cluster_pathway Example Signaling Pathway Interaction cluster_pulldown_result Pull-Down Result Biotin_Peptide Biotinylated Peptide (Bait) Protein_A Protein A (Prey) Biotin_Peptide->Protein_A Direct Interaction Pulled_Down Pulled-Down Complex Protein_B Protein B Protein_A->Protein_B Forms Complex Protein_C Protein C Protein_A->Protein_C Forms Complex Biotin_Peptide_PD Biotinylated Peptide Pulled_Down->Biotin_Peptide_PD Protein_A_PD Protein A Pulled_Down->Protein_A_PD Protein_B_PD Protein B Pulled_Down->Protein_B_PD Protein_C_PD Protein C Pulled_Down->Protein_C_PD

Caption: Diagram of a signaling pathway interaction identified via pull-down.

References

Troubleshooting & Optimization

optimizing biotinylation reaction conditions pH and molar ratio

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for biotinylation. This guide provides answers to frequently asked questions and detailed solutions to common issues encountered during the biotinylation of proteins and other molecules, with a specific focus on optimizing reaction pH and the molar ratio of biotin to your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an NHS-ester biotinylation reaction?

The optimal pH for reacting an N-hydroxysuccinimide (NHS) ester with a primary amine (like the side chain of a lysine residue) is between 7.2 and 8.5.[1][2][3] While the reaction rate increases with pH, the rate of hydrolysis of the this compound reagent also increases at higher pH, which can lower the overall efficiency.[1][2][4][5] For many applications, a pH of 8.3-8.5 is considered optimal to balance reaction speed and reagent stability.[2][4]

Q2: Which buffers are recommended for biotinylation, and which should be avoided?

It is crucial to use a buffer that does not contain primary amines, which would compete with your target molecule for reaction with the this compound reagent.[2][3][6][7]

  • Recommended Buffers: Phosphate-buffered saline (PBS) at pH 7.2-7.5, bicarbonate buffer, borate buffer, and HEPES buffer are all suitable choices.[1][2][3]

  • Buffers to Avoid: Buffers containing Tris (tris(hydroxymethyl)aminomethane) or glycine must be avoided during the reaction step as they will quench the reaction.[2][3][6] If your protein is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary before starting the biotinylation.[1][3][8]

Q3: How does reaction temperature and incubation time affect biotinylation?

NHS-ester reactions are typically performed at room temperature (20-25°C) for 30-60 minutes or at 4°C for 2 hours to overnight.[3][6][9]

  • Room Temperature: A higher temperature increases the reaction rate, allowing for shorter incubation times.[6]

  • 4°C (On Ice): A lower temperature slows down both the labeling reaction and the competing hydrolysis of the NHS-ester, which can improve overall efficiency.[2][6] This is also beneficial for proteins that may be unstable at room temperature.[2]

Q4: What is a good starting molar ratio of this compound to protein?

The optimal molar ratio depends on the protein's concentration and the desired degree of labeling. A molar excess of the this compound reagent is used to drive the reaction.

  • For protein concentrations of 2-10 mg/mL, a starting point of a 10- to 20-fold molar excess of this compound is recommended.[6][9][10]

  • For more dilute protein solutions (≤ 2 mg/mL), a higher molar excess (≥ 20-fold) may be required to achieve a similar degree of labeling.[3][6][9][10]

It is highly recommended to empirically test a range of molar ratios (e.g., 5:1, 10:1, 20:1, 50:1) to find the optimal condition for your specific protein and application.[3]

Q5: How can I determine the degree of biotinylation after the reaction?

The degree of biotinylation (the average number of this compound molecules per protein molecule) can be determined using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[11][12] The HABA dye binds to avidin, producing a color that can be measured at 500 nm.[12] When a biotinylated sample is added, the this compound displaces the HABA dye, causing a decrease in absorbance that is proportional to the amount of this compound in the sample.[12]

Troubleshooting Guide

This guide addresses common problems researchers encounter during biotinylation experiments.

ProblemPotential CauseSuggested Solution
Low or No Biotinylation Signal Inactive this compound Reagent: NHS-esters are moisture-sensitive and can hydrolyze over time if not stored properly.[3][13]Ensure the reagent is stored in a desiccated environment at -20°C.[9][14] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[3][9] Prepare stock solutions in anhydrous DMSO or DMF immediately before use and discard unused aqueous solutions.[1][3]
Suboptimal pH: The reaction pH was too low (<7.2), leading to protonated, non-reactive amines.[2][3]Perform a buffer exchange into a recommended buffer (e.g., PBS, Bicarbonate) with a pH between 7.2 and 8.5.[1][3]
Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with the target protein.[2][3][6]Exchange the protein into an amine-free buffer (e.g., PBS) before starting the reaction.[1][3]
Insufficient Molar Ratio: The molar excess of the this compound reagent was too low for the protein concentration.[3]Increase the molar excess of the this compound reagent. For dilute proteins (<2 mg/mL), a ratio of ≥20:1 is often needed.[3][6][10] Optimize by testing a range of ratios.[3]
Protein Precipitation During/After Reaction High Concentration of Organic Solvent: The this compound reagent is often dissolved in DMSO or DMF, which can cause some proteins to precipitate.[3]Keep the volume of the added this compound stock solution low by using a more concentrated stock.[1]
Over-biotinylation: Excessive modification of the protein's surface charges can alter its solubility properties.[1]Reduce the molar excess of the this compound reagent in the next experiment.[1]
Protein Instability: The reaction conditions (e.g., pH, temperature) may be too harsh for your specific protein.[1]Perform the reaction at a lower temperature (4°C) and ensure the pH is within the protein's stability range.[2]
High Background or Non-Specific Binding Unreacted ("Free") this compound: Excess, unreacted this compound in the sample competes for binding to streptavidin in downstream applications.[1]It is critical to remove all unreacted this compound after the quenching step. Use extensive dialysis or a desalting/size-exclusion column for purification.[1][9]
Inconsistent Results Between Batches Incomplete Reaction: The reaction may not have gone to completion, leading to variability.Try increasing the incubation time (e.g., from 1 hour to 2 hours at room temperature).[15]
Incomplete Removal of Excess this compound: Residual free this compound can cause batch-to-batch variability in assays.Increase the dialysis time or the number of buffer changes. Alternatively, use a desalting column for more consistent purification.[15]

Data Summary Tables

Table 1: Recommended pH Ranges for Common Biotinylation Chemistries
Reactive GroupTarget Functional GroupOptimal pH RangeNotes
NHS-ester Primary Amines (-NH₂)7.2 - 8.5Reaction rate increases with pH, but so does hydrolysis of the reagent.[1][2]
Maleimide Sulfhydryls (-SH)6.5 - 7.5At pH 7.0, the reaction is highly specific for thiols over amines.[16] Above pH 7.5, maleimide hydrolysis increases.[16]
Hydrazide Aldehydes (from oxidized carbohydrates)7.0Reaction follows periodate oxidation of glycoproteins.[11]
Table 2: Recommended Starting Molar Ratios for NHS-Ester Biotinylation
Protein ConcentrationRecommended Molar Excess (this compound:Protein)Rationale
2 - 10 mg/mL≥ 12-foldHigher protein concentration allows for a more efficient reaction.[6][10]
≤ 2 mg/mL≥ 20-foldA greater excess of this compound is needed to drive the reaction to completion with dilute protein samples.[3][6][10]
Antibody (IgG)20-foldA common starting point for antibody labeling.[11]

Experimental Protocols

Protocol 1: General Protein Biotinylation with an Amine-Reactive NHS-Ester

This protocol provides a starting point for the biotinylation of a protein using a reagent like Sulfo-NHS-Biotin.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at 1-5 mg/mL.[17]

  • Amine-reactive this compound reagent (e.g., Sulfo-NHS-LC-Biotin).

  • Anhydrous DMSO or DMF (for non-sulfo reagents) or ultrapure water (for sulfo reagents).[1][17]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[17]

  • Desalting column or dialysis cassette for purification.[1]

Procedure:

  • Prepare Protein Sample: Ensure the protein solution is at a known concentration in an amine-free buffer like PBS. If the buffer contains amines (e.g., Tris), it must be exchanged.[8]

  • Calculate Reagent Amount: Calculate the volume of this compound reagent stock solution needed to achieve the desired molar excess (e.g., 20-fold).[11]

    • Moles of this compound = Molar Excess × (grams of Protein / MW of Protein in g/mol )

  • Prepare this compound Reagent Stock: Immediately before use, allow the vial of this compound reagent to warm to room temperature.[9] Dissolve the reagent in the appropriate solvent (e.g., water for Sulfo-NHS-Biotin) to a concentration of ~10 mM.[1][11] Do not store the aqueous solution.[1]

  • Biotinylation Reaction: Add the calculated amount of the this compound reagent stock solution to the protein solution.[1]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9][11]

  • Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[11]

  • Purification: Remove unreacted this compound and byproducts using a desalting column or by dialyzing extensively against PBS.[1][11] This step is critical to prevent interference in downstream applications.[1]

  • Quantification and Storage: Determine the final protein concentration and assess the degree of biotinylation (see Protocol 2). Store the biotinylated protein appropriately (e.g., at 4°C for short-term or -20°C for long-term).[11]

Protocol 2: Determining Degree of Biotinylation via HABA Assay

Materials:

  • HABA/Avidin solution (available in commercial kits).

  • Biotinylated protein sample (purified from free this compound).

  • Spectrophotometer or plate reader capable of measuring absorbance at 500 nm.

Procedure:

  • Measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀ initial).

  • Add a known volume of your biotinylated protein sample to the HABA/Avidin solution and mix well.

  • Measure the absorbance of the mixture at 500 nm again (A₅₀₀ final). The absorbance will decrease as this compound displaces the HABA dye.[12]

  • Calculate the change in absorbance (ΔA₅₀₀ = A₅₀₀ initial - A₅₀₀ final).

  • Use the change in absorbance and the molar extinction coefficient of the HABA/avidin complex (typically ~34,000 M⁻¹cm⁻¹) along with the concentration of your protein to calculate the moles of this compound per mole of protein.[12] Online calculators are also available for this purpose.[18]

Visualizations

G cluster_pH Effect of pH on NHS-Ester Reaction reagent NHS-Ester this compound hydrolysis Hydrolyzed this compound (Inactive) reagent->hydrolysis High pH (>8.5) Increases Rate product Biotinylated Protein (Stable Amide Bond) amine Primary Amine (Protein-NH₂) protonated_amine Protonated Amine (Protein-NH₃⁺) amine->protonated_amine Low pH (<7.2) Slows/Stops Reaction amine->product Optimal pH (7.2-8.5) Efficient Reaction

Caption: pH conditions for NHS-ester biotinylation reactions.

G prep_protein 1. Prepare Protein (Amine-free buffer, pH 7.2-8.5) calc 2. Calculate Molar Ratio (e.g., 20:1 this compound:Protein) prep_protein->calc react 4. Add this compound to Protein & Incubate (RT or 4°C) prep_protein->react prep_this compound 3. Prepare this compound Stock (Use immediately) calc->prep_this compound prep_this compound->react quench 5. Quench Reaction (e.g., add Tris buffer) react->quench purify 6. Purify Product (Remove free this compound) quench->purify analyze 7. Analyze & Store (HABA Assay, -20°C) purify->analyze

Caption: Standard workflow for protein biotinylation.

G start Low Biotinylation Signal? check_ph Is buffer pH 7.2-8.5 and amine-free? start->check_ph Yes check_reagent Is this compound reagent fresh and stored properly? start->check_reagent No check_ratio Was molar ratio sufficient (e.g., >20:1)? check_ph->check_ratio Yes sol_ph Solution: Buffer exchange to PBS, pH 7.4 check_ph->sol_ph No check_purify Was free this compound removed post-reaction? check_ratio->check_purify Yes sol_ratio Solution: Increase molar excess of this compound check_ratio->sol_ratio No sol_reagent Solution: Use a fresh vial of this compound check_reagent->sol_reagent No success Problem Solved check_reagent->success Yes, used fresh reagent sol_purify Solution: Purify via desalting column check_purify->sol_purify No check_purify->success Yes sol_ph->success sol_ratio->success sol_reagent->success sol_purify->success

Caption: Troubleshooting workflow for low biotinylation signal.

References

Technical Support Center: Reducing Non-Specific Binding in Streptavidin-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for streptavidin-based assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding in their experiments.

Troubleshooting Guide

This guide addresses common issues related to high background and non-specific binding in a question-and-answer format.

Issue 1: High background signal across the entire plate/blot/beads.

  • Question: I am observing a high background signal in my negative controls and across all samples. What are the likely causes and how can I fix this?

  • Answer: High background is a frequent challenge and can stem from several factors. Here’s a systematic approach to troubleshooting:

    • Inadequate Blocking: The blocking buffer may be ineffective or insufficient.

      • Solution: Optimize your blocking step. Increase the concentration of your blocking agent or the incubation time. Consider switching to a different blocking agent. For example, if you are using Bovine Serum Albumin (BSA), you could try casein or a commercial protein-free blocker.[1][2] It is important to note that non-fat dry milk contains endogenous biotin and should be used with caution.[3][4]

    • Insufficient Washing: Non-specifically bound molecules may not be effectively removed.

      • Solution: Increase the number and duration of your wash steps. A common practice is to perform 3-5 wash cycles. You can also increase the stringency of your wash buffer by adding non-ionic detergents like Tween-20 (0.05-0.1%) or increasing the salt concentration (e.g., up to 500 mM NaCl).[5][6]

    • High Concentration of Detection Reagent: An excessive concentration of the streptavidin-conjugate can lead to non-specific binding.

      • Solution: Titrate your streptavidin-conjugate to find the optimal concentration that provides a strong signal with low background.[2]

    • Cross-reactivity of Antibodies: If you are using a biotinylated antibody, it or the secondary antibody could be cross-reacting with other molecules in your sample.

      • Solution: Ensure your antibodies are validated for your specific application and use antibodies that have been cross-adsorbed against the species of your sample.[2][7] Running a control without the primary antibody can help identify non-specific binding of the secondary antibody.[8]

Issue 2: Non-specific binding of proteins to streptavidin beads in pull-down assays.

  • Question: My final eluate from a streptavidin pull-down experiment contains many non-specific proteins. How can I improve the purity of my target protein?

  • Answer: To reduce the co-elution of non-specific proteins in pull-down assays, consider the following strategies:

    • Pre-clearing the Lysate: Your cell lysate may contain proteins that inherently bind to the beads.

      • Solution: Before adding your biotinylated bait, incubate your lysate with unconjugated beads (e.g., plain agarose or magnetic beads) for 1-2 hours at 4°C.[5][6] This will capture and remove proteins that non-specifically bind to the bead matrix.[6]

    • Optimizing Wash Buffer Stringency: Weak, non-specific interactions may persist through the wash steps.

      • Solution: Increase the stringency of your wash buffer by increasing the salt concentration (e.g., 150-500 mM NaCl) or adding a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100).[5][9] In some cases, low concentrations of an ionic detergent like SDS (0.02% to 1%) can be used for more stringent washing.[10]

    • Blocking Unbound Streptavidin Sites: After immobilizing your biotinylated bait, there may be unoccupied this compound-binding sites on the streptavidin beads that can bind to endogenously biotinylated proteins in your lysate.

      • Solution: Wash the beads with a solution of free this compound after immobilizing your biotinylated protein to block any remaining streptavidin sites.[2][9]

Frequently Asked Questions (FAQs)

Q1: What is the difference between avidin and streptavidin, and which one is better for reducing non-specific binding?

A1: Both avidin and streptavidin have a very high affinity for this compound.[3] However, avidin, derived from egg white, is a glycoprotein with a high isoelectric point (pI), which can lead to significant non-specific binding due to electrostatic and carbohydrate-lectin interactions.[3][11][12] Streptavidin, isolated from Streptomyces avidinii, is not glycosylated and has a more neutral pI, resulting in considerably less non-specific binding.[3][11] Therefore, streptavidin is generally the preferred choice for assays where low background is critical.[3] Deglycosylated avidin, such as NeutrAvidin, is another alternative that exhibits reduced non-specific binding similar to streptavidin.[13][14]

Q2: How can endogenous this compound in my sample interfere with the assay, and how can I mitigate this?

A2: Endogenous this compound, naturally present in many biological samples, can be a significant source of interference.[6] This free this compound can bind to the streptavidin, blocking the binding of your biotinylated molecule of interest and leading to falsely low results in sandwich assays or falsely high results in competitive assays.[15][16] To address this, a two-step blocking procedure is recommended:

  • Avidin/Streptavidin Incubation: First, incubate your sample with an excess of free, unconjugated avidin or streptavidin to bind to the endogenous this compound.[6]

  • Free this compound Incubation: Next, add an excess of free this compound to saturate any remaining this compound-binding sites on the avidin or streptavidin you added in the first step.[6] This ensures that the blocking protein is saturated and will not interfere with the subsequent capture of your biotinylated probe.

Q3: What are the most common blocking agents, and how do they compare?

A3: The choice of blocking agent can significantly impact the reduction of non-specific binding and should be optimized for your specific assay. The most common blocking agents are Bovine Serum Albumin (BSA) and casein (often from non-fat dry milk).[5]

Blocking AgentRecommended ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)[1][5]A single purified protein, which can lead to clearer results with less cross-reactivity. Recommended for assays involving phosphorylated proteins.[5]More expensive than non-fat dry milk. Some antibodies may cross-react with BSA.[5]
Non-fat Dry Milk (Casein) 1-5% (w/v)[5]Inexpensive and readily available.[5]Contains endogenous this compound, which can interfere with streptavidin-biotin interactions.[3][5]
Fish Gelatin 0.1-0.5% (w/v)Generally shows very low cross-reactivity with mammalian antibodies.May not be as effective as BSA or casein for all applications.
Commercial Protein-Free Blockers Varies by manufacturerEliminates the risk of cross-reactivity with protein-based components.Can be more expensive.

Q4: Can excessive washing lead to the loss of my specific signal?

A4: The interaction between streptavidin and this compound is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the femtomolar range.[10][11] This exceptional stability allows for the use of very stringent washing conditions without significant disruption of the specific streptavidin-biotin linkage.[10] While overly harsh or prolonged washing, especially with strong denaturants, could potentially lead to some loss of the captured complex, issues arising from insufficient washing and high background are far more common.[10]

Experimental Protocols

Protocol 1: Pre-clearing Cell Lysate to Reduce Non-specific Binding

  • To 1 mL of cell lysate, add 20-50 µL of a 50% slurry of unconjugated streptavidin-agarose or magnetic beads.[6]

  • Incubate the mixture on a rotator for 1-2 hours at 4°C.[6]

  • Pellet the beads by centrifugation (for agarose beads) or by using a magnetic stand (for magnetic beads).[6]

  • Carefully collect the supernatant (the pre-cleared lysate) and proceed with your pull-down experiment by adding your biotinylated bait.

Protocol 2: Optimizing Wash Buffer Stringency

To determine the optimal wash buffer composition, it is recommended to test a matrix of conditions.

  • Prepare a series of wash buffers with varying salt (NaCl or KCl) and non-ionic detergent (Tween-20 or Triton X-100) concentrations.

  • Example Test Conditions:

    • Buffer A: 150 mM NaCl, 0.05% Tween-20 in PBS

    • Buffer B: 300 mM NaCl, 0.05% Tween-20 in PBS

    • Buffer C: 500 mM NaCl, 0.05% Tween-20 in PBS

    • Buffer D: 150 mM NaCl, 0.1% Tween-20 in PBS

  • Perform your assay in parallel using each of these wash buffers.

  • Analyze the results to identify the condition that provides the best signal-to-noise ratio (i.e., strong specific signal with low background).

Visualizations

Streptavidin_Biotin_Interaction Streptavidin-Biotin Binding Principle cluster_assay Assay Surface Streptavidin Streptavidin Biotinylated_Molecule Biotinylated Molecule Streptavidin->Biotinylated_Molecule High-Affinity Binding Target_Analyte Target Analyte Biotinylated_Molecule->Target_Analyte Specific Interaction

Caption: The high-affinity interaction between streptavidin and this compound is fundamental to these assays.

Non_Specific_Binding_Workflow Troubleshooting Non-Specific Binding Start High Background Observed Q_Blocking Is Blocking Optimized? Start->Q_Blocking A_Blocking Optimize Blocking: - Change Agent (BSA, Casein) - Increase Concentration/Time Q_Blocking->A_Blocking No Q_Washing Are Washing Steps Sufficient? Q_Blocking->Q_Washing Yes A_Blocking->Q_Washing A_Washing Optimize Washing: - Increase Wash Number/Duration - Increase Salt/Detergent Q_Washing->A_Washing No Q_Reagent Is Detection Reagent Concentration Too High? Q_Washing->Q_Reagent Yes A_Washing->Q_Reagent A_Reagent Titrate Detection Reagent Q_Reagent->A_Reagent Yes End Reduced Background Q_Reagent->End No A_Reagent->End

Caption: A logical workflow for troubleshooting high background in streptavidin-based assays.

Biotin_Interference_Mechanism Mechanism of this compound Interference in a Sandwich Assay cluster_normal Normal Assay Conditions cluster_interference With Excess Free this compound SA_Normal Streptavidin Biotin_Ab_Normal Biotinylated Antibody SA_Normal->Biotin_Ab_Normal Binding Analyte_Normal Analyte Biotin_Ab_Normal->Analyte_Normal Capture Result_Normal Accurate Signal Analyte_Normal->Result_Normal SA_Interference Streptavidin Free_this compound Free this compound SA_Interference->Free_this compound Blocked Result_Interference Falsely Low Signal SA_Interference->Result_Interference Biotin_Ab_Interference Biotinylated Antibody

Caption: How excess free this compound leads to falsely low results in a sandwich immunoassay.

References

Technical Support Center: Post-Labeling Cleanup of Unbound Biotin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the crucial step of removing excess unbound biotin after a labeling reaction. Ensuring the complete removal of free this compound is essential for the accuracy and reliability of downstream applications that utilize the high-affinity interaction between this compound and streptavidin.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted this compound after a labeling reaction?

A1: Excess, unreacted this compound will compete with your biotinylated molecule for binding sites on streptavidin-based affinity matrices, detection reagents (like streptavidin-HRP), or biosensors.[1] This competition can lead to significantly reduced signal, high background noise, and inaccurate quantification in downstream assays such as ELISA, Western blotting, pull-down assays, and surface plasmon resonance (SPR).[1] In affinity purification, it can saturate the streptavidin resin, preventing the capture of your target molecule.

Q2: What are the most common methods to remove free this compound?

A2: The most prevalent and effective methods leverage the size difference between the labeled protein (large) and free this compound (small).[1] These techniques include:

  • Gel Filtration / Desalting: A form of size-exclusion chromatography that separates molecules based on size.[1][2] This is often performed using pre-packed spin columns for speed and convenience.[3]

  • Dialysis: A process involving a semi-permeable membrane that allows small molecules like this compound to diffuse out while retaining larger molecules like proteins.[1][2]

Q3: How do I choose the right method for my experiment?

A3: The choice of method depends on several factors such as sample volume, protein concentration, required purity, and available time.[1]

  • Speed: Spin columns (gel filtration) are very fast, often taking less than 15 minutes.[4] Dialysis is a much slower process, typically requiring several hours to overnight with multiple buffer changes.[5]

  • Sample Volume: Spin columns are ideal for small volumes (typically in the µL to mL range), while dialysis is better suited for larger sample volumes.

  • Protein Concentration: Low protein concentrations can lead to poor recovery, particularly with desalting columns.[6] For dilute samples, dialysis might be preferable, or the use of carrier proteins like BSA can be considered to reduce non-specific binding.[1]

  • Purity: Dialysis can achieve a very high level of purity with sufficient time and buffer changes.[7] Some spin columns may only remove about 80% of free this compound in a single pass, so a second pass may be necessary for applications requiring higher purity.[6]

Comparison of this compound Removal Methods

FeatureGel Filtration (Spin Column)Dialysis
Principle Size-Exclusion ChromatographyPassive Diffusion Across Semi-Permeable Membrane
Typical Processing Time < 15 minutes[4]4-48 hours (with multiple buffer changes)[1][8]
Sample Volume Range µL to ~4 mL[4]µL to Liters
Protein Recovery Generally >90%, but can be lower for dilute samples[4][6]Typically very high (>95%), but loss can occur due to non-specific binding to the membrane[1]
This compound Removal Efficiency Good to Excellent (>80% in a single pass, can be repeated)[6]Excellent (approaching 100% with sufficient time and buffer changes)[7]
Final Sample Concentration Some dilution occurs[9]Can result in a more concentrated sample, though some volume change is possible[5]
Key Advantage Speed and ease of useHigh purity and suitability for large/dilute samples

Experimental Protocols

Protocol 1: this compound Removal using a Spin Desalting Column

This protocol is a general guideline for using commercially available spin desalting columns (e.g., Zeba™ Spin Desalting Columns). Always refer to the manufacturer's specific instructions.

Materials:

  • Biotinylated sample

  • Spin desalting column with an appropriate Molecular Weight Cut-Off (MWCO), typically 7K for most proteins.

  • Collection tubes

  • Microcentrifuge

Procedure:

  • Column Preparation: a. Invert the column sharply several times to resuspend the resin. b. Twist off the bottom closure and loosen the cap.[1] c. Place the column into a collection tube. d. Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer.[1]

  • Equilibration (Recommended): a. Place the column in a new collection tube. b. Add your desired exchange buffer to the top of the resin bed (e.g., 300-500 µL for a 0.5 mL column). c. Centrifuge for 2 minutes at 1,500 x g. Discard the flow-through. d. Repeat this equilibration step 2-3 times to ensure the protein is in the correct final buffer.[1]

  • Sample Loading and Collection: a. Place the equilibrated column into a new, clean collection tube. b. Carefully apply your biotinylation reaction mixture to the center of the resin bed.[1] c. Centrifuge for 2 minutes at 1,500 x g to collect your purified, biotinylated protein.[1] The flow-through contains your purified protein, while the excess, unbound this compound remains trapped in the column resin.

Protocol 2: this compound Removal using Dialysis

This protocol is a general guideline. The choice of dialysis membrane MWCO should be significantly smaller than your protein of interest (e.g., 10K MWCO for a 50 kDa protein).

Materials:

  • Biotinylated sample

  • Dialysis tubing or cassette with appropriate MWCO

  • Dialysis clips (if using tubing)

  • Large beaker (volume at least 100x the sample volume)

  • Dialysis Buffer (e.g., PBS)

  • Stir plate and stir bar

Procedure:

  • Prepare the Dialysis Membrane: a. Cut the dialysis tubing to the desired length, leaving ample room for the sample and headspace. b. Hydrate the membrane by soaking it in dialysis buffer for at least 5-10 minutes.[1]

  • Load the Sample: a. Secure one end of the tubing with a clip. b. Pipette the biotinylation reaction mixture into the tubing. c. Remove excess air, leaving some headspace (~10-20% of the volume) to allow for potential volume changes.[1] d. Seal the other end of the tubing with a second clip.[1]

  • Perform Dialysis: a. Place the sealed dialysis bag/cassette into a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume).[1] b. Place the beaker on a stir plate and add a stir bar. Stir gently to facilitate diffusion.[1] c. For efficient removal of unreacted this compound, a 24-48 hour dialysis period with at least four buffer changes is recommended.[1][8] Change the buffer every few hours for the first day, and then overnight.

  • Sample Recovery: a. After the final buffer change, carefully remove the dialysis bag from the buffer. b. Wipe the outside of the bag dry. c. Cut open one end and pipette the purified protein sample into a clean tube.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Protein Recovery Over-biotinylation: Excessive labeling can increase hydrophobicity, causing protein precipitation.[6]Optimize the this compound:protein molar ratio in your labeling reaction (e.g., start with 20:1 and titrate down).[1]
Non-specific Binding: Protein is sticking to the column resin or dialysis membrane.For columns, use a resin with low protein-binding properties. For dialysis, use a low-binding material or add a carrier protein like BSA (if compatible with downstream applications) for dilute samples.[1]
Incorrect Sample Volume (Spin Column): Applying too little or too much sample can lead to poor recovery.[6]Adhere strictly to the manufacturer's recommended sample volume range for the specific column size.[6]
Protein Precipitation during Cleanup Inappropriate Buffer pH (Dialysis): The dialysis buffer pH is too close to the protein's isoelectric point (pI).Adjust the pH of the dialysis buffer to be at least one pH unit away from the protein's pI.[1]
Low Ionic Strength (Dialysis): Salt concentration in the buffer is too low, leading to aggregation.Maintain an appropriate ionic strength in the dialysis buffer (e.g., add 150 mM NaCl).[1]
Incomplete Removal of Free this compound Insufficient Dialysis: Dialysis time was too short or there were too few buffer changes.Increase the dialysis duration to 48 hours and perform at least 4 buffer changes with a large volume of buffer each time.[1][8]
Column Capacity Exceeded (Spin Column): Too much sample was loaded onto the column.Do not exceed the maximum recommended sample volume for the column. For higher purity, consider a second pass-through.[1]
High Background in Downstream Assays Residual Free this compound: Incomplete removal of unbound this compound is competing in the assay.Increase the number of buffer changes and duration for dialysis. For spin columns, perform a second pass-through or use a column with a larger bed volume.
Reaction Not Quenched: Unreacted NHS-ester this compound may still be active.After the labeling reaction and before cleanup, add an amine-containing buffer (e.g., Tris or glycine) to quench the reaction.[10]

Visual Workflows

G cluster_spin Workflow: Spin Desalting Column prep 1. Prepare Column (Resuspend & Centrifuge) equil 2. Equilibrate Column (Add Buffer & Centrifuge) prep->equil load 3. Load Sample (Apply to Resin) equil->load collect 4. Collect Protein (Centrifuge) load->collect protein Purified Biotinylated Protein collect->protein This compound Waste: Unbound this compound (in column)

Caption: Workflow for removing excess this compound using a spin desalting column.

G cluster_dialysis Workflow: Dialysis prep 1. Prepare Membrane (Hydrate in Buffer) load 2. Load Sample (Pipette & Seal) prep->load dialyze 3. Dialyze (Stir in cold buffer, change buffer 4x) load->dialyze recover 4. Recover Sample (Pipette from bag) dialyze->recover This compound Waste: Unbound this compound (diffused into buffer) protein Purified Biotinylated Protein recover->protein

Caption: General workflow for removing excess this compound via dialysis.

References

Technical Support Center: Minimizing Background in Biotin-Based Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for biotin-based imaging. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to help minimize background noise and achieve high-quality imaging results.

Troubleshooting Guide

This section addresses specific issues encountered during this compound-based imaging experiments in a practical question-and-answer format.

Q1: I am observing high, diffuse background staining across my entire tissue section. What are the likely causes and how can I fix it?

A1: Diffuse background staining is a common issue that can arise from several sources. Here’s a breakdown of potential causes and their solutions:

  • Insufficient Blocking: Non-specific binding sites on the tissue can bind antibodies or streptavidin, leading to generalized background.

    • Solution: Increase the incubation time in your blocking solution (e.g., normal serum or BSA) or increase its concentration.[1][2] Ensure the blocking serum is from the same species as the secondary antibody's host to prevent cross-reactivity.

  • Primary Antibody Concentration Too High: Excessive primary antibody can lead to weak, non-specific binding to off-target sites.[3][4][5]

    • Solution: Perform an antibody titration experiment to determine the optimal, lowest concentration that still provides a strong specific signal.[2][6]

  • Secondary Antibody Cross-Reactivity: The secondary antibody may be binding to endogenous immunoglobulins in the tissue, especially in "mouse-on-mouse" or "human-on-human" staining scenarios.[3][7]

    • Solution: Run a control where the primary antibody is omitted to see if the secondary antibody is the source of the background.[1][6] If so, use a pre-adsorbed secondary antibody or switch to a primary antibody raised in a different species.[1][2]

  • Hydrophobic and Ionic Interactions: Antibodies can non-specifically adhere to proteins and lipids in the tissue.[8]

    • Solution: Include a mild detergent, such as Tween-20 (typically at 0.05%), in your wash buffers and antibody diluents to reduce these interactions.[5]

  • Tissue Drying: Allowing tissue sections to dry out at any stage can cause non-specific antibody binding and high background, often more pronounced at the edges.[1][2]

    • Solution: Keep slides in a humidified chamber during incubations and ensure they remain covered in buffer during washes.[1]

Q2: My negative control (no primary antibody) shows significant staining. What does this indicate?

A2: Staining in a negative control where the primary antibody is omitted points directly to issues with the detection system itself. The most common culprits are:

  • Endogenous Enzyme Activity: Tissues can contain endogenous peroxidases (common in blood-rich tissues) or alkaline phosphatases that react with the enzyme substrate, causing false positives.[3][6][7]

    • Solution: Perform a quenching step before primary antibody incubation. For peroxidases, use a hydrogen peroxide (H₂O₂) solution. For phosphatases, levamisole can be added.[7][9]

  • Endogenous this compound: Many tissues, particularly the liver and kidney, have high levels of endogenous this compound, which will be bound by the streptavidin-enzyme conjugate, leading to strong background.[3][6][10]

    • Solution: Implement an avidin/biotin blocking step before applying the primary antibody. This involves sequential incubation with avidin (to bind endogenous this compound) and then free this compound (to saturate the this compound-binding sites on the avidin).[5][11][12]

  • Secondary Antibody Non-Specific Binding: As mentioned in Q1, the secondary antibody may be binding non-specifically to the tissue.[6][7]

    • Solution: Use a pre-adsorbed secondary antibody and ensure your blocking step is adequate.[1]

Q3: I'm seeing punctate or speckled background staining. What could be the cause?

A3: This type of background often results from precipitates or aggregates in your reagents.

  • Antibody or Reagent Aggregation: Antibodies or the streptavidin-HRP complex can form aggregates that settle on the tissue.

    • Solution: Centrifuge your antibody solutions and streptavidin conjugates before use to pellet any aggregates.[13] Ensure all buffers are freshly made and filtered.

  • Incomplete Deparaffinization: Residual wax in FFPE sections can lead to patchy, non-specific staining.[2]

    • Solution: Ensure complete deparaffinization by using fresh xylene and adequate incubation times. Consider an additional xylene wash.[2]

Frequently Asked Questions (FAQs)

Q: What is endogenous this compound and in which tissues is it a problem?

A: Endogenous this compound (Vitamin B7) is a naturally occurring cofactor essential for cellular metabolism.[3] In this compound-streptavidin based detection, the streptavidin conjugate cannot distinguish between the this compound on your secondary antibody and the this compound naturally present in the tissue. This leads to high background staining.[3][4] Tissues rich in endogenous this compound include the liver, kidney, spleen, adipose, and mammary gland.[6][10][12]

Q: When should I perform the endogenous enzyme quenching step?

A: The quenching step for endogenous peroxidase (e.g., with H₂O₂) is typically performed after rehydration and before antigen retrieval or primary antibody incubation.[9][14] However, some cell surface antigens can be damaged by H₂O₂.[9][14] In such cases, it's recommended to perform the quenching step after the primary or secondary antibody incubation.[6][9][10]

Q: How do I choose the right blocking buffer?

A: The choice of blocking buffer is critical for preventing non-specific binding.

  • Normal Serum: A common and effective choice is normal serum from the same species in which the secondary antibody was raised (e.g., use normal goat serum if you have a goat anti-rabbit secondary).[1] This prevents the secondary antibody from binding to the blocking agent.

  • Protein Solutions: Bovine Serum Albumin (BSA) is another widely used blocking agent. When using this compound-based systems, it is crucial to use a high-purity, "this compound-free" grade of BSA to avoid introducing exogenous this compound.[15][16] Avoid using non-fat dry milk as it contains endogenous this compound.[17]

Q: Can my choice of buffer components affect background?

A: Yes. Avoid using buffers containing fetal bovine serum (FBS) or this compound.[17] Including a non-ionic detergent like Tween-20 (0.05%) in wash buffers and antibody diluents is recommended to reduce hydrophobic interactions.[5] For cell lysates or tissue preparations, increasing the ionic strength of buffers (e.g., ~0.5 M NaCl) can help reduce non-specific binding.[17]

Data Presentation: Reagent Concentrations & Incubation Times

Table 1: Recommended Solutions for Endogenous Enzyme Quenching

Endogenous Enzyme Quenching Reagent Typical Concentration Incubation Time & Temp Notes
Peroxidase (HRP) Hydrogen Peroxide (H₂O₂) in Water 3% 5-10 minutes at RT Rapid and effective, but may cause bubbling and tissue damage in some cases.[7][18]
Peroxidase (HRP) Hydrogen Peroxide (H₂O₂) in Methanol 0.3% - 3% 10-30 minutes at RT Methanol can help preserve morphology but may be harsh on some epitopes.[9][18] A lower 0.3% concentration is often used for sensitive antigens.[9][10]

| Alkaline Phosphatase (AP) | Levamisole | 1 mM | Add to substrate solution | Effective for most isoforms of AP except the intestinal one.[7][9] |

Table 2: Typical Protocol Durations for Background Reduction Steps

Step Reagent Typical Incubation Time Purpose
Endogenous this compound Blocking Avidin Solution 15 minutes Binds to endogenous this compound in the tissue.[12]
This compound Solution 15 minutes Blocks remaining binding sites on the avidin molecule.[12]

| Protein Blocking | Normal Serum (5-10%) or BSA (1-5%) | 30-60 minutes | Blocks non-specific protein binding sites.[1] |

Experimental Protocols

Protocol 1: Endogenous this compound Blocking

This procedure should be performed after antigen retrieval and before primary antibody incubation.[12]

  • Initial Block: Perform your standard protein block (e.g., with normal serum or BSA) to reduce general non-specific binding.[11]

  • Avidin Incubation: Cover the tissue section with an avidin solution (e.g., 0.1 mg/mL streptavidin in wash buffer). Incubate for 15 minutes at room temperature.[11] This step saturates the endogenous this compound.

  • Wash: Wash the slides thoroughly (e.g., 3 times for 5-10 minutes each) with your wash buffer (e.g., PBS + 0.05% Tween-20).[11]

  • This compound Incubation: Cover the tissue section with a free this compound solution (e.g., 0.5 mg/mL D-Biotin in wash buffer). Incubate for 15-60 minutes at room temperature.[11] This step blocks the remaining this compound-binding sites on the avidin molecule applied in step 2.

  • Final Wash: Wash the slides thoroughly (3 times for 5-10 minutes each) with wash buffer.[11]

  • Proceed: Continue with your primary antibody incubation step.

Protocol 2: Endogenous Peroxidase Quenching

This procedure is typically done after deparaffinization and rehydration.

  • Prepare Quenching Solution: Prepare a fresh solution of 0.3% to 3% hydrogen peroxide (H₂O₂) in methanol or PBS.[9][18] A 3% solution is common, but a 0.3% solution is recommended for sensitive epitopes.[10]

  • Incubation: Submerge the slides in the H₂O₂ solution and incubate for 10-30 minutes at room temperature.[9][18]

  • Wash: Wash the slides thoroughly in PBS (e.g., 3 times for 5 minutes each).[9]

  • Proceed: Continue with the antigen retrieval step or the next step in your protocol.

Visualizations

Sources_of_Background Background High Background Signal NonSpecific Non-Specific Binding Background->NonSpecific Endogenous Endogenous Factors Background->Endogenous Reagent Reagent & Protocol Issues Background->Reagent sub_NonSpecific NonSpecific->sub_NonSpecific sub_Endogenous Endogenous->sub_Endogenous sub_Reagent Reagent->sub_Reagent Ab_conc High Antibody Concentration sub_NonSpecific->Ab_conc InsufficientBlock Insufficient Blocking sub_NonSpecific->InsufficientBlock Hydrophobic Hydrophobic/ Ionic Interactions sub_NonSpecific->Hydrophobic Secondary_X Secondary Antibody Cross-Reactivity sub_NonSpecific->Secondary_X E_this compound Endogenous this compound sub_Endogenous->E_this compound E_Enzyme Endogenous Enzymes (Peroxidase/AP) sub_Endogenous->E_Enzyme Autofluor Autofluorescence sub_Endogenous->Autofluor Drying Tissue Drying sub_Reagent->Drying Washing Insufficient Washing sub_Reagent->Washing Aggregates Reagent Aggregates sub_Reagent->Aggregates

Caption: Key sources of background noise in this compound-based imaging.

Workflow Start Start: Deparaffinization & Rehydration Quench Step 1: Quench Endogenous Enzymes (e.g., H₂O₂) Start->Quench Critical Background Reduction Step AR Step 2: Antigen Retrieval (HIER / PIER) Quench->AR Block_this compound Step 3: Block Endogenous this compound (Avidin then this compound) AR->Block_this compound Critical Background Reduction Step Block_Protein Step 4: Block Non-Specific Binding (Serum / BSA) Block_this compound->Block_Protein Critical Background Reduction Step PrimaryAb Step 5: Primary Antibody Incubation Block_Protein->PrimaryAb SecondaryAb Step 6: Biotinylated Secondary Antibody PrimaryAb->SecondaryAb Streptavidin Step 7: Streptavidin-Enzyme Conjugate Incubation SecondaryAb->Streptavidin Develop Step 8: Substrate Development Streptavidin->Develop End End: Counterstain & Mount Develop->End

Caption: Experimental workflow highlighting critical background reduction steps.

Troubleshooting_Logic Start High Background Observed Control Is staining present in 'No Primary Ab' control? Start->Control DetectionIssue Issue is with Detection System Control->DetectionIssue Yes PrimaryIssue Issue is likely with Primary Ab or Blocking Control->PrimaryIssue No Sol_Enzyme Action: Add/Optimize Endogenous Enzyme Quench DetectionIssue->Sol_Enzyme Sol_this compound Action: Add/Optimize Endogenous this compound Block DetectionIssue->Sol_this compound Sol_Secondary Action: Check Secondary Ab for cross-reactivity DetectionIssue->Sol_Secondary Sol_Titrate Action: Titrate (dilute) Primary Antibody PrimaryIssue->Sol_Titrate Sol_Block Action: Increase Blocking Time / Concentration PrimaryIssue->Sol_Block Sol_Wash Action: Improve Washing (add detergent, increase time) PrimaryIssue->Sol_Wash

Caption: A logical workflow for troubleshooting high background.

References

Technical Support Center: The Role of Spacer Arms in Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for biotinylation reagents. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the spacer arm length of biotinylation reagents.

Frequently Asked Questions (FAQs)

Q1: What is a spacer arm in a biotinylation reagent and why is it important?

A spacer arm is a chemical linker that connects the biotin molecule to the reactive group that attaches to the target molecule (e.g., a protein or nucleic acid).[1] Its primary role is to overcome steric hindrance.[2][3] The this compound-binding pocket of avidin or streptavidin is located deep within the protein structure, about 9Å below the surface.[3][4] A spacer arm extends the this compound moiety away from the labeled molecule, ensuring it can access this binding pocket without being physically blocked by the surrounding molecular environment.[2][3] This leads to more efficient binding and detection.[3][4]

Q2: How does the length of the spacer arm affect my experiment?

The length of the spacer arm is a critical parameter that can significantly impact experimental outcomes.[1][5]

  • Short Spacer Arms: Reagents with short or no spacer arms (e.g., NHS-Biotin) are more prone to steric hindrance, especially when labeling large, bulky proteins.[3][5] This can result in reduced binding to streptavidin, leading to lower signal intensity in assays or lower yields in purification applications.[3]

  • Long Spacer Arms: Longer spacer arms are generally more effective at reducing steric hindrance, providing greater flexibility and reach for the this compound to bind streptavidin.[2][6] This is particularly important when large molecules, such as enzyme-streptavidin conjugates (e.g., HRP-streptavidin), are used for detection.[2][7] Studies have shown that increasing the spacer arm length can lead to better dose-response curves and higher signal in ELISA formats.[7]

Q3: Is a longer spacer arm always better?

Not necessarily. While longer spacers are generally favored to overcome steric hindrance, the optimal length is often application-dependent.[5][8] There is a trade-off between maximizing the accessibility of the this compound and potentially introducing other confounding factors.[8] Excessively long and flexible linkers could theoretically lead to a decrease in apparent binding affinity or allow the this compound to interact non-specifically with other parts of the labeled molecule.[5][8] However, for most applications like ELISA, pull-downs, and affinity purification, longer spacers (e.g., those containing PEG units) are advantageous.[2]

Q4: What are PEG spacer arms and what are their advantages?

Polyethylene glycol (PEG) spacers are commonly used in modern biotinylation reagents.[5][9] They offer several key advantages over simple hydrocarbon spacers:

  • Enhanced Solubility: PEG is hydrophilic, which increases the water solubility of both the biotinylation reagent and the final biotinylated molecule. This is beneficial for proteins that are prone to aggregation.[5][9][10]

  • Reduced Non-Specific Binding: PEG is known to reduce non-specific protein adsorption, leading to cleaner results and lower background in affinity-based assays.[5][10]

  • Flexibility: The flexible nature of the PEG chain helps to effectively distance the this compound from the surface of the labeled molecule.[5]

  • Non-Immunogenicity: PEG is generally considered non-immunogenic, making it suitable for in vivo applications.[5][10]

Troubleshooting Guide

Problem: Low or no signal in an ELISA, Western blot, or other streptavidin-based detection assay.

Possible CauseRecommended Solution
Steric Hindrance The spacer arm on your biotinylation reagent may be too short, preventing the streptavidin conjugate from accessing the this compound. This is especially common with large detection molecules like HRP-streptavidin.[2][3][7]
Inefficient Biotinylation The labeling reaction itself may have been unsuccessful. This can be due to incompatible buffers, inactive reagents, or suboptimal reaction conditions.[11][12]

Problem: Low yield in affinity purification or pull-down experiments.

Possible CauseRecommended Solution
Poor Binding to Streptavidin Resin Steric hindrance caused by a short spacer arm can prevent the biotinylated molecule from efficiently binding to the streptavidin-coated beads.[2][12]
Overloading Resin You may be adding more biotinylated protein than the binding capacity of the streptavidin resin can handle.

Data Presentation: Comparison of Biotinylation Reagents

The table below summarizes the characteristics of several common amine-reactive biotinylation reagents with varying spacer arm lengths.

Biotinylation ReagentSpacer Arm Length (Å)Spacer TypeKey Features & Performance Insights
NHS-Biotin 13.5HydrocarbonBaseline reagent with no extended spacer. Prone to steric hindrance with bulky proteins.[5]
Sulfo-NHS-LC-Biotin 22.4Hydrocarbon"Long Chain" (LC) spacer provides additional reach over standard NHS-Biotin, reducing steric hindrance.[7] Water-soluble due to Sulfo-NHS group.
NHS-LC-LC-Biotin 30.5Hydrocarbon"Long, Long Chain" (LC-LC) spacer offers even greater length for applications with significant steric hindrance.[7]
NHS-PEG4-Biotin 29.0PEGHydrophilic PEG spacer enhances solubility and reduces non-specific binding. Provides a good balance of spacer length for many applications.[5]
NHS-PEG12-Biotin 55.9PEGLong, hydrophilic spacer for maximum reduction of steric hindrance and enhanced water solubility.[5]

Note: The spacer arm length can be measured differently by various manufacturers, but the relative lengths shown provide a reliable comparison.

Visualizations

The Impact of Spacer Arm Length on Steric Hindrance

A diagram illustrating how a short spacer arm can cause steric hindrance, while a long spacer arm facilitates efficient streptavidin binding.[2][3][13]

General Workflow for Protein Biotinylation and Affinity Purification

G P 1. Prepare Protein (in Amine-Free Buffer, e.g., PBS) B 2. Dissolve Biotinylation Reagent (e.g., NHS-PEG4-Biotin in DMSO) R 3. Mix Protein and Reagent (Incubate 30-60 min at RT) Q 4. Quench Reaction (Add Tris or Glycine) R->Q D 5. Remove Excess this compound (Dialysis or Desalting Column) Q->D A 6. Affinity Purification (Incubate with Streptavidin Beads) D->A W 7. Wash Beads (Remove Non-Specific Binders) A->W E 8. Elute Target Protein W->E

A typical experimental workflow for labeling a protein with this compound and using it for affinity purification.[12]

Troubleshooting Logic for Low Signal

G Start Symptom: Low Signal in Assay Check_Labeling Was biotinylation confirmed? (e.g., HABA assay, Western blot) Start->Check_Labeling Node_No_Label Troubleshoot Biotinylation Reaction: - Check buffer (no primary amines) - Use fresh reagents - Optimize molar ratio Check_Labeling->Node_No_Label No Check_Hindrance Is the target protein or detection complex large? Check_Labeling->Check_Hindrance Yes Node_Yes_Hindrance Root Cause is Likely Steric Hindrance Check_Hindrance->Node_Yes_Hindrance Yes Node_No_Hindrance Consider other factors: - Insufficient reagent concentration - Incorrect assay conditions - Protein degradation Check_Hindrance->Node_No_Hindrance No Solution Solution: Use a Biotinylation Reagent with a Longer Spacer Arm (e.g., LC or PEG spacer) Node_Yes_Hindrance->Solution

A decision tree to guide troubleshooting for experiments with low signal, highlighting steric hindrance as a key consideration.

Experimental Protocols

Protocol 1: General Protein Biotinylation using an Amine-Reactive NHS-Ester Reagent

This protocol is a starting point for labeling proteins with an amine-reactive this compound reagent (e.g., NHS-PEG4-Biotin). Optimal conditions may vary depending on the protein.

Materials:

  • Protein solution (1-5 mg/mL)

  • Amine-free buffer (e.g., PBS pH 7.2-8.0, or 100 mM MES pH 6.0)[11][12]

  • NHS-ester biotinylation reagent

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette

Procedure:

  • Buffer Exchange: Ensure your protein is in an amine-free buffer. If it is in a buffer containing Tris or glycine, perform a buffer exchange using a desalting column or dialysis.[11][12]

  • Prepare this compound Reagent: Immediately before use, dissolve the NHS-ester this compound reagent in DMSO to a concentration of 10-20 mM.[5]

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound reagent to the protein solution.[12] Mix gently by pipetting or brief vortexing.

    • Note: The optimal molar ratio should be determined empirically for each protein and application.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[12]

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.[12]

  • Remove Excess this compound: Separate the biotinylated protein from unreacted this compound and byproducts using a desalting column or by dialyzing against a suitable buffer (e.g., PBS).[12] The purified, biotinylated protein is now ready for use.

Protocol 2: Quantifying Biotinylation with the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation. It relies on the displacement of HABA from the avidin-HABA complex by the this compound in the sample, which causes a decrease in absorbance at 500 nm.

Materials:

  • Avidin-HABA premixed reagent or separate components

  • Biotinylated protein sample

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Standards: Create a standard curve using known concentrations of free this compound.

  • Assay Measurement: a. Add the avidin-HABA solution to a cuvette or microplate well and measure the initial absorbance at 500 nm (A500_initial). b. Add a known volume of your biotinylated protein sample to the avidin-HABA solution. Mix well and incubate for 5-10 minutes. c. Measure the final absorbance at 500 nm (A500_final).

  • Calculation: a. Calculate the change in absorbance (ΔA500 = A500_initial - A500_final). b. Use the standard curve to determine the concentration of this compound in your sample based on the ΔA500. c. Calculate the molar ratio of this compound to protein by dividing the molar concentration of this compound by the molar concentration of your protein.

References

Technical Support Center: Preventing Protein Precipitation After Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein precipitation following biotinylation.

Frequently Asked questions (FAQs)

Q1: Why is my protein precipitating after biotinylation?

Protein precipitation after biotinylation can be caused by several factors that disrupt the stability of your protein.[1] The most common reasons include:

  • Over-biotinylation: Excessive labeling of the protein surface with hydrophobic biotin molecules can mask hydrophilic regions, leading to aggregation driven by hydrophobic interactions.[1][2] This is one of the most frequent causes of precipitation.[1]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for protein stability.[2][3] If the buffer pH is too close to the protein's isoelectric point (pI), its solubility will be minimal, increasing the likelihood of aggregation.[2][3] Using buffers containing primary amines, such as Tris or glycine, can also compete with the biotinylation reaction, reducing efficiency.[4][5]

  • High Protein Concentration: Higher protein concentrations increase the probability of intermolecular interactions, which can lead to aggregation.[2][3]

  • Hydrophobicity of the this compound Reagent: Some biotinylation reagents possess hydrophobic spacer arms, which can increase the overall hydrophobicity of the modified protein and promote aggregation.[2]

  • Localized High Reagent Concentration: Adding the this compound reagent, often dissolved in an organic solvent like DMSO, too quickly can create localized high concentrations, causing protein denaturation and precipitation.[3]

  • Inherent Protein Instability: The target protein itself may be naturally prone to aggregation, and the biotinylation process can exacerbate this instability.[2]

Q2: How can I prevent my protein from precipitating during biotinylation?

Preventing precipitation requires optimizing the biotinylation reaction conditions. Key strategies include:

  • Optimize the this compound-to-Protein Molar Ratio: It is crucial to find the lowest effective molar excess of the biotinylation reagent that provides sufficient labeling without causing aggregation.[2] Start with a lower ratio (e.g., 5:1 or 10:1 this compound:protein) and empirically test a range to determine the optimal condition.[1]

  • Choose the Right Buffer: Use amine-free buffers such as Phosphate-Buffered Saline (PBS) or HEPES.[1][4] Maintain a buffer pH that is at least 1-2 units away from your protein's pI to ensure maximum solubility.[2][4] For amine-reactive reagents, a pH between 7 and 9 is generally recommended for efficient labeling.[4]

  • Control Reaction Conditions: Add the this compound reagent stock solution (e.g., in DMSO) dropwise and slowly to the protein solution while gently stirring.[3] Keep the final concentration of any organic solvent, like DMSO, below 10%, and ideally below 5%.[2][3] Performing the reaction at a lower temperature, such as 4°C, may also improve protein stability.[3][5]

  • Select the Appropriate Biotinylation Reagent: Consider using a water-soluble biotinylation reagent (e.g., Sulfo-NHS-Biotin) to avoid the use of organic solvents.[4] Reagents with long, hydrophilic spacer arms, like polyethylene glycol (PEG), can increase the solubility of the biotinylated protein.[2][4]

  • Manage Protein Concentration: If you observe precipitation, try reducing the protein concentration. A range of 1-10 mg/mL is a common starting point.[1]

  • Incorporate Stabilizing Additives: The addition of excipients such as glycerol (5-50%) or sugars like sucrose or trehalose (5-10%) to the storage buffer can help maintain protein solubility after biotinylation.[2]

Q3: My protein precipitates immediately after adding the this compound reagent dissolved in DMSO. What should I do?

This is likely due to the localized high concentration of DMSO causing protein denaturation.[3] To address this:

  • Add the reagent slowly and with mixing: Add the this compound reagent stock solution dropwise to the protein solution while gently vortexing or stirring to ensure rapid and even distribution.[3][4]

  • Minimize DMSO concentration: Ensure the final volume of DMSO in the reaction is less than 10%, with a target of below 5% being ideal.[2][3]

  • Lower the reaction temperature: Performing the addition of the reagent and the incubation at 4°C can help to improve protein stability.[3]

  • Reduce protein concentration: If the initial protein concentration is high (e.g., >10 mg/mL), consider diluting it.[3]

Q4: My biotinylated protein looks fine after the reaction but precipitates after a freeze-thaw cycle or during storage. How can I prevent this?

Delayed precipitation is often related to the long-term stability of the modified protein and the storage conditions.[2] To improve stability:

  • Optimize the storage buffer: Ensure the pH and ionic strength of the storage buffer are optimal for your protein. A slightly basic pH (around 8.0-8.5) can sometimes enhance stability.[2]

  • Add cryoprotectants: Include additives like glycerol (5-50%) or sugars such as sucrose or trehalose (5-10%) in the storage buffer to protect the protein during freezing and thawing.[2]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during and after protein biotinylation.

ProblemPossible CauseRecommended Solution
Protein precipitates immediately upon adding this compound reagent Localized high concentration of organic solvent (e.g., DMSO).[3]Add reagent dropwise with gentle mixing.[3] Keep final DMSO concentration below 5-10%.[2][3] Perform the reaction at 4°C.[3]
High protein concentration.[3]Reduce the initial protein concentration (e.g., to 1-10 mg/mL).[1][3]
Protein solution becomes cloudy or aggregates during incubation Suboptimal buffer pH (too close to pI).[2][3]Ensure buffer pH is 1-2 units away from the protein's pI.[2][4] For amine-reactive chemistry, use a pH of 7-9.[4]
Inappropriate buffer type.[4]Use amine-free buffers like PBS or HEPES.[4]
Over-biotinylation.[1][2]Decrease the molar excess of the this compound reagent.[1] Perform a titration to find the optimal ratio.[2]
Intermolecular disulfide bond formation.[3]If labeling sulfhydryl groups, ensure all accessible thiols are labeled or consider adding a reducing agent like TCEP if compatible with your protein.[3]
Low biotinylation efficiency Inactive this compound reagent.[5]Use fresh, properly stored (e.g., at -20°C with desiccant for NHS esters) this compound reagent.[5]
Competing substances in the buffer.[4][5]Ensure the buffer is free of primary amines (e.g., Tris, glycine) for amine-reactive labeling.[4][5]
Suboptimal pH.[5]For NHS-ester biotinylation, use a pH range of 7.2-8.5.[5][6]
Biotinylated protein aggregates after storage or freeze-thaw Inadequate storage buffer.[2]Optimize the pH and ionic strength of the storage buffer.[2]
Lack of stabilizing agents.[2]Add cryoprotectants like glycerol (5-50%) or sugars (5-10%).[2]

Experimental Protocols

Protocol 1: General Protein Biotinylation using an NHS-Ester Reagent

This protocol provides a general workflow for biotinylating a protein using an N-hydroxysuccinimide (NHS)-ester biotinylation reagent, which targets primary amines.

Materials:

  • Protein sample in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-ester biotinylation reagent (e.g., NHS-Biotin, Sulfo-NHS-Biotin)

  • Anhydrous DMSO (if the reagent is not water-soluble)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for buffer exchange and removal of excess this compound.[4][5]

Procedure:

  • Protein Preparation: Ensure your protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[1] If necessary, perform a buffer exchange using a desalting column or dialysis.[4]

  • Prepare this compound Reagent Stock: Immediately before use, dissolve the NHS-ester this compound reagent in anhydrous DMSO to a concentration of 10-20 mM.[6] For water-soluble reagents, dissolve in the reaction buffer.

  • Biotinylation Reaction:

    • Calculate the required amount of biotinylation reagent to achieve the desired molar excess (start with a 10:1 to 20:1 molar ratio of this compound to protein).[6]

    • Slowly add the calculated amount of the biotinylation reagent to the protein solution while gently mixing.[4]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.[6] For sensitive proteins, shorter incubation times on ice may be necessary.[7]

  • Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted biotinylation reagent.[4][6] Incubate for 15-30 minutes at room temperature.[6]

  • Purification: Remove excess, unreacted this compound and the quenching reagent by using a desalting column or by dialysis against a suitable storage buffer.[5][6] For dialysis, perform at least three buffer changes over 12-24 hours at 4°C.[1]

Visualizations

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Biotinylation Reaction cluster_cleanup Quenching & Purification Protein Protein in Incompatible Buffer Buffer_Exchange Buffer Exchange (e.g., Desalting Column) Protein->Buffer_Exchange Protein_Ready Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) Buffer_Exchange->Protein_Ready Add_this compound Add this compound Reagent to Protein Solution (Slowly, with Mixing) Protein_Ready->Add_this compound Biotin_Stock Prepare this compound Reagent Stock (e.g., in DMSO) Biotin_Stock->Add_this compound Incubate Incubate (e.g., 1-2h at RT or 2-4h at 4°C) Add_this compound->Incubate Quench Quench Reaction (e.g., Tris-HCl) Incubate->Quench Purify Remove Excess this compound (e.g., Dialysis) Quench->Purify Final_Product Biotinylated Protein Purify->Final_Product

Caption: A step-by-step workflow for a typical protein biotinylation experiment.

Troubleshooting_Precipitation Start Protein Precipitation Observed Cause1 Over-Biotinylation? Start->Cause1 Cause2 Suboptimal Buffer? Start->Cause2 Cause3 High Protein Concentration? Start->Cause3 Cause4 Solvent Shock (e.g., DMSO)? Start->Cause4 Solution1 Decrease this compound: Protein Molar Ratio Cause1->Solution1 Solution2 Check pH (≠ pI) Use Amine-Free Buffer (PBS, HEPES) Cause2->Solution2 Solution3 Reduce Protein Concentration Cause3->Solution3 Solution4 Add Reagent Slowly Minimize Solvent % Cause4->Solution4

References

Technical Support Center: Optimizing Biotin-Streptavidin Binding

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for optimizing biotin-streptavidin binding. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound-streptavidin binding?

A1: The optimal incubation time for this compound-streptavidin binding is highly dependent on the specific application, temperature, and concentrations of the biotinylated molecule and streptavidin. Due to the remarkably high affinity (Kd ≈ 10⁻¹⁴ M) and rapid on-rate of the interaction, binding can be detected within minutes.[1][2] However, for most applications, longer incubation times are recommended to ensure complete capture and maximize signal. For instance, in a pull-down assay, incubation for 1-2 hours at room temperature or overnight at 4°C is common.[3] For ELISAs, incubation steps with streptavidin-HRP are often shorter, typically ranging from 20 to 60 minutes at room temperature.[4] It is always recommended to empirically determine the optimal incubation time for your specific assay to achieve the best signal-to-noise ratio.

Q2: Should I perform the incubation at room temperature or 4°C?

A2: The choice between room temperature and 4°C depends on the stability of the molecules involved and the desired stringency of the interaction.

  • Room Temperature (RT): Generally promotes faster binding kinetics. Shorter incubation times (30-60 minutes) are often sufficient.

  • 4°C: Recommended for sensitive proteins or to minimize non-specific binding during longer incubation periods (e.g., overnight).[3][5] Lower temperatures can help maintain the integrity of the interacting molecules.

Q3: How can I reduce non-specific binding in my this compound-streptavidin assay?

A3: High background from non-specific binding is a common issue. Here are several strategies to mitigate it:

  • Blocking: This is a critical step. Block the streptavidin-coated surface (beads or plates) with a protein-based blocking agent like Bovine Serum Albumin (BSA) or casein before introducing your sample. An incubation of 30-60 minutes at room temperature is typically sufficient.[6][7]

  • Washing: Increase the number and stringency of your wash steps. Adding a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffer can help reduce hydrophobic interactions.[6]

  • Pre-clearing: For complex samples like cell lysates, pre-clear the lysate by incubating it with unconjugated beads before adding it to the streptavidin beads. This will remove proteins that non-specifically bind to the bead matrix itself.[7]

  • Optimize Antibody/Protein Concentration: Using excessive concentrations of biotinylated antibodies or streptavidin conjugates can increase the likelihood of non-specific interactions.[8]

Q4: I am getting a weak or no signal. What are the possible causes and solutions?

A4: A weak or absent signal can stem from several factors throughout the experimental workflow.

  • Inefficient Biotinylation: Confirm that your protein or antibody is sufficiently biotinylated. Use a quantification assay like the HABA assay to determine the this compound-to-protein molar ratio.[3][9]

  • Suboptimal Reagent Concentrations: The concentration of your biotinylated probe or the streptavidin conjugate may be too low. Titrate these reagents to find the optimal concentration.[3]

  • Incorrect Incubation Conditions: Incubation times may be too short, or the temperature may not be optimal. Try increasing the incubation time or switching the temperature as discussed in Q1 and Q2.[3][5]

  • Inactive Reagents: Ensure your streptavidin conjugate and substrates have not expired and have been stored correctly.[3]

  • Endogenous this compound: If your sample contains high levels of endogenous this compound (e.g., liver or kidney lysates), it can compete with your biotinylated molecule for binding to streptavidin.[8] Consider using an endogenous this compound blocking kit.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during this compound-streptavidin based assays.

Problem Possible Cause Recommended Solution
High Background Inadequate blockingIncrease blocking incubation time to 1-2 hours. Use a higher concentration of blocking agent (e.g., 1-5% BSA).
Insufficient washingIncrease the number of wash steps (3-5 times). Increase the volume of wash buffer. Add a detergent (e.g., 0.05% Tween-20) to the wash buffer.[6][10]
Non-specific binding of reagentsTitrate the concentration of the biotinylated antibody and streptavidin conjugate to determine the optimal signal-to-noise ratio.[8]
Endogenous this compound in the sampleUse an avidin/biotin blocking step before adding the primary antibody.[11] Pre-clear the sample with streptavidin beads.
Weak or No Signal Inefficient biotinylation of the probeQuantify the degree of biotinylation using a HABA assay or a fluorescent this compound quantification kit.[9][12] A this compound-to-protein ratio of 3-6 is often optimal for antibodies.[13]
Low concentration of biotinylated probe or streptavidin conjugateIncrease the concentration of the limiting reagent. Perform a titration to find the optimal concentration.[3]
Short incubation timeIncrease the incubation time. For low abundance targets, consider incubating overnight at 4°C.[3][5]
Inactive streptavidin conjugate or substrateUse fresh reagents. Avoid using sodium azide with HRP conjugates as it is an inhibitor.[3]
Poor Replicate Data Pipetting errorsUse calibrated pipettes and proper pipetting techniques. Ensure thorough mixing of reagents before use.[5][10]
Edge effects in microplatesEnsure even temperature distribution across the plate during incubation. Avoid stacking plates. Use a humidified chamber to prevent evaporation.[5]
Incomplete washingEnsure all wells are completely aspirated and filled during each wash step. Tap the plate on absorbent paper to remove residual liquid.[10]

Data Presentation

Table 1: Recommended Incubation Times and Temperatures for this compound-Streptavidin Binding in Various Applications

ApplicationStepIncubation TimeTemperatureNotes
ELISA Streptavidin-HRP Incubation20 - 60 minutesRoom TemperatureOptimize concentration to minimize background.[4]
Sample Incubation1 - 2 hoursRoom TemperatureCan be extended to overnight at 4°C for higher sensitivity.
Pull-Down Assay Bait Immobilization1 - 2 hours4°C or Room TemperatureGentle rotation is recommended.[7]
Lysate Incubation1 - 2 hours or Overnight4°COvernight incubation can increase the yield of low-abundance proteins.[3]
Immunohistochemistry (IHC) Streptavidin-HRP Incubation30 - 60 minutesRoom TemperatureEnsure complete coverage of the tissue section.
Western Blot Streptavidin-HRP Incubation1 hourRoom TemperatureDilute streptavidin-HRP in a this compound-free blocking buffer like BSA.
Cell Surface Biotinylation Biotinylation Reaction30 minutes4°C (on ice)To prevent internalization of cell surface proteins.[14]

Table 2: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationIncubation Time & TemperatureAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1 - 5% (w/v)30 min - 2 hours at RT or 4°CCost-effective, widely used, reduces hydrophobic interactions.[6][15]Can contain endogenous this compound; use this compound-free BSA.
Casein/Non-fat Dry Milk 1 - 5% (w/v)30 min - 2 hours at RT or 4°CVery effective at reducing background.[15]Contains endogenous this compound and phosphoproteins, which can interfere with some assays.
Fish Gelatin 0.1 - 0.5% (w/v)30 min - 1 hour at RTDoes not contain this compound, good alternative to milk-based blockers.May not be as effective as BSA or casein for all applications.
Synthetic Polymers VariesVariesProtein-free, eliminates interference from protein-based blockers.[6]May be more expensive.

Experimental Protocols

Protocol 1: General Biotinylation of Antibodies with NHS Ester
  • Antibody Preparation: Dialyze the antibody against an amine-free buffer (e.g., PBS, pH 7.4) to remove any interfering substances like Tris or glycine. Adjust the antibody concentration to 1-2 mg/mL.[13][16]

  • This compound Reagent Preparation: Immediately before use, dissolve the NHS-ester biotinylation reagent in an anhydrous organic solvent like DMSO or DMF to a concentration of 10 mM.

  • Biotinylation Reaction: Add the this compound reagent to the antibody solution at a molar ratio of 5:1 to 30:1 (this compound:antibody).[17] Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.[16]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound using a desalting column or by dialysis against PBS.

  • Quantification: Determine the degree of biotinylation using the HABA assay (Protocol 2).

Protocol 2: this compound Quantification using the HABA Assay
  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Blank Measurement: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm. This is your A₅₀₀ HABA/Avidin reading.

  • Sample Measurement: Add 100 µL of your biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize (approximately 15 seconds). Record the absorbance at 500 nm. This is your A₅₀₀ HABA/Avidin/Biotin Sample reading.[9]

  • Calculation: Calculate the moles of this compound per mole of protein using the following formula:

    • Moles of this compound/Mole of Protein = (ΔA₅₀₀ / εHABA) * (Volume of sample / (Protein concentration * Volume of HABA/Avidin))

    • Where ΔA₅₀₀ is the change in absorbance, and εHABA is the molar extinction coefficient of the HABA-avidin complex at 500 nm (typically ~34,000 M⁻¹cm⁻¹).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Biotinylation Biotinylate Target (e.g., Antibody) Purification Purify Biotinylated Target Biotinylation->Purification Remove excess this compound Quantification Quantify this compound Incorporation (HABA) Purification->Quantification Determine labeling efficiency Blocking Block Streptavidin Surface (Beads/Plate) Quantification->Blocking Binding Incubate with Biotinylated Target Blocking->Binding Washing1 Wash to Remove Unbound Target Binding->Washing1 Sample Add Sample (e.g., Lysate) Washing1->Sample Washing2 Wash to Remove Non-specific Binders Sample->Washing2 Detection Detect Bound Complex Washing2->Detection

Caption: General experimental workflow for a this compound-streptavidin based assay.

troubleshooting_workflow Start Start Troubleshooting Problem Identify Problem: High Background or Weak Signal? Start->Problem HighBg High Background Problem->HighBg High Background WeakSig Weak/No Signal Problem->WeakSig Weak Signal CheckBlocking Optimize Blocking (Agent, Time, Temp) HighBg->CheckBlocking CheckBiotinylation Verify Biotinylation Efficiency (HABA) WeakSig->CheckBiotinylation CheckWashing Increase Wash Stringency CheckBlocking->CheckWashing End Problem Resolved CheckBlocking->End CheckReagents Titrate Reagent Concentrations CheckWashing->CheckReagents CheckWashing->End CheckReagents->End CheckReagents->End CheckIncubation Optimize Incubation Time and Temperature CheckBiotinylation->CheckIncubation CheckBiotinylation->End CheckActivity Check Reagent Activity/Expiration CheckIncubation->CheckActivity CheckIncubation->End CheckActivity->End CheckActivity->End

References

Technical Support Center: Dealing with Endogenous Biotin Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting endogenous biotin interference in your samples. This resource is designed for researchers, scientists, and drug development professionals to help identify, mitigate, and resolve issues related to endogenous this compound in various experimental assays.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding endogenous this compound interference.

Q1: What is endogenous this compound interference and why does it occur?

A1: Endogenous this compound interference is a common issue in assays that utilize the high-affinity interaction between this compound and streptavidin (or avidin) for signal amplification. This compound, also known as Vitamin B7, is a naturally occurring coenzyme essential for various metabolic processes and is present in many tissues and cell types.[1][2] This endogenous this compound can be recognized by streptavidin or avidin conjugates, leading to high background staining and potentially false-positive results.[1]

Q2: Which tissues and sample types are most susceptible to endogenous this compound interference?

A2: Tissues with high metabolic activity tend to have higher levels of endogenous this compound. These include, but are not limited to:

  • Liver[3][4][5][6][7]

  • Kidney[3][4][5][6][7]

  • Spleen[6][7]

  • Brain[2]

  • Adipose tissue[2]

  • Mammary gland[2]

Frozen tissue sections often exhibit higher levels of endogenous this compound compared to formalin-fixed paraffin-embedded (FFPE) tissues.[4]

Q3: How can I determine if my samples have endogenous this compound interference?

A3: A simple control experiment can help you determine if endogenous this compound is an issue. Prepare a control sample where you omit the primary antibody but include all other steps, including the addition of the biotinylated secondary antibody (if applicable) and the streptavidin-enzyme conjugate. If you observe a signal in this control, it is likely due to endogenous this compound.[7]

Q4: What is the standard method to block endogenous this compound?

A4: The most common and standard method is a sequential blocking technique using avidin and this compound. This involves first incubating the sample with an excess of avidin or streptavidin to saturate the endogenous this compound. This is followed by an incubation with free this compound to block any remaining this compound-binding sites on the avidin or streptavidin molecules you've just added.[2][7][8]

Q5: Are there alternatives to this compound-streptavidin detection systems to avoid this interference?

A5: Yes, several alternative detection systems are available that do not rely on the this compound-streptavidin interaction. Polymer-based detection systems are a popular choice.[4] These systems use a polymer backbone conjugated with multiple enzymes and secondary antibodies, which can provide high sensitivity with a lower risk of background from endogenous this compound.[4]

Troubleshooting Guides

Use these guides to troubleshoot specific issues you may encounter during your experiments.

Issue: High Background Staining in Your Assay

High background is the most common indicator of endogenous this compound interference.

Potential Cause: Endogenous this compound in the sample is binding to the streptavidin-conjugate.

Solutions:

  • Perform an Endogenous this compound Block: This is the most direct way to address the issue. A detailed protocol is provided in the "Experimental Protocols" section below.

  • Switch to a this compound-Free Detection System: Consider using a polymer-based detection system, which can significantly reduce background staining while often increasing sensitivity.[4]

  • Optimize Your Blocking Buffer: Ensure your blocking buffer does not contain this compound. Avoid using milk-based blockers as they can contain endogenous this compound. Bovine Serum Albumin (BSA) is a recommended alternative.

  • Increase Wash Steps: Increasing the number and duration of wash steps after incubations can help reduce non-specific binding.

Issue: False-Positive Results

Unexpected positive signals, especially in negative controls, can be a sign of interference.

Potential Cause: The streptavidin-conjugate is detecting endogenous this compound, leading to a signal that is not dependent on the presence of your target analyte.

Solutions:

  • Run a "No Primary Antibody" Control: As mentioned in the FAQs, this is the definitive way to confirm that the signal is from endogenous this compound.

  • Implement a this compound Blocking Protocol: Use the avidin/biotin blocking method detailed below to eliminate the non-specific signal.

  • Consider an Alternative Detection Method: If the issue persists or if you are working with tissues known to have very high levels of this compound, switching to a polymer-based system may be the most effective solution.

Data Presentation

While specific quantitative data on the reduction of background staining can vary depending on the tissue type, antibody, and assay conditions, the following table provides a qualitative and comparative overview of different detection systems in the context of endogenous this compound interference.

Detection SystemPrincipleProsCons
Avidin-Biotin Complex (ABC) A biotinylated secondary antibody binds to the primary antibody, followed by a pre-formed complex of avidin and biotinylated enzyme.High signal amplification due to the large enzyme complex.[9]Prone to high background from endogenous this compound. The large complex size may hinder tissue penetration.[10]
Labeled Streptavidin-Biotin (LSAB) A biotinylated secondary antibody binds to the primary antibody, followed by an enzyme-conjugated streptavidin.Good signal amplification and smaller complex size compared to ABC, allowing for better tissue penetration.[4]Still susceptible to endogenous this compound interference.
Polymer-Based Systems A polymer backbone is conjugated with multiple enzyme molecules and secondary antibodies.This compound-free, thus avoiding endogenous this compound interference.[4][9] Often provides higher sensitivity and requires fewer steps than this compound-based methods.[4][11]Can be more expensive than traditional this compound-based systems.

Disclaimer: The effectiveness of each system can be application-specific. It is recommended to empirically test and optimize the detection system for your particular experimental setup.

Experimental Protocols

Protocol 1: Detecting Endogenous this compound Interference

This protocol will help you confirm the presence of endogenous this compound in your samples.

Materials:

  • Your prepared sample (e.g., tissue section on a slide, cells in a microplate well)

  • Wash Buffer (e.g., PBS or TBS)

  • Biotinylated Secondary Antibody (if used in your standard protocol)

  • Streptavidin-enzyme conjugate (e.g., Streptavidin-HRP)

  • Appropriate chromogenic or fluorescent substrate

Procedure:

  • Prepare a Control Sample: Use a sample from the same source as your experimental samples.

  • Follow Your Standard Staining Protocol, Omitting the Primary Antibody: Perform all the usual steps of your protocol (e.g., deparaffinization, antigen retrieval, blocking with a protein-based blocker). Do not add the primary antibody.

  • Apply Secondary Antibody and Detection Reagents: Proceed with the addition of your biotinylated secondary antibody (if applicable) and the streptavidin-enzyme conjugate as you would for your experimental samples.

  • Develop Signal: Add the substrate and incubate for the standard amount of time.

  • Observe: If you see a positive signal, it indicates the presence of endogenous this compound that is being detected by the streptavidin-conjugate.

Protocol 2: Standard Avidin/Biotin Blocking

This is a standard protocol to block endogenous this compound in your samples. This should be performed before the incubation with your primary antibody.

Materials:

  • Avidin Solution (e.g., 0.1% Avidin in PBS)

  • This compound Solution (e.g., 0.01% this compound in PBS)

  • Wash Buffer (e.g., PBS or TBS)

Procedure:

  • Prepare Your Sample: Perform all necessary pre-processing steps such as deparaffinization, rehydration, and antigen retrieval.

  • Avidin Block: Apply the Avidin Solution to your sample, ensuring complete coverage. Incubate for 10-15 minutes at room temperature.

  • Wash: Briefly rinse the sample with Wash Buffer.

  • This compound Block: Apply the this compound Solution to the sample, again ensuring complete coverage. Incubate for 10-15 minutes at room temperature.

  • Final Wash: Wash the sample thoroughly with Wash Buffer (e.g., 3 times for 5 minutes each).

  • Proceed with Your Staining Protocol: You can now proceed with your standard protein blocking step and incubation with the primary antibody.

Protocol 3: General Workflow for Polymer-Based Detection (as an alternative)

This protocol outlines the general steps for using a this compound-free polymer-based detection system. Note that specific details may vary depending on the manufacturer.

Materials:

  • Your prepared sample

  • Primary Antibody

  • Polymer-based Detection Reagent (containing a polymer conjugated with a secondary antibody and an enzyme, e.g., HRP)

  • Wash Buffer

  • Appropriate chromogenic or fluorescent substrate

Procedure:

  • Prepare Your Sample: Perform all necessary pre-processing steps.

  • Endogenous Enzyme Quenching (if necessary): If using an HRP-based system, you may need to quench endogenous peroxidase activity (e.g., with 3% H₂O₂).

  • Protein Block: Incubate with a suitable protein-based blocking solution to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with your primary antibody at the optimized dilution and time.

  • Wash: Wash the sample thoroughly with Wash Buffer.

  • Polymer Detection Reagent Incubation: Apply the polymer-based detection reagent and incubate according to the manufacturer's instructions.

  • Wash: Wash the sample thoroughly with Wash Buffer.

  • Develop Signal: Add the substrate and incubate until the desired signal intensity is reached.

  • Counterstain and Mount (if applicable).

Visualizations

Mechanism of Endogenous this compound Interference and Blocking

G Mechanism of Endogenous this compound Interference and Blocking cluster_interference Interference cluster_blocking Blocking Endogenous this compound Endogenous this compound Streptavidin-HRP Streptavidin-HRP Endogenous this compound->Streptavidin-HRP Binds to False Positive False Positive Streptavidin-HRP->False Positive Generates Avidin Avidin Blocked this compound Blocked this compound Free this compound Free this compound Avidin->Free this compound Remaining sites blocked by Blocked Avidin Blocked Avidin Endogenous Biotin_b Endogenous this compound Endogenous Biotin_b->Avidin Saturated by

Caption: Logical flow of this compound interference and the avidin-biotin blocking mechanism.

Troubleshooting Workflow for High Background

G Troubleshooting Workflow for High Background start High Background Observed check_control Run 'No Primary Antibody' Control start->check_control signal_present Signal Present? check_control->signal_present block_this compound Implement Avidin/Biotin Blocking Protocol signal_present->block_this compound Yes other_causes Investigate Other Causes (e.g., antibody concentration, wash steps) signal_present->other_causes No re_evaluate Re-evaluate Background block_this compound->re_evaluate resolved Issue Resolved re_evaluate->resolved Yes consider_alternative Consider Polymer-Based Detection System re_evaluate->consider_alternative No consider_alternative->resolved G EGFR Signaling and Proximity Labeling Assay cluster_assay Proximity Labeling Assay cluster_pathway Simplified EGFR Signaling EGFR-BiotinLigase EGFR fused to This compound Ligase (e.g., AirID) Proximal Proteins Proximal Proteins EGFR-BiotinLigase->Proximal Proteins Biotinylates Biotinylated Proteins Biotinylated Proteins Streptavidin Beads Streptavidin Beads Biotinylated Proteins->Streptavidin Beads Captured by Mass Spectrometry Mass Spectrometry Streptavidin Beads->Mass Spectrometry Analyzed by EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes

References

Technical Support Center: Improving In Vivo Biotinylation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for in vivo biotinylation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing your proximity labeling experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized protocols to enhance the efficiency and reproducibility of your results.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during in vivo biotinylation experiments, providing potential causes and recommended solutions in a direct question-and-answer format.

Issue 1: Low or No Biotinylation of Target Protein

Q: I'm not seeing any biotinylation, or the signal is very weak on my Western blot. What could be wrong?

A: Low or no biotinylation is a frequent challenge that can stem from several factors, from reagent issues to problems with the fusion construct.[1]

Potential Causes & Recommended Solutions:

Potential Cause Recommended Solution
Inactive or Degraded Biotin Ligase (e.g., BirA, TurboID)Confirm the expression of the ligase fusion protein via Western blot using an antibody against the fusion tag (e.g., HA, FLAG). Ensure the ligase was cloned in-frame with your protein of interest. For secreted proteins, ensure the ligase is also targeted to the secretory pathway.[2][3]
Insufficient this compound Concentration The concentration of available this compound is a limiting factor.[4] Ensure you are supplementing the culture medium with a sufficient concentration of exogenous this compound (typically 50 µM for BioID/BioID2, but can be higher for TurboID).[5] For some highly efficient ligases like TurboID, labeling can occur without extra this compound, but supplementation is often still required for robust signal.[6]
Suboptimal Labeling Time Labeling kinetics vary significantly between ligase variants. BioID and BioID2 require long incubation times (18-24 hours), whereas TurboID can achieve robust labeling in as little as 10 minutes.[7][8] Ensure your labeling time is appropriate for the enzyme used.
Inaccessible AviTag/Target Lysines The this compound acceptor peptide (e.g., AviTag) may be buried within the folded structure of your protein of interest, preventing access by the ligase. Consider adding a flexible linker (e.g., a Gly-Ser linker) between your protein and the tag.[2] Proximity labeling relies on the biotinylation of surface-exposed lysines on nearby proteins; if proximal proteins lack accessible lysines, labeling will be inefficient.[9]
Fusion Protein Misfolding or Mislocalization Overexpression of the fusion protein can lead to aggregation or incorrect subcellular localization.[10] Validate the localization of your fusion protein using immunofluorescence and ensure it matches the endogenous protein. If possible, express the fusion protein at levels comparable to the endogenous protein.[10] The addition of the BirA tag itself can sometimes alter protein trafficking.[11][12]
Issue 2: High Background or Non-Specific Labeling

Q: My Western blot shows many non-specific bands, or my mass spectrometry results are full of common contaminants. How can I reduce the background?

A: High background can obscure true interaction partners. It often results from overly aggressive labeling or insufficient downstream cleanup.[13]

Potential Causes & Recommended Solutions:

Potential Cause Recommended Solution
Excessive Ligase Activity (especially TurboID/miniTurbo) The high efficiency of newer ligases can lead to a large labeling radius and biotinylation of non-proximal proteins.[7] Reduce the labeling time (e.g., from 1 hour to 10 minutes for TurboID) or lower the concentration of supplemental this compound.[5]
Presence of Endogenous Biotinylated Proteins All cells have a small number of naturally biotinylated proteins (e.g., carboxylases) that will be captured by streptavidin.[14] These are known contaminants. Always run appropriate controls, such as cells expressing the ligase alone (e.g., cytosolic BirA*) or a BioID fusion to an irrelevant protein localized to the same compartment.[10][15]
Non-Specific Binding to Streptavidin Beads Proteins can bind non-specifically to the affinity resin.[14] Pre-clear your lysate by incubating it with beads that do not have streptavidin before performing the pulldown with streptavidin beads.[2] Ensure wash steps are sufficiently stringent.[14]
Inadequate Washing Steps Insufficient washing after the streptavidin pulldown fails to remove weakly or non-specifically bound proteins. Increase the number of washes and consider using buffers with higher detergent or salt concentrations to disrupt weak interactions.[1][16]
Cytotoxicity from High Ligase Activity Uncontrolled high basal biotinylation rates, particularly with TurboID, can be toxic to cells.[17] This can lead to cell stress and altered protein expression profiles. Consider using a protocol with a this compound scavenger to block basal activity, making the labeling inducible.[17]
Issue 3: Inconsistent Results Between Replicates

Q: I'm getting significant variability between my experimental replicates. How can I improve reproducibility?

A: Lack of reproducibility can be frustrating and often points to subtle variations in experimental execution.

Potential Causes & Recommended Solutions:

Potential Cause Recommended Solution
Variable Expression of Fusion Protein If using transient transfection, transfection efficiency can vary widely. For consistent results, generate a stable cell line expressing the fusion protein at a low, controlled level.[10]
Incomplete Removal of Free this compound Excess free this compound in the lysate will saturate the binding sites on the streptavidin beads, preventing the capture of your biotinylated proteins.[2] Ensure thorough removal of unreacted this compound after labeling, for example by using desalting columns or dialysis.[1][18]
Inconsistent Labeling or Lysis Conditions Standardize all incubation times, temperatures, reagent concentrations, and cell handling procedures. Ensure complete cell lysis to solubilize all potential interactors. Harsh, denaturing conditions are acceptable for lysis because the this compound-streptavidin interaction is extremely strong.[9][14]
Batch-to-Batch Reagent Variability Biotinylation reagents, especially NHS-esters, are sensitive to moisture and can hydrolyze over time, leading to reduced efficiency.[1][19] Use fresh, high-quality reagents and store them properly in a desiccated environment.

Quantitative Data Summary

The choice of this compound ligase is critical as it dictates the temporal resolution and labeling radius of the experiment. Newer variants offer significant speed advantages over the original BioID.

Table 1: Comparison of Common In Vivo this compound Ligase Variants

FeatureBioIDBioID2TurboIDminiTurbo
Enzyme Origin E. coli BirA (R118G)A. aeolicus BirA (R118S)Yeast-display evolved BirASmaller version of TurboID
Relative Size ~35 kDa~27 kDa~35 kDa~28 kDa
Optimal Labeling Time 18 - 24 hours[8]18 - 24 hours[8]10 minutes - 1 hour[7][8]~10 minutes[8]
Labeling Efficiency LowerModerateVery High[6]High
Temporal Resolution Low (hours)Low (hours)High (minutes)[20]High (minutes)
Key Advantage First-generation, well-characterizedSmaller size reduces interferenceRapid labeling of transient interactions[7]Fast labeling, smaller size
Key Disadvantage Long labeling time, potential toxicityLong labeling timeHigher risk of non-specific labeling[7]Can have high background

Diagrams and Workflows

Visualizing the experimental process and troubleshooting logic can help clarify complex procedures.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Labeling & Lysis cluster_capture Phase 3: Capture & Analysis p1 Clone Bait-Ligase Fusion Construct p2 Generate Stable Cell Line or Prepare for Transfection p1->p2 p3 Validate Fusion Protein (Expression & Localization) p2->p3 e1 Culture Cells & Induce Expression (if applicable) p3->e1 e2 Add Exogenous this compound (e.g., 50 µM) e1->e2 e3 Incubate for Labeling (10 min to 24 hrs) e2->e3 e4 Wash & Harvest Cells e3->e4 e5 Lyse Cells Under Denaturing Conditions e4->e5 c1 Pre-clear Lysate (Optional but Recommended) e5->c1 c2 Incubate Lysate with Streptavidin Beads c1->c2 c3 Wash Beads Stringently c2->c3 c4 Elute Proteins or Perform On-Bead Digestion c3->c4 c5 Analyze via Western Blot or Mass Spectrometry c4->c5 G start Low or No Signal q1 Is the Bait-Ligase Fusion Protein Expressed? start->q1 q2 Is Protein Localization Correct? q1->q2 Yes sol1 Check DNA sequence. Verify via Western blot. q1->sol1 No q3 Is this compound Concentration and Labeling Time Adequate? q2->q3 Yes sol2 Verify with Immunofluorescence. Compare to endogenous protein. q2->sol2 No q4 Is the AviTag Accessible? q3->q4 Yes sol3 Optimize this compound concentration and incubation time for the specific ligase used. q3->sol3 No sol4 Add a flexible linker between bait and tag. Test N- vs C-terminal fusion. q4->sol4 No end Signal Improved q4->end Yes sol1->q1 sol2->q2 sol3->q3 sol4->q4

References

Technical Support Center: Optimizing Biotinylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center, designed to assist researchers, scientists, and drug development professionals in successfully navigating the nuances of biotinylation. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure your biotinylation experiments are efficient, reproducible, and yield high-quality results.

Frequently Asked Questions (FAQs)

Q1: Which buffers are recommended for amine-reactive biotinylation (e.g., using NHS esters)?

A1: For biotinylation targeting primary amines (e.g., lysine residues and the N-terminus) with N-hydroxysuccinimide (NHS) esters, it is crucial to use buffers that are free of primary or secondary amines. Recommended buffers include:

  • Phosphate-Buffered Saline (PBS) : A commonly used buffer that provides a stable pH environment.[1][2][3]

  • HEPES Buffer : Another excellent choice that maintains pH stability in the optimal range.[1][4]

  • Bicarbonate/Carbonate Buffer : Often recommended for maintaining a slightly alkaline pH, which can enhance the reaction rate.[1][2][3][5]

  • Borate Buffer : A suitable alternative for maintaining the desired pH.[3][5]

The ideal buffer will not only be compatible with the biotinylation chemistry but also maintain the stability and solubility of your specific protein.[1]

Q2: What buffers should be strictly avoided for NHS-ester biotinylation reactions?

A2: You must avoid buffers containing primary amines, as they will compete with your target molecule for the biotinylation reagent, significantly reducing labeling efficiency.[1][2][6][7] Buffers to avoid include:

  • Tris-based buffers (e.g., Tris-HCl, TBS)[1][2][6][7]

  • Glycine-based buffers [1][2][7]

  • Buffers containing ammonium ions (e.g., ammonium bicarbonate)[1]

Interestingly, Tris and glycine are often used to quench the biotinylation reaction, which underscores their reactivity with NHS esters.[1]

Q3: I've heard conflicting information about using Tris buffer. Is it ever acceptable?

A3: Traditionally, Tris buffer has been strictly avoided in NHS-ester biotinylation reactions due to its primary amine content. However, a 2021 study by Kratzer et al. in Bioconjugate Chemistry suggested that Tris buffer may not interfere with the biotinylation of peptides and proteins using NHS chemistry.[1][8][9] Given this conflicting information, the most conservative and recommended approach is to continue using amine-free buffers like PBS or HEPES.[1] If your experimental setup necessitates the use of Tris, it is highly advisable to perform a small-scale pilot experiment to validate its compatibility with your specific system.[1]

Q4: What is the optimal pH for an NHS-ester biotinylation reaction?

A4: The optimal pH for reacting an NHS ester with a primary amine is typically between 7.2 and 8.5.[1][4][5] At a lower pH, the primary amines on the protein are protonated and less reactive.[1] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases, which can reduce the overall efficiency of the reaction.[3][4]

Q5: Besides buffer components, what other substances can interfere with biotinylation?

A5: Other nucleophilic substances can react with biotinylation reagents and should be removed from the protein solution prior to the reaction.[1] These include:

  • Sodium azide : A common preservative that can interfere with the reaction.[7]

  • Thimerosal : Another preservative that should be removed.[7]

  • Other amine-containing additives.[7]

Buffer exchange, through methods like dialysis or desalting columns, is recommended to remove these interfering substances.[1][4][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Biotinylation Inactive Biotin Reagent: The reagent may have hydrolyzed due to moisture.Use a fresh vial of the biotinylation reagent and ensure it is stored properly with a desiccant.[2][4] Allow the reagent to equilibrate to room temperature before opening to prevent condensation.[3] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1][3]
Incompatible Buffer: Presence of primary amines (e.g., Tris, glycine) in the buffer.Perform buffer exchange into an amine-free buffer such as PBS or HEPES (pH 7.2-8.5) using a desalting column or dialysis.[1][2][4]
Suboptimal Reaction pH: The pH of the reaction buffer is outside the optimal range (7.2-8.5).Adjust the buffer pH to be within the 7.2-8.5 range.[1][4]
Insufficient Molar Excess of this compound: The ratio of this compound reagent to the target molecule is too low.Increase the molar excess of the this compound reagent. A common starting point is a 10- to 20-fold molar excess, but this may need to be optimized (e.g., 10:1 to 50:1).[1][4]
Protein Precipitation During or After Reaction High Concentration of Organic Solvent: The this compound reagent is often dissolved in DMSO or DMF, and a high concentration can cause protein precipitation.Keep the final concentration of the organic solvent in the reaction mixture low, ideally below 10%.[1][4]
Over-modification of Protein: Labeling too many surface lysines can alter the protein's solubility.Reduce the molar excess of the this compound reagent to achieve a lower degree of labeling.[2][4] You can also decrease the incubation time or lower the reaction temperature.[2]
Protein Instability: The protein may not be stable under the reaction conditions (e.g., pH, temperature).Perform the reaction at a lower temperature (e.g., 4°C for a longer duration).[2] Screen different recommended buffers to find one that enhances your protein's stability.

Data Presentation

Table 1: Key Parameters for NHS-Ester Biotinylation Reactions

ParameterRecommended Range/ConditionRationale & Key Considerations
Reaction pH 7.2 - 8.5Balances the reactivity of primary amines (favored at higher pH) with the stability of the NHS ester (hydrolyzes faster at higher pH).[1][3][4][5]
Half-life of NHS Ester Highly pH-dependent. Can be as short as a few minutes at pH 9.Lower pH increases stability but decreases reaction rate. Stock solutions are best prepared in acidic buffers (pH 3.0-5.8) where the half-life can exceed 2 hours.[6][10][11]
Recommended Buffers PBS, HEPES, Bicarbonate, BorateMust be free of primary amines to avoid competition with the target molecule.[1][2][3][5]
Buffers to Avoid Tris, Glycine, Ammonium saltsContain primary amines that will quench the reaction.[1][2][6][7]
Molar Excess of this compound 10- to 50-foldThe optimal ratio is protein-dependent and should be determined empirically.[1][4] For dilute protein solutions (≤ 2 mg/mL), a ≥20-fold excess is often recommended.[2]
Reaction Temperature 4°C to Room Temperature (~25°C)Higher temperatures increase the reaction rate but may compromise protein stability.[2] Lower temperatures slow the reaction but can be beneficial for protein integrity.[2]
Incubation Time 30 minutes to 2 hoursLonger incubation times can increase the degree of labeling but may also lead to over-modification.[1][2]

Experimental Protocols

Protocol 1: General Protein Biotinylation using an NHS-Ester Reagent

This protocol provides a general guideline. Optimal conditions, such as the molar ratio of this compound to protein and incubation time, should be empirically determined for each specific protein.

1. Reagent Preparation: a. Protein Solution: Prepare the protein to be labeled at a concentration of 1-10 mg/mL in an amine-free reaction buffer (e.g., PBS, pH 7.5).[1] If the protein solution contains interfering substances like Tris or azide, perform a buffer exchange using a desalting column or dialysis.[1] b. This compound Reagent Stock Solution: Immediately before use, dissolve the NHS-ester this compound reagent in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10-50 mg/mL.[1]

2. Biotinylation Reaction: a. Calculate the required volume of the this compound reagent stock solution to achieve the desired molar excess (a 20-fold molar excess is a good starting point). b. Add the calculated volume of the this compound reagent to the protein solution while gently mixing. c. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[1]

3. Quench Reaction (Optional but Recommended): a. To stop the reaction, add an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM.[1][12] b. Incubate for 15-30 minutes at room temperature.[1][4]

4. Removal of Excess this compound: a. Separate the biotinylated protein from unreacted this compound and quenching reagents using a desalting column (gel filtration) or dialysis against a suitable storage buffer (e.g., PBS).[1][4] This step is critical to prevent free this compound from interfering in downstream applications.[4]

Protocol 2: Buffer Exchange using a Desalting Column

This protocol is for removing interfering low-molecular-weight substances (e.g., Tris, glycine, azide) from your protein sample before biotinylation.

1. Column Equilibration: a. Remove the storage solution from the desalting column. b. Equilibrate the column with the desired amine-free reaction buffer (e.g., PBS, pH 7.5) by washing it with 3-5 column volumes of the buffer.

2. Sample Loading: a. Apply the protein sample to the top of the column.

3. Elution: a. Elute the protein with the amine-free reaction buffer. b. Collect the fractions containing your protein, which will elute first. The smaller molecules (salts, Tris, etc.) will be retained longer. c. Pool the protein-containing fractions. Your protein is now in the desired buffer and ready for biotinylation.[1]

Visualizations

BufferSelectionWorkflow start Start: Protein Sample for Biotinylation check_buffer Check current buffer composition start->check_buffer amine_present Does the buffer contain primary amines (Tris, Glycine)? check_buffer->amine_present buffer_exchange Perform Buffer Exchange (Dialysis or Desalting Column) amine_present->buffer_exchange Yes select_buffer Select Amine-Free Buffer (PBS, HEPES, Bicarbonate) amine_present->select_buffer No buffer_exchange->select_buffer check_ph Is the pH between 7.2 and 8.5? select_buffer->check_ph adjust_ph Adjust pH to 7.2-8.5 check_ph->adjust_ph No proceed Proceed with Biotinylation Reaction check_ph->proceed Yes adjust_ph->proceed

Caption: Workflow for selecting an appropriate buffer for amine-reactive biotinylation.

BiotinylationWorkflow prep_protein 1. Prepare Protein Solution in Amine-Free Buffer (pH 7.2-8.5) reaction 3. Mix Protein and this compound Reagent (Incubate at RT or 4°C) prep_protein->reaction prep_this compound 2. Prepare Fresh this compound Reagent Stock Solution (in DMSO/DMF) prep_this compound->reaction quench 4. Quench Reaction (Add Tris or Glycine) reaction->quench purify 5. Purify Biotinylated Protein (Desalting Column or Dialysis) quench->purify end Biotinylated Protein Ready for Use purify->end

References

Technical Support Center: Biotin Interference in Clinical Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, understanding, and mitigating biotin interference in clinical immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound interference and why does it occur?

A1: this compound, also known as vitamin B7, is a water-soluble vitamin that can interfere with certain laboratory tests called immunoassays.[1] This interference is a significant concern because many immunoassays utilize the strong and specific interaction between this compound and streptavidin (or avidin) for signal generation.[1][2][3] When a sample contains high levels of exogenous this compound, typically from high-dose supplements, the excess this compound competes with the biotinylated reagents used in the assay.[1][4] This competition can lead to falsely increased or falsely decreased results, depending on the design of the immunoassay.[4][5][6]

Q2: Which types of immunoassays are susceptible to this compound interference?

A2: Immunoassays that incorporate a this compound-streptavidin binding step in their design are susceptible.[7][8] This primarily includes two major formats:

  • Sandwich (Non-competitive) Immunoassays: These are typically used for measuring larger molecules like thyroid-stimulating hormone (TSH) and cardiac troponin.[8][9] In these assays, excess this compound can cause a falsely decreased result.[4][8]

  • Competitive Immunoassays: These are often used for measuring smaller molecules such as thyroid and steroid hormones.[8][9] In this format, excess this compound can lead to a falsely increased result.[4][8]

The susceptibility and the concentration at which this compound causes interference can vary significantly between different manufacturers and specific assay designs.[5][6]

Q3: What are the primary sources of interfering levels of this compound?

A3: The main source of interfering this compound levels is the use of high-dose over-the-counter supplements, often marketed for improving hair, skin, and nail health.[2][5][10] These supplements can contain this compound levels significantly exceeding the recommended daily intake.[2][5] Additionally, mega-doses of this compound may be used in the treatment of certain medical conditions, such as multiple sclerosis.[5][10] Normal dietary intake of this compound is generally too low to cause interference.[5][11]

Q4: What are the potential clinical and research consequences of this compound interference?

Q5: How long should a patient abstain from this compound supplements before a blood draw to avoid interference?

A5: The washout period for this compound can vary depending on the dose consumed and the sensitivity of the immunoassay. For individuals taking 5-10 mg of this compound daily, it is recommended to wait at least 8 hours before blood collection.[5][11] For those on higher doses (100 mg/day or more), a longer washout period of up to 72 hours may be necessary.[5][11][13]

Troubleshooting Guide

If you suspect this compound interference is affecting your immunoassay results, follow this step-by-step guide to identify and mitigate the issue.

Step 1: Review the Clinical Picture and Patient/Sample History

  • Action: Check if the immunoassay results are inconsistent with the patient's clinical presentation or other laboratory findings.[12][14] In a research context, this would mean results that are outliers or do not align with expected trends.

  • Action: Inquire if the patient is taking any dietary supplements, particularly those for hair, skin, and nail health, and ask about the specific dosage.[1][2] For preclinical studies, review the formulation of any administered compounds for this compound.

Step 2: Perform Sample Dilution

  • Action: Serially dilute the sample and re-run the immunoassay.

  • Rationale: If this compound interference is present, the interference should decrease with dilution, and a non-linear relationship between the measured analyte concentration and the dilution factor will be observed.[15]

Step 3: Utilize a this compound-Depletion Protocol

  • Action: Treat the sample with streptavidin-coated magnetic beads or another streptavidin-linked matrix to remove free this compound.[1][16]

  • Rationale: The streptavidin on the beads will bind to the free this compound in the sample, effectively removing the source of interference.[1] A significant difference between the results of the treated and untreated samples confirms this compound interference.

Step 4: Use an Alternative Assay Platform

  • Action: If available, re-run the sample using an immunoassay from a different manufacturer that does not utilize this compound-streptavidin technology for the analyte .[1][12]

  • Rationale: Different manufacturers employ various assay designs, and some may not be susceptible to this compound interference for the specific test.

Quantitative Data on this compound Interference

The concentration of this compound that causes significant interference varies widely among different immunoassays and manufacturers. The following tables summarize some reported interference thresholds.

Table 1: this compound Interference Thresholds for Selected Immunoassays
AnalyteManufacturer/PlatformAssay TypeThis compound Concentration Causing >10% InterferenceEffect on Result
TSHRoche ElecsysSandwich15 ng/mLFalsely Decreased
Free T4Roche ElecsysCompetitive400 ng/mLFalsely Increased
TSHSiemens Vista LOCISandwich300 ng/mLFalsely Decreased
Free T4Siemens LOCICompetitive400 ng/mLFalsely Increased
Troponin TRoche ElecsysSandwich>20 ng/mLFalsely Decreased

Note: This table is illustrative and not exhaustive. Researchers should always consult the manufacturer's instructions for use for specific assay limitations.[11][17]

Table 2: Peak Serum this compound Concentrations After Oral Supplementation
Oral this compound DosePeak Serum Concentration (approx.)Time to Peak Concentration
1 mg8.64 ng/mL1-3 hours
5 mg41 ng/mL1 hour
10 mg91 ng/mL1 hour
20 mg184 ng/mL1 hour
100 mg4955 ng/mL1-3 hours

Data compiled from multiple sources.[3][17][18]

Experimental Protocols

Protocol 1: this compound Depletion Using Streptavidin-Coated Magnetic Beads

This protocol describes a method to remove free this compound from serum or plasma samples prior to analysis in a this compound-streptavidin-based immunoassay.

Materials:

  • Streptavidin-coated magnetic beads

  • Sample tubes

  • Magnetic rack

  • Pipettes and tips

  • Vortex mixer

  • Patient/experimental serum or plasma sample

Methodology:

  • Bead Preparation: Resuspend the streptavidin-coated magnetic beads thoroughly by vortexing.

  • Bead Dispensing: Aliquot the recommended volume of beads (as per the manufacturer's instructions) into a clean sample tube.

  • Bead Washing: Place the tube on a magnetic rack to separate the beads from the storage buffer. Carefully aspirate and discard the supernatant. Remove the tube from the rack and resuspend the beads in an appropriate wash buffer (e.g., PBS). Repeat this wash step twice.

  • Sample Incubation: After the final wash, resuspend the beads in the serum or plasma sample to be treated.

  • This compound Binding: Incubate the sample with the beads for a specified time (e.g., 15-30 minutes) at room temperature with gentle mixing to allow the streptavidin on the beads to bind the free this compound in the sample.

  • Bead Separation: Place the tube back on the magnetic rack to pellet the beads.

  • Sample Collection: Carefully collect the supernatant, which is now the this compound-depleted sample.

  • Analysis: Analyze the this compound-depleted sample in the immunoassay according to the standard protocol.

  • Comparison: Compare the result from the treated sample with that of the untreated sample. A significant change in the measured analyte concentration is indicative of this compound interference.

Visualizations

Mechanism of this compound Interference

Biotin_Interference_Mechanisms cluster_sandwich Sandwich (Non-competitive) Immunoassay cluster_competitive Competitive Immunoassay Analyte Analyte Biotinylated Ab Biotinylated Ab Analyte->Biotinylated Ab Binds Signal Ab Signal Ab Analyte->Signal Ab Binds Streptavidin Surface Streptavidin Surface Biotinylated Ab->Streptavidin Surface Intended Binding Free this compound Free this compound Free this compound->Streptavidin Surface Interferes Result1 Result: Falsely Decreased Analyte_C Analyte Biotinylated Ab_C Biotinylated Ab Analyte_C->Biotinylated Ab_C Competes with Labeled Analyte Labeled Analyte Labeled Analyte->Biotinylated Ab_C Streptavidin Surface_C Streptavidin Surface Biotinylated Ab_C->Streptavidin Surface_C Intended Binding Free Biotin_C Free this compound Free Biotin_C->Streptavidin Surface_C Interferes Result2 Result: Falsely Increased Troubleshooting_Workflow start Unexpected/Discordant Immunoassay Result check_history Review Clinical History & Inquire About this compound Use start->check_history dilution Perform Serial Dilution of the Sample check_history->dilution nonlinear Non-linear Results? dilution->nonlinear depletion Perform this compound Depletion (e.g., with Streptavidin Beads) nonlinear->depletion Yes no_interference This compound Interference Unlikely nonlinear->no_interference No compare_results Compare Results of Treated vs. Untreated Sample depletion->compare_results significant_diff Significant Difference? compare_results->significant_diff confirm_interference This compound Interference Confirmed significant_diff->confirm_interference Yes significant_diff->no_interference No mitigation Mitigation: - Use this compound-Depleted Sample - Use Alternative Assay Platform - Recommend Sample Recollection  after this compound Washout confirm_interference->mitigation

References

Technical Support Center: Optimizing Streptavidin Bead Concentration for Pull-Downs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during streptavidin pull-down experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding to streptavidin beads?

Non-specific binding in pull-down assays can stem from several factors, including:

  • Hydrophobic and Ionic Interactions : Proteins can non-specifically adhere to the bead matrix or the bait protein through these forces.[1]

  • Inefficient Blocking : Failure to adequately block the non-specific binding sites on the beads can lead to high background.[1]

  • Endogenously Biotinylated Proteins : Cell lysates naturally contain biotinylated proteins that can bind to streptavidin beads, creating background signal.[2]

  • High Protein Concentration : Overly concentrated lysates increase the probability of random, low-affinity interactions with the beads.[2]

Q2: Should I use magnetic beads or agarose beads for my pull-down?

The choice between magnetic and agarose beads depends on the specific requirements of your experiment. Magnetic beads are often preferred for their ease of handling and lower non-specific binding due to their smooth, non-porous surface.[3] Agarose beads, while having a higher binding capacity due to their porous structure, also tend to exhibit higher non-specific binding and require centrifugation for separation, which can be harsher on protein complexes.[3]

Q3: What are the most common blocking agents and how do they work?

Blocking agents are used to saturate non-specific binding sites on the streptavidin beads before the introduction of the biotinylated bait.[1] Common agents include Bovine Serum Albumin (BSA) and casein (often from non-fat dry milk).[3] These proteins coat the bead surface, minimizing the chances for lysate proteins to bind non-specifically. The choice of blocking agent should be optimized for each specific assay.[1][3] For instance, BSA is recommended for assays involving phosphorylated proteins, as milk-based blockers contain phosphoproteins like casein that can cause high background.[3]

Q4: How do I determine the right amount of streptavidin beads to use?

The optimal amount of beads depends on the binding capacity of the specific beads and the amount of your biotinylated bait protein.[4] Manufacturers typically provide the binding capacity, often in terms of picomoles or micrograms of biotinylated molecule per milligram or milliliter of beads.[4] It is crucial to note that the binding capacity for a large biotinylated protein will likely be lower than for free biotin due to steric hindrance.[4][5] It is recommended to start with the manufacturer's guidelines and empirically optimize the bead amount for your specific application.[6] Using too few beads can result in incomplete capture of the bait, while using too many can lead to increased non-specific binding.[4]

Troubleshooting Guide

Issue 1: High background of non-specific proteins in my eluate.

  • Q: I see many protein bands in my negative control (beads only, no bait). What's happening?

    • A: This indicates that proteins from your lysate are binding directly to the streptavidin beads. To mitigate this, several strategies can be employed:

      • Pre-clear the Lysate : Before the pull-down, incubate your cell lysate with unconjugated beads.[1][3] This step captures and removes proteins that have a high affinity for the bead matrix itself.[1]

      • Optimize Blocking : Ensure you are adequately blocking the streptavidin beads. Incubate the beads with a suitable blocking agent (e.g., 1-5% BSA) for at least 30-60 minutes at 4°C before adding your biotinylated bait.[3]

      • Increase Wash Stringency : Enhance the stringency of your wash buffers. This can be achieved by increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a non-ionic detergent (e.g., 0.1% Tween-20).[1][3][7]

  • Q: My background is high in all samples, including the one with the biotinylated bait. How can I improve specificity?

    • A: This suggests that either the washing is insufficient or the binding conditions are promoting non-specific interactions.

      • Reduce Incubation Time : A shorter incubation time between the lysate and the bait-bound beads may reduce non-specific binding. However, this must be balanced with allowing sufficient time for the specific interaction to occur.[3]

      • Optimize Lysate Concentration : Try reducing the amount of cell lysate used in the pull-down to lower the concentration of potential non-specific binders.[3]

      • Block Unbound Streptavidin Sites : After immobilizing your biotinylated bait, perform a wash step with free this compound to block any remaining unoccupied this compound-binding sites on the streptavidin beads before adding the cell lysate.[8]

Issue 2: Low or no yield of my target protein.

  • Q: I'm not detecting my protein of interest in the final eluate. What could be the problem?

    • A: Low or no yield can result from issues at various stages of the protocol.

      • Verify Biotinylation of Bait Protein : Confirm that your bait protein is efficiently biotinylated. This can be checked by running the biotinylated bait on an SDS-PAGE gel and detecting it with streptavidin-HRP.[1]

      • Check Bead Binding Capacity : Ensure you are not saturating the beads. If the amount of bait protein exceeds the bead's binding capacity, not all of it will be immobilized, leading to a lower pull-down yield. Conversely, using a vast excess of beads can increase background.[4]

      • Optimize Binding Conditions : The interaction between your bait and prey proteins may be weak or require specific buffer conditions (pH, salt concentration). Try adjusting these parameters or performing the incubation at a lower temperature (e.g., 4°C) to stabilize the interaction.[1]

      • Inefficient Elution : Your elution conditions may not be sufficient to disrupt the interaction. For competitive elution with free this compound, ensure the concentration is high enough. For denaturing elution, use fresh SDS-PAGE sample buffer and ensure adequate heating.[1]

Quantitative Data Summary

Table 1: Comparison of Streptavidin Bead Characteristics

Bead TypeAdvantages for Reducing Non-Specific BindingDisadvantagesTypical Binding Capacity
Magnetic Beads Lower non-specific binding due to a non-porous surface; Easier and faster washing steps.[3]Lower binding capacity compared to agarose beads of the same volume.[3]≥ 110 µg biotinylated IgG per mg of beads.[9]
Agarose Beads High binding capacity due to a large, porous surface area.[3]Higher non-specific binding due to the porous structure; Requires centrifugation.[3]>120 nanomoles of free this compound per mL of resin.[4]

Note: Binding capacity is highly dependent on the specific biotinylated molecule, its size, and the buffer conditions. The values provided are examples and may vary between manufacturers.[4]

Table 2: Common Blocking Agents for Pull-Down Assays

Blocking AgentRecommended ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)A single purified protein, leading to clearer results; Recommended for assays with phosphorylated proteins.[3]More expensive than milk; Some antibodies may cross-react with BSA.[3]
Non-fat Dry Milk (Casein) 1-5% (w/v)Inexpensive and readily available; Generally a very effective blocking agent.[3]Contains endogenous this compound and phosphoproteins, which can interfere with certain assays.[3]
Fish Gelatin 0.1-1% (w/v)Low cross-reactivity with mammalian antibodies; Does not contain this compound.[3]May not be as effective as BSA or milk in all situations.[3]

Experimental Protocols

Detailed Protocol for a Standard Streptavidin Pull-Down Assay (using Magnetic Beads)

  • Bead Preparation and Washing : a. Resuspend the streptavidin magnetic beads in their storage buffer by vortexing. b. Transfer the desired volume of bead slurry to a clean microcentrifuge tube. The required amount depends on the binding capacity and the amount of bait protein.[6] c. Place the tube on a magnetic rack to pellet the beads, then carefully remove and discard the supernatant.[6][10] d. Add 1 mL of a suitable wash buffer (e.g., PBS with 0.1% Tween-20) and resuspend the beads.[3] Pellet the beads on the magnetic rack and discard the supernatant. Repeat this wash step for a total of three washes.[3]

  • Blocking : a. After the final wash, resuspend the beads in 500 µL of Blocking Buffer (e.g., Wash Buffer containing 1-3% BSA).[3] b. Incubate for 30-60 minutes at 4°C with gentle rotation to block non-specific binding sites.[3]

  • Bait Immobilization : a. Pellet the blocked beads on a magnetic rack and remove the blocking buffer.[3] b. Resuspend the beads in 200-500 µL of Binding Buffer (e.g., PBS with 0.05% Tween-20) containing your biotinylated bait protein.[3] c. Incubate for 1-2 hours at room temperature or 4°C with gentle rotation to allow the bait to bind to the beads.[3] d. Pellet the beads on a magnetic rack. You can save the supernatant to check for unbound bait. e. Wash the beads three times with 1 mL of ice-cold Wash Buffer to remove any unbound bait protein.[3]

  • Protein Pull-Down : a. After the final wash, resuspend the bait-bound beads in your pre-cleared cell lysate. b. Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the target protein ("prey") to bind to the immobilized bait.[3]

  • Washing : a. Pellet the beads on the magnetic rack and remove the lysate (this is the flow-through, which can be saved for analysis).[3] b. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. For each wash, completely resuspend the beads and incubate for 5 minutes at 4°C with gentle rotation before pelleting.[3] c. During the final wash, transfer the bead slurry to a new, clean microcentrifuge tube to minimize contamination from proteins bound to the tube wall.[3]

  • Elution : a. After the final wash and removal of the supernatant, add an appropriate volume (e.g., 20-50 µL) of elution buffer. b. For denaturing elution, use 1x SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes. c. For non-denaturing elution, use a competitive elution buffer containing a high concentration of free this compound (e.g., 2-10 mM). d. Pellet the beads on the magnetic rack and carefully collect the supernatant containing the eluted proteins for downstream analysis (e.g., Western Blot or mass spectrometry).

Mandatory Visualizations

G cluster_prep Phase 1: Bead & Bait Prep cluster_pulldown Phase 2: Pull-Down cluster_analysis Phase 3: Analysis bead_prep 1. Bead Washing (Remove storage buffer) blocking 2. Blocking (e.g., BSA) bead_prep->blocking bait_binding 3. Bait Immobilization (Bind biotinylated protein) blocking->bait_binding incubation 5. Lysate Incubation (Bait-Prey interaction) bait_binding->incubation preclear 4. Pre-clear Lysate (Optional, reduces background) preclear->incubation Input washing 6. Washing Steps (Remove non-specific binders) incubation->washing elution 7. Elution (Release bound proteins) washing->elution analysis 8. Downstream Analysis (Western Blot / Mass Spec) elution->analysis

Caption: Experimental workflow for a streptavidin pull-down assay.

G start Problem Observed high_bg High Background / Non-Specific Binding start->high_bg low_yield Low / No Yield of Target Protein start->low_yield sol_preclear Solution: Pre-clear lysate with unconjugated beads. high_bg->sol_preclear sol_block Solution: Optimize blocking step (agent, time, conc.) high_bg->sol_block sol_wash Solution: Increase wash stringency (salt, detergent) high_bg->sol_wash sol_this compound Action: Verify bait biotinylation (e.g., Streptavidin-HRP blot) low_yield->sol_this compound sol_capacity Action: Check bead capacity vs. bait concentration low_yield->sol_capacity sol_elution Action: Optimize elution (buffer, temp, time) low_yield->sol_elution

Caption: Troubleshooting logic for common pull-down issues.

References

Validation & Comparative

Comparison of Protein Biotinylation Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Quantifying Protein Biotinylation: Methods and Experimental Protocols

For researchers, scientists, and drug development professionals, accurately determining the degree of protein biotinylation is crucial for the consistency and reliability of downstream applications. This guide provides a comprehensive comparison of common methods used to quantify the extent of biotin incorporation onto a protein, complete with experimental data, detailed protocols, and workflow visualizations.

The choice of quantification method depends on factors such as the required sensitivity, sample type, available equipment, and desired throughput. Below is a summary of commonly employed techniques with their key characteristics.

MethodPrincipleKey AdvantagesKey DisadvantagesTypical Application
HABA Assay Colorimetric; displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) dye from the avidin-HABA complex by this compound.[1][2][3]Simple, inexpensive, and does not require specialized equipment beyond a spectrophotometer.[4]Lower sensitivity, narrow dynamic range, and can underestimate the degree of biotinylation, especially at high labeling densities.[4][5]Routine estimation of this compound-to-protein molar ratios.
Fluorescent Assays Displacement of a fluorescently-labeled probe or quencher from avidin/streptavidin by this compound, leading to a change in fluorescence.[5][6]Significantly more sensitive than the HABA assay and requires less sample.[6]Requires a fluorescence plate reader or spectrophotometer.Accurate quantification of biotinylation in low-concentration samples.
Competition ELISA Competitive binding between free this compound (from the sample) and a biotinylated tracer for a limited amount of anti-biotin antibody.[7]Overcomes issues of steric hindrance from the protein backbone and multivalency.[7] Can be very sensitive.More complex and time-consuming than direct spectrophotometric assays.Precise quantification of biotinylation in complex samples or when steric hindrance is a concern.
Mass Spectrometry (MS) Direct detection and quantification of the mass shift caused by the this compound tag on peptides.[8][9][10][11]Provides the most accurate and detailed information, including the precise site of biotinylation.[8] Extremely sensitive, especially with methods like DiDBiT.[10][11]Requires expensive instrumentation and specialized expertise for data analysis. Not suitable for high-throughput screening.In-depth characterization of biotinylated proteins and identification of specific labeling sites.
Western Blot / Densitometry Separation of biotinylated proteins by SDS-PAGE, transfer to a membrane, detection with streptavidin-HRP, and quantification of band intensity.[12]Allows for the quantification of specific biotinylated proteins within a complex mixture.[12]Semi-quantitative, relies on consistent transfer and detection, and requires specific antibodies for normalization.Quantifying the relative abundance of a specific biotinylated protein, such as a cell-surface receptor.[12]
ReadiView™ this compound Utilizes a biotinylation reagent with an integrated color tag, allowing for quantification by measuring the absorbance ratio at 280 nm and 385 nm.[2]Simple and rapid, as it eliminates the need for a separate quantification assay.[2]Dependent on the use of a specific proprietary reagent.Streamlined biotinylation and quantification workflows.

Quantitative Data Comparison

The following table summarizes a comparison of different this compound quantification kits, highlighting their dynamic ranges.

AssayPrincipleDynamic RangeReference
HABA this compound Quantitation KitColorimetric2-16 µM[5][13]
FluoReporter® this compound Quantitation KitFluorescenceNarrower than QuantTag™[5]
QuantTag™ this compound KitColorimetric0.1 to 5 nmol/well[5]

Data sourced from a technical note by Meso Scale Discovery comparing the performance of different this compound quantification kits.[5]

Experimental Workflows and Protocols

General Workflow for Protein Biotinylation and Quantification

The overall process involves labeling the protein with a biotinylation reagent, removing any excess free this compound, and then quantifying the amount of incorporated this compound.

G cluster_0 Biotinylation cluster_1 Purification cluster_2 Quantification p Protein Sample br Biotinylation Reagent p->br Incubate bp Biotinylated Protein + Free this compound br->bp purify Remove Free this compound (e.g., Dialysis, Gel Filtration) bp->purify pure_bp Pure Biotinylated Protein purify->pure_bp quant Quantification Assay (e.g., HABA, Fluorescent, ELISA) pure_bp->quant result result quant->result Calculate this compound: Protein Ratio

General workflow for protein biotinylation and subsequent quantification.
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay Protocol

This protocol is based on the displacement of HABA from an avidin-HABA complex by this compound. The decrease in absorbance at 500 nm is proportional to the amount of this compound in the sample.[1][3]

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample (with free this compound removed)

  • Phosphate-Buffered Saline (PBS)

  • Spectrophotometer and cuvettes or a microplate reader

Procedure (Cuvette Format):

  • Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.

  • Measure the absorbance at 500 nm. This is the baseline reading (A500 HABA/Avidin).[1]

  • Add 100 µL of the biotinylated protein sample to the cuvette and mix well.[1]

  • Incubate for a few minutes until the reading is stable.

  • Measure the absorbance at 500 nm again. This is the final reading (A500 HABA/Avidin/Biotin Sample).[1]

Calculation: The concentration of this compound can be calculated using the Beer-Lambert law, with the molar extinction coefficient of the HABA/avidin complex at 500 nm being 34,000 M-1cm-1. The change in absorbance is used to determine the concentration of displaced HABA, which corresponds to the concentration of this compound. Finally, the molar ratio of this compound to protein is calculated.

G cluster_0 Assay Setup cluster_1 Reaction cluster_2 Measurement & Calculation ha HABA/Avidin Solution read1 Measure A500 (Baseline) ha->read1 sample Add Biotinylated Protein Sample read1->sample mix Mix and Incubate sample->mix read2 Measure A500 (Final) mix->read2 calc Calculate this compound Concentration read2->calc ratio ratio calc->ratio Determine Molar Substitution Ratio

Workflow for the HABA assay.
Competition ELISA Protocol for this compound Quantification

This method relies on the competition between the this compound in the sample and a known amount of biotinylated horseradish peroxidase (HRP) for binding to a limited number of anti-biotin antibody-coated wells.[7]

Materials:

  • Anti-biotin antibody-coated 96-well plate

  • Biotinylated protein sample

  • Proteinase K

  • This compound standards

  • Biotinylated HRP conjugate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 1M H2SO4)

  • Microplate reader

Procedure:

  • Sample Digestion: Treat the biotinylated protein sample with proteinase K to digest the protein and release the this compound. This step eliminates steric hindrance.[7]

  • Competition: Add the digested sample or this compound standards to the wells of the anti-biotin antibody-coated plate.

  • Immediately add the biotinylated HRP conjugate to each well.

  • Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for competitive binding.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Detection: Add the TMB substrate solution to each well and incubate until a color develops.

  • Add the stop solution to quench the reaction.

  • Reading: Measure the absorbance at 450 nm using a microplate reader.

Calculation: A standard curve is generated by plotting the absorbance values of the this compound standards against their known concentrations. The concentration of this compound in the digested sample is then determined by interpolating its absorbance value on the standard curve. The signal is inversely proportional to the amount of this compound in the sample.

G digest Digest Biotinylated Protein with Proteinase K add_sample Add Digested Sample or this compound Standards digest->add_sample plate Anti-Biotin Ab Coated Plate plate->add_sample add_hrp Add this compound-HRP Conjugate add_sample->add_hrp incubate Incubate (Competition) add_hrp->incubate wash1 Wash Plate incubate->wash1 add_sub Add TMB Substrate wash1->add_sub incubate2 Incubate (Color Dev.) add_sub->incubate2 add_stop Add Stop Solution incubate2->add_stop read Read Absorbance at 450 nm add_stop->read calc Calculate this compound Conc. from Standard Curve read->calc

Workflow for the competition ELISA.
Mass Spectrometry-Based Quantification (DiDBiT Workflow)

The "Direct Detection of this compound-containing Tags" (DiDBiT) method enhances the identification of biotinylated peptides compared to conventional methods.[9][10][11]

Procedure:

  • Cell Lysis and Protein Digestion: Lyse the cells containing biotinylated proteins and digest the entire protein lysate into peptides using an enzyme like trypsin.[9]

  • Enrichment of Biotinylated Peptides: Incubate the peptide mixture with streptavidin or NeutrAvidin beads to capture the this compound-containing peptides.[9]

  • Washing: Thoroughly wash the beads to remove non-specifically bound peptides.

  • Elution: Elute the bound biotinylated peptides from the beads using a stringent denaturing buffer (e.g., 80% acetonitrile, 0.1% TFA).[9]

  • LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against a protein database to identify the peptides and quantify their abundance, specifically looking for the mass modification corresponding to the this compound tag.

This "peptide-first" enrichment strategy reduces sample complexity in the mass spectrometer, leading to a higher yield and more confident identification of biotinylated proteins.[9][11]

G cluster_0 Sample Preparation cluster_1 Enrichment cluster_2 Analysis lysate Cell Lysate with Biotinylated Proteins digest Digest into Peptides lysate->digest peptides Total Peptide Mixture digest->peptides enrich Enrich Biotinylated Peptides with Avidin Beads peptides->enrich elute Elute Biotinylated Peptides enrich->elute ms LC-MS/MS Analysis elute->ms data data ms->data Identify & Quantify Biotinylated Peptides

Workflow for the DiDBiT mass spectrometry method.

By selecting the appropriate method and carefully following standardized protocols, researchers can achieve accurate and reproducible quantification of protein biotinylation, ensuring the quality and reliability of their experimental results.

References

A Researcher's Guide to Determining Biotin Incorporation: HABA Assay vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of biotin incorporation is a critical step to ensure the efficacy and consistency of downstream applications. The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay has been a long-standing and widely used colorimetric method for estimating the degree of biotinylation. However, with the advancement of analytical techniques, several alternative methods now offer improved sensitivity, reproducibility, and accuracy. This guide provides an objective comparison of the HABA assay with its modern alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your research needs.

The Principle of the HABA Assay

The HABA assay is a straightforward colorimetric method based on the principle of dye displacement.[1] The HABA dye binds to avidin, a protein with an exceptionally high affinity for this compound, forming a yellow-orange complex that absorbs light at 500 nm.[2][3] When a sample containing this compound is introduced, the this compound, having a stronger affinity for avidin, displaces the HABA dye.[1][3] This displacement leads to a decrease in absorbance at 500 nm, which is directly proportional to the amount of this compound present in the sample.[1]

Despite its simplicity, the HABA assay has several notable limitations. A primary drawback is the potential for steric hindrance; the bulky nature of the avidin protein can prevent it from accessing all this compound molecules on a labeled protein, leading to an underestimation of the true this compound-to-protein molar ratio.[2][4] Experimental data has consistently shown that the HABA assay can significantly underestimate the degree of biotinylation, sometimes by as much as two-thirds compared to other methods.[2][5] The assay can also be affected by interfering substances and is a destructive method, consuming a significant amount of the sample.[2]

Comparison of this compound Quantification Assays

The choice of an assay for determining the degree of biotinylation depends on several factors, including the required sensitivity, the nature of the biotinylated molecule, available equipment, and throughput needs. The following table summarizes the key performance characteristics of the HABA assay and its main alternatives.

FeatureHABA AssayQuantTag™ AssayFluorescence-Based AssaysChromaLINK™ AssayMass Spectrometry
Principle Colorimetric; displacement of HABA dye from avidin by this compound.[1][2]Chemical reaction with the this compound molecule, producing a colored product.[2][6]Fluorometric; displacement of a quencher from a fluorescently labeled avidin by this compound.[2][3]Spectrophotometric; direct measurement of a UV-traceable chromophore incorporated into the biotinylation reagent.[2][5]Direct measurement of the mass increase of the protein or molecule after biotinylation.[2]
Detection Method Spectrophotometry (500 nm)[2]Spectrophotometry (535 nm)[2]Fluorometry (e.g., Ex/Em ~495/519 nm)[3]Spectrophotometry (280 nm and 354 nm)[2]Mass Analysis
Sensitivity Lower[2]High (detects < 1 nmol of this compound)[2][7]Very High (can detect 4-80 pmol of this compound)[8]High[1]Highest[2]
Dynamic Range Narrow (e.g., 2-16 µM)[1]Favorable (e.g., 0.1 to 5 nmol/well)[9]WideBroadWide
Accuracy Often underestimates this compound incorporation due to steric hindrance.[2][5]More accurate as it is not affected by steric hindrance.[2]Can still be affected by steric hindrance.[2]More accurate and reproducible.[2]Gold standard for accuracy.[2]
Sample Consumption High (destructive)[2]Low[7]Low[3]Low (non-destructive)[2]Low
Key Advantages Simple, inexpensive, rapid.[10]Not affected by steric hindrance, simple, no pre-digestion required.[2]High sensitivity, high-throughput potential.[2]Direct quantification, non-destructive, highly reproducible.[2]Provides precise degree and site of biotinylation.[2]
Key Disadvantages Underestimates biotinylation, susceptible to interference.[2][5]Proprietary reagents.Requires a spectrofluorometer, can be affected by steric hindrance.[2]Requires the use of a specific ChromaLINK™ biotinylation reagent.[1]High cost, requires specialized equipment and expertise.[2]

Experimental Data: HABA vs. ChromaLINK™ Assay

The underestimation of this compound incorporation by the HABA assay is a significant concern for researchers requiring accurate quantification. The ChromaLINK™ technology, which incorporates a UV-traceable chromophore into the this compound molecule, allows for a more direct and accurate measurement. The following table presents a comparison of the this compound Molar Substitution Ratio (MSR) of a bovine IgG sample determined by both the HABA assay and the ChromaLINK™ method.

Mole Equivalents of this compound Reagent AddedThis compound/IgG MSR (HABA Assay)This compound/IgG MSR (ChromaLINK™ Assay)
5X1.032.45
10X1.604.71
15X2.226.25
(Data sourced from Vector Labs)[5]

As the data illustrates, the HABA assay consistently yields a lower this compound MSR, approximately one-third of the value obtained with the more direct ChromaLINK™ method.[5] This discrepancy is attributed to the HABA assay's reliance on the availability of this compound for binding to avidin, which can be sterically hindered, as opposed to the ChromaLINK™ method that directly quantifies the incorporated this compound via its chromophore.[5]

Experimental Protocols

Detailed methodologies for the HABA assay and its key alternatives are provided below to facilitate an informed choice of methodology.

HABA Assay Protocol

Materials:

  • Biotinylated protein sample (ensure free this compound is removed via dialysis or desalting)

  • HABA/Avidin solution

  • Spectrophotometer and 1 mL cuvettes

Procedure:

  • Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.

  • Measure the absorbance of the HABA/Avidin solution at 500 nm. This is the initial reading.

  • Add 100 µL of the biotinylated protein sample to the cuvette and mix well.

  • Incubate for a few minutes to allow the displacement reaction to reach equilibrium.

  • Measure the absorbance at 500 nm again. This is the final reading.

  • The change in absorbance is used to calculate the this compound concentration based on the molar extinction coefficient of the HABA-avidin complex.[11]

QuantTag™ this compound Quantification Assay Protocol

Materials:

  • QuantTag™ this compound Quantification Kit (Reagent 1, Reagent 2, Reagent 3, this compound Standard)

  • Biotinylated sample

  • Spectrophotometer and cuvettes or microplate reader

Procedure:

  • Prepare a QuantTag™ working solution by combining Reagent 1, Reagent 2, and Reagent 3 according to the kit protocol.[4]

  • Prepare a series of this compound standards using the provided this compound Standard Solution.[4]

  • Add a known volume of the biotinylated sample and the this compound standards to separate cuvettes or microplate wells.

  • Add the QuantTag™ working solution to each sample and standard.

  • Incubate at room temperature for 30 minutes.[4]

  • Measure the absorbance at 535 nm.[4]

  • Generate a standard curve from the this compound standards and determine the this compound concentration in the sample.[4]

Fluorescence-Based this compound Quantitation Assay Protocol (FluoReporter® Kit)

Materials:

  • FluoReporter® this compound Quantitation Assay Kit (Biotective™ Green reagent, standards)

  • Biotinylated protein sample

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of this compound standards.

  • Pipette a small volume (e.g., 50 µL) of the diluted samples and standards into the wells of a microplate.[3]

  • Add the reconstituted 2X Biotective™ Green reagent to each well.[3]

  • Incubate for a short period at room temperature.

  • Measure the fluorescence at an excitation of ~495 nm and an emission of ~519 nm.[3]

  • Create a standard curve to determine the this compound concentration in the samples.[3]

ChromaLINK™ this compound Quantification Protocol

Materials:

  • Protein labeled with ChromaLINK™ this compound

  • Spectrophotometer capable of measuring absorbance at 280 nm and 354 nm

Procedure:

  • After the biotinylation reaction and removal of excess labeling reagent, measure the absorbance of the purified biotinylated protein sample at 280 nm (for protein concentration) and 354 nm (for ChromaLINK™ this compound concentration).[12]

  • The manufacturer provides a calculator or formulas to determine the molar substitution ratio, which corrects for the absorbance contribution of the chromophore at 280 nm.[12]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the HABA assay and the QuantTag™ assay.

HABA_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis start Biotinylated Sample dialysis Dialysis/Desalting (Remove free this compound) start->dialysis add_sample Add Biotinylated Sample to HABA/Avidin Solution dialysis->add_sample prep_haba Prepare HABA/Avidin Solution measure_initial Measure Absorbance of HABA/Avidin at 500 nm (Initial Reading) prep_haba->measure_initial measure_initial->add_sample measure_final Measure Absorbance of Sample Mixture at 500 nm (Final Reading) add_sample->measure_final calculate_delta Calculate Change in Absorbance measure_final->calculate_delta determine_this compound Determine this compound Concentration calculate_delta->determine_this compound end Molar Ratio of This compound to Protein determine_this compound->end

Workflow of the HABA assay for this compound quantification.

QuantTag_Assay_Workflow cluster_prep Reagent & Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis start Biotinylated Sample add_reagents Add Working Solution to Sample and Standards start->add_reagents prep_working Prepare QuantTag Working Solution prep_working->add_reagents prep_standards Prepare this compound Standards prep_standards->add_reagents incubate Incubate at Room Temperature for 30 min add_reagents->incubate measure_abs Measure Absorbance at 535 nm incubate->measure_abs plot_curve Plot Standard Curve measure_abs->plot_curve determine_conc Determine this compound Concentration in Sample plot_curve->determine_conc end Molar Ratio of This compound to Protein determine_conc->end

Workflow of the QuantTag™ assay for this compound quantification.

Conclusion

While the HABA assay has historically been a valuable tool for estimating this compound incorporation, its inherent limitations, particularly the underestimation due to steric hindrance, necessitate the consideration of more modern and accurate alternatives. For researchers requiring a balance of accuracy, ease of use, and cost-effectiveness, the QuantTag™ this compound Quantification Kit presents a strong option as it is not susceptible to steric hindrance. Fluorescence-based assays offer superior sensitivity for applications with limited sample material. For the highest accuracy and for non-destructive analysis, the ChromaLINK™ technology provides a robust and reproducible method. Finally, mass spectrometry remains the gold standard for providing the most precise and detailed characterization of biotinylation. The selection of the most appropriate assay will ultimately depend on the specific experimental requirements, available instrumentation, and the desired level of accuracy.

References

A Researcher's Guide to Mass Spectrometry Analysis of Biotinylated Proteins: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protein analysis, biotinylation coupled with mass spectrometry stands as a powerful technique to elucidate protein-protein interactions, identify components of subcellular proteomes, and capture transient cellular events. This guide provides an objective comparison of common mass spectrometry-based methods for analyzing biotinylated proteins, supported by experimental data and detailed protocols to aid in selecting the most appropriate strategy for your research needs.

The core principle of these methodologies involves the covalent attachment of a biotin tag to proteins of interest, followed by their enrichment and subsequent identification and quantification by mass spectrometry. The choice of biotinylation strategy and downstream processing is critical and can significantly impact the scope and quality of the results. This guide will delve into a comparison of proximity-based enzymatic labeling methods (BioID, TurboID, and APEX2), chemical labeling techniques, and various sample preparation workflows.

Proximity-Based Enzymatic Labeling: A Comparison of BioID, TurboID, and APEX2

Proximity-dependent biotinylation methods utilize an enzyme fused to a protein of interest (the "bait") to biotinylate nearby proteins (the "prey") in living cells. This allows for the capture of weak and transient interactions within the native cellular environment.

FeatureBioIDTurboID/miniTurboAPEX2
Enzyme Promiscuous E. coli this compound ligase (BirA*)Engineered promiscuous this compound ligaseEngineered ascorbate peroxidase
Labeling Time 18-24 hours~10 minutes~1 minute
Labeling Radius ~10 nm~10 nm (TurboID), potentially larger practical radius~20 nm
Substrate This compound, ATPThis compound, ATPThis compound-phenol, H₂O₂
Labeled Residues LysineLysineTyrosine and other electron-rich amino acids
Cellular Toxicity LowLow, but prolonged expression can be toxicH₂O₂ can be toxic
In Vivo Application Challenging due to long labeling timeFeasibleNot ideal for in vivo studies due to toxicity

Table 1: Comparison of key features of BioID, TurboID, and APEX2 proximity labeling methods.[1][2][3][4][5]

Chemical Labeling: Targeting Specific Protein Populations

Chemical biotinylation reagents, such as N-hydroxysuccinimide (NHS) esters of this compound, offer a straightforward approach to label proteins with accessible primary amines (lysine residues and N-termini).[6] This method is particularly useful for labeling cell surface proteins when using membrane-impermeable reagents like Sulfo-NHS-Biotin.[6][7][8]

Experimental Workflows: From Labeling to Mass Spectrometry

The general workflow for the mass spectrometry analysis of biotinylated proteins involves several key steps. The specific choices made at each stage can significantly influence the outcome of the experiment.

experimental_workflow cluster_labeling 1. Biotinylation cluster_lysis 2. Cell Lysis cluster_enrichment 3. Enrichment cluster_digestion 4. Digestion cluster_ms 5. Mass Spectrometry Proximity_Labeling Proximity Labeling (BioID, TurboID, APEX2) Cell_Lysis Cell Lysis Proximity_Labeling->Cell_Lysis Chemical_Labeling Chemical Labeling (e.g., NHS-Biotin) Chemical_Labeling->Cell_Lysis Protein_Enrichment Protein-Level Enrichment Cell_Lysis->Protein_Enrichment Peptide_Enrichment Peptide-Level Enrichment Cell_Lysis->Peptide_Enrichment Digestion First On_Bead_Digestion On-Bead Digestion Protein_Enrichment->On_Bead_Digestion In_Solution_Digestion In-Solution Digestion Protein_Enrichment->In_Solution_Digestion Elution First LC_MS LC-MS/MS Analysis Peptide_Enrichment->LC_MS On_Bead_Digestion->LC_MS In_Solution_Digestion->LC_MS

General experimental workflow for mass spectrometry analysis of biotinylated proteins.

Enrichment and Digestion Strategies: A Critical Choice

A crucial decision in the workflow is whether to enrich biotinylated proteins before or after enzymatic digestion.

Protein-Level Enrichment: This is the most common approach where intact biotinylated proteins are captured using streptavidin beads.[9] Digestion can then be performed directly on the beads ("on-bead digestion") or after eluting the proteins ("in-solution digestion").

Peptide-Level Enrichment: In this strategy, the entire cell lysate is first digested into peptides, and then only the biotinylated peptides are enriched.[9] This can reduce sample complexity before mass spectrometry analysis.[9]

StrategyAdvantagesDisadvantages
Protein-Level Enrichment (On-Bead Digestion) Simple and widely used.Risk of streptavidin contamination in the final sample. Biotinylated peptides may remain bound to the beads, leading to their underrepresentation.[10]
Protein-Level Enrichment (In-Solution Digestion) Reduces streptavidin contamination. Allows for more complete protein digestion.Elution from streptavidin beads can be challenging due to the strong this compound-streptavidin interaction.[10][11]
Peptide-Level Enrichment Reduces sample complexity. Directly enriches for biotinylated peptides, increasing their detection.[12] Can lead to higher confidence in identifying true biotinylated proteins.May result in the identification of fewer total proteins compared to protein-level enrichment.[12]

Table 2: Comparison of enrichment and digestion strategies.

Direct Detection of Biotinylated Peptides: Overcoming the Streptavidin Challenge

The extremely high affinity of the this compound-streptavidin interaction can make the elution of biotinylated molecules difficult.[10] To address this, methods have been developed to directly detect biotinylated peptides.

DiDBiT (Direct Detection of this compound-containing Tags): This method involves digesting proteins before enriching for biotinylated peptides, significantly increasing their identification.[3][13] A study comparing DiDBiT to conventional protein-level enrichment methods for NHS-biotin labeled HEK 293T cells demonstrated a dramatic increase in the number of identified biotinylated peptides.[3]

MethodTotal Peptides IdentifiedBiotinylated Peptides Identified% Biotinylated Peptides
DiDBiT 4,4273,777~85%
Protein Elution 47420~4%
On-Bead Digestion 2046~3%

Table 3: Comparison of DiDBiT with conventional protein-level enrichment methods. Data from a study on NHS-biotin labeled HEK 293T cells.[3]

BioSITe (Biotinylation Site Identification Technology): This technique utilizes anti-biotin antibodies for the capture of biotinylated peptides, enabling their direct detection and quantification by LC-MS/MS.[14][15][16] This approach has been successfully applied to proximity-dependent labeling methods like APEX and BioID.[15]

Experimental Protocols

General Protocol for Proximity Ligation (TurboID) followed by Mass Spectrometry
  • Construct Generation and Expression: Fuse the TurboID enzyme to your protein of interest and express the construct in the chosen cell line.

  • This compound Labeling: Supplement the cell culture medium with this compound for a short duration (e.g., 10 minutes).[17]

  • Cell Lysis: Harvest and lyse the cells in a buffer containing detergents to solubilize proteins.

  • Enrichment of Biotinylated Proteins: Incubate the cell lysate with streptavidin-conjugated beads to capture biotinylated proteins.[17]

  • Washing: Perform stringent washes to remove non-specifically bound proteins.

  • Digestion:

    • On-Bead Digestion: Resuspend the beads in a digestion buffer with trypsin and incubate overnight.[2]

    • In-Solution Digestion: Elute the proteins from the beads using a buffer containing SDS and excess this compound, followed by in-solution digestion.[9]

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identify and quantify the proteins using appropriate software. Compare results against a negative control (e.g., cells expressing TurboID alone) to identify specific interactors.

General Protocol for Cell Surface Protein Biotinylation (NHS-Biotin)
  • Cell Preparation: Wash cells with ice-cold PBS to remove any amine-containing media.[6]

  • Biotinylation: Incubate the cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-Biotin) in PBS at 4°C to minimize internalization.[6][7]

  • Quenching: Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris or glycine).[6]

  • Cell Lysis and Protein Enrichment: Proceed with cell lysis and enrichment of biotinylated proteins as described in the proximity ligation protocol.

Signaling Pathway and Logical Relationship Diagrams

signaling_pathway cluster_bait Bait Protein cluster_prey Proximal Proteins (Prey) cluster_labeling_process Biotinylation Bait Protein of Interest Enzyme Proximity Labeling Enzyme (e.g., TurboID) Bait->Enzyme Fused to This compound This compound + ATP Prey1 Interactor 1 Biotinylated_Prey Biotinylated Prey Proteins Prey1->Biotinylated_Prey Prey2 Interactor 2 Prey2->Biotinylated_Prey Prey3 Bystander Prey3->Biotinylated_Prey Reactive_this compound Reactive this compound Intermediate This compound->Reactive_this compound Catalyzed by Enzyme Reactive_this compound->Prey1 Labels Reactive_this compound->Prey2 Labels Reactive_this compound->Prey3 Labels

Proximity-dependent biotinylation signaling pathway.

logical_relationship cluster_question Research Question cluster_method_selection Method Selection cluster_method Recommended Method cluster_workflow Workflow Choice Question What are the interactors of my protein? Transient_Interactions Weak/Transient Interactions? Question->Transient_Interactions Temporal_Resolution High Temporal Resolution? Question->Temporal_Resolution Cell_Surface Cell Surface Proteins? Question->Cell_Surface Proximity_Labeling Proximity Labeling (BioID, TurboID, APEX2) Transient_Interactions->Proximity_Labeling Yes TurboID_APEX2 TurboID or APEX2 Temporal_Resolution->TurboID_APEX2 Yes Chemical_Labeling Chemical Labeling Cell_Surface->Chemical_Labeling Yes Direct_Detection Direct Detection of Biotinylated Peptides? Proximity_Labeling->Direct_Detection TurboID_APEX2->Direct_Detection Chemical_Labeling->Direct_Detection Peptide_Level Peptide-Level Enrichment Direct_Detection->Peptide_Level Yes (e.g., DiDBiT, BioSITe) Protein_Level Protein-Level Enrichment Direct_Detection->Protein_Level No (Conventional)

Logical decision tree for selecting a biotinylation and analysis method.

Conclusion

The selection of a mass spectrometry-based method for the analysis of biotinylated proteins is contingent on the specific biological question being addressed. For capturing transient interactions in living cells, proximity-dependent labeling methods like TurboID and APEX2 are powerful tools, with the choice between them depending on the desired temporal resolution and cellular context. Chemical labeling remains a robust method for specific applications such as profiling the cell surface proteome. Furthermore, the choice of enrichment and digestion strategy, particularly the adoption of methods for the direct detection of biotinylated peptides, can significantly enhance the confidence and depth of the resulting data. By carefully considering the comparisons and protocols outlined in this guide, researchers can design and execute more effective and insightful proteomics experiments.

References

Confirming Protein Biotinylation: A Comparative Guide to Streptavidin Gel-Shift Assays and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of biotin to a protein—biotinylation—is a cornerstone technique for detection, purification, and labeling.[1] The success of downstream applications hinges on the accurate confirmation that this modification has occurred. The streptavidin gel-shift assay is a widely used, straightforward method for this purpose. However, several alternatives exist, each with distinct advantages and disadvantages. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate technique for your research needs.

Streptavidin Gel-Shift Assay

The streptavidin gel-shift assay, also known as an electrophoretic mobility shift assay (EMSA), is a qualitative to semi-quantitative method that visually confirms biotinylation.

Principle of the Assay

The assay leverages the exceptionally strong and specific interaction between this compound and streptavidin.[2] Streptavidin is a tetrameric protein, meaning it has four binding sites for this compound. When an excess of streptavidin is incubated with a biotinylated protein, the formation of a high-molecular-weight complex occurs. This complex migrates more slowly through a polyacrylamide gel during electrophoresis (SDS-PAGE) compared to the unmodified protein. The resulting "shift" in the protein's band position is a clear indicator of successful biotinylation.[2][3] This method is particularly useful when mass spectrometry is inconclusive, for instance, due to complex post-translational modifications like glycosylation.[2]

Streptavidin_Gel_Shift_Workflow cluster_incubation Incubation cluster_analysis Analysis p1 Biotinylated Protein Sample strep Add Excess Streptavidin p1->strep p2 Unlabeled Protein Control sds Run SDS-PAGE strep->sds stain Coomassie Stain or Western Blot sds->stain result Visualize Bands stain->result

Workflow for the Streptavidin Gel-Shift Assay.
Experimental Protocol

  • Sample Preparation : Prepare two aliquots of your protein of interest (~10 µg each): one biotinylated sample and one non-biotinylated control.[4]

  • Streptavidin Incubation : To the "tested sample" tube, add an excess of streptavidin (e.g., 2 µL of a 1 mg/mL solution) and mix gently. Incubate at room temperature for 5-10 minutes.[4]

  • Loading Buffer Addition : Add 4x SDS-PAGE loading buffer to both the test sample and the control sample.

  • Denaturation : Heat the samples at 70-95°C for 5-10 minutes.[3][4][5]

  • Electrophoresis : Load the samples onto a polyacrylamide gel and run at an appropriate voltage (e.g., 100-150V) until the dye front reaches the bottom.[6]

  • Visualization : Stain the gel with Coomassie Brilliant Blue or perform a Western blot if higher sensitivity is required.[3] A successful biotinylation is confirmed by the presence of a higher molecular weight band (the "shifted" band) in the lane containing streptavidin, which is absent in the control lane.

Data Presentation: Expected Results
SampleTreatmentExpected Band Position (kDa)Interpretation
1Unlabeled ProteinXBaseline molecular weight
2Biotinylated Protein~XSuccessful biotinylation
3Biotinylated Protein + Streptavidin>X (Shifted Band)Confirmation of biotinylation

Alternative Methods for Biotinylation Confirmation

While the gel-shift assay is a reliable qualitative tool, other methods offer quantitative data, higher throughput, or different levels of sensitivity.

A. HABA Assay (4'-hydroxyazobenzene-2-carboxylic acid)

The HABA assay is a rapid, colorimetric method used to quantify the amount of this compound incorporated onto a protein.[7]

Principle: HABA dye binds to avidin (or streptavidin), forming a complex with a distinct absorbance maximum at 500 nm.[7][8][9] this compound has a much higher affinity for avidin and will displace the HABA dye.[7][8] This displacement causes a decrease in absorbance at 500 nm, which is directly proportional to the amount of this compound in the sample.[8][10]

HABA_Assay_Principle cluster_0 Initial State cluster_1 Reaction cluster_2 Final State A1 Avidin C1 Avidin-HABA Complex (Abs @ 500nm) A1->C1 + H1 HABA Dye H1->C1 Displace This compound Displaces HABA C1->Displace This compound Biotinylated Protein This compound->Displace A2 Avidin-Biotin Complex Displace->A2 H2 Free HABA Dye (Absorbance decreases) Displace->H2

Principle of the HABA colorimetric assay.

Experimental Protocol:

  • Preparation : Prepare an Avidin/HABA working solution.[7][11] Ensure any free, unconjugated this compound has been removed from your protein sample via dialysis or gel filtration.[7][11]

  • Baseline Reading : Pipette the Avidin/HABA solution into a cuvette or microplate well and measure the absorbance at 500 nm.[7][11]

  • Sample Addition : Add a known volume of your biotinylated protein sample to the Avidin/HABA solution and mix well.

  • Final Reading : Measure the absorbance at 500 nm again after the reading stabilizes.[7] The decrease in absorbance is used to calculate the moles of this compound per mole of protein.

Data Presentation: Sample HABA Assay Data

SampleProtein Conc. (mg/mL)A500 (Initial)A500 (Final)ΔA500Moles of this compound per Mole of Protein
IgG-Biotin Lot 11.00.9850.6120.3734.2
IgG-Biotin Lot 21.00.9850.4550.5306.0
Unlabeled IgG1.00.9850.9810.004~0
B. Western Blotting

Western blotting offers a highly sensitive method for detecting biotinylated proteins, leveraging the same high-affinity this compound-streptavidin interaction.[12]

Principle: After separating proteins via SDS-PAGE and transferring them to a membrane (e.g., PVDF or nitrocellulose), the biotinylated protein is detected using a streptavidin molecule conjugated to a reporter enzyme, most commonly horseradish peroxidase (HRP).[6][12] The HRP enzyme reacts with a chemiluminescent substrate to produce light, which is captured by film or a digital imager.[13] This technique can be significantly more sensitive than traditional Western blots that rely on primary/secondary antibody systems.[14][15]

Western_Blot_Workflow A 1. SDS-PAGE Separation B 2. Transfer to Membrane A->B C 3. Block Membrane (e.g., BSA, Milk) B->C D 4. Incubate with Streptavidin-HRP C->D E 5. Wash Excess Conjugate D->E F 6. Add Chemiluminescent Substrate E->F G 7. Detect Signal F->G

Workflow for detecting biotinylated proteins via Western Blot.

Experimental Protocol:

  • SDS-PAGE and Transfer : Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[5][6]

  • Blocking : Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific binding.[6][12]

  • Streptavidin-HRP Incubation : Wash the membrane with TBST. Incubate the membrane with a diluted solution of Streptavidin-HRP in blocking buffer for 1 hour at room temperature.[6][12][13]

  • Washing : Wash the membrane extensively with TBST (e.g., three times for 10 minutes each) to remove unbound Streptavidin-HRP.[13]

  • Detection : Incubate the membrane with a chemiluminescent substrate solution according to the manufacturer's instructions and capture the signal using an appropriate imaging system.[13]

Comparison of Biotinylation Confirmation Methods

Choosing the right assay depends on the specific experimental question, available equipment, and desired output (qualitative vs. quantitative). Mass spectrometry offers the most detailed analysis, including the precise site of biotinylation, but requires specialized equipment and expertise.[2][16]

FeatureStreptavidin Gel-ShiftHABA AssayWestern BlotMass Spectrometry
Output Qualitative / Semi-QuantitativeQuantitativeQualitative / Semi-QuantitativeQuantitative & Site-Specific
Principle Mobility shift of protein-streptavidin complexColorimetric displacement of HABA dye from avidinChemiluminescent detection on a membraneMass-to-charge ratio analysis
Sensitivity ModerateLow to Moderate[17]High to Very High[14][15]Very High
Throughput LowHigh (Microplate compatible)[8]ModerateLow
Speed ~3-4 hours< 1 hour~4-6 hours (post-transfer)Variable (days)
Key Advantage Simple, visual confirmationRapid, quantitative, no gel requiredHigh sensitivityProvides site of modification
Key Limitation Not precisely quantitativeLess sensitive, destructive assay[17]Indirect detectionRequires specialized equipment

Conclusion and Recommendations

  • For a quick, visual confirmation of biotinylation , the Streptavidin Gel-Shift Assay is an excellent choice. It is straightforward, requires standard laboratory equipment, and provides a clear yes/no answer.[2][3]

  • When you need to determine the molar ratio of this compound to protein , the HABA Assay is the most suitable method. Its speed and compatibility with a 96-well plate format make it ideal for screening multiple samples or optimizing biotinylation protocols.[7][8]

  • If your biotinylated protein is in a complex mixture or at a low concentration , the high sensitivity of a Western Blot with a streptavidin-HRP conjugate is unparalleled.[14][15]

  • For definitive characterization, including identifying the exact amino acid residue(s) that have been biotinylated , Mass Spectrometry is the gold standard, though it is the most resource-intensive option.[16]

By understanding the principles, protocols, and comparative strengths of each method, researchers can confidently select the most effective strategy to validate protein biotinylation and ensure the success of their subsequent experiments.

References

A Researcher's Guide to Avidin, Streptavidin, and Neutravidin: A Comparative Analysis for Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the biotin-binding protein system is a foundational tool for a multitude of assays, from ELISAs and Western blots to immunohistochemistry and affinity purification.[1][2][3] The system's strength lies in the extraordinarily high affinity between this compound (Vitamin B7) and proteins like avidin and its analogues, an interaction that is one of the strongest non-covalent bonds known in nature.[4] However, the choice between the three most common this compound-binding proteins—avidin, streptavidin, and neutravidin—can significantly influence an assay's sensitivity, specificity, and overall reliability.

This guide provides an objective, data-driven comparison of these three proteins to inform selection for various research applications. We will delve into their core biochemical properties, compare their performance in practical applications, and provide detailed experimental protocols.

Core Properties: A Head-to-Head Comparison

Avidin, streptavidin, and neutravidin are all tetrameric proteins capable of binding four molecules of this compound with high affinity.[1] Their primary differences lie in their origin, post-translational modifications, and surface charge, which collectively dictate their level of non-specific binding—a critical parameter in any assay.

Avidin, a glycoprotein derived from egg whites, is characterized by a high isoelectric point (pI) and the presence of carbohydrate moieties.[1][5] In contrast, streptavidin is a non-glycosylated protein isolated from the bacterium Streptomyces avidinii.[4] Neutravidin is a chemically deglycosylated and charge-neutralized version of avidin, engineered to minimize the drawbacks of its native form.[2][6]

Key distinguishing properties of Avidin, Streptavidin, and Neutravidin.

Table 1: Comparison of Core Biochemical Properties

FeatureAvidinStreptavidinNeutravidin
Source Chicken Egg White[5]Streptomyces avidinii[4]Chemically Modified Avidin[6][7]
Molecular Weight ~66-68 kDa[1]~53-60 kDa[4][8]~60 kDa[2][6]
Glycosylation Yes (Mannose, N-acetylglucosamine)[1][7]No[4]No (Deglycosylated)[2][6]
Isoelectric Point (pI) ~10.5 (Highly Cationic)[1][5]~5-7.5 (Acidic to Neutral)[2]~6.3 (Near-Neutral)[6][9]
This compound Affinity (Kd) ~10⁻¹⁵ M[4]~10⁻¹⁴ - 10⁻¹⁵ M[2][4]~10⁻¹⁵ M[6][9]
This compound Binding Sites 4[1]4[8]4[9]
Key Feature/Drawback High non-specific binding due to charge and glycosylation.[5][7]Contains RYD sequence, which can mimic the RGD cell-binding motif.[1][2]Lowest non-specific binding; engineered for high performance.[2][9]

Performance in Practice: The Impact of Non-Specific Binding

The primary differentiator in assay performance is the level of non-specific binding, which can lead to high background noise and false-positive signals.

  • Avidin: Its high positive charge at physiological pH causes it to bind electrostatically to negatively charged molecules and surfaces, such as nucleic acids and cell membranes.[7] Furthermore, its mannose-rich carbohydrate chains can be recognized by lectins in biological samples, adding another layer of non-specific interaction.[2] While economical, avidin is often unsuitable for applications requiring high signal-to-noise ratios.[5]

  • Streptavidin: As a non-glycosylated protein with a near-neutral pI, streptavidin exhibits significantly less non-specific binding than avidin.[1][4] However, it contains an Arg-Tyr-Asp (RYD) amino acid sequence that can mimic the Arg-Gly-Asp (RGD) motif found in extracellular matrix proteins like fibronectin.[1][2] This can lead to unwanted binding to integrins and other cell surface receptors, a potential issue in cell-based assays and immunohistochemistry.[2]

  • Neutravidin: This protein is specifically engineered to overcome the limitations of both avidin and streptavidin. The removal of carbohydrates eliminates lectin binding, and the modification of surface lysines lowers the pI to a near-neutral 6.3, minimizing electrostatic interactions.[2][6][10] Crucially, it lacks the RYD sequence found in streptavidin, removing that potential source of off-target binding.[2][9] For these reasons, neutravidin generally provides the highest specificity and the lowest background, making it the superior choice for most sensitive assay applications.[5][9]

Table 2: Summary of Performance Data in Experimental Assays

Assay Type / ParameterAvidinStreptavidinNeutravidinSource / Context
siRNA Delivery (Cellular Uptake) Silencing activity dramatically reduced in the presence of serum.[7]Less affected by serum than avidin.[7]Showed significantly higher cellular uptake at extended time points (24h) and lowest exocytosis.[7]In vitro study comparing nanocomplexes for siRNA delivery into hepatic stellate cells.[7]
This compound Binding Capacity (Small Molecule) N/AStandard: ~6.8 pmol/wellHigh-Binding: ~21.1 pmol/well~5.7 pmol/wellComparison of different commercially coated 96-well plates for binding a small biotinylated molecule.[9]
Binding to Lipid Bilayers (Biosensor) Prone to high non-specific adsorption.[11]Binding was stable and robust across tested pH conditions (6.3-8.7).[11]Binding was strongly dependent on pH, with greater binding at more acidic pH.[11]QCM-D biosensing experiments measuring protein binding to biotinylated supported lipid bilayers.[11][12]
General Non-Specific Binding High[5][7]Low[1]Lowest[2][9]Consensus from multiple technical and research articles.

Experimental Protocol: Sandwich ELISA

This protocol describes a typical workflow for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) using a biotinylated detection antibody and an enzyme-conjugated this compound-binding protein for signal amplification. This method is widely used for its high sensitivity.

Materials:

  • 96-well microplate

  • Capture Antibody (specific to the target antigen)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Sample or Standard containing the antigen

  • Biotinylated Detection Antibody (specific to a different epitope on the antigen)

  • Enzyme-Conjugated Neutravidin (e.g., Neutravidin-HRP)

  • Substrate Solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Dilute the capture antibody in Coating Buffer and add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Sample Incubation: Add 100 µL of the sample or standard to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Detection Antibody Incubation: Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Enzyme Conjugate Incubation: Add 100 µL of diluted Neutravidin-HRP to each well. Incubate for 30-60 minutes at room temperature.

  • Washing: Repeat the wash step, but increase to 5 washes to ensure removal of unbound conjugate.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Analysis: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

Workflow of a sandwich ELISA for signal amplification.

Conclusion and Recommendation

The selection of a this compound-binding protein is a critical decision in assay design that directly impacts data quality.

  • Avidin may be considered for simple, non-critical applications where its low cost is the primary driver and high background can be tolerated.

  • Streptavidin represents a significant improvement over avidin and is suitable for many standard applications. However, researchers should be aware of its potential for off-target binding in cell-based systems due to its RYD sequence.

  • Neutravidin is the recommended choice for the majority of applications, particularly those requiring high sensitivity, low background, and high specificity, such as quantitative ELISAs, IHC, and cell-based assays.[2][5] Its engineered properties—deglycosylation and a neutral pI—effectively minimize the non-specific binding issues that plague both avidin and streptavidin, leading to more reliable and reproducible results.[6][9]

While neutravidin may have a higher initial cost, the investment is often justified by the improved data quality and the reduction in time and resources spent troubleshooting issues related to high background and false positives.[5] Understanding the fundamental differences between these reagents is key to designing robust and accurate assays.

References

Desthiobiotin: A Reversible Alternative to Biotin for Affinity Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize their affinity protein purification workflows, the choice between desthiobiotin and this compound as an affinity tag is a critical decision that significantly impacts protein yield, purity, and integrity. This guide provides a comprehensive, data-driven comparison of these two molecules, enabling an informed choice for specific applications.

The streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature, making it a cornerstone of affinity purification. However, the very strength of this interaction presents a significant challenge: the harsh, often denaturing conditions required to elute the biotinylated protein from the streptavidin matrix can compromise protein structure and function.[1] Desthiothis compound, a sulfur-free analog of this compound, has emerged as a powerful alternative that offers a gentler approach to affinity purification.[1][2]

At a Glance: Key Differences Between Desthiothis compound and this compound

FeatureDesthiothis compoundThis compound
Binding Affinity (Kd) to Streptavidin ~10⁻¹¹ M[1][3][4][5]~10⁻¹⁵ M[1][3][4][5]
Binding Interaction Reversible[1][2]Essentially Irreversible[1]
Elution Conditions Mild, competitive elution with free this compound (e.g., 2.5-50 mM this compound) under physiological pH and temperature.[1][6]Harsh, denaturing conditions (e.g., low pH, high concentrations of chaotropic agents like guanidinium chloride, or boiling in SDS-PAGE sample buffer).[1][6]
Impact on Protein Integrity High; gentle elution preserves protein structure, function, and complex formation.[1][7]Potential for denaturation, aggregation, and dissociation of protein complexes.[1]
Protein Purity High; specific competitive elution minimizes co-purification of non-specific binders.[1][8]Can be high, but harsh elution may release non-specifically bound contaminants.[1]
Protein Yield Generally high due to efficient and gentle elution.[1]Can be variable; harsh elution may lead to protein precipitation and loss.[1]
Regeneration of Affinity Matrix Possible, as the streptavidin remains intact.[1]Difficult to impossible without denaturing the streptavidin.[1]

The Structural Basis for Reversibility

The significant difference in binding affinity between desthiothis compound and this compound lies in their chemical structures. This compound possesses a thiophene ring containing a sulfur atom, which plays a crucial role in the tight, essentially irreversible binding to the streptavidin pocket. Desthiothis compound lacks this sulfur atom, resulting in a less tenacious, reversible interaction.[1] This structural difference is the key to desthiothis compound's advantage in applications where the recovery of native, functional protein is paramount.

Experimental Workflows: A Tale of Two Elution Strategies

The choice between desthiothis compound and this compound dictates distinct experimental workflows for affinity protein purification. The fundamental difference in the interaction with streptavidin dictates the elution strategy.

G cluster_desthiothis compound Desthiothis compound Workflow cluster_this compound This compound Workflow a Bind Desthiobiotinylated Protein to Streptavidin Resin b Wash to Remove Non-specific Binders a->b c Elute with Free this compound (Gentle & Competitive) b->c d Collect Native, Functional Protein c->d e Bind Biotinylated Protein to Streptavidin Resin f Wash to Remove Non-specific Binders e->f g Elute with Harsh Denaturing Agents f->g h Collect Potentially Denatured Protein g->h

Comparison of affinity purification workflows.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited.

Protocol 1: Affinity Purification of a Desthiobiotinylated Protein

This protocol is ideal for recovering functionally active proteins and their interacting partners.

1. Materials:

  • Streptavidin-conjugated beads (e.g., magnetic or agarose)

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer: 50 mM this compound in PBS, pH 7.4[6]

  • Sample containing desthiobiotinylated protein

2. Procedure:

  • Binding: Incubate the desthiobiotinylated protein sample with streptavidin-conjugated beads in Binding/Wash Buffer for 1 hour at 4°C or room temperature with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation (e.g., 500 x g for 1 minute) or using a magnetic stand. Discard the supernatant.

    • Resuspend the beads in 1 mL of Binding/Wash Buffer.

    • Repeat the wash step at least three times to remove non-specifically bound proteins.[9]

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Add 100 µL of Elution Buffer to the beads.

    • Incubate for 30-60 minutes at room temperature with gentle mixing. For tightly bound proteins, incubation can be extended to overnight at 4°C.[10][11]

    • Pellet the beads and carefully collect the supernatant containing the purified, native protein.

    • To maximize recovery, a second elution step can be performed.[9]

Protocol 2: Elution of a Biotinylated Protein (for comparison)

This protocol is suitable for applications where protein denaturation is acceptable, such as subsequent analysis by SDS-PAGE and Western blotting.

1. Materials:

  • Streptavidin-conjugated beads

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (choose one):

    • Low pH: 0.1 M Glycine-HCl, pH 2.8

    • Denaturing: 1X SDS-PAGE sample buffer

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Sample containing biotinylated protein

2. Procedure:

  • Binding and Washing: Follow the same steps as in Protocol 1.

  • Elution (Option A: Low pH):

    • Add 100 µL of 0.1 M glycine-HCl, pH 2.8 to the beads.

    • Incubate for 5-10 minutes at room temperature with gentle mixing.

    • Centrifuge and collect the supernatant.

    • Immediately neutralize the eluate with an appropriate volume of 1 M Tris-HCl, pH 8.5.

  • Elution (Option B: SDS and Heat):

    • Resuspend the beads in 50 µL of 1X SDS-PAGE sample buffer.

    • Boil the sample for 5-10 minutes at 95°C.

    • Centrifuge to pellet the beads and collect the supernatant.

Application in Signaling Pathway Analysis: Proximity Biotinylation

Biotinylation-based methods are instrumental in mapping complex signaling networks.[12] Proximity-dependent biotinylation, for instance, can identify downstream effectors of a receptor upon ligand binding. In this technique, a "bait" protein (e.g., a receptor) is fused to an engineered this compound ligase (e.g., TurboID). Upon activation, the ligase biotinylates nearby "prey" proteins, which can then be captured and identified. Using a desthiobiotinylated substrate would allow for the gentle elution and subsequent analysis of these transient protein-protein interactions.

G cluster_membrane Cell Membrane cluster_downstream Downstream Analysis Receptor Receptor (Bait Protein) TurboID TurboID Biotin_AMP This compound-AMP TurboID->Biotin_AMP 2. This compound Activation Ligand Ligand Ligand->Receptor 1. Ligand Binding & Receptor Activation ATP ATP This compound This compound AMP_PPi AMP + PPi Prey1 Prey Protein 1 Biotin_AMP->Prey1 3. Proximity Labeling Prey2 Prey Protein 2 Biotin_AMP->Prey2 3. Proximity Labeling Biotinylated_Prey1 Biotinylated Prey Protein 1 Biotinylated_Prey2 Biotinylated Prey Protein 2 Lysis Cell Lysis Affinity_Purification Streptavidin Affinity Purification Lysis->Affinity_Purification MS Mass Spectrometry (Identification) Affinity_Purification->MS

References

A Head-to-Head Comparison: Enzymatic vs. Chemical Biotinylation for Enhanced Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of innovation. Biotinylation, the covalent attachment of biotin to a protein, is a powerful and widely used technique for protein detection, purification, and interaction studies, leveraging the remarkably strong and specific interaction between this compound and avidin or streptavidin. However, the choice between the two primary biotinylation methodologies—enzymatic and chemical—can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison to help you select the optimal strategy for your research needs.

Enzymatic biotinylation offers a site-specific, controlled approach, while chemical biotinylation provides a more versatile, albeit random, method. The decision hinges on the specific requirements of the downstream application, including the need for protein functionality, homogeneity of the final product, and whether the target protein can be genetically modified.

At a Glance: Key Differences

FeatureEnzymatic BiotinylationChemical Biotinylation
Specificity Site-specific, single this compound per recognition site.[1]Random, multiple biotins on various residues.[1]
Mechanism This compound ligase (e.g., BirA) recognizes a specific peptide sequence (e.g., AviTag) and attaches this compound to a specific lysine within that tag.[1]Chemical reagents (e.g., NHS-esters) react with specific functional groups, most commonly primary amines (lysine residues).[1]
Stoichiometry 1:1 this compound-to-protein ratio at the specific site.[1]Multiple and variable number of biotins per protein molecule.[2]
Effect on Protein Function Minimal, as biotinylation occurs at a predetermined site away from active or binding sites.[1]Potential for disruption of protein function if this compound is attached to critical residues.[3][4]
Homogeneity Produces a homogeneous product with a uniform orientation.[3][5]Results in a heterogeneous mixture of biotinylated species.[3]
Versatility Requires genetic modification of the target protein to include a recognition tag.[1]Applicable to a wide range of proteins without the need for genetic engineering.[1]
Off-Target Effects Highly specific with minimal to no off-target labeling.[1]Can lead to off-target acylation of other nucleophilic residues under certain conditions.[1]
In vivo/In vitro Can be performed both in vivo and in vitro.[1]Primarily an in vitro technique, though some cell-permeable reagents exist.[1]

Delving Deeper: Mechanisms and Workflows

Enzymatic Biotinylation: The Precision Approach

Enzymatic biotinylation relies on the high specificity of this compound ligases, most notably the E. coli this compound holoenzyme synthetase, BirA.[1] This enzyme recognizes a 15-amino-acid peptide sequence, the AviTag, which is genetically fused to the protein of interest. The BirA enzyme then catalyzes the covalent attachment of a single this compound molecule to a specific lysine residue within the AviTag.[1][3] This results in a homogeneously biotinylated protein with a precise 1:1 stoichiometry, preserving the protein's native structure and function.[6][7]

Enzymatic_Biotinylation cluster_step1 Step 1: Activation cluster_step2 Step 2: this compound Transfer This compound This compound ATP ATP BirA BirA Ligase BirA_complex BirA_complex Activated_Intermediate Biotinoyl-5'-AMP (Activated Intermediate) Protein_AviTag Protein with AviTag Biotinylated_Protein Site-Specifically Biotinylated Protein

Chemical Biotinylation: The Versatile Workhorse

Chemical biotinylation offers a more direct method for labeling proteins. The most common approach utilizes N-hydroxysuccinimide (NHS) esters of this compound, which react with primary amines (-NH2) found on the side chains of lysine residues and at the N-terminus of a protein to form a stable amide bond.[1] While versatile, this method's main drawback is its lack of site-specificity, which can lead to a heterogeneous population of biotinylated molecules and may interfere with protein function if critical lysine residues are modified.[1][3]

Chemical_Biotinylation Protein Protein with accessible Lysines Reaction Reaction (pH 7-9) Protein->Reaction NHS_this compound NHS-Biotin Reagent NHS_this compound->Reaction Biotinylated_Protein Randomly Biotinylated Protein (Heterogeneous) Reaction->Biotinylated_Protein Forms amide bonds NHS_byproduct NHS (byproduct) Reaction->NHS_byproduct

Quantitative Data: A Case Study on Antibody Biotinylation

A study by Beitello et al. (2025) provides a clear quantitative comparison between an enzyme-mediated site-specific biotinylation and a random chemical biotinylation of an anti-horseradish peroxidase (HRP) antibody.

ParameterSite-Specific (Enzymatic)Random (Chemical)
This compound-to-Antibody Ratio 1.9 ± 0.35.0 ± 0.6
Antigen Binding Capacity ~3-fold higherBaseline
Assay Sensitivity ~3-fold higherBaseline
Limit of Detection ~3-fold lowerBaseline

Data summarized from Beitello et al., 2025.[2][8]

The results demonstrate that while chemical biotinylation resulted in a higher number of this compound molecules per antibody, the site-specific enzymatic method led to a significant improvement in the antibody's antigen-binding capacity, sensitivity, and limit of detection.[2][8] This is attributed to the oriented immobilization of the antibody through its Fc region, preventing the random attachment of this compound from interfering with the antigen-binding sites.[2][8] Similarly, a study on Fab fragments showed that enzymatic biotinylation resulted in uniform antigen binding affinity, unlike the heterogeneous affinity observed with random chemical conjugation.[5]

Experimental Protocols

In Vitro Enzymatic Biotinylation using BirA Ligase

This protocol details the in vitro biotinylation of a purified protein containing an AviTag.

Enzymatic_Protocol_Workflow Start Start: Purified AviTag-Protein Reaction_Setup 1. Reaction Setup: - AviTag-Protein - BirA Ligase - this compound - ATP - Reaction Buffer Start->Reaction_Setup Incubation 2. Incubation: 30°C for 1 hour Reaction_Setup->Incubation Purification 3. Purification: e.g., Size-Exclusion Chromatography Incubation->Purification Verification 4. Verification: - Streptavidin Gel-Shift Assay - Mass Spectrometry Purification->Verification End End: Purified, Biotinylated Protein Verification->End

Materials:

  • Protein of interest (POI) with an AviTag

  • Purified BirA ligase

  • This compound solution

  • ATP solution

  • Reaction Buffer (e.g., 50 mM Bicine, pH 8.3)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the AviTag-protein, BirA ligase, this compound, and ATP in the reaction buffer. A typical reaction might contain 100 µg of the target protein, 10 mM ATP, 10 mM Mg(OAc)₂, 50 µM this compound, and 2.5 µg of BirA ligase.

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.[1]

  • Purification: Remove excess this compound, ATP, and the BirA ligase from the biotinylated POI using a suitable purification method, such as size-exclusion chromatography (desalting column).[1]

  • Verification: Confirm the biotinylation and assess its efficiency using methods like a streptavidin gel-shift assay or mass spectrometry.[1]

In Vitro Chemical Biotinylation using NHS-Ester

This protocol describes the biotinylation of a protein using an amine-reactive NHS-ester of this compound.

Chemical_Protocol_Workflow Start Start: Purified Protein Reagent_Prep 1. Reagent Preparation: Dissolve this compound-NHS ester in DMSO or DMF Start->Reagent_Prep Reaction_Setup 2. Reaction Setup: - Protein in amine-free buffer (pH 7.2-8.0) - Add molar excess of this compound-NHS ester Reagent_Prep->Reaction_Setup Incubation 3. Incubation: Room temperature for 30-60 min or on ice for 2 hours Reaction_Setup->Incubation Quenching 4. Quenching: Add Tris or Glycine to stop the reaction Incubation->Quenching Purification 5. Purification: Dialysis or Desalting Column Quenching->Purification End End: Purified, Biotinylated Protein Purification->End

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.0)

  • This compound-NHS ester (e.g., Sulfo-NHS-LC-Biotin)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Reagent Preparation: Immediately before use, dissolve the this compound-NHS ester in DMSO or DMF to create a 10 mM stock solution.[1]

  • Reaction Setup: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. Calculate the required volume of the 10 mM this compound-NHS stock solution to achieve the desired molar excess of this compound to protein (a 10-20 fold molar excess is a common starting point). Add the calculated volume of the this compound-NHS stock solution to the protein solution while gently vortexing.[1]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1]

  • Quenching: Stop the reaction by adding the quenching solution (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.[1]

  • Purification: Remove excess, non-reacted this compound reagent and byproducts using a desalting column or dialysis.[1]

Conclusion: Making the Right Choice

The selection between enzymatic and chemical biotinylation is fundamentally guided by the experimental objectives.

Choose enzymatic biotinylation when:

  • Site-specific labeling is critical to avoid interference with protein function or to ensure a defined orientation upon immobilization.[1]

  • A homogenous product with a 1:1 this compound-to-protein ratio is required for quantitative applications.[1]

  • The target protein can be genetically modified to include a recognition tag like the AviTag.[1]

Choose chemical biotinylation when:

  • Genetic modification is not feasible or desired, as it can be applied to any protein with accessible primary amines.[1]

  • A high degree of biotinylation is needed to potentially amplify the signal in detection assays.[1]

  • The potential for reduced protein activity is not a major concern , or when labeling conditions can be optimized to minimize functional disruption.[1]

By carefully considering these factors and the supporting data, researchers can confidently select the most appropriate biotinylation strategy to achieve robust, reproducible, and meaningful results.

References

A Researcher's Guide to Protein Labeling: Biotin-Based vs. Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of molecular biology, drug discovery, and proteomics, the ability to selectively tag and detect proteins is fundamental. Protein labeling enables researchers to elucidate protein function, localization, interactions, and abundance. Among the myriad of available techniques, biotin-based labeling has long been a cornerstone due to the remarkably strong and specific interaction between this compound and streptavidin. However, a host of alternative methods, each with unique advantages, now offer powerful options for a wide range of applications.

This guide provides an objective comparison of this compound-based protein labeling techniques with other prevalent methods, including fluorescent dye conjugation and site-specific enzymatic tagging. We will delve into the underlying principles, compare key performance metrics with supporting data, and provide detailed experimental protocols to inform the selection of the most suitable technique for your research needs.

This compound-Based Protein Labeling: A High-Affinity Standard

Biotinylation is the process of covalently attaching this compound, a small molecule (244.3 Da), to a protein or other macromolecule.[1][2] The power of this technique lies in the subsequent detection with avidin or streptavidin, proteins that bind to this compound with an exceptionally high affinity (dissociation constant, Kd ≈ 10⁻¹⁴ M), which is one of the strongest known non-covalent interactions in biology.[1][3] This robust interaction ensures high sensitivity and specificity in a variety of applications, including protein purification, ELISAs, Western blotting, and immunohistochemistry.[4]

There are two primary approaches to biotinylating a protein:

  • Chemical Biotinylation: This is the most common method and typically involves a this compound molecule functionalized with a reactive group that targets specific amino acid side chains.[1] The most prevalent reagents are N-hydroxysuccinimide (NHS) esters of this compound, which react with primary amines on lysine residues and the N-terminus of the protein.[5]

  • Enzymatic Biotinylation: This method offers site-specific labeling. A prime example is the AviTag™ system, where a 15-amino acid peptide tag (the AviTag) is genetically fused to the protein of interest.[2][4] The E. coli this compound ligase (BirA) specifically recognizes this tag and covalently attaches a single this compound molecule to a specific lysine residue within the tag.[6] This approach provides uniform labeling and is less likely to interfere with the protein's function compared to random chemical labeling.[2]

Alternative Protein Labeling Techniques

While biotinylation is a versatile and powerful technique, several alternatives offer distinct advantages for specific applications.

Fluorescent Dye Labeling

Fluorescent labeling involves covalently attaching an organic fluorophore (e.g., Alexa Fluor™, DyLight™, FITC) to a protein.[4] This method is the cornerstone of fluorescence microscopy, flow cytometry, and other imaging-based applications.[1] Like chemical biotinylation, fluorescent dyes are often functionalized with NHS esters to target primary amines.

Key Advantages:

  • Direct Detection: No secondary detection reagents are needed; the signal is generated directly by the fluorophore upon excitation with light.[1]

  • Multiplexing: A wide array of fluorophores with distinct excitation and emission spectra are available, enabling the simultaneous detection of multiple proteins.

  • Photophysical Properties: Modern fluorescent dyes offer high brightness and photostability.[6]

Key Considerations:

  • Size: Fluorophores are generally larger than this compound and can be more likely to interfere with protein function.[1]

  • Background Signal: The presence of unbound free dye can lead to high background signals, often necessitating a purification step to remove it.[6]

  • Stoichiometry: Controlling the number of dye molecules per protein can be challenging with chemical labeling methods.[6]

Enzymatic Labeling (Non-Biotin)

Similar to the AviTag system, other enzymatic methods provide site-specific labeling with various probes. These systems consist of a unique protein or peptide tag that is recognized by a specific enzyme, which then covalently attaches a probe.

  • SNAP-tag® and HaloTag®: These are self-labeling enzyme tags that form a covalent bond with a synthetic ligand.[7] The SNAP-tag (19.4 kDa) is derived from human O⁶-alkylguanine-DNA-alkyltransferase and reacts with benzylguanine derivatives. The HaloTag® (33 kDa) is derived from a bacterial haloalkane dehalogenase and reacts with chloroalkane linkers.[7] These ligands can be conjugated to a variety of molecules, including fluorescent dyes and affinity handles.

  • Sortase-mediated Ligation: This system uses the sortase A enzyme to recognize a specific peptide motif (e.g., LPXTG) and cleave the peptide bond, subsequently ligating a probe that contains an N-terminal oligoglycine motif.[8]

Key Advantages:

  • Site-Specificity: All these methods offer precise, 1:1 labeling at a predetermined site.

  • Versatility: The probes attached can be fluorescent dyes, affinity tags, or other functional molecules.

  • Orthogonality: Some systems, like SNAP-tag and CLIP-tag, can be used simultaneously in the same cell to label two different proteins with distinct probes.[7]

Head-to-Head Comparison: Performance Metrics

The choice of labeling technique depends critically on the experimental goals. The following tables summarize key quantitative data to facilitate this decision.

Table 1: Comparison of Labeling Efficiency (Chemical Methods)
FeatureNHS-BiotinNHS-Fluorescein
Target Moiety Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Molar Incorporation Ratio (MIR) at pH 7.0, 20:1 MCR 4.25.0
MIR at pH 8.0, 20:1 MCR ~6.5~7.5
Effect of Low Protein Concentration (0.1 mg/mL) on MIR *1.6 (Significant reduction)2.7 (Moderate reduction)
Optimal Labeling pH ~8.08.0 - 9.0

*Data is for labeling of murine IgG at 1.0 mg/mL with a 20:1 Molar Coupling Ratio (MCR) for 2 hours.[9] The Molar Incorporation Ratio (MIR) represents the average number of label molecules per protein.

Table 2: General Characteristics of Labeling Techniques
FeatureChemical BiotinylationEnzymatic Biotinylation (AviTag)Fluorescent Dye LabelingEnzymatic Tagging (SNAP/Halo)
Specificity Non-specific (multiple lysines)Site-specific (single lysine in tag)[2]Non-specific (multiple lysines)Site-specific (tag)[7]
Label Size Small (~244 Da)[1]Small (~244 Da)Moderate to LargeTag (~20-33 kDa) + Ligand[7]
Detection Indirect (Streptavidin conjugate)Indirect (Streptavidin conjugate)Direct (Fluorescence)[1]Direct (Fluorescence) or Indirect
Impact on Function Can alter function if active site lysines are modified[5]Minimal, as tag is at a defined location[2]Can alter function due to label size and locationCan alter function due to tag size
In Vivo Labeling Difficult for intracellular proteinsYesDifficult for intracellular proteinsYes
Signal Amplification Yes (e.g., via enzyme-conjugated streptavidin)YesNoNo
Table 3: Comparison for Protein Interaction Studies
FeatureThis compound-Affinity PulldownImmunoprecipitation (Antibody-based)
Principle Bait protein is biotinylated and captured with streptavidin beads.Bait protein is captured with a specific antibody bound to Protein A/G beads.
Specificity Very high due to the strong this compound-streptavidin interaction.[10]Dependent on antibody specificity; can have off-target binding.
Elution Conditions Harsh (e.g., boiling in SDS buffer) due to strong interaction.Typically milder (e.g., low pH glycine buffer), preserving complex integrity.
Requirement for Antibody No specific antibody for the bait protein is needed.[10]Requires a high-quality, IP-qualified antibody.[10]
Co-elution of IgG NoYes, heavy and light chains can be a major contaminant in downstream analysis.[11]

Mandatory Visualizations

G

G

G

Experimental Protocols

Protocol 1: Chemical Labeling of an Antibody with NHS-Biotin

This protocol describes a general procedure for biotinylating an IgG antibody using an amine-reactive NHS-ester of this compound.

Materials:

  • Antibody (1-2 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-Biotin (e.g., EZ-Link™ NHS-Biotin)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0[12]

  • Desalting column (e.g., Zeba™ Spin Desalting Column)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into the Reaction Buffer using a desalting column.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the NHS-Biotin in DMF or DMSO to a concentration of 1-4 mg/mL.[12]

  • Calculate Reagent Volumes: Determine the volume of this compound stock solution needed to achieve a desired molar coupling ratio (MCR). A common starting point for antibodies is a 20-fold molar excess of this compound to protein.[9]

  • Labeling Reaction: Add the calculated volume of NHS-Biotin stock solution to the antibody solution. Mix gently by pipetting.

  • Incubation: Incubate the reaction for 60-90 minutes at room temperature.[12]

  • Quenching (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Purification: Remove excess, non-reacted this compound by passing the reaction mixture through a desalting column, exchanging the labeled antibody into a suitable storage buffer (e.g., PBS).

  • Quantification (Optional): The degree of labeling (molar substitution ratio) can be determined using a HABA assay or a specialized UV-traceable this compound like ChromaLINK®.[12][13] For an antibody, an optimal MSR is typically between 3 and 8.[12]

Protocol 2: Site-Specific Enzymatic Labeling with SNAP-tag and a Fluorescent Ligand (Live Cells)

This protocol provides a general method for labeling a SNAP-tag fusion protein expressed in mammalian cells.

Materials:

  • Mammalian cells expressing the SNAP-tag fusion protein, seeded on glass-bottom dishes.

  • Cell culture medium (e.g., DMEM)

  • SNAP-tag ligand conjugated to a fluorescent dye (e.g., SNAP-Cell® TMR-Star®)

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

Procedure:

  • Prepare Ligand Stock: Dissolve the SNAP-tag ligand in DMSO to create a 1 mM stock solution. Store protected from light at -20°C.

  • Prepare Labeling Medium: Dilute the ligand stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration. A typical starting concentration is 1-5 µM.

  • Cell Labeling: Remove the existing medium from the cultured cells and replace it with the labeling medium.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. The optimal time may vary depending on the protein expression level and cell type.

  • Washing: Remove the labeling medium and wash the cells two to three times with pre-warmed culture medium or HBSS. Incubate the cells in the final wash for 30 minutes to allow unbound substrate to diffuse out of the cells.

  • Imaging: The cells are now ready for imaging using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore.

Conclusion

The choice between this compound-based and other protein labeling techniques is nuanced and application-dependent. Biotinylation remains an exceptionally robust and sensitive method for detection and purification, particularly when high-affinity capture is required.[1] Its primary limitation is the harsh conditions often needed to reverse the strong this compound-streptavidin bond.

Fluorescent dye labeling is indispensable for direct visualization and multiplexed imaging, though care must be taken to manage potential interference with protein function and background from unbound dye.[6] The advent of site-specific enzymatic labeling systems like AviTag, SNAP-tag, and HaloTag has provided a transformative solution, combining the precision of genetic encoding with the versatility of chemical probes.[2][7] These methods offer unparalleled control over labeling stoichiometry and location, making them ideal for quantitative studies and applications where preserving protein function is paramount.

For researchers and drug development professionals, a thorough understanding of the principles, quantitative performance, and practical workflows of each technique is essential for designing rigorous experiments and generating high-quality, reliable data to drive discovery.

References

Assessing the Impact of Biotinylation on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the biotinylation of proteins is a powerful and versatile tool for detection, purification, and interaction studies. However, the covalent attachment of biotin can potentially alter a protein's structure and function. This guide provides an objective comparison of common biotinylation methods and detailed protocols for assessing their impact on protein activity, ensuring the integrity of your experimental results.

Introduction to Protein Biotinylation

Biotinylation is the process of covalently attaching this compound, a small vitamin (Vitamin B7), to a protein or other macromolecule. The exceptionally strong and specific non-covalent interaction between this compound and the proteins avidin or streptavidin (with a dissociation constant, Kd, in the range of 10⁻¹⁴ to 10⁻¹⁵ M) forms the basis for a wide array of applications in biotechnology.[1]

While the small size of the this compound tag is often presumed to have a minimal effect on protein function, this is not always the case.[1] The site and density of this compound attachment can lead to steric hindrance, block active or binding sites, or induce conformational changes that alter the protein's biological activity. Therefore, it is crucial to carefully select the biotinylation method and empirically validate the functional integrity of the biotinylated protein.

Comparison of Biotinylation Methods

The two primary methods for protein biotinylation are chemical and enzymatic. Each approach has distinct advantages and disadvantages that researchers must consider based on their specific application.

FeatureChemical BiotinylationEnzymatic Biotinylation
Specificity Random, targets specific functional groups (e.g., primary amines on lysines)Site-specific, targets a specific amino acid within a recognition sequence
Mechanism Chemical reagents (e.g., NHS-esters) react with accessible amino acid side chains.[2]A specific ligase (e.g., BirA) recognizes a peptide tag (e.g., AviTag) and attaches this compound to a specific lysine within that tag.[2]
Stoichiometry Multiple and variable number of biotins per protein molecule.Typically a 1:1 this compound-to-protein ratio at the designated site.[3]
Effect on Function Higher potential for disruption if critical residues are modified.[4]Minimal, as biotinylation occurs at a predetermined site away from active or binding sites.[3]
Homogeneity Results in a heterogeneous mixture of biotinylated species.Produces a homogeneous product with a defined biotinylation site.
Requirement Applicable to any protein with accessible target functional groups.Requires genetic modification of the target protein to include the recognition tag.

Assessing the Functional Impact of Biotinylation

Once a protein is biotinylated, it is imperative to assess whether its function has been compromised. The following are key experimental approaches to quantify the impact of biotinylation.

Enzyme Activity Assays

For enzymes, a direct comparison of kinetic parameters before and after biotinylation is the most definitive assessment of functional integrity.

Quantitative Data Summary: Impact of Biotinylation on Enzyme Kinetics (Hypothetical Data)

Biotinylation MethodEnzymek_cat (s⁻¹)K_m (µM)k_cat/K_m (M⁻¹s⁻¹)
Unmodifiedβ-Galactosidase1501001.5 x 10⁶
Chemical (NHS-Biotin)β-Galactosidase1101258.8 x 10⁵
Enzymatic (AviTag-BirA)β-Galactosidase1451051.38 x 10⁶

This table illustrates how enzyme kinetic data can be presented. Actual values will vary depending on the enzyme and biotinylation conditions.

Binding Affinity Assays (Surface Plasmon Resonance - SPR)

SPR is a powerful technique for measuring the binding kinetics and affinity between a biotinylated protein and its interaction partner in real-time without the need for labels.[5]

Quantitative Data Summary: Impact of Biotinylation on Protein-Protein Interaction (SPR Data)

Biotinylated LigandAnalytek_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)
Unmodified Protein XProtein Y2.5 x 10⁵5.0 x 10⁻⁴2.0
Chemically Biotinylated Protein XProtein Y1.8 x 10⁵6.2 x 10⁻⁴3.4
Enzymatically Biotinylated Protein XProtein Y2.4 x 10⁵5.1 x 10⁻⁴2.1

This table provides an example of how SPR data can be used to compare binding affinities. The dissociation constant (KD) is a key indicator of binding strength.[6]

Experimental Protocols

Determining the Degree of Biotinylation

Before functional assessment, it is often useful to determine the extent of biotinylation.

HABA Assay Protocol

The HABA (2-(4'-hydroxyazobenzene)benzoic acid) assay is a common colorimetric method for quantifying the number of this compound molecules attached to a protein.[4]

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample (with free this compound removed)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure:

  • Prepare a standard curve using known concentrations of free this compound.

  • Add a defined volume of the HABA/Avidin solution to a cuvette or microplate well.

  • Measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).

  • Add a known amount of the biotinylated protein sample to the HABA/Avidin solution.

  • Incubate for 5 minutes at room temperature.

  • Measure the absorbance at 500 nm again. The decrease in absorbance is proportional to the amount of this compound in the sample.

  • Calculate the moles of this compound per mole of protein using the standard curve.

Gel-Shift Assay

A simple qualitative method to confirm biotinylation is to observe a shift in the protein's migration on an SDS-PAGE gel after incubation with streptavidin.[7]

Procedure:

  • Incubate a sample of the biotinylated protein with an excess of streptavidin for 15-30 minutes at room temperature.

  • Run the incubated sample alongside the non-incubated biotinylated protein and a non-biotinylated control on an SDS-PAGE gel.

  • A shift in the molecular weight of the streptavidin-incubated sample indicates successful biotinylation.

Detailed Protocol: Enzyme Activity Assay

This protocol provides a general framework for assessing the activity of a biotinylated enzyme. Specific substrate and buffer conditions will need to be optimized for the enzyme of interest.

Materials:

  • Unmodified enzyme

  • Biotinylated enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a series of substrate concentrations in the assay buffer.

  • For each biotinylation condition (unmodified, chemical, enzymatic), prepare identical enzyme concentrations in the assay buffer.

  • Initiate the reaction by adding the enzyme to the substrate solutions.

  • Measure the rate of product formation or substrate consumption over time using a suitable detection method (e.g., absorbance or fluorescence).

  • Calculate the initial reaction velocities (V₀) for each substrate concentration.

  • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the k_cat and K_m values.[8]

Detailed Protocol: Surface Plasmon Resonance (SPR) Analysis

This protocol outlines the general steps for analyzing the binding of a biotinylated protein to its partner using SPR.

Materials:

  • SPR instrument and sensor chips (e.g., Streptavidin-coated chip)

  • Biotinylated protein (ligand)

  • Unmodified protein (control ligand)

  • Binding partner (analyte)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (if necessary)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Inject the biotinylated protein over the streptavidin-coated sensor surface to achieve the desired immobilization level. Use a separate flow cell for the unmodified protein as a control.

    • Block any remaining active sites on the sensor surface.

  • Analyte Binding:

    • Prepare a series of analyte concentrations in the running buffer.

    • Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate, starting with the lowest concentration.

    • Monitor the association phase in real-time.

    • Switch back to running buffer to monitor the dissociation phase.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).[9]

Visualization of Concepts

Biotinylation Workflow

Biotinylation_Workflow cluster_prep Protein Preparation cluster_biotinylation Biotinylation cluster_assessment Functional Assessment cluster_result Outcome Protein Target Protein Genetic_Mod Genetic Modification (for Enzymatic) Protein->Genetic_Mod Chemical Chemical Biotinylation (e.g., NHS-ester) Protein->Chemical Enzymatic Enzymatic Biotinylation (e.g., BirA Ligase) Genetic_Mod->Enzymatic Degree_of_Biotinylation Determine Degree of Biotinylation (HABA, Gel-Shift) Chemical->Degree_of_Biotinylation Enzymatic->Degree_of_Biotinylation Activity_Assay Enzyme Activity Assay Functional Functionally Active Biotinylated Protein Activity_Assay->Functional NonFunctional Functionally Impaired Biotinylated Protein Activity_Assay->NonFunctional Binding_Assay Binding Affinity Assay (e.g., SPR) Binding_Assay->Functional Binding_Assay->NonFunctional Degree_of_Biotinylation->Activity_Assay Degree_of_Biotinylation->Binding_Assay

Caption: General workflow for protein biotinylation and functional assessment.

Signaling Pathway Investigation using Biotinylation

Proximity-dependent biotinylation (e.g., BioID) is a powerful technique to identify protein-protein interactions within a signaling pathway in a cellular context.[10]

Signaling_Pathway Receptor Receptor-BirA* Kinase1 Kinase 1 Receptor->Kinase1 Biotinylates proximal proteins note BirA* fused to the receptor biotinylates interacting and proximal proteins upon addition of this compound. Receptor->note Ligand Ligand Ligand->Receptor Activation Kinase2 Kinase 2 (ERK) Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Phosphorylation Gene Gene Expression TF->Gene This compound This compound This compound->Receptor

Caption: Proximity biotinylation to study a signaling pathway.

Conclusion

The choice of biotinylation strategy has significant implications for the functional integrity of the target protein. While chemical biotinylation is broadly applicable, enzymatic methods offer superior control and homogeneity, minimizing the risk of functional impairment. Regardless of the method chosen, it is essential to empirically validate the activity of the biotinylated protein using appropriate quantitative assays. This guide provides the foundational knowledge and detailed protocols to enable researchers to confidently employ biotinylation in their studies while ensuring the reliability and accuracy of their findings.

References

A Researcher's Guide to Alternative Protein Capture Systems Beyond Biotin-Streptavidin

Author: BenchChem Technical Support Team. Date: December 2025

The biotin-streptavidin interaction, with its extraordinarily high affinity (Kd ≈ 10-15 M), has long been the gold standard for high-affinity capture in a vast range of biological applications.[1] However, this near-irreversible bond necessitates harsh, denaturing conditions for elution, which can compromise the structure and function of the captured proteins and their interactors.[2] This limitation has spurred the development of a diverse toolkit of alternative capture systems, offering a range of functionalities from covalent and irreversible binding to gentle and reversible elution.

This guide provides an objective comparison of prominent alternatives to the this compound-streptavidin system, including HaloTag, SNAP/CLIP-tag, SpyTag/SpyCatcher, Sortase-mediated ligation, and the Strep-tag®/Strep-Tactin® system. We present quantitative performance data, detailed experimental protocols, and workflow diagrams to assist researchers, scientists, and drug development professionals in selecting the optimal capture system for their specific needs.

Overview of Alternative Capture Systems

Covalent Tagging Systems: HaloTag®, SNAP-tag®, and CLIP-tag™

These systems utilize engineered protein tags that form rapid and specific covalent bonds with synthetic ligands. This covalent linkage allows for highly stringent washing conditions, minimizing non-specific binding and enabling the capture of low-abundance proteins.[3][4]

  • HaloTag®: A 33 kDa protein tag derived from a modified haloalkane dehalogenase. It forms a covalent ester bond with a chloroalkane linker attached to various functional groups or a solid support (HaloLink™ Resin).[5]

  • SNAP-tag® and CLIP-tag™: Based on the 20 kDa human O6-alkylguanine-DNA-alkyltransferase (hAGT), these tags react with benzylguanine (BG) and benzylcytosine (BC) derivatives, respectively.[6] Their orthogonal substrate specificity allows for simultaneous, dual-color labeling or capture of two different proteins.[7]

Protein-Peptide Ligation Systems: SpyTag/SpyCatcher and Sortase

These methods leverage enzymatic or spontaneous protein ligation to form covalent peptide bonds, offering high specificity and control over conjugation.

  • SpyTag/SpyCatcher: A versatile and rapid system where a short 13-amino-acid peptide (SpyTag) spontaneously forms a covalent isopeptide bond with its 12.3 kDa protein partner (SpyCatcher).[8] Engineered versions (SpyTag/Catcher 002 and 003) offer significantly accelerated reaction kinetics.[7]

  • Sortase-mediated Ligation: This enzymatic system uses the transpeptidase Sortase A from Staphylococcus aureus. The enzyme recognizes a specific C-terminal peptide motif (LPXTG), cleaves it, and ligates it to a molecule containing an N-terminal oligo-glycine motif.[9][10]

High-Affinity Reversible System: Strep-tag®/Strep-Tactin®

This system provides a powerful alternative for applications requiring gentle elution and preservation of protein function.

  • Strep-tag® II and Twin-Strep-tag®: These are short peptide tags (8 and 28 amino acids, respectively) that bind with high affinity to Strep-Tactin®, an engineered streptavidin.[11] The interaction is reversible and can be competitively eluted under mild, physiological conditions using this compound or its analogs like desthiothis compound.[12]

Performance Comparison

The choice of a capture system depends critically on the experimental requirements for binding strength, protein yield, purity, and the need for subsequent elution. The following tables summarize key quantitative performance metrics for the discussed systems.

System Binding Partner 1 Size Binding Partner 2 Size Binding Type
This compound-Streptavidin This compound244 DaStreptavidin~53 kDa (tetramer)Non-covalent
HaloTag® HaloTag33 kDaChloroalkane LigandSmall MoleculeCovalent
SNAP-tag® SNAP-tag20 kDaBenzylguanine (BG)Small MoleculeCovalent
CLIP-tag™ CLIP-tag20 kDaBenzylcytosine (BC)Small MoleculeCovalent
SpyTag/SpyCatcher SpyTag~1.2 kDa (13 aa)SpyCatcher12.3 kDaCovalent (Isopeptide)
Sortase Ligation LPXTG motif~0.5 kDa (5 aa)(Gly)n motif~0.2 kDa (3 aa)Covalent (Peptide)
Strep-tag® II Strep-tag II peptide~1 kDa (8 aa)Strep-Tactin®~52 kDa (tetramer)Non-covalent
Twin-Strep-tag® Twin-Strep-tag peptide~3.3 kDa (28 aa)Strep-Tactin® XT~52 kDa (tetramer)Non-covalent

Table 1: General characteristics of this compound-streptavidin and alternative capture systems.

System Binding Affinity (Kd) Reaction Rate (kapp or k2) Resin Binding Capacity (mg/mL) Elution Method
This compound-Streptavidin ~10-15 M~106 M-1s-11-2 mg/mL (Streptavidin Agarose)Harsh denaturants (e.g., 8M Guanidine-HCl, pH 1.5) or boiling with excess this compound and SDS.[2][13]
HaloTag® ~200 nM (initial binding)2.7 x 106 M-1s-1>7 mg/mL (HaloLink™ Resin)[2][14]Protease cleavage (e.g., TEV protease) at an engineered site between the tag and protein.[15]
SNAP-tag® ~200 nM (initial binding)~2 x 104 M-1s-1≥1 - 3 mg/mL (SNAP-Capture Beads)[14][16]Not applicable for elution (covalent). Used for immobilization/pull-down.
SpyTag/SpyCatcher ~0.2-0.7 µM (non-covalent intermediate)[12]1.4 x 103 - 5.5 x 105 M-1s-1~4 - 13 mg/mL (Spy&Go Resin)[12]Competitive elution with imidazole (Spy&Go system) or not applicable (irreversible ligation).[17]
Sortase Ligation N/A (Enzymatic)Slow (minutes to hours)N/ANot applicable for elution (covalent ligation).
Strep-tag® II ~1 µMFast on/off rates~3 - 15 mg/mL (Strep-Tactin® HC)[18]Competitive elution with desthiothis compound (2.5 mM) or this compound under physiological conditions.[12]
Twin-Strep-tag® Low pMFast on/off rates~31 mg/mL (Strep-Tactin®XT HC)[19]Competitive elution with this compound (50 mM) under physiological conditions.

Table 2: Comparative performance metrics of capture systems. Note: Kinetic and capacity data can vary depending on the specific fusion protein, ligand, and experimental conditions.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and experimental procedures is crucial for understanding and implementing these technologies.

Mechanism of Action Diagrams

Biotin_Streptavidin This compound This compound Complex High-Affinity Non-covalent Complex This compound->Complex Binds to Pocket Streptavidin Streptavidin (Tetramer) Streptavidin->Complex Provides Binding Site

This compound-Streptavidin Interaction

HaloTag_Mechanism HaloTag HaloTag Protein (Asp106) Covalent_Adduct Stable Covalent Ester Bond HaloTag->Covalent_Adduct Ligand Chloroalkane Ligand Ligand->Covalent_Adduct Nucleophilic Attack Chloride Cl⁻ Covalent_Adduct->Chloride Displaces

HaloTag Covalent Binding

SNAP_Tag_Mechanism SNAP_Tag SNAP-tag Protein (Cys) Covalent_Adduct Stable Covalent Thioether Bond SNAP_Tag->Covalent_Adduct BG_Ligand O⁶-Benzylguanine (BG) Substrate BG_Ligand->Covalent_Adduct Benzyl Transfer Guanine Guanine Covalent_Adduct->Guanine Releases

SNAP-tag Covalent Binding

SpyTag_SpyCatcher SpyTag SpyTag Peptide (Asp) Covalent_Complex Spontaneous Isopeptide Bond SpyTag->Covalent_Complex SpyCatcher SpyCatcher Protein (Lys, Glu) SpyCatcher->Covalent_Complex Spontaneous Reaction H2O H₂O Covalent_Complex->H2O Releases Sortase_Ligation cluster_0 Step 1: Acyl-Enzyme Intermediate cluster_1 Step 2: Ligation Sortase Sortase A (Cys) Intermediate Acyl-Enzyme Intermediate Sortase->Intermediate LPXTG Protein-LPXTG LPXTG->Intermediate Cleavage at T-G Cleaved_G Cleaved Glycine Intermediate->Cleaved_G Gly_N (Gly)n-Protein Final_Product Ligated Product Gly_N->Final_Product Nucleophilic Attack Sortase_Regen Regenerated Sortase A Final_Product->Sortase_Regen Intermediate2->Final_Product Affinity_Workflow Start Start: Cell Lysate containing Tagged Protein of Interest Bind Incubate lysate with affinity resin Start->Bind Binding Step Wash Wash resin to remove nonspecifically bound proteins Bind->Wash Separation Step Elute Elute tagged protein from resin Wash->Elute Elution Step End End: Purified Protein of Interest Elute->End

References

Navigating the Nuances of Biotin-Binding Proteins: A Comparative Guide to Mitigating Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the high-affinity interaction between biotin and its binding proteins is a cornerstone of numerous bioassays. However, off-target binding and cross-reactivity can lead to unreliable data and misinterpretation of results. This guide provides an objective comparison of the most commonly used this compound-binding proteins—avidin, streptavidin, and neutravidin—supported by experimental data to aid in the selection of the most appropriate reagent for your specific application.

The remarkable affinity of this compound for proteins like avidin and streptavidin has been harnessed in a multitude of applications, including ELISA, Western blotting, immunohistochemistry, and affinity chromatography. The strength of this non-covalent interaction, with a dissociation constant (Kd) in the femtomolar to picomolar range, provides exceptional sensitivity. However, characteristics inherent to these proteins can also introduce challenges related to non-specific binding and cross-reactivity, necessitating a careful consideration of which protein is best suited for a given experiment.

A Head-to-Head Comparison of this compound-Binding Proteins

The primary sources of cross-reactivity and non-specific binding stem from the physicochemical properties of the this compound-binding proteins themselves. Avidin, a glycoprotein found in egg whites, exhibits a high isoelectric point (pI) and contains carbohydrate moieties, both of which can contribute to off-target interactions. Streptavidin, derived from the bacterium Streptomyces avidinii, lacks glycosylation and has a more neutral pI, generally resulting in lower non-specific binding. Neutravidin, a deglycosylated and chemically modified version of avidin, offers the lowest degree of non-specific binding due to its neutral pI and lack of carbohydrates.

FeatureAvidinStreptavidinNeutravidin
Source Chicken Egg WhiteStreptomyces avidiniiChemically Modified Avidin
Molecular Weight ~67-68 kDa[1]~53-60 kDa[2][3]~60 kDa[1][3]
Glycosylation Yes[2]No[2]No[1]
Isoelectric Point (pI) ~10.5[1]~5-7.5[2][3]~6.3[1][3]
This compound Binding Affinity (Kd) ~10⁻¹⁵ M[2][3]~10⁻¹⁴ - 10⁻¹⁵ M[3][4]~10⁻¹⁵ M[1]
Non-specific Binding High[1]Low to ModerateLow[1]

Caption: Comparative properties of common this compound-binding proteins.

Experimental Protocols for Assessing Specificity and Cross-Reactivity

To ensure the validity of experimental results, it is crucial to perform rigorous quality control and validation of biotinylated reagents. The following are detailed protocols for key experiments used to assess the binding specificity and cross-reactivity of this compound-binding proteins.

Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity Testing

This protocol is designed to determine the specificity of a biotinylated antibody by measuring its binding to a target antigen versus a panel of potentially cross-reactive antigens.

  • Coating: Coat separate wells of a 96-well microtiter plate with 100 µL of the target antigen and each potential cross-reactive antigen at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Primary Antibody Incubation: Add 100 µL of the biotinylated primary antibody, diluted in blocking buffer, to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP (or another appropriate enzyme conjugate) diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Development: Add 100 µL of a suitable chromogenic substrate (e.g., TMB) to each well. Incubate in the dark until sufficient color develops.

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Read Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader. A high signal in the wells coated with the target antigen and low to no signal in the wells with other antigens indicates high specificity.

Western Blot for Detecting Non-Specific Binding

This protocol helps to identify non-specific binding of a this compound-binding protein conjugate to proteins in a complex mixture.

  • Sample Preparation and Electrophoresis: Separate a protein lysate (e.g., cell or tissue lysate) using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific binding.

  • This compound-Binding Protein Incubation: Incubate the membrane with the this compound-binding protein conjugate (e.g., streptavidin-HRP) diluted in blocking buffer for 1 hour at room temperature. Note: No primary or secondary antibody is used in this control experiment.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).

  • Detection: Add a chemiluminescent substrate and visualize the bands using an imaging system. The presence of bands indicates non-specific binding of the this compound-binding protein conjugate to endogenous proteins.

Surface Plasmon Resonance (SPR) for Quantifying Binding Affinity and Kinetics

SPR provides real-time, label-free analysis of biomolecular interactions, allowing for the precise determination of binding affinity (Kd), and association (ka) and dissociation (kd) rates.

  • Chip Preparation: Immobilize the biotinylated ligand onto a streptavidin-coated sensor chip.

  • Analyte Preparation: Prepare a series of dilutions of the analyte (the binding partner of the ligand) in a suitable running buffer.

  • Binding Analysis: Inject the different concentrations of the analyte over the sensor chip surface and monitor the change in the SPR signal (response units, RU) over time.

  • Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without damaging the immobilized ligand.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants. Comparing the binding of the biotinylated ligand to its target analyte versus other molecules can quantify cross-reactivity.

Visualizing the Biology and the Workflow

To better understand the context in which this compound-binding proteins are used and the experimental logic, the following diagrams illustrate a key biological pathway involving this compound and a typical experimental workflow.

Caption: The this compound Cycle, illustrating the roles of biotinidase and holocarboxylase synthetase.

Cross_Reactivity_Workflow start Start: Assess Cross-Reactivity of this compound-Binding Protein elisa ELISA with Panel of Potential Cross-Reactants start->elisa wb Western Blot with Complex Protein Lysate start->wb spr Surface Plasmon Resonance for Quantitative Analysis start->spr data_analysis Analyze Data: Compare Signal-to-Noise Ratios and Binding Affinities elisa->data_analysis wb->data_analysis spr->data_analysis conclusion Conclusion: Determine Specificity and Potential for Cross-Reactivity data_analysis->conclusion

Caption: Experimental workflow for assessing the cross-reactivity of this compound-binding proteins.

Binding_Protein_Selection start Application Requirement high_sensitivity High Sensitivity Assay? start->high_sensitivity yes_sensitivity Yes high_sensitivity->yes_sensitivity no_sensitivity No high_sensitivity->no_sensitivity background_concerns Concerns about Non-Specific Binding? yes_sensitivity->background_concerns no_sensitivity->background_concerns choose_avidin Choose Avidin (with caution) no_sensitivity->choose_avidin yes_background Yes background_concerns->yes_background no_background No background_concerns->no_background choose_neutravidin Choose Neutravidin yes_background->choose_neutravidin choose_streptavidin Choose Streptavidin no_background->choose_streptavidin

Caption: Decision tree for selecting the appropriate this compound-binding protein.

Conclusion and Recommendations

The choice of this compound-binding protein can significantly impact the outcome and reliability of an experiment. While avidin is a cost-effective option, its propensity for non-specific binding makes it less suitable for sensitive applications. Streptavidin offers a significant improvement with lower non-specific binding. For assays demanding the highest sensitivity and specificity with minimal background, neutravidin is the superior choice due to its deglycosylated nature and neutral isoelectric point.[1][5]

Researchers are strongly encouraged to perform in-house validation of their biotinylated reagents and this compound-binding proteins using the protocols outlined in this guide. By carefully selecting the appropriate reagents and rigorously validating their performance, the potential for cross-reactivity and non-specific binding can be minimized, leading to more accurate and reproducible scientific data.

References

Validating BioID's Proximity-Based Findings: A Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling True Interactions Beyond Proximity

Proximity-dependent biotin identification (BioID) is a powerful discovery tool, enabling researchers to map protein-protein interactions (PPIs) and the constituents of subcellular structures in their native cellular environment.[1][2] This technique utilizes a promiscuous this compound ligase fused to a protein of interest (the "bait") to biotinylate nearby proteins, which are then identified by mass spectrometry.[1][3] BioID is particularly adept at capturing weak and transient interactions that are often missed by traditional methods like affinity purification-mass spectrometry (AP-MS).[2][4]

However, a key consideration in interpreting BioID results is that proximity does not definitively equate to a direct physical interaction.[2] The promiscuous nature of the this compound ligase can label proteins that are merely in the same subcellular neighborhood as the bait protein.[5] Therefore, rigorous validation of BioID candidates using orthogonal methods is crucial to confirm true biological interactions and build high-confidence protein interaction networks.

This guide provides a comparative overview of common orthogonal methods used to validate BioID results, complete with experimental protocols and data presentation to aid researchers in designing robust validation strategies.

The BioID Workflow and the Necessity of Validation

The general workflow of a BioID experiment involves several key steps, culminating in a list of potential interaction partners that require further validation.

cluster_BioID BioID Experiment cluster_Validation Orthogonal Validation Bait Bait Protein-BioID Fusion Construct Transfection Transfection into Cells Bait->Transfection Biotinylation This compound Labeling Transfection->Biotinylation Lysis Cell Lysis Biotinylation->Lysis Purification Streptavidin Affinity Purification Lysis->Purification MS Mass Spectrometry Purification->MS Candidate Candidate Interactors MS->Candidate WB Western Blot Validated Validated Interactions WB->Validated CoIP Co-Immunoprecipitation CoIP->Validated PLA Proximity Ligation Assay PLA->Validated Candidate->WB Candidate->CoIP Candidate->PLA cluster_BioID_Hits BioID Identified Proximal Proteins cluster_Validation Orthogonal Validation mTOR mTOR RPTOR RPTOR (Bait) MLST8 MLST8 Paxillin Paxillin RPTOR->Paxillin BioID Kindlin2 Kindlin-2 RPTOR->Kindlin2 BioID Talin Talin RPTOR->Talin BioID ILK ILK RPTOR->ILK PLA_validation PLA Confirmed Paxillin->PLA_validation Validated Interaction

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Biotin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of biotin and its derivatives, ensuring compliance and minimizing risk. While pure this compound is generally not classified as a hazardous substance, its disposal method is contingent on its form and any potential contamination with hazardous materials.[1][2]

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

EquipmentSpecificationPurpose
Eye Protection Safety glasses or gogglesTo shield eyes from potential splashes of solutions or contact with powder.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent direct skin contact with the chemical.[1]
Body Protection Laboratory coatTo provide a protective barrier against accidental spills.[1]

Always handle this compound compounds in a well-ventilated area to minimize the risk of inhaling fine particles.[1]

Step-by-Step Disposal Procedures

The critical first step in this compound disposal is a thorough hazard assessment to determine the appropriate disposal pathway.

Step 1: Hazard Assessment
  • Pure this compound vs. This compound Compounds: While D-biotin is not typically classified as hazardous, certain this compound conjugates or derivatives, such as this compound-PEG8-acid, may have inherent hazards like acute oral toxicity and aquatic toxicity.[2][3] Always consult the Safety Data Sheet (SDS) for the specific this compound compound being used.

  • Contamination Check: Determine if the this compound waste is mixed with any hazardous substances, such as solvents or other toxic chemicals.[4] If it is, the waste must be treated as hazardous.[4]

Step 2: Segregation and Disposal

The disposal route diverges based on the hazard assessment.

If the this compound waste is uncontaminated and the specific this compound compound is not classified as hazardous, follow these procedures[4]:

  • Solid Waste (e.g., powder, contaminated weigh boats, gloves):

    • Collection: Place the solid waste into a clearly labeled, sealed container.[4]

    • Labeling: Mark the container as "Non-Hazardous Waste: this compound" (or the specific non-hazardous compound name).[4]

    • Disposal: Dispose of the container in the regular laboratory trash, unless your institution's guidelines specify otherwise.[4]

  • Aqueous Solutions: The disposal of dilute aqueous solutions may be permissible via drain disposal, but this is highly dependent on institutional and local regulations. Always verify with your institution's Environmental Health and Safety (EHS) department before proceeding.[4]

Table 2: Disposal Guidelines for Non-Hazardous Aqueous this compound Solutions

ConcentrationDisposal Method
< 1%May be suitable for drain disposal with copious amounts of water, pending EHS approval.[4]
> 1%Collect in a labeled container for chemical waste pickup.[4]

For this compound waste that is contaminated with hazardous materials or for this compound compounds classified as hazardous, strict hazardous waste protocols must be followed[3]:

  • Collection: Place the waste into a designated, leak-proof, and chemically compatible hazardous waste container.[3] Keep the container closed except when adding waste.[3]

  • Labeling: Clearly label the container with the words "Hazardous Waste" and the full chemical name(s) of all constituents, including solvents and their approximate concentrations.[3][5]

  • Storage: Store the container in a designated, secure satellite accumulation area with secondary containment to mitigate potential leaks.[3]

  • Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.[3]

Experimental Protocols: Spill Cleanup

In the event of a this compound spill, immediate and appropriate action is necessary to ensure safety.

  • Evacuate and Ventilate: For a significant spill, evacuate the immediate area and ensure adequate ventilation.[4]

  • Wear Full PPE: Don the appropriate personal protective equipment as outlined in Table 1.[3]

  • Contain the Spill:

    • Solid Spills: Carefully sweep or scoop the material to avoid creating dust and place it into a container for disposal.[2][4]

    • Liquid Spills: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.[4]

  • Decontamination: Thoroughly clean the spill area with soap and water.[4]

  • Disposal of Cleanup Materials: Collect all contaminated cleanup materials in a sealed, labeled container and dispose of it as hazardous waste.[4]

  • Reporting: Report the spill to your laboratory supervisor and the EHS department.[4]

Mandatory Visualizations

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

Biotin_Disposal_Workflow start This compound Waste Generated hazard_assessment Step 1: Hazard Assessment Is the waste mixed with hazardous substances or is the this compound compound itself hazardous? start->hazard_assessment non_hazardous Non-Hazardous Waste Stream hazard_assessment->non_hazardous No hazardous Hazardous Waste Stream hazard_assessment->hazardous Yes solid_liquid Solid or Liquid Waste? non_hazardous->solid_liquid hazardous_collection Step 2: Collect in a labeled, compatible hazardous waste container. hazardous->hazardous_collection solid_disposal Collect in a sealed, labeled container. Dispose of in regular lab trash (per EHS). solid_liquid->solid_disposal Solid liquid_disposal Aqueous Solution? Check concentration. solid_liquid->liquid_disposal Liquid low_conc < 1% Solution: Drain disposal with copious amounts of water (EHS approval required). liquid_disposal->low_conc Yes high_conc > 1% Solution: Collect for chemical waste pickup. liquid_disposal->high_conc Yes hazardous_storage Step 3: Store in a secure satellite accumulation area. hazardous_collection->hazardous_storage hazardous_disposal Step 4: Arrange for pickup by EHS or licensed contractor. hazardous_storage->hazardous_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

Spill_Cleanup_Workflow spill Spill Occurs evacuate 1. Evacuate & Ventilate Area spill->evacuate ppe 2. Wear Full PPE evacuate->ppe contain 3. Contain Spill (Absorb liquid / Sweep solid) ppe->contain decontaminate 4. Decontaminate Spill Area contain->decontaminate dispose 5. Dispose of Cleanup Materials as Hazardous Waste decontaminate->dispose report 6. Report to Supervisor & EHS dispose->report

Caption: Step-by-step workflow for this compound spill cleanup.

References

Safeguarding Laboratory Practices: A Comprehensive Guide to Handling Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. This guide provides essential safety protocols, operational plans, and disposal procedures for handling biotin, a water-soluble B vitamin frequently used in a variety of laboratory applications. While this compound itself is not classified as a hazardous substance, adherence to proper handling and disposal protocols is crucial to ensure personnel safety and prevent contamination.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, particularly in its powdered form, the primary concerns are the potential for inhalation of dust and contact with skin and eyes.[3] The consistent use of appropriate personal protective equipment (PPE) is the most critical measure to mitigate these risks.

PPE CategorySpecific RecommendationsPurpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[4][5]Protects eyes from airborne powder particles and potential splashes.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile).[3]Prevents direct skin contact with the compound.[4]
Body Protection A fully buttoned laboratory coat.[4]Protects skin and personal clothing from contamination.[4]
Respiratory Protection A NIOSH-certified respirator may be required if dust is generated and ventilation is inadequate.[4][5]Prevents inhalation of fine powder particles.[3]
Foot Protection Closed-toe shoes that cover the entire foot.[4]Protects feet from spills and falling objects.[4]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a dry, well-ventilated area away from incompatible materials.[4] Recommended storage temperature is often -20°C.[4]

2. Handling Procedures:

  • Engineering Controls: Handle powdered this compound in a well-ventilated area, such as a chemical fume hood, to minimize dust generation.[3][5] Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Weighing and Preparation: When weighing the solid form, do so in a location with minimal air disturbance or within a ventilated enclosure to prevent dust formation.[6] Use appropriate tools like a spatula and weigh boats.[3]

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.[6] Keep containers tightly closed when not in use.[3]

  • General Hygiene: Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke in the laboratory area.[3] Wash hands thoroughly after handling.[3][6]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to institutional and local regulations.[1]

Waste Segregation:

  • Solid Waste: Collect unused this compound powder and lightly contaminated materials, such as weigh boats, pipette tips, and gloves, in a clearly labeled, sealed container for solid chemical waste.[1][7] Do not dispose of this waste in the regular trash unless explicitly permitted by your institution's guidelines.[8]

  • Liquid Waste: Aqueous solutions of this compound should generally not be poured down the drain.[6][9] Collect liquid waste containing this compound in a dedicated, leak-proof, and chemically resistant container. The container must be clearly labeled with the full chemical name and any other components.[1][7]

Waste Disposal:

  • All waste containers must be accurately labeled, including the full chemical name ("this compound") and any associated hazards.[1]

  • Store waste containers in a designated satellite accumulation area with secondary containment.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor for waste pickup and disposal.[8]

Experimental Protocols: Handling a this compound Spill

In the event of a spill, a clear and immediate response is necessary to ensure safety and proper cleanup.

Spill_Response_Workflow cluster_assessment Initial Response & Assessment cluster_cleanup Cleanup Procedure cluster_disposal Decontamination & Disposal spill This compound Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess Spill Size & Potential Hazards evacuate->assess ppe Don Appropriate PPE assess->ppe contain_solid Solid Spill: Carefully sweep or scoop into a container ppe->contain_solid If Solid contain_liquid Liquid Spill: Use inert absorbent material (e.g., vermiculite, sand) ppe->contain_liquid If Liquid decontaminate Decontaminate Spill Area with soap and water contain_solid->decontaminate contain_liquid->decontaminate dispose Collect all cleanup materials in a sealed, labeled container decontaminate->dispose contact_ehs Dispose as Hazardous Waste (Contact EHS) dispose->contact_ehs

Caption: Workflow for managing a this compound spill in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Biotin
Reactant of Route 2
Biotin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.